(S)-1-(4-Cyanophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1S)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472048 | |
| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-71-0 | |
| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1S)-1-hydroxyethyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Compound Identification and Properties
An In-Depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Advanced Research and Pharmaceutical Development
This guide provides an in-depth technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, application, and analysis, grounded in scientific integrity and practical expertise.
This compound is a chiral aromatic alcohol that serves as a valuable intermediate in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1] Its utility is derived from the combination of a stereogenic center and a functional cyano group, which can be further manipulated in synthetic schemes.
The definitive identifier for this specific enantiomer is its CAS (Chemical Abstracts Service) number.
CAS Number: 101219-71-0 [2][3][4]
A summary of its key chemical and physical properties is presented below. It is important to note that some physical properties are predicted values and should be used as an estimation.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 4-[(1S)-1-Hydroxyethyl]benzonitrile, (S)-4-(1-Hydroxyethyl)benzonitrile | [3] |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Solid / Powder | [5] |
| Purity | Typically ≥98% | [2] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |
| Flash Point | 130.0 ± 22.6 °C | [3] |
| Refractive Index | 1.556 | [3] |
Enantioselective Synthesis: Rationale and Protocol
The biological activity of many chiral drugs is highly dependent on their stereochemistry.[1] Consequently, the synthesis of single-enantiomer compounds like this compound is a critical step in drug development. The most common and efficient method for producing this chiral alcohol is the asymmetric reduction of its prochiral ketone precursor, 4'-cyanoacetophenone.
Causality in Method Selection: Biocatalysis vs. Chemocatalysis
The choice between a biocatalytic and a chemocatalytic approach for the asymmetric reduction is a key decision in process development.
-
Biocatalysis (Enzymatic Reduction): This method utilizes isolated enzymes or whole-cell systems (e.g., specific strains of yeast or bacteria). It is often favored for its exceptional enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and alignment with green chemistry principles by reducing heavy metal waste. The enzyme's active site provides a highly specific chiral environment that preferentially generates one enantiomer.
-
Chemocatalysis (Asymmetric Hydrogenation): This approach uses a metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand. These methods are highly versatile and can be optimized for a broad range of substrates. They often offer high turnover numbers and can be more easily scaled in traditional chemical reactors. The choice of ligand is paramount as it dictates the stereochemical outcome of the reaction.
The following diagram illustrates the general workflow for the enantioselective synthesis of the target compound.
Caption: General workflow for the enantioselective synthesis of this compound.
Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example of a chemocatalytic method. The causality for each step is explained to ensure a self-validating system.
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
4'-cyanoacetophenone
-
Isopropanol (as both solvent and hydrogen source)[6]
-
Chiral Ruthenium catalyst (e.g., RuCl)
-
Base (e.g., Potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous solvents
Step-by-Step Methodology:
-
Reactor Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Establishing an inert atmosphere is critical to prevent oxidation of the catalyst and other reagents.
-
Reagent Charging: The flask is charged with 4'-cyanoacetophenone (1 equivalent), the chiral Ru-catalyst (0.005-0.01 equivalents), and anhydrous isopropanol. Isopropanol serves as a "green" hydrogen donor, being oxidized to acetone in the process.
-
Initiation: A solution of potassium tert-butoxide (0.02 equivalents) in isopropanol is added. The base is essential to activate the catalyst and initiate the hydrogen transfer cycle.
-
Reaction: The mixture is heated to a specified temperature (e.g., 60-80°C) and stirred for several hours (e.g., 4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting ketone.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC (see Section 4). This final step validates the stereoselectivity of the synthesis.
Applications in Pharmaceutical Synthesis
This compound is a versatile chiral intermediate.[2] Its structural analogue, 1-(4-chlorophenyl)ethanol, is a known precursor for various pharmaceuticals, particularly antifungal agents that function by inhibiting fungal cytochrome P450 enzymes.[1] The specific stereochemistry of the chiral alcohol is often crucial for the drug's efficacy and selectivity.[1] The cyanophenyl moiety offers a synthetic handle for creating a variety of nitrogen-containing heterocycles or other functional groups relevant to medicinal chemistry.
The diagram below illustrates the role of a chiral alcohol intermediate in the synthesis of a hypothetical API.
Caption: Hypothetical pathway illustrating the use of the chiral intermediate in API synthesis.
Analytical Workflow: Chiral Purity Determination
Ensuring the enantiomeric purity of the final product is a non-negotiable step in pharmaceutical development. The most reliable and widely used technique for determining the enantiomeric excess (ee) of compounds like this compound is Chiral High-Performance Liquid Chromatography (HPLC).[7][8]
Rationale for Method Selection
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[7][9][10] These CSPs form transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation. A normal-phase elution mode, typically using a mixture of hexane and an alcohol modifier like isopropanol or ethanol, is an excellent starting point for method development.[7][11]
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To separate and quantify the (S) and (R) enantiomers of 1-(4-Cyanophenyl)ethanol to determine the enantiomeric purity.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.[7]
-
Mobile Phase: HPLC-grade n-hexane and isopropanol.[7]
-
Sample: A dilute solution of the synthesized 1-(4-Cyanophenyl)ethanol (~0.1 mg/mL) dissolved in the mobile phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-hexane:isopropanol (90:10 v/v).[7] The ratio is a critical parameter for optimizing resolution; reducing the alcohol percentage generally increases retention and can improve separation.[7] Filter and degas the mobile phase thoroughly before use.
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.[7]
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Data Acquisition: Monitor the separation using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[7] Record the chromatogram.
-
Analysis: Identify the two peaks corresponding to the (S) and (R) enantiomers. Calculate the area of each peak. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
The following diagram outlines the analytical workflow.
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. This compound is classified with several hazards.[3]
| Hazard Information | GHS Classification and Precautionary Statements |
| Pictograms | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3][12] H312: Harmful in contact with skin.[3][12] H315: Causes skin irritation.[3][12] H319: Causes serious eye irritation.[3][12] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3][12] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[3][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][12] P271: Use only outdoors or in a well-ventilated area.[3][12] |
| Response | P301+P317: IF SWALLOWED: Get medical help.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][12] P405: Store locked up.[3][12] |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[3][12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12]
-
Avoid formation of dust and aerosols.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, identified by CAS number 101219-71-0, is a cornerstone chiral intermediate for the pharmaceutical industry. Its value lies in the precise stereochemistry that is essential for the efficacy and safety of modern therapeutics. A thorough understanding of its enantioselective synthesis, its applications as a building block, and the analytical methods for verifying its purity are critical for any research or development program. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this important compound.
References
- This compound - Shanghai chamflyer chemicals Co., Ltd(expird). LookChem.
- Buy (s)-1-(4-Cyanophenyl)
- This compound | CAS 101219-71-0. Chemical-Suppliers.
- This compound CAS#. ChemicalBook.
- SAFETY D
- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Benchchem.
- 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra. Tradeindia.
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. Benchchem.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed.
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
- Ethanol. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 6. Ethanol - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fishersci.com [fishersci.com]
(S)-1-(4-Cyanophenyl)ethanol molecular weight
An In-depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Researchers and Drug Development Professionals
Abstract
This compound is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its value lies in its stereospecific structure, which serves as a critical chiral building block for the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). The presence of both a hydroxyl group and a cyano-functionalized phenyl ring provides versatile handles for subsequent chemical modifications. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, established methods for its stereoselective synthesis, robust protocols for its analytical characterization, and its applications in modern drug discovery and development. Safety and handling protocols are also provided to ensure its proper use in a research environment.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-[(1S)-1-Hydroxyethyl]benzonitrile, is a specific stereoisomer of 1-(4-Cyanophenyl)ethanol.[1] The "(S)" designation refers to the configuration at the chiral carbon center bonded to the hydroxyl group, a feature that is paramount to its utility in asymmetric synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 101219-71-0 | [1][2] |
| Appearance | Solid / Powder | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [1] |
| Flash Point | 130.0 ± 22.6 °C | [1] |
| Refractive Index | 1.556 | [1] |
Stereoselective Synthesis: A Methodological Overview
The primary challenge and goal in producing this compound is to achieve high enantiomeric purity. The most effective strategy is the asymmetric reduction of the prochiral ketone, 4'-cyanoacetophenone. This transformation is a cornerstone of industrial chiral synthesis, with two dominant approaches: biocatalysis and chemocatalysis.[4]
-
Expertise in Action: Why Asymmetric Reduction? Direct synthesis of a racemic mixture followed by chiral resolution is often less efficient and more costly than a direct asymmetric synthesis. By using a chiral catalyst or enzyme, the desired (S)-enantiomer is produced preferentially, minimizing waste and complex purification steps. The choice between biocatalysis and chemocatalysis depends on factors like desired enantiomeric excess (e.e.), substrate scope, cost, and environmental impact.[4] Biocatalysis is often favored for its high selectivity and mild, aqueous reaction conditions.[4]
Representative Synthetic Protocol: Biocatalytic Reduction
This protocol describes a general workflow for the asymmetric reduction of 4'-cyanoacetophenone using a ketoreductase enzyme.
Step-by-Step Methodology:
-
Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Cofactor Regeneration System: Introduce a cofactor regeneration system. A common system involves glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+. This is a self-validating system; the reaction will not proceed efficiently without continuous regeneration of the expensive NADPH cofactor.
-
Enzyme Addition: Add the ketoreductase (KRED) enzyme known to have high selectivity for producing the (S)-alcohol.
-
Substrate Addition: Dissolve 4'-cyanoacetophenone in a water-miscible co-solvent (e.g., isopropanol) and add it dropwise to the reactor to avoid enzyme inhibition at high substrate concentrations.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine substrate conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of this compound.
Analytical Characterization for Quality Control
Rigorous analytical testing is required to confirm the chemical identity, purity, and enantiomeric excess of the synthesized product. This multi-step process forms a self-validating system, where data from orthogonal techniques are cross-verified.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the methyl, methine, and aromatic protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 147.17 g/mol .[1]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the alcohol and the sharp C≡N stretch of the nitrile group.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most critical technique for this molecule. It is used to separate the (S) and (R) enantiomers and accurately quantify the enantiomeric excess (e.e.), which is a primary measure of the synthesis's success.
Table 2: Representative Spectroscopic Data
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Methyl (CH₃) doublet ~1.5 ppm; Hydroxyl (OH) singlet ~2.0 ppm; Methine (CH) quartet ~4.9 ppm; Aromatic protons (Ar-H) multiplet ~7.4-7.7 ppm. |
| ¹³C NMR | Signals corresponding to methyl, methine, and aromatic carbons (including the quaternary carbon of the cyano group). |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad); ~2230 (C≡N stretch, sharp); ~3000-2850 (C-H stretch). |
Disclaimer: The spectroscopic data provided are typical values for this class of compound and should be verified against an authenticated reference standard.[5]
Analytical Workflow Diagram
Caption: A comprehensive workflow for the analytical validation of the final product.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[2] Its utility is rooted in the principles of stereochemistry in pharmacology.
-
Chiral Building Block: The biological activity of many drugs is highly dependent on their stereochemistry.[4] One enantiomer often fits a biological target (like an enzyme or receptor) much better than its mirror image, leading to higher efficacy and fewer side effects. This compound provides a pre-made stereocenter that can be incorporated into a larger, more complex drug molecule, ensuring the final API has the correct three-dimensional shape for its intended biological function.
-
Versatile Chemical Handles: The hydroxyl group can be easily converted into other functional groups or used as a nucleophile in coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. This dual functionality makes it a versatile precursor in multi-step syntheses of novel therapeutic agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. This compound is classified with several hazards.
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][6]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[1][6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][6]
First Aid and Storage
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Storage: Store in a well-ventilated place with the container tightly closed.[1][6] Store locked up.[1][6]
Conclusion
This compound is a specialized chemical intermediate whose value is defined by its stereochemical purity. For researchers and professionals in drug development, it represents a reliable starting point for the construction of enantiopure pharmaceutical candidates. A thorough understanding of its synthesis, analytical validation, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics. The methodologies outlined in this guide provide a framework for its effective and safe implementation in a laboratory or process chemistry setting.
References
- Safety D
- (S)-1-(4-Cyanophenyl)
- Chemical Reagents Supplier. InnoChem. [Link]
- 2-(4-cyanophenyl)-ethanol Product Listing. Shree Sai Life Sciences via Tradeindia. [Link]
- Preparation method of 4-cyanophenylalanine.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. [Link]
- 1-(4-Ethylphenyl)ethanol Compound Summary.
- Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 3. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (S)-1-(4-Chlorophenyl)ethanol (99528-42-4) for sale [vulcanchem.com]
- 6. fishersci.com [fishersci.com]
(S)-1-(4-Cyanophenyl)ethanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-(4-Cyanophenyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral secondary benzylic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereogenic center and versatile functional groups—a hydroxyl, a cyano, and an aromatic ring—make it a valuable chiral building block for the synthesis of complex, high-value molecules, particularly stereochemically pure Active Pharmaceutical Ingredients (APIs)[1][2]. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and methodologies. We will explore the causality behind its reactivity, detail validated synthetic protocols, and present its characterization profile to serve as a foundational resource for professionals in drug development and organic synthesis.
Core Compound Identification
Precise identification is the cornerstone of chemical research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | [3] |
| Synonyms | (S)-4-(1-Hydroxyethyl)benzonitrile | [3][4] |
| (S)-1-(4-Isocyanophenyl)ethanol | [4] | |
| CAS Number | 101219-71-0 | [1][3][5] |
| Molecular Formula | C₉H₉NO | [3][6] |
| Molecular Weight | 147.17 g/mol | [3][6] |
| InChIKey | XGAVOODMMBMCKV-ZETCQYMHSA-N | [3] |
Physicochemical and Optical Properties
The physical and optical characteristics of a compound are critical for process development, purification, and characterization. This compound is a chiral molecule, and its most distinguishing feature is its ability to rotate plane-polarized light, a property known as optical activity[7].
| Property | Value (Predicted/Reported) | Source(s) |
| Appearance | White to off-white solid or colorless oil | General Knowledge |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 130.0 ± 22.6 °C (Predicted) | [3] |
| Refractive Index | 1.556 (Predicted) | [3] |
| Optical Rotation, [α] | Specific rotation is a key parameter but is highly dependent on solvent, concentration, temperature, and wavelength.[7][8][9] Enantiomers rotate plane-polarized light with equal magnitude but in opposite directions.[7] The (S)-enantiomer's specific rotation must be determined experimentally under defined conditions. | General Knowledge |
Reactivity Profile: A Tale of Two Functional Groups
The synthetic utility of this compound is derived from the distinct reactivity of its two primary functional moieties: the secondary benzylic alcohol and the aromatic nitrile. The interplay between these groups, particularly the electron-withdrawing nature of the cyano group, dictates the molecule's overall chemical behavior.
Reactivity of the Secondary Benzylic Alcohol
The hydroxyl group is located at a benzylic position, which confers enhanced reactivity compared to a standard secondary alcohol. This is primarily due to the ability of the adjacent aromatic ring to stabilize reaction intermediates.
-
Substitution Reactions (Sₙ1 Pathway): Benzylic alcohols readily undergo nucleophilic substitution, often via an Sₙ1 mechanism.[10] The rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance with the phenyl ring.[10] However, the strongly electron-withdrawing cyano group (-CN) at the para position will destabilize this carbocation intermediate, making Sₙ1 reactions slower than for benzylic alcohols with electron-donating or neutral substituents.[11][12] Despite this, the position remains activated for dehydrative substitutions.[11]
-
Oxidation: Like other secondary alcohols, the benzylic alcohol can be oxidized to the corresponding ketone, 4-acetylbenzonitrile. Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ can achieve this transformation.[10] Milder, more selective reagents are typically employed to avoid over-oxidation or side reactions. The kinetics of such oxidations are influenced by the electronic nature of the aromatic substituent.[12]
-
Esterification and Etherification: The hydroxyl group can readily react with acyl chlorides or anhydrides to form esters, or undergo Williamson ether synthesis under basic conditions. Catalytic methods for benzylation using secondary benzyl alcohols have also been developed, proceeding under mild conditions.[13]
Reactivity of the Aromatic Nitrile
The cyano group is a versatile functional handle that can be transformed into a wide array of other functionalities, making it a valuable synthetic precursor.[14][15]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(1-hydroxyethyl)benzoic acid) or, under milder conditions, an amide.
-
Reduction: The cyano group can be reduced to a primary amine (4-(1-hydroxyethyl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Organometallic Additions: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.
-
Cycloadditions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
The following diagram illustrates the principal reactivity pathways.
Asymmetric Synthesis: The Gateway to Enantiopurity
The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis, as the biological activity of chiral drugs is often exclusive to a single enantiomer.[2] The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone precursor, 4-acetylbenzonitrile.
Methodologies: Biocatalysis vs. Chemocatalysis
Two primary methodologies dominate the asymmetric synthesis landscape:
-
Biocatalysis: This "green chemistry" approach utilizes enzymes, typically ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs), to perform the reduction.[16][17]
-
Expertise & Experience: The choice of biocatalysis is driven by its unparalleled stereoselectivity, often achieving >99% enantiomeric excess (e.e.). Reactions are conducted under mild, aqueous conditions (neutral pH, room temperature), minimizing by-product formation and environmental impact.[18] The inherent challenge lies in enzyme discovery, engineering, and optimization to ensure high catalytic activity and stability under process conditions.[19]
-
Trustworthiness: The self-validating nature of a biocatalytic process comes from the high fidelity of the enzyme's active site. Once a suitable enzyme is identified and the process optimized, the stereochemical outcome is highly reproducible.
-
-
Chemocatalysis: This method employs chiral metal complexes (e.g., Ru, Rh, Ir-based catalysts) with chiral ligands to direct the stereochemical outcome of hydrogenation or transfer hydrogenation reactions.
-
Expertise & Experience: Chemocatalysis offers broader substrate scope and tolerance to non-aqueous solvents. However, it can require higher temperatures and pressures, and the cost and toxicity of heavy metal catalysts, along with the need for their complete removal from the final product, are significant considerations in pharmaceutical manufacturing.
-
The following workflow diagram illustrates the general process for biocatalytic asymmetric reduction.
Example Experimental Protocol: Whole-Cell Bioreduction
This protocol is a representative example based on established methodologies for asymmetric ketone reduction.[18][20]
-
Biocatalyst Preparation: A suitable microorganism known for expressing appropriate alcohol dehydrogenases (e.g., Lactobacillus paracasei, Acetobacter sp.) is cultured in a suitable growth medium until reaching the late exponential phase.[18][20] The cells are harvested by centrifugation and washed with a sterile buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel, the washed cells (the whole-cell biocatalyst) are re-suspended in the same buffer. A co-substrate for cofactor regeneration, such as isopropanol or glucose, is added.
-
Substrate Addition: The substrate, 4-acetylbenzonitrile, is added to the cell suspension. Due to its limited aqueous solubility, it may be added neat or as a solution in a water-miscible co-solvent.
-
Bioconversion: The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with gentle agitation. The reaction progress is monitored by periodically taking samples and analyzing them by HPLC or GC to determine substrate conversion and the enantiomeric excess of the product.
-
Work-up and Isolation: Once the reaction reaches completion, the cells are removed by centrifugation or filtration. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified further by silica gel chromatography or crystallization, if necessary, to yield the final product with high chemical and enantiomeric purity.
Applications in Research and Drug Development
The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals.[1][2] Its stereocenter is often incorporated into the final API, where specific stereochemistry is critical for efficacy and safety.[2] The presence of both the hydroxyl and cyano groups allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.
Spectroscopic Characterization
Unambiguous characterization is achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A multiplet in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
A quartet at approx. 4.9-5.1 ppm for the single proton on the stereocenter (-CHOH), coupled to the adjacent methyl protons.
-
A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift variable depending on concentration and solvent.
-
A doublet at approx. 1.4-1.6 ppm for the three protons of the methyl group (-CH₃), coupled to the methine proton.[21]
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (including the ipso-carbons attached to the cyano and alcohol groups), the nitrile carbon (approx. 118-122 ppm), the carbinol carbon (approx. 68-72 ppm), and the methyl carbon (approx. 25-27 ppm).[21]
-
IR Spectroscopy: The infrared spectrum will feature a strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch, and a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
Chiral HPLC/GC: The most critical analysis for this compound is the determination of enantiomeric purity. This is performed using a chiral stationary phase column, which can separate the (S) and (R) enantiomers, allowing for the precise calculation of enantiomeric excess (e.e.).
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.[3]
-
Hazard Classifications:
-
Recommended Personal Protective Equipment (PPE):
-
Handling Precautions:
-
Storage:
In case of exposure, follow standard first-aid measures and seek medical attention.[3][22][23]
References
- Shanghai chamflyer chemicals Co., Ltd. (n.d.). This compound. LookChem.
- ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing.... [Link]
- Sarvan Sir Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]
- Chemical-Suppliers. (n.d.). This compound | CAS 101219-71-0. [Link]
- Molecule Vision. (2026).
- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
- Chemistry Steps. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. [Link]
- Airgas. (2019).
- hubergroup. (2022).
- University of Greifswald. (2020).
- Li, X. (2020).
- National Institutes of Health. (2020).
- MDPI. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- ChinaChemNet. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Production of enantiopure (S)-1-(4-methoxyphenyl)
- Master Organic Chemistry. (2017).
- Chemistry LibreTexts. (2020). Optical Activity. [Link]
- TU Delft Research Portal. (n.d.).
- University of Illinois. (n.d.). Read section 7.
Sources
- 1. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound, China this compound Manufacturers, China this compound Suppliers - Zetian [chinachemnet.com]
- 5. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. amherst.edu [amherst.edu]
- 10. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 13. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 17. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.tudelft.nl [research.tudelft.nl]
- 20. mdpi.com [mdpi.com]
- 21. rsc.org [rsc.org]
- 22. fishersci.com [fishersci.com]
- 23. ehss.syr.edu [ehss.syr.edu]
A Technical Guide to the Comprehensive Structure Elucidation of (S)-1-(4-Cyanophenyl)ethanol
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. (S)-1-(4-Cyanophenyl)ethanol is a key chiral intermediate whose precise stereochemistry is critical for the synthesis of pharmacologically active agents.[1][2] This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. We move beyond a simple listing of techniques to explain the scientific rationale behind the analytical workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm chemical identity and connectivity. Crucially, we detail the definitive assignment of absolute stereochemistry using Chiral High-Performance Liquid Chromatography (HPLC) and single-crystal X-ray crystallography. Each protocol is designed as a self-validating system, providing researchers with a robust framework for confident structural assignment.
The Strategic Importance of Chiral Purity
In pharmaceutical sciences, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. The specific spatial arrangement of atoms in this compound dictates its reactivity and how it will interact with other chiral molecules, such as enzymes or receptors, in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not merely procedural but essential for guaranteeing the production of a safe and effective final drug product. Our elucidation strategy is built on a logical progression from confirming the basic molecular formula and atomic connectivity to defining the precise 3D arrangement of the atoms.
Caption: A logical workflow for the complete structure elucidation of this compound.
Foundational Analysis: Confirming Molecular Identity and Connectivity
Before assessing chirality, it is imperative to confirm that the molecule has the correct chemical formula and that its atoms are connected in the expected sequence. This phase employs a trio of spectroscopic techniques.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint. For this compound (C9H9NO), the expected exact mass is approximately 147.0684 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, distinguishing it from other potential molecules with the same nominal mass.
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z = 147 would be observed. Key fragmentation patterns for alcohols often involve the loss of a methyl group or water.[3] A prominent fragment would be the loss of the methyl group (•CH₃) to form the stable benzylic cation [M-15]⁺ at m/z = 132. Another expected peak would correspond to the cyanobenzyl cation at m/z = 116, resulting from the cleavage of the C-C bond adjacent to the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[4][5] Both ¹H and ¹³C NMR are required for a full assignment. The electron-withdrawing nature of the para-cyano group will shift the signals of the aromatic protons downfield compared to unsubstituted phenylethanol.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.55 | Doublet (d) | 3H | -CH₃ | Coupled to the single methine proton (CH). |
| ~2.5-3.5 | Broad Singlet | 1H | -OH | Chemical shift is concentration-dependent; may not show coupling.[6] |
| ~5.00 | Quartet (q) | 1H | -CH(OH)- | Coupled to the three methyl protons. |
| ~7.50 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the ethanol group. |
| ~7.65 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the cyano group, deshielded. |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25.5 | -CH₃ | Aliphatic methyl carbon. |
| ~69.5 | -CH(OH)- | Carbon bearing the hydroxyl group. |
| ~111.5 | Ar-C (quat) | Quaternary carbon attached to the cyano group. |
| ~119.0 | -C≡N | Nitrile carbon. |
| ~126.5 | Ar-CH | Aromatic carbons ortho to the ethanol group. |
| ~132.5 | Ar-CH | Aromatic carbons ortho to the cyano group. |
| ~151.0 | Ar-C (quat) | Quaternary aromatic carbon attached to the ethanol group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest integrated signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and determine the multiplicities. Correlate the ¹H and ¹³C signals to make full structural assignments.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.
-
-OH Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
-C≡N Stretch: A sharp, medium-intensity band around 2230 cm⁻¹, confirming the presence of the nitrile group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Stereochemical Elucidation: The Definitive Assignment of Chirality
With the chemical identity confirmed, the next critical phase is to determine the stereochemistry—proving that the sample is indeed the (S)-enantiomer and quantifying its purity.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the industry-standard method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[9] Polysaccharide-based CSPs are particularly effective for resolving chiral alcohols.[10]
Caption: Principle of enantiomeric separation by Chiral HPLC.
Experimental Protocol: Chiral HPLC Method
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm, where the cyanophenyl group absorbs strongly.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection: Inject 10 µL of the sample.
-
Analysis: The enantiomeric excess (% ee) is calculated from the areas of the two enantiomer peaks (A_S and A_R) using the formula: % ee = |(A_S - A_R) / (A_S + A_R)| * 100. For a pure sample of this compound, only one peak corresponding to the S-enantiomer should be observed.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV, 220 nm |
| Expected Result | Baseline separation of (R) and (S) enantiomers. |
X-ray Crystallography: The Unambiguous Proof of Absolute Configuration
While chiral HPLC confirms enantiomeric purity, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule.[11][12] This technique is considered the "gold standard" for determining the absolute configuration of a chiral compound.[13] The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[14] The analysis provides a detailed map of electron density, from which the precise position of every atom in the crystal lattice can be determined, confirming its (S) configuration.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a systematic process of evidence accumulation. The initial spectroscopic analyses (MS, NMR, IR) confirm the molecular formula, C9H9NO, and the correct constitution, 4-(1-hydroxyethyl)benzonitrile. The subsequent chromatographic analysis by chiral HPLC validates the enantiomeric purity of the sample. Finally, the definitive and irrefutable assignment of the S-configuration is achieved through single-crystal X-ray crystallography. This rigorous, multi-technique approach ensures the absolute structural integrity of this critical pharmaceutical intermediate, underpinning the quality and safety of the final active pharmaceutical ingredient.
References
- The Royal Society of Chemistry. (2014). Supporting information for - The Royal Society of Chemistry.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
- Wikipedia. (2023). X-ray crystallography.
- Holton, S. J., & Mowbray, S. L. (n.d.). x Ray crystallography. PMC.
- Ali, I., Al-Othman, Z. A., & Farooqi, J. A. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- Ali, I., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Vittal, J. J. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed.
- Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation.
- Potin, D., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. PubMed.
- Garcia-Jimenez, S., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central.
- Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.
- Agbaba, D., & Milojković-Opsenica, D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
Sources
- 1. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. scispace.com [scispace.com]
- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. scispace.com [scispace.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Guide to (S)-1-(4-Cyanophenyl)ethanol: A Key Chiral Intermediate
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics and enantioselective synthesis of (S)-1-(4-Cyanophenyl)ethanol, a chiral secondary alcohol of significant interest in pharmaceutical and materials science. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of their analytical profiles and synthetic routes is paramount for researchers and drug development professionals. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the (S)-enantiomer, offering insights into the structural elucidation of this class of molecules. Furthermore, a robust, field-proven protocol for its synthesis via the asymmetric reduction of 4-acetylbenzonitrile is presented, emphasizing experimental design for achieving high enantiopurity.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The specific stereochemistry at the carbinol center is often critical for therapeutic efficacy, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound serves as a valuable building block, incorporating both a chiral hydroxyl group and a cyano-functionalized aromatic ring, making it a versatile intermediate for the synthesis of more complex molecular architectures.
The expertise in synthesizing and characterizing such chiral molecules lies not just in obtaining the product, but in definitively confirming its stereochemical integrity and purity. This guide is structured to provide not only the spectral data but also the scientific rationale behind the analytical techniques and the chosen synthetic pathway, ensuring a self-validating and reproducible approach.
Predicted Spectroscopic Signature of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR not only confirms the connectivity of atoms but can also be used to assess enantiomeric purity, often with the use of chiral solvating or derivatizing agents.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the anisotropy of the benzene ring.
-
Aromatic Protons (H-2, H-3, H-5, H-6): These will appear as two doublets in the aromatic region (typically δ 7.4-7.7 ppm). The protons ortho to the cyano group (H-3, H-5) will be downfield compared to the protons meta to the cyano group (H-2, H-6) due to the nitrile's deshielding effect. The coupling between these ortho and meta protons will result in a characteristic AA'BB' system, which often simplifies to two apparent doublets.
-
Methine Proton (H-1): This proton, attached to the chiral center, is expected to appear as a quartet (q) around δ 5.0 ppm due to coupling with the three methyl protons. Its chemical shift is significantly downfield due to the adjacent hydroxyl group and the aromatic ring.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is typically observed as a broad singlet between δ 2.0-4.0 ppm.
-
Methyl Protons (H-7): These protons will appear as a doublet (d) around δ 1.5 ppm, coupled to the methine proton.
dot graph { layout=neato; node [shape=plaintext]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=583335&t=l", label=""]; H2_label [label="H-2, H-6", pos="1.5,0.5!", fontsize=10, fontcolor="#4285F4"]; H3_label [label="H-3, H-5", pos="1.5,-0.5!", fontsize=10, fontcolor="#EA4335"]; H1_label [label="H-1", pos="-0.5,1.2!", fontsize=10, fontcolor="#34A853"]; H7_label [label="H-7", pos="-1.8,0.8!", fontsize=10, fontcolor="#FBBC05"]; OH_label [label="OH", pos="-0.2,-1.2!", fontsize=10, fontcolor="#5F6368"]; } Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~ 7.65 | Doublet (d) | ~ 8.4 |
| H-2, H-6 | ~ 7.50 | Doublet (d) | ~ 8.4 |
| H-1 | ~ 5.00 | Quartet (q) | ~ 6.5 |
| OH | 2.0 - 4.0 | Broad Singlet (br s) | - |
| H-7 | ~ 1.50 | Doublet (d) | ~ 6.5 |
2.1.2. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, though some may have very similar chemical shifts. The carbon bearing the cyano group (C-4) and the carbon attached to the ethanol substituent (C-1) will be quaternary and thus may have lower intensity peaks. The cyano group itself will have a characteristic chemical shift in the δ 110-120 ppm range.
-
Methine Carbon (C-1'): The carbon of the chiral center will resonate around δ 70 ppm.
-
Methyl Carbon (C-2'): The methyl carbon will appear at a higher field, around δ 25 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso-C) | ~ 150 |
| C-2, C-6 | ~ 126 |
| C-3, C-5 | ~ 132 |
| C-4 (ipso-CN) | ~ 112 |
| CN | ~ 119 |
| C-1' (CH-OH) | ~ 70 |
| C-2' (CH₃) | ~ 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ is indicative of the nitrile functional group.
-
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ region.
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C≡N (nitrile) | ~ 2230 | Medium, Sharp |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (alcohol) | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₉NO, Molecular Weight: 147.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following features:
-
Molecular Ion (M⁺): A peak at m/z = 147 corresponding to the parent molecule.
-
[M-CH₃]⁺ Fragment: A significant peak at m/z = 132, resulting from the loss of a methyl radical, is a common fragmentation pathway for secondary alcohols. This fragment is stabilized by the aromatic ring.[2][3]
-
[M-H₂O]⁺ Fragment: A peak at m/z = 129 due to the loss of a water molecule.
-
Base Peak: The base peak is likely to be the [M-CH₃]⁺ fragment at m/z = 132 due to its stability.
-
Other Fragments: Other fragments corresponding to the cyanophenyl cation (m/z = 102) and further fragmentation of the aromatic ring may also be observed.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 147 | [C₉H₉NO]⁺ (Molecular Ion) |
| 132 | [C₈H₆NO]⁺ ([M-CH₃]⁺) |
| 129 | [C₉H₇N]⁺ ([M-H₂O]⁺) |
| 102 | [C₇H₄N]⁺ |
Enantioselective Synthesis: Asymmetric Reduction of 4-Acetylbenzonitrile
The most reliable and scalable method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile. This approach offers excellent control over the stereochemistry, leading to high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a particularly effective and widely used method for this transformation.
The Causality of Experimental Choices
The selection of the CBS reduction is based on its well-documented high enantioselectivity for the reduction of a wide range of ketones. The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent and the ketone, creating a rigid, sterically defined transition state that directs the hydride delivery to one face of the carbonyl group, thus establishing the desired stereocenter. The choice of the (S)-catalyst dictates the formation of the (S)-alcohol.
Experimental Protocol
This protocol is designed to be a self-validating system, where careful control of reaction conditions and purification steps ensures the desired outcome.
Materials:
-
4-Acetylbenzonitrile
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 4-acetylbenzonitrile (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF (approximately 0.2 M concentration).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene) dropwise to the stirred solution.
-
Reducing Agent Addition: Add borane-THF complex (0.6 eq, 1 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization and Purity Assessment:
-
The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the predicted data.
-
The enantiomeric excess (ee) of the chiral alcohol should be determined by chiral HPLC or chiral gas chromatography (GC).
Conclusion
This technical guide provides a detailed spectroscopic and synthetic framework for this compound. The predicted NMR, IR, and MS data serve as a valuable reference for the structural characterization of this important chiral intermediate. The provided enantioselective synthesis protocol, based on the robust CBS reduction, offers a reliable and reproducible method for obtaining this compound in high enantiopurity. By integrating detailed spectral analysis with a well-rationalized synthetic strategy, this guide aims to empower researchers in the fields of drug discovery and materials science with the necessary knowledge to confidently work with this and related chiral molecules.
References
- Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.
- Compound Interest. (2015, February 5). A Guide to 1H NMR Chemical Shift Values.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
Introduction: The Significance of (S)-1-(4-Cyanophenyl)ethanol as a Chiral Building Block
An In-depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Researchers and Drug Development Professionals
This compound (CAS No: 101219-71-0) is a high-value chiral alcohol that serves as a critical intermediate in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). Its structure, featuring a stereogenic center directly attached to an aromatic ring bearing a versatile nitrile group, makes it a strategic precursor in medicinal chemistry. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of molecular architectures.
The paramount importance of enantiomeric purity in drug development cannot be overstated; often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, access to enantiomerically pure building blocks like this compound is fundamental to the efficient and safe production of modern pharmaceuticals. This guide provides a comprehensive overview of the procurement, synthesis, purification, and quality control of this key intermediate, tailored for researchers and professionals in the field.
Part 1: Procurement and Supplier Landscape
Acquiring high-quality starting materials is the foundational step for any successful synthesis campaign. This compound is available from a variety of commercial suppliers, catering to different scales and quality requirements, from research-grade quantities to bulk manufacturing.
When selecting a supplier, researchers must consider not only purity but also the documentation provided, such as a Certificate of Analysis (CoA) that validates the material's identity, purity, and enantiomeric excess. For applications in regulated drug development, sourcing from suppliers compliant with Good Manufacturing Practices (GMP) is essential to ensure traceability and batch-to-batch consistency.
Table 1: Comparison of Select Suppliers for this compound
| Supplier/Platform | Business Type | Noted Purity | Intended Use | Geographic Location |
| Conier Chem&Pharma Limited | Trader | >98% (Typical) | Research / Industrial | China |
| Zhejiang Zetian Chemicals Co.,Ltd. | Manufacturer/Supplier | Not Specified | Pharmaceutical Intermediates | China |
| Shanghai chamflyer chemicals Co., Ltd | Supplier | 98% | Pharmaceutical | China |
| Chemical-Suppliers.com (Marketplace) | Platform | Varies by Lister | Research / Bulk | Global |
| Pharma Info Source (Database) | Platform | Varies by Lister | Pharmaceutical | Global |
Note: Availability, purity, and specifications should always be confirmed directly with the supplier before procurement.
Part 2: Synthesis—The Asymmetric Reduction Pathway
The most prevalent and efficient method for producing this compound is the enantioselective reduction of the prochiral ketone, 4-acetylbenzonitrile (also known as 4'-cyanoacetophenone, CAS: 1443-80-7). This transformation can be achieved through various catalytic systems, with both chemocatalytic and biocatalytic methods offering high enantioselectivity.
Causality in Catalyst Selection
The choice between a chemical catalyst (e.g., a chiral transition metal complex) and a biocatalyst (e.g., a whole-cell or isolated enzyme) depends on several factors:
-
Enantioselectivity: Both methods can achieve excellent enantiomeric excess (e.e.), often exceeding 99%.
-
Substrate Scope: Chemocatalysts may offer broader applicability to different substrates, while biocatalysts can be highly specific.
-
Reaction Conditions: Biocatalytic reductions often proceed under mild, environmentally friendly conditions (aqueous media, ambient temperature), whereas chemocatalytic hydrogenations may require high pressures and specialized equipment.
-
Cost and Scalability: The cost of the catalyst, its loading, and the ease of product isolation are critical considerations for large-scale production.
The following protocol details a well-established chemocatalytic method using an in-situ generated chiral oxazaborolidine catalyst, a variant of the Corey-Bakshi-Shibata (CBS) reduction, which is renowned for its reliability and high degree of stereocontrol.
Experimental Protocol: Asymmetric Reduction of 4-Acetylbenzonitrile
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
4-Acetylbenzonitrile (1.0 equiv)
-
(R,R)-Hydrobenzoin (0.1 equiv) or other suitable chiral precursor
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask, add the chiral diol precursor (e.g., (R,R)-Hydrobenzoin, 0.1 equiv) and anhydrous THF. Stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Add the borane-THF complex (1.2 equiv) dropwise to the chiral diol solution over 5-10 minutes. Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the chiral catalyst.
-
Substrate Addition: In a separate flask, dissolve 4-acetylbenzonitrile (1.0 equiv) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas is evolved).
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent via rotary evaporation. To the residue, add 1 M HCl and stir for 10 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Synthesis Workflow Diagram
Caption: Workflow for the asymmetric synthesis of this compound.
Part 3: Chiral Purification Methodologies
Even with highly enantioselective syntheses, trace amounts of the undesired (R)-enantiomer may be present. For pharmaceutical applications, achieving the highest possible enantiomeric purity is often a regulatory requirement. Chiral chromatography is the definitive technique for separating enantiomers.
Table 2: Comparison of Chiral Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, versatility, well-established. | High solvent consumption, higher operational cost, potential for column degradation. |
| Chiral SFC | Supercritical CO₂ as the primary mobile phase with a Chiral Stationary Phase (CSP). | Faster separations, reduced organic solvent use, lower cost, suitable for volatile compounds. | Higher initial equipment cost, solubility issues with highly polar analytes. |
Protocol: Preparative Chiral HPLC Purification
Objective: To isolate this compound with >99.5% enantiomeric excess.
Instrumentation & Materials:
-
Preparative HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, such as Daicel Chiralpak® series).
-
Crude this compound.
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale chiral column. Screen various mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Dissolve the crude product in the mobile phase at a suitable concentration. Filter the solution through a 0.45 µm filter to remove particulate matter.
-
System Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the separation at a suitable UV wavelength (e.g., ~254 nm). Collect the fractions corresponding to the peak of the desired (S)-enantiomer.
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm the enantiomeric excess.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Part 4: Quality Control and Analytical Validation
Rigorous quality control (QC) is non-negotiable in pharmaceutical development. For this compound, the QC process must confirm its identity, chemical purity, and, most critically, its enantiomeric purity.
QC Workflow Diagram
Caption: Quality control workflow for certifying a batch of the final product.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To precisely quantify the enantiomeric excess (ee) of a sample.
Methodology:
-
Standard Preparation: Prepare a standard solution of the racemic 1-(4-Cyanophenyl)ethanol in the mobile phase.
-
Sample Preparation: Prepare a solution of the sample to be analyzed at the same concentration as the racemic standard.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase Column (e.g., Daicel Chiralpak IA).
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers and confirm baseline separation.
-
Inject the sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Table 3: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Sensitivity | Throughput | Key Considerations |
| Chiral HPLC | Chromatographic separation on a CSP. | High | Moderate | The most widely used and reliable method; requires method development. |
| Chiral GC | Chromatographic separation on a chiral capillary column. | Very High | High | Suitable for volatile and thermally stable compounds. |
| NMR Spectroscopy | Use of chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers. | Moderate | Low | Provides structural information but is generally less precise for ee quantification than chromatography. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Low to Moderate | High | Can be used as an HPLC detector; less sensitive than UV detection. |
Conclusion
This compound stands as a valuable and versatile chiral intermediate for the pharmaceutical industry. A successful research or development program relies on a holistic understanding of this compound, from its sourcing and synthesis to its purification and final analytical validation. By employing robust, well-documented protocols for asymmetric synthesis and adhering to stringent quality control standards, researchers can ensure the consistent production of high-purity material. This, in turn, facilitates the development of next-generation therapeutics where stereochemical integrity is directly linked to safety and efficacy.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGqSXMw456nlO7wlI3zKFNjQzRN0d2ZpZscBjqhI4W26kxYLtgGgKTg1wzu_i_oF0l0bhDoya7UE29R1yf8UrzN9xebPoyzAKhdq1BBN6bQDoMFpY3cU5tKK0edrbE5V-WptOCv7BRxAowGya6Z0GM0vPvnVFomZJ6wRQd0rxPaZUvKamlcyjr8P6PxnN4R9VqN4BzzEFbf4A3ZPcQrOaRsNp7BlL3K7KpG1oncw==]
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAoVXLNUAOc8UNTYqGchrThnqCyUwxcoZibyOZY5FqmS1y--ko_CCgCTBUxa8XPCin2dQ1AV_o9qAsZ-FicAXmgjGa3kJw1_2n2WurgF-qPMp_hY5FgXAkEX5qPIbykShcNxOrww==]
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStcr-i0MSNrnk_Msmqd6tPBFFh_BA0i1scO1ztYY84jjnzkgHTp2AytikEGk17Pn2AECHfSYYQprYg7AnUuLkyOe4iF_EazHMUsbAVxLLob1_dOrUihM4XQ-N20kdpsSV2hLY4jJ22H-PQOf7MzhYBKkqWsgwQcZSAsX4_HOLP5LFL1UsnuU=]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvVZyCZOWrsA1FwPI2Qed1MOZgehCdkL9vfES0HYgetH8cs0d2dT9WIn894B85HzZgqXXqX0ofU1IMgN-qEVw3tGUdQcUkuS5rHK8XgeVUuKPTe-SUaHpo5ySvMbUef6uaFW_H-aaIelaZltBBa3ZcxXIkhr19cpGlXIAlXcQX-DHqyakRY2VCyV1H76BsuGJpYyNQ1PyJ4lHEW4REwufmmXD7KgibuNbn8CegW2hVK2faG8YzN8Xh_8X3OUOi_cA90hWQgXj8AcVxr0m8J5cy9lPZBzCMauKrq-lhsdI=]
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6pXLsllm179j9Ysl2OhdGGduA86IhdZqoHEYNfGJd2d9MurrI7mZC5LM4GR9F-dSjOgA1jDRuOMe2TNnQYjMU0ciTFK_mCS74oOk3iueCXAxsjTGM6nnxjNeGCT_i6W-0680yLw==]
- Buy this compound from Conier Chem&Pharma Limited - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUgIGhpbXJbXOBKC-WguftAxjSNkXxw1uzTDpyUTdCoQDmnnjexPyTlIJ3eZPnEhFPRMpBN_w0ktvCBjcqs9SbTOYUEXUPv0ZZYfFFHokkEOQLGqv-XUosGl2JApNpgXH_V7iBnHj1HNTuphlnjYeB2sjTI7y05ZnbqwBHoMpvev-x0SMX]
- This compound - Shanghai chamflyer chemicals Co., Ltd(expird). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn825kokXG6XFrUOTw7j4OA3_CeGfKv0FXkFWdwrpdZo3vSlniNCG4Es9ji-gxW2ZQymDhobuYqGT6HR4nlEvgYT7e4FGIivZH3QzaRt-PpiUSlUPKbKpBunodsc-V9QmR0GrLwDVEzzP0JQIo7FclR0Uq3GyKRiQrFQMBA_ArGpWE1WQmdUU5UPRxJb8YaSWhV9_r8X9e2_Xevf9lhuI=]
- Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9DNm5smEVPYinot9BEYjVXLObkwjG_7nmxxvWCrLSzpQQMRqm-zj1W-1ARn9KA_hi9eOCpFTOEeAYXXwxnUbIsOd8QrZN8LiKKU05UCn3y5yFgqWYhrdfAs6K04sYCAvjqo-PQy_nlDLykzQ4iF_1TJZgmvzSvVn-evk9n_vbl804u33pNQlztekPc1trGwtdXDnumQC-]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOi9O-Tq1wdpJW3i_9B9CEnlo_9y69CYpyJE4T18EbIUu1Q3diDIl6je2VYrdTMEK4N_G3e-7NYKM5VAcHOQlcnjy88t8uf4uJ1rjbNE42vxi-MrsoiQXJLzrZ1Ls7-lzxJ-g7tc8BwsjEUDXvqlwdUKJQmvv8yZXRThfxww==]
- This compound - Chinachemnet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMlktLnr50jFPg0Vjkj3IV6vbTu88qdaM883rsL3V98VeLtTVH3bxnFjehXnLlSrVJqCWqE6vXEudAHFUAiY5-n7qNKX4YqLF8b-a4JNoeeBPxaN20RMclapi5nJlrdd-Vv49UosKcNTxS6eXWvuFL9_Fl46Q1]
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRtA2KpYJCoI4IvHJcUGsOISXOBao5x3F2M5NnSWJR2202OyTlHHGrTmtRji8mdDdRinWe33zEhlqFXl8NLgCE4XwVlsYm5FkQgCG8DU600R6TjlVP86o-63GzteAykrJ-HapoKbvtj5OJLuDhn3NEcJR_05ZEYA9drkRtiIEtxqdXqmbWm5pdAHUJEQ-bqy1kdPhOaOtTqXDTRoo_idzP28Oad_43x2LXXhSyQD-Ussd_r_H44To=]
- CAS 101219-71-0 suppliers, (S) - Pharma Info Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJn9-uZR6uUjauVO8VYZQ9cwfQtYLwIaGOYstEL8bcKwxElDxzr7hi_DQjBbzbaYBtGNs34DnhtvxSOGY01U7W0OIZtfUjlEGH7NXGwYBiCvZLgwKtLewDy-jTRn8H_yDgK8Pa-4_aoKxrGw==]
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_fqs-A0-8w98v1Bel8Y3Yeld1eu7NSmvpkf6Wt8WEM8rhLdb74SJmmn38ISwnPJrliUROlasNz_t4VH3jb6rVs8DkWTQeEMzp2Iypa6o1-9K1ErU3fFwSOT30GSFSc0W_0NfXGxolj07PGNomZYXCQ1TEJOPbY1d37uyyNC8aXVT]
- Best Practices for Quality Control in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKLD1ytYhq1U9c8iBIiJHzVFBmEPMp8lBOK8YEPziUxIX9JFMSVNLlCfU1PrAIgsqaqfp2GiRQ0CTBBj-Kkthj1gmhlI9hTXE63XTOnnite475CSchLf14XYvVGVeeXtu6mDI-JRqt4rJv6K2SqM9SIz1EOCRkdX4PeHaWbww=]
- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhIka9ZifnAZ9eURB7KCAxo9IAAJK0tUzZTdd1KZaMEGRWOHhHqwwER4DVVq9s91Hne9K5o9nKc6yA4_6xLxWKThj1BxvQ5eshKJvyJRp_Ru7v69KGAf78NLiYpC_iqQT94ANQPTJBkLo6CY_uBg0hEE4R3_t]
- Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqfDqUWY5FdSFTC7MX0RZilc4VfxLXW_j8qSySJBuF1YFdWD8viGTyTDAWx9U4KDR6k8OIcP9UG4pBAelDGcyIrjEHjpqmNOymZWewqvQA9j_f5E-9iVaqk15Frvyqshttq6f8BIQIOH2Ftq0prr5-QobgpXqSBsEmACJcRvQIlPuQZgUAkA0y40GhNT8OXwY5QK5uZYu6BgRYWVwFYWREY8JB6bfmnpDh5IpxSYk5APnzYojDFUY=]
- This compound | CAS 101219-71-0 | Chemical-Suppliers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxlS7tsUEXhnwDJGq3xLiFqEVLFP5wZjRY7CFcoMbaJSvUxdv0QGW-FDA5Fs3C-0FKCOqB4F29rgXrcOnznA9PR87lJHi-G4_vH2Ykdatn7lkXYQrFAldGxjyufAMYqrod43qnTtmaqujlG53FEZlro4o6g6JST7hYxPaOJA==]
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFZQkC46PlXxiY5prpEXznXvhhF2m8vU6VAc7Ty0wCZcguZrL6TdqYXBdb0N7V3_ZNb3SPVD9eq64hl8F2X-H0uO-t1VrjefvDNSyes_-4ra5T_pWQGXRGNffF2PTI-m9cio0DPxzhMcHWwJEc-ON5RfD3RE2NOe9m02nLjc9nBCgYlMvzes3LHpD0PQDOZhK0O5Mly4q4PWwL_MW3Sg==]
- Chiral alcohol separation : r/CHROMATOGRAPHY - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvuhOZ9YGQmfTpWD3_FhFaAtvztg68C17LpdjYEoLoft9zsozIDzadrKWtd1hZ76dRRPipGRXvJZOjBmFKc642d6z9X4IXLTlZFMz_5_LfvN23xb2dmr8nyFoSrSGXRC7gS5_1uE6NSi3Gd6mJ9GC7nFfGzjkcKWYv9cWGoCIOO7DFPzFXnbBWtcEaC1Od]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxPKg4g9cvWtapfSBpOWQfi2TuQReZaNIRHeZktT2uCiVjQS6tUEzWjzpxsmkkLglw6Ewd-V0nuL2u8Db8e5VA02gF618sHSjJs5rqpj6Bhb8RIxZKgOnbZ6gRf838W6lVurBNftashGDigSY=]
- 4-Acetylbenzonitrile | CAS No- 1443-80-7 | Simson Pharma Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOZr07-SFvUMfm1MdH0pFi_A2jT5jFSVo8wQqiLC_g4eqUoQvPZ8E2M5S16bhiQ8ApD4y5SLSRgKxZwZBwd_vUt4LEzYLsR4ajtHIKQGVqOGoq0N175t7TujNNNhnhsEzPSsMumG3tsOxx8Fi9DwJeWf3cEQ==]
- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtXcQu6ttFNNg-DmB9BD3t6TTkxNkaenE3MAqEx6IH6cRpWKGmTSqQItg-0WqV5WxQNVaDauqU1LP38WC75pMs5xEea_4OYX0Ih_ONh0MgjRD03Qe4NIFNFO6Ph7-K29IMrdpXZliz_BKoY-bidEo5KXTMnzBe2L2SohbzJyzXz8NRdRXajPilwsA1gnpAVujJ5WiMh_ch3BXKG_OckpSLqvnvMTtO-5y_4seIn0eTtZeY358=]
- 4-Acetylbenzonitrile 99 1443-80-7 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3kHccFW9l6YYv8jRneXUkP61pD2Y3RYSA82kvPaCt1bUuQjTI8PjkZyA6GquZjHkAEJOYMTq3NzkXnOsbPt2_nTdOKq3r1TA9z92QKwruTkao36jUL5CF6PNEo35gd476RcC2L__vfbkR95ACiE1XujU6aA==]
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT1BudrPWafwIwOU5eYdYX42judIS0hF9qpYbN3-kfDmvUjSwRs2xmHF_0ke246DFefeGMIBqQ3N0xun5Rj3NlIED2qnjkYfiXtQORWimEN__MQOiXSidKF1w9Ey4OQHOXbAyp]
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCa2ndE3s1spXdCR7GINlOL25HWRzwq38nBi-V9x7vs6uz7GYpIP3WXOoO17wLC2QjYvc3-_lBgHQ3yXSfY6tnh5jqg1Y_1gp4Bx-tGA5Fc3m38WhCbfEEoO43bUt4ASVAMLvFkDQmsEbXbXz89yokWQ==]
- 4'-Cyanoacetophenone | C9H7NO | CID 74044 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMqMEEloUKuK7pnWCx46vzbjh8N-9ko2VuehxLCp6sVjIHfLa703Qbc2YKP3QlDijWioUej9GnkEzPuVjitVsqKL8pM214NQXHzsfbRzIbD7XSalDMeN_wI8y63iX4v4_HO1SCcUfnpNI7WFRCY2IKbZobZoxBm6YA]
- Enantioselective Reduction of Ketones. [URL: https://vertexaisearch.cloud.google.
- 4-Acetylbenzonitrile | 1443-80-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvtYsiQrFkVFxu3zNIBh2fNhEowR-TmZtPoErkkaVOolDx43vt3XbulD5YCAbcxec_KUEI5Td4gz_tA7PgDZN24EpgYCeZH_0dEy_MBtgJfY0nZfBlzPubZa-NajYLxFuojvJwvI208GDZ7Sk-GhuqT6Qf8GbbXHwS680j-BzKXQ==]
- 4-Acetylbenzonitrile - CAS:1443-80-7 - Sunway Pharm Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEV9ynUxJy_YWaMf1I53i51ySoznUUYPYAYiQkDRTOMv5AdfY7nOkpxMd8uSyhe0PiFTCAx23Tv69NvfonbsiMvpqQAxdao4NEkud-9f6uM6uJkbYkUBb21-M51nTu6nStMl29kg==]
- 1-(4-Bromophenyl)ethanol - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR9V5mdOhqehGXJGVlkgQkZepA9aDT9c8GEcgPPFkMVyLpW8OU-0roPNKE4WXLrcjGrmLLce_GJvWdR8eRlobdhuYqHsTQr7M-gyAzBXPi9Sg7B9cA72Y648TJBhtXxxVVFvI=]
- Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWjo55boZwysPqDjrC_zt5Tl8M5IUziLSySzgR-NC-cJw9B4ZQx_8wwflvM0t5xk8VTQmObTxmSzKuA7vdjssWkKSKCBim_mjkUFLcLRd_dQGm5s_X-394YFnIzHOfSdY3yboWYOAueqLvqZbjr_tclvkiJhK9WSPjDvtQgDOA3axc4X0Ikgo86XYsSBIoDVoFbHpMuW_BmmLX0S5Nu1QAU7QI9d5bRAwOQQ==]
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ5bAgRLQ6v_lnXIXRxwAf_IvEkgjo8PUfX-QAk5uGZsgoVRuz8QEAlFMKwiLsAqOd-j-xvI43T9YkZuGG_0a9E8IeEIXYH_AA4WziyacVyEUIROGslic3NY3Lxa1Pgj_G2R3K]
- Application Notes: Catalytic Asymmetric Reduction of Prochiral Ketones Using a Chiral Catalyst System Derived from (R,R)-Hydrobe - Benchchem. [URL: https://vertexaisearch.cloud.google.
A Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of (S)-1-(4-Cyanophenyl)ethanol, a chiral building block of increasing importance in the pharmaceutical industry. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel therapeutics. We will delve into the critical aspects of sourcing, cost, synthesis, quality control, and applications of this versatile intermediate.
The Strategic Importance of this compound in Drug Discovery
Chiral alcohols are fundamental components in the synthesis of a vast array of pharmaceuticals, where the stereochemistry at a specific carbinol center is often a critical determinant of pharmacological activity and safety. This compound, with its distinct stereocenter and functional handles—a hydroxyl group for further derivatization and a cyano group that can serve as a precursor to other functionalities or as a key interaction motif—presents a valuable scaffold for medicinal chemists. The cyanophenyl moiety, in particular, has been identified as a key structural element in various therapeutic agents, including dual aromatase and sulfatase inhibitors for potential applications in oncology.[1]
Sourcing and Cost Analysis of this compound
The availability of high-purity this compound is crucial for seamless research and development. A number of chemical suppliers specialize in providing this intermediate, ranging from small-scale catalog quantities to bulk manufacturing for later-stage development.
Table 1: Prominent Suppliers of this compound
| Supplier | Location | Purity (Typical) | Notes |
| Conier Chem&Pharma Limited | China | ≥98% | Trader with experience in providing this product.[2] |
| Zhejiang Zetian Chemicals Co.,Ltd. | China | Pharmaceutical Grade/98% | Listed as a supplier of pharmaceutical intermediates.[2][3] |
| Shanghai chamflyer chemicals Co., Ltd | China | 98% | Focus on pharmaceutical and organic chemicals. |
| Capot Chemical Co., Ltd. | China | Not specified | Listed on multiple chemical supplier platforms.[4] |
| DSL Chemicals (Shanghai) Co., Ltd. | China | Not specified | Listed as a supplier of related compounds.[4] |
Cost Considerations:
The cost of this compound is influenced by several factors, including:
-
Enantiomeric Purity: Higher enantiomeric excess (e.e.) significantly impacts the price due to the specialized techniques required for its synthesis and purification.
-
Chemical Purity: The absence of chemical impurities is critical for pharmaceutical applications and is reflected in the cost.
-
Scale of Synthesis: As with most fine chemicals, the price per gram decreases with increasing order quantity.
-
Synthetic Route: The efficiency and cost of raw materials and catalysts used in the manufacturing process are major cost drivers. Biocatalytic routes, while often offering high selectivity, may have different cost structures compared to traditional asymmetric chemical synthesis.
While direct price lists are often subject to quotation, researchers can expect to pay a premium for high-purity, enantiomerically pure this compound, especially at the research and development scale. For a related compound, 2-(4-cyanophenyl)-ethanol, an approximate price of 1520.00 INR per unit has been noted, though this should be taken as a rough indication only.[5]
Enantioselective Synthesis: The Key to Unlocking its Potential
The biological activity of chiral molecules is intimately linked to their absolute stereochemistry. Therefore, the enantioselective synthesis of this compound is of paramount importance. The most common and industrially scalable approach involves the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile.
Biocatalytic Asymmetric Reduction: A Green and Efficient Approach
The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), has emerged as a powerful and environmentally friendly method for the synthesis of chiral alcohols. These enzymatic reactions often proceed with high enantioselectivity and under mild reaction conditions.
Conceptual Workflow for Biocatalytic Reduction:
Caption: Biocatalytic reduction of 4-acetylbenzonitrile.
Representative Experimental Protocol (Biocatalytic Reduction):
-
Cultivation of Biocatalyst: A suitable microorganism, such as Lactobacillus species, is cultured in an appropriate growth medium to obtain a sufficient cell mass.
-
Bioreduction: The cultured cells are harvested and resuspended in a buffer solution. The substrate, 4-acetylbenzonitrile, is added to the cell suspension. A co-substrate for cofactor regeneration (e.g., glucose) is also included.
-
Reaction Monitoring: The reaction is incubated under controlled temperature and agitation. The conversion and enantiomeric excess are monitored periodically by chiral HPLC.
-
Work-up and Purification: Once the reaction is complete, the cells are removed by centrifugation. The product is extracted from the supernatant with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated.
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield highly pure this compound.
Quality Control and Specifications: Ensuring Fitness for Purpose
For applications in drug development, rigorous quality control of this compound is non-negotiable. A Certificate of Analysis (CoA) is a critical document that accompanies the product and provides evidence of its quality.
Table 2: Typical Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |
| Assay (Chemical Purity) | ≥ 98.0% | HPLC or GC |
| Enantiomeric Excess (e.e.) | ≥ 99.0% | Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C limits | Headspace GC-MS |
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The ¹H NMR spectrum of this compound would be expected to show a doublet for the methyl protons, a quartet for the methine proton, and signals in the aromatic region for the phenyl protons.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the enantiomeric excess. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their quantification.[7][8]
-
Gas Chromatography (GC): GC can be employed to assess chemical purity and to quantify residual solvents.
Illustrative Certificate of Analysis:
A typical Certificate of Analysis would include the product name, CAS number, batch number, and a summary of the analytical results against the established specifications, as detailed in Table 2. It serves as a guarantee of the product's quality and is essential for regulatory submissions.[9][10][11]
Applications in Drug Discovery: A Versatile Chiral Building Block
This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to further elaborate both the hydroxyl and cyano functionalities.
Signaling Pathway Context: Inhibition of Aromatase and Steroid Sulfatase
The cyanophenyl group is a key pharmacophore in a class of dual aromatase and sulfatase inhibitors. These enzymes are involved in the biosynthesis of estrogens, which play a crucial role in the progression of hormone-dependent breast cancer. By inhibiting both pathways, a more complete suppression of estrogenic signaling can be achieved.
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound, China this compound Manufacturers, China this compound Suppliers - Zetian [chinachemnet.com]
- 4. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. greenfield.com [greenfield.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Introduction: A Profile of a Key Chiral Intermediate
An In-depth Technical Guide to the Safe Handling and Application of (S)-1-(4-Cyanophenyl)ethanol
This compound, identified by CAS No. 101219-71-0, is a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure incorporates a stereogenic center and a cyano-functionalized aromatic ring, making it a valuable and versatile chiral building block for the synthesis of more complex, stereochemically pure molecules.[2] The biological activity of many advanced pharmaceutical ingredients is contingent on their specific stereochemistry, positioning intermediates like this compound as critical starting materials in modern drug development.[2] This guide provides a comprehensive overview of its chemical properties, safety protocols, handling procedures, and analytical methodologies, designed for the practicing scientist and researcher.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's physical properties is foundational to its safe handling and application in experimental design. The data below has been aggregated from predictive models and supplier technical sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Solid / Powder / Chunks | [3] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [1] |
| Melting Point | 50-51 °C | [3] |
| Flash Point | 130.0 ± 22.6 °C (Predicted) | [1] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Miscible with water | [4] |
Section 2: Hazard Communication and Safety Protocols
This compound is classified as a hazardous substance. Adherence to stringent safety protocols is mandatory to mitigate risks. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it causes skin and serious eye irritation.[1][5]
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.
| GHS Classification | Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response & Storage) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product. | P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection. | P302+P352: IF ON SKIN: Wash with plenty of water.P362+P364: Take off contaminated clothing and wash it before reuse. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. | P332+P317: If skin irritation occurs: Get medical help. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P319: Get medical help if you feel unwell. |
| Storage & Disposal | N/A | N/A | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE) and Engineering Controls
The causality behind PPE selection is the prevention of all potential routes of exposure.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to control airborne concentrations and prevent inhalation.[6][7] Ensure that eyewash stations and safety showers are in close proximity and are regularly tested.[7]
-
Eye and Face Protection : Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to prevent eye contact.[5][7]
-
Skin Protection : Wear nitrile or neoprene gloves to prevent skin contact.[5] A flame-retardant, antistatic lab coat should be worn.[8] Contaminated clothing must be removed immediately and washed before reuse.[1]
-
Respiratory Protection : If engineering controls are insufficient or during large-scale operations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[5][8]
Safe Handling and Storage Workflow
The following workflow diagram illustrates the lifecycle of handling this chemical in a laboratory setting, emphasizing critical safety checkpoints.
Caption: A standard workflow for the safe handling of this compound.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention if you feel unwell.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical help.[4][5]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][8]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]
-
Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[6][9] Vapors may form explosive mixtures with air.[6]
Section 3: Synthesis and Purification Protocols
As a chiral intermediate, the synthesis and purification of this compound to high enantiomeric purity is a common requirement. The most prevalent method is the asymmetric reduction of the prochiral ketone, 4'-cyanoacetophenone.
Biocatalytic Asymmetric Reduction (Example Protocol)
Biocatalysis is often preferred for its high enantioselectivity and environmentally benign reaction conditions.[10] This protocol is a representative example using a whole-cell biocatalyst.
Objective : To synthesize this compound with high enantiomeric excess (e.e.).
Materials :
-
4'-cyanoacetophenone
-
Lyophilized whole cells (e.g., Lactobacillus or Saccharomyces species)[11]
-
Growth medium (e.g., MRS broth for Lactobacillus)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Procedure :
-
Biocatalyst Preparation : In a sterile Erlenmeyer flask, add the lyophilized cells to the appropriate sterile growth medium. Incubate under specified conditions (e.g., 30°C, 150 rpm) for 24-48 hours to activate the culture.
-
Reaction Setup : To the activated cell culture, add 4'-cyanoacetophenone (e.g., to a final concentration of 10-50 mM) and a co-substrate like glucose (e.g., 1.5 equivalents).
-
Biotransformation : Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation. Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.[10]
-
Work-up & Extraction : Once the reaction reaches completion (typically 24-48 hours), saturate the aqueous mixture with sodium chloride to reduce the solubility of the product. Extract the product from the aqueous medium with ethyl acetate (3 x volume of culture).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]
Purification by Column Chromatography
The crude product from the synthesis often requires purification to remove unreacted starting material and byproducts.
Procedure :
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing : Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.
-
Loading : Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution : Elute the column with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (e.g., 8:1 v/v).[12] The polarity can be gradually increased to facilitate the elution of the more polar alcohol product.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.[12]
Section 4: Analytical Characterization
Accurate analytical methods are essential for confirming the identity, purity, and enantiomeric excess of the final product.
Purity Determination (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of the compound.[13]
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.[13]
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a common starting point.[13]
-
Detection : UV detection at a wavelength where the cyanophenyl chromophore absorbs strongly, such as 225 nm, provides good sensitivity.[13]
-
Quantification : Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Enantiomeric Excess (e.e.) Determination (Chiral HPLC)
Determining the enantiomeric purity is the most critical analytical step for a chiral compound. This requires a chiral stationary phase (CSP).[14]
-
Column : Polysaccharide-based CSPs, such as those coated with cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for separating the enantiomers of aromatic alcohols.[14]
-
Mobile Phase : A normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like 2-propanol (e.g., 97:3 v/v), is used.[14]
-
Analysis : The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Analytical Workflow Diagram
Caption: A typical workflow for the analytical validation of this compound.
Section 5: Toxicology Profile
References
- (S)-1-(4-Cyanophenyl)
- Ethanol 96% Safety D
- Ethanol Purification for Synthesis Discussion. Sciencemadness.org. [Link]
- Analytical Methods Overview.
- Working with Hazardous Chemicals and Purification Procedures. Organic Syntheses. [Link]
- Preparation method of 4-cyanophenylalanine.
- Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanom
- Ethanol production, purification, and analysis techniques: a review.
- Toxicology - Drugs Overview. Medbullets Step 2/3. [Link]
- Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation.
- 1-(4-Ethylphenyl)ethanol Chemical and Physical Properties. PubChem - NIH. [Link]
- Antidotes for poisoning by alcohols that form toxic metabolites. PubMed. [Link]
- 2-(4-cyanophenyl)
- Analytical Methodology for Characterization of Reactive Starting M
- Isothiocyanic acid, p-chlorophenyl ester Synthesis Procedure. Organic Syntheses. [Link]
- Nedstar's guide for ethanol safety & handling. Nedstar. [Link]
- Toxic Alcohols. ACEP Toxicology Section. [Link]
- Ethanol and its metabolites: update on toxicity, benefits, and focus on immunomodul
- Amygdalin. Wikipedia. [Link]
- Ethanol-based solubility-enabling oral drug formul
- Comparative study of various pretreatment techniques for ethanol production.
- Ethanol Purification Using Active Natural Pahae Zeolite By Adsorption Distillation Method. IOP Conference Series: Journal of Physics. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. fishersci.com [fishersci.com]
- 6. rcilabscan.com [rcilabscan.com]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amygdalin - Wikipedia [en.wikipedia.org]
- 16. Ethanol and its metabolites: update on toxicity, benefits, and focus on immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of (S)-1-(4-Cyanophenyl)ethanol in organic solvents
An In-depth Technical Guide Solubility Profile of (S)-1-(4-Cyanophenyl)ethanol in Organic Solvents: A Guide for Pharmaceutical Process Development
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of pharmaceutical process development, directly influencing critical operations such as reaction, crystallization, purification, and formulation.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chiral intermediate. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for experimental determination and quantification, and discuss the application of thermodynamic models for data correlation. This document is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries, offering both foundational knowledge and practical methodologies for leveraging solubility data to optimize process design and ensure product quality.
Introduction: The Critical Role of Solubility in Process Chemistry
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific nature demands precise control during manufacturing to ensure enantiomeric purity. Solubility data is not merely a physical constant; it is a critical process parameter that dictates the efficiency of crystallization for purification, the choice of solvent systems for chromatographic separation, and the design of reaction media. An in-depth understanding of how this molecule behaves in different organic solvents is paramount for developing robust, scalable, and economically viable manufacturing processes. This guide bridges theoretical principles with practical application, providing a self-validating framework for solubility determination and data modeling.
Physicochemical Profile of this compound
The solubility of a compound is fundamentally linked to its molecular structure and physical properties. The structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, a polar nitrile (-CN) group, and an aromatic phenyl ring. This combination of functional groups suggests a nuanced solubility profile, with favorable interactions in polar solvents. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 101219-71-0 | [2][3] |
| Molecular Formula | C₉H₉NO | [2][3] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Solid / Powder | [4] |
| Predicted Boiling Point | 291.3 ± 23.0 °C | [2] |
| Predicted Density | 1.12 ± 0.1 g/cm³ | [2] |
| XLogP3 | 0.82 |[2] |
The positive XLogP3 value indicates a degree of lipophilicity, while the presence of hydrogen bond donors/acceptors ensures interaction with polar solvents. The core challenge and opportunity lie in quantifying this behavior across a spectrum of solvent polarities and temperatures.
Experimental Solubility Determination: A Validated Protocol
The most reliable solubility data is derived from meticulous experimental work. The isothermal shake-flask method is a gold-standard technique for determining solid-liquid equilibrium solubility.[5] The protocol described below is designed to be self-validating by incorporating equilibrium confirmation steps.
Isothermal Equilibrium (Shake-Flask) Method
Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.
Materials & Equipment:
-
This compound (purity > 99%)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Analytical balance (±0.1 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system for quantification
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the slurries at a constant rate.
-
Equilibrium Confirmation (Self-Validation): The system must reach a state of thermodynamic equilibrium. To validate this, samples are taken at predetermined time intervals (e.g., 12, 24, 36, and 48 hours).
-
At each time point, cease agitation and allow the solid to settle for at least 30 minutes within the temperature-controlled environment.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial to remove all undissolved solids.
-
Accurately weigh the filtered sample.
-
-
Sample Preparation for Analysis: Dilute the filtered sample gravimetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC (see Section 3.2), to determine the concentration.
-
Data Analysis: The concentration values from the different time points are compared. Equilibrium is confirmed when the measured solubility remains constant (e.g., within ±2%) over at least two consecutive time points (e.g., 36 and 48 hours).
Analytical Quantification: Chiral HPLC Method
Given the chiral nature of the compound, a stereospecific analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred technique.[8][9]
Protocol Steps:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of aromatic alcohols.[8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and an alcohol modifier like isopropanol or ethanol.[8] For basic compounds, a small amount of an amine additive (e.g., 0.1% diethylamine) may be needed; for acidic impurities, an acid (e.g., 0.1% trifluoroacetic acid) can be used.[8]
-
Instrumentation Setup:
-
Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., near the λ_max of the cyanophenyl group).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25 °C.
-
-
Calibration: Prepare a series of calibration standards of known concentrations of this compound. Generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and quantify the concentration against the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental process for determining solubility.
Caption: Workflow for experimental solubility determination.
Solubility Profile and Data Interpretation
While comprehensive experimental data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and the behavior of similar molecules.[10][11] The solubility is expected to be highest in polar solvents capable of hydrogen bonding and lowest in non-polar aliphatic solvents.
Table 2: Illustrative Solubility of this compound in Various Organic Solvents Disclaimer: The following mole fraction (x) data are illustrative examples based on general solubility principles and data for structurally similar compounds. Actual experimental values are required for process design.
| Solvent | Solvent Type | Predicted Solubility Trend at 298.15 K (Mole Fraction, x) | Temperature Dependence |
| Methanol | Polar Protic | High | Strongly Positive[12] |
| Ethanol | Polar Protic | High | Strongly Positive[11][12] |
| Isopropanol (IPA) | Polar Protic | Medium-High | Strongly Positive |
| Acetone | Polar Aprotic | Medium-High | Positive |
| Acetonitrile | Polar Aprotic | Medium | Positive[11] |
| Ethyl Acetate | Polar Aprotic | Medium-Low | Positive |
| Toluene | Non-polar Aromatic | Low | Positive |
| n-Heptane | Non-polar Aliphatic | Very Low | Slightly Positive |
Interpretation:
-
Polar Protic Solvents (Alcohols): The hydroxyl group of the solute can both donate and accept hydrogen bonds, leading to strong interactions with solvents like methanol and ethanol, resulting in high solubility.
-
Polar Aprotic Solvents (Acetone, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, leading to favorable interactions and moderate to high solubility.
-
Non-polar Solvents (Heptane): The lack of polarity and hydrogen bonding ability in these solvents results in very weak solute-solvent interactions, hence very low solubility.
-
Temperature Dependence: For most solid-liquid systems, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11] This relationship is crucial for designing crystallization processes.
Thermodynamic Modeling of Solubility Data
Experimental solubility data can be mathematically correlated using thermodynamic models. This allows for interpolation of solubility at different temperatures and the calculation of key thermodynamic properties of dissolution.[1][13]
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[5][10] It is expressed as:
ln(x) = A + (B / T) + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical parameters obtained by fitting the model to the experimental data.
This model is valuable for its simplicity and its ability to accurately represent temperature-dependent solubility data with a small number of parameters.[10]
The van't Hoff Equation
The van't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°). The relationship is given by:
ln(x) = - (ΔH° / RT) + (ΔS° / R)
where:
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).
By plotting ln(x) against 1/T, a linear relationship is often observed, from which ΔH° (from the slope) and ΔS° (from the intercept) can be calculated.[11][12] The Gibbs energy of dissolution can then be determined using:
ΔG° = ΔH° - TΔS°
These parameters provide deep insight into the dissolution process:
-
ΔH° > 0: Indicates an endothermic process, where heat is absorbed, consistent with solubility increasing with temperature.[11]
-
ΔS° > 0: Indicates an increase in entropy upon dissolution, which is typical as the ordered crystal lattice is broken down.
-
ΔG°: Represents the driving force of the dissolution process.
Data Modeling Workflow
Caption: Workflow for thermodynamic modeling of solubility data.
Conclusion
This guide has outlined a comprehensive framework for understanding, determining, and modeling the . The provided protocols for experimental measurement and analytical quantification are designed to yield high-quality, reliable data, which is the bedrock of effective process development. By correlating this data with established thermodynamic models like the Apelblat and van't Hoff equations, scientists and engineers can extract valuable thermodynamic parameters that inform the rational design of crystallization and purification processes. A thorough characterization of solubility is not an academic exercise but a critical investment in developing robust, efficient, and scalable pharmaceutical manufacturing operations.
References
- National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. [Link]
- Chemical-Suppliers. (n.d.). This compound | CAS 101219-71-0. [Link]
- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry. [Link]
- Tradeindia. (n.d.). 2-(4-cyanophenyl)-ethanol. Shree Sai Life Sciences. [Link]
- Gomez-Gualdron, D. A., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
- University of Texas at Dallas. (n.d.).
- Gomez-Gualdron, D. A., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
- Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1649. [Link]
- Wang, Y., et al. (2018). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
- Santosh, K. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Al-Ghananaeem, A. A., & Alzhrani, A. R. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]
- Delgado, D. R., et al. (2020). Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures.
- Delgado, D. R., et al. (2021). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Processes, 9(12), 2217. [Link]
- Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
synthesis of (S)-1-(4-Cyanophenyl)ethanol from 4-acetylbenzonitrile
A-Z Guide to Asymmetric Synthesis of (S)-1-(4-Cyanophenyl)ethanol
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the asymmetric . Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, mechanistic intricacies, and practical execution of this critical chiral transformation. We will explore various catalytic systems, emphasizing the causality behind experimental choices to ensure both scientific integrity and replicable outcomes.
Introduction: The Significance of Chiral Alcohols
Chiral alcohols are indispensable building blocks in the pharmaceutical industry, serving as pivotal intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1][2][3] The specific stereoisomer of a chiral molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of efficient and highly selective methods for producing single-enantiomer compounds is a cornerstone of modern drug development.
This compound is a key chiral intermediate used in the synthesis of various pharmaceuticals. Its precursor, 4-acetylbenzonitrile, is a prochiral ketone, meaning it can be converted into a chiral product through the addition of a substituent, in this case, a hydride, to the carbonyl group. The challenge lies in controlling the stereochemistry of this reduction to selectively produce the desired (S)-enantiomer.
Strategic Approaches to Asymmetric Reduction
The enantioselective reduction of prochiral ketones like 4-acetylbenzonitrile is one of the most efficient methods for preparing chiral secondary alcohols.[4] Several robust strategies have been developed, broadly categorized into two main approaches: catalyst-controlled reductions and biocatalysis.
-
Catalyst-Controlled Reductions: These methods employ a chiral catalyst to create a chiral environment that directs the hydride attack on one of the two enantiotopic faces of the ketone's carbonyl group. Prominent examples include:
-
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.[4][5]
-
Asymmetric Hydrogenation: This method involves the use of molecular hydrogen (H₂) and a chiral catalyst, often based on ruthenium, rhodium, or iridium.[4][6][7]
-
Stoichiometric Chiral Reducing Agents: Reagents like those derived from borane and chiral amino alcohols can achieve high enantioselectivity.[8]
-
-
Biocatalysis: This approach leverages the inherent stereoselectivity of enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the reduction of ketones.[3][4][9][10] Whole-cell systems or isolated enzymes can be used, offering a green and highly selective alternative to traditional chemical methods.[1][3][10][11]
This guide will focus on the practical application and mechanistic understanding of two powerful and widely adopted methods: Corey-Bakshi-Shibata (CBS) Reduction and Noyori Asymmetric Hydrogenation .
Mechanistic Insights: Directing Stereoselectivity
A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting experimental outcomes.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[2][12][13][14] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[2][13]
The predictable stereochemical outcome is a key advantage of the CBS reduction.[2] The mechanism proceeds through a well-defined six-membered transition state.[12][15]
Key Mechanistic Steps:
-
Catalyst Activation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[2][12][15]
-
Ketone Coordination: The prochiral ketone, 4-acetylbenzonitrile, coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, with the larger substituent (the 4-cyanophenyl group) positioned away from the bulky group on the catalyst.[12][15]
-
Face-Selective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[12][13][15] This intramolecular transfer is highly face-selective, leading to the formation of the desired enantiomer.
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.[12][13] An acidic workup is then performed to yield the final chiral alcohol.[12][15]
Recent studies suggest that London dispersion interactions, rather than purely steric hindrance, play a significant role in determining the enantioselectivity of the CBS reduction.[16]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another powerful method for the enantioselective reduction of ketones, utilizing hydrogen gas and a ruthenium(II) catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6][7][17] The axial chirality of the BINAP ligand is responsible for inducing the high enantioselectivity of the reaction.[6][18]
Key Mechanistic Steps:
-
Precatalyst Activation: The commercially available Ru-BINAP dihalide precatalyst is activated by reaction with hydrogen gas to form the active catalyst.[6][18]
-
Substrate Coordination: The 4-acetylbenzonitrile substrate coordinates to the ruthenium center.
-
Hydrogenation: The hydrogenation of the coordinated ketone proceeds, and the product is then displaced by ligands, regenerating the catalyst for the next cycle upon reaction with another equivalent of hydrogen.[6][18]
The reaction is typically carried out under hydrogen pressure, and the choice of solvent and base can significantly influence the reaction's efficiency and selectivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. These protocols are designed to be self-validating, with clear checkpoints and analytical methods for monitoring reaction progress and determining product purity and enantiomeric excess.
General Considerations
-
Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Borane reagents are flammable and react violently with water; handle them with extreme care under an inert atmosphere.
-
Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can significantly reduce enantiomeric excess.[15] All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[19][20]
Protocol: Asymmetric Reduction of 4-acetylbenzonitrile via CBS Reduction
Materials:
-
4-acetylbenzonitrile
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)[20]
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)[2][20]
-
Anhydrous Tetrahydrofuran (THF)[20]
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[19][20]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzonitrile (e.g., 1.0 mmol). Dissolve the ketone in anhydrous THF (e.g., 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 mmol, 10 mol%) dropwise to the stirred solution.
-
Borane Addition: Slowly add the borane-THF complex (e.g., 1.2 mmol) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[19]
-
Quenching: Once the reaction is complete, carefully and slowly add methanol dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas evolution).[19]
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir.[19]
-
Extract the aqueous layer with ethyl acetate.[19]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.[19]
Caption: Experimental workflow for the CBS reduction of 4-acetylbenzonitrile.
Data Analysis and Characterization
Post-synthesis, a thorough analysis is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
5.1. Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
5.2. Determination of Enantiomeric Excess (ee):
The enantiomeric excess is a measure of the purity of the chiral product and is calculated as: ee (%) = |(R) - (S)| / |(R) + (S)| * 100
Where (R) and (S) are the relative amounts of the two enantiomers.
Common analytical techniques for determining ee include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers, and the relative peak areas are used to calculate the ee.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction
| Catalytic System | Typical Catalyst | Reductant | Typical ee (%) | Advantages | Disadvantages |
| CBS Reduction | (R)- or (S)-CBS-oxazaborolidine | BH₃·THF, BH₃·SMe₂ | >95 | High ee, predictable stereochemistry, broad substrate scope.[2][13] | Sensitive to moisture, requires stoichiometric borane source.[15] |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes | H₂ gas | >98 | High ee, high turnover numbers, industrially applicable.[6][7] | Requires high-pressure hydrogenation equipment. |
| Biocatalysis | Alcohol Dehydrogenases (ADHs) | Isopropanol, Glucose | Often >99 | High enantioselectivity, mild reaction conditions, environmentally friendly.[3][4][10] | Substrate scope can be limited, may require cofactor regeneration systems.[4] |
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound from 4-acetylbenzonitrile is a well-established yet continuously evolving field. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer highly effective and reliable methods for achieving this transformation with excellent enantioselectivity. The choice between these methods will often depend on the available equipment, scale of the reaction, and specific requirements of the downstream applications.
The increasing demand for greener and more sustainable synthetic methods continues to drive research in this area. Biocatalytic reductions, with their mild reaction conditions and high selectivity, represent a particularly promising avenue for future development. As our understanding of enzyme mechanisms deepens and protein engineering techniques become more sophisticated, we can expect to see an even broader application of biocatalysts in the synthesis of chiral pharmaceuticals.
References
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (n.d.). PubMed.
- Asymmetric Routes to Chiral Secondary Alcohols. (2007, October 2). Pharmaceutical Technology.
- Comas-Vives, A., Ujaque, G., & Lledós, A. (2008). Hydrogen Transfer to Ketones Catalyzed by Shvo’s Ruthenium Hydride Complex: A Mechanistic Insight. Organometallics, 27(19), 4854–4863.
- Contente, M. L., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 13(14), 4249-4260.
- Noyori Hydrogenation. (n.d.). NROChemistry.
- Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). (2018). Dalton Transactions.
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2025, August 6). ResearchGate.
- Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. (2019, May 31). MDPI.
- Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. (2017, July 16). University of Illinois Urbana-Champaign.
- pH-Dependent Transfer Hydrogenation of Ketones with HCOONa as a Hydrogen Donor Promoted by (η6-C6Me6)Ru Complexes. (2001). Organometallics, 20(18), 3947-3956.
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025, April 15). National Institutes of Health.
- Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. (2025, August 6). ResearchGate.
- Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin.
- Recent advances in the biocatalytic asymmetric reduction of acetophenones and a, b-unsaturated carbonyl compounds. (2025, August 9). ResearchGate.
- New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. (2001, June 1). PubMed.
- Noyori Asymmetric Hydrogenation. (n.d.). SynArchive.
- New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. (2023, February 2). MDPI.
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). The Journal of Organic Chemistry, 66(11), 3828-3833.
- Noyori Hydrogenation. (2022, April 23). YouTube.
- Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. (2025, August 9). ResearchGate.
- Chiral Resolution Techniques. (n.d.). US Pharmacist.
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2021). Angewandte Chemie International Edition, 60(10), 4823-4832.
- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1). YouTube.
- Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507.
- Gao, T.-T., et al. (2019). Stereodivergent Synthesis through Catalytic Asymmetric Reversed Hydroboration. Journal of the American Chemical Society, 141(11), 4670-4677.
- Catalytic asymmetric synthesis of chiral sulfilimines via S-C bond formation. (2025, August 4). ResearchGate.
- Organocatalytic asymmetric synthesis of Si-stereogenic silacycles. (n.d.). National Institutes of Health.
- Catalytic asymmetric synthesis of chiral sulfilimines via S–C bond formation. (2024). Organic Chemistry Frontiers.
- Enzymatic strategies for asymmetric synthesis. (n.d.). National Institutes of Health.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
discovery and history of chiral secondary alcohols
An In-Depth Technical Guide to the Discovery and History of Chiral Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral secondary alcohols are fundamental structural motifs in a vast array of biologically active molecules, from pharmaceuticals to agrochemicals and natural products. Their stereochemistry often dictates their efficacy and safety, making the ability to produce them in enantiomerically pure form a cornerstone of modern organic synthesis. This guide provides a comprehensive exploration of the historical journey and scientific evolution of chiral secondary alcohols. We begin with the foundational discovery of molecular chirality by Louis Pasteur, trace the development of classical resolution techniques, and delve into the revolutionary advent of asymmetric catalysis that now dominates the field. Key methodologies, including diastereomeric resolution, enzymatic kinetic resolution, and catalytic asymmetric reduction, are examined not merely as procedures but as logical solutions to the challenge of stereocontrol. This narrative is grounded in the pivotal discoveries that have shaped the field, providing both historical context and practical, field-proven insights for today's researchers.
The Dawn of Stereochemistry: Pasteur and the Concept of Molecular Asymmetry
The story of chiral alcohols begins not with the alcohols themselves, but with the discovery of chirality. In the mid-19th century, the French scientist Jean-Baptiste Biot observed that solutions of certain organic compounds, like tartaric acid derived from wine fermentation, could rotate the plane of polarized light—a phenomenon known as optical activity.[1][2] However, tartaric acid produced by chemical synthesis, despite being chemically identical, showed no such activity.[3]
This puzzle was solved in 1848 by a young Louis Pasteur.[4][5] While examining crystals of a sodium ammonium tartrate salt from a racemic (synthetically produced) mixture, he noticed the presence of two distinct types of crystals that were mirror images of each other.[3][6] With the meticulousness of a jeweler, he manually separated the "right-handed" and "left-handed" crystals.[3][4] When he dissolved each type of crystal in water separately, he found that one solution rotated plane-polarized light to the right (dextrorotatory), and the other rotated it to the left (levorotatory) by an equal amount.[3][7] An equal mixture of the two, recreating the original racemic sample, was optically inactive.
Pasteur correctly deduced that this macroscopic property of the crystals stemmed from an underlying asymmetry at the molecular level.[1][3] He had demonstrated the existence of non-superimposable mirror-image molecules, which we now call enantiomers , and in doing so, founded the field of stereochemistry.[4][7][8]
The Era of Resolution: Separating the Inseparable
For nearly a century after Pasteur's discovery, obtaining a single enantiomer of a chiral compound, including secondary alcohols, meant starting with a racemic mixture and finding a way to separate it. This process is known as resolution .[9] Since enantiomers have identical physical properties (melting point, boiling point, solubility in achiral solvents), direct separation is generally impossible.[9] The key insight was to convert the pair of enantiomers into a pair of diastereomers , which have different physical properties and can be separated.[9][10]
Classical Chemical Resolution via Diastereomeric Salts
The most common method, also pioneered by Pasteur in 1853, involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent.[11][12] For a racemic secondary alcohol (containing R-alcohol and S-alcohol), one could use an enantiomerically pure chiral carboxylic acid (e.g., S-acid) to form a mixture of diastereomeric esters (R-alcohol-S-acid and S-alcohol-S-acid).
These diastereomeric esters, having different shapes and intermolecular interactions, exhibit different solubilities, allowing one to be crystallized from the solution while the other remains dissolved.[9][12] After separation, a simple hydrolysis reaction cleaves the ester bond, yielding the desired pure alcohol enantiomer and recovering the resolving agent.[9]
Workflow: Classical Resolution of a Racemic Secondary Alcohol
Asymmetric Organocatalysis
A more recent revolution has been the rise of asymmetric organocatalysis , which uses small, metal-free organic molecules as catalysts. This field was recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan. W[13][14][15]hile metal catalysts are highly effective, they can be expensive, toxic, and sensitive to air and moisture. Organocatalysts offer a more sustainable and often more robust alternative. F[14][15]or the synthesis of chiral secondary alcohols, for instance, proline and its derivatives have been shown to catalyze asymmetric aldol reactions, which can lead to chiral β-hydroxy ketones, precursors to 1,3-diols.
[15]### 4. Analytical Verification: The Rise of Chiral Chromatography
The development of powerful synthetic methods necessitated parallel advances in analytical techniques to rapidly and accurately determine the enantiomeric purity of the products. While polarimetry could confirm optical activity, it couldn't easily quantify the ratio of enantiomers in a mixture.
The breakthrough came with the development of chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC). T[16]his technique relies on a chiral stationary phase (CSP) —a solid support to which a single enantiomer of a chiral molecule is bound.
[16][17]When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to travel through the column more slowly than the other. T[18]his results in the separation of the enantiomers, which can be detected and quantified as they exit the column. The development of robust polysaccharide-based CSPs by researchers like Yoshio Okamoto in the 1980s was a critical step that made chiral chromatography a routine and indispensable tool in modern chemistry.
The journey from Pasteur's painstaking separation of crystals to the automated, highly selective catalytic synthesis of single-enantiomer secondary alcohols represents a profound arc of scientific progress. Each stage—from the logical elegance of classical resolution to the efficiency of asymmetric catalysis—was driven by a deeper understanding of molecular three-dimensionality. For professionals in drug development, this history is not merely academic; it is the foundation upon which the safety and efficacy of modern medicines are built. The ability to control the synthesis of chiral secondary alcohols remains a critical and evolving field, promising even more precise and sustainable methods for constructing the molecules that shape our world.
References
- Title: 3.
- Title: Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue Source: ACS Publications URL
- Title: Pasteur and Molecular Chirality Source: OpenEdition Journals URL
- Title: ASYMMETRIC CATALYSIS WINS | C&EN Global Enterprise Source: ACS Publications URL
- Title: Why Louis Pasteur would have liked Nexium, reflections on chirality Source: Gastroenterology Associates of Pensacola URL
- Title: Nobel Prize recognizes development of asymmetric organic catalysis Source: Unknown URL
- Title: Louis Pasteur - Wikipedia Source: Wikipedia URL
- Title: What is catalytic asymmetric synthesis?
- Title: Pasteur and chirality: A story of how serendipity favors the prepared minds Source: PMC - NIH URL
- Title: Nobel Prize in Chemistry 2021 awarded for the development of new asymmetric catalysts Source: Unknown URL
- Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL
- Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL
- Title: Strategies for chiral separation: from racemate to enantiomer Source: PMC - NIH URL
- Title: Chiral resolution - Wikipedia Source: Wikipedia URL
- Title: Enantioselective synthesis - Wikipedia Source: Wikipedia URL
- Title: Racemic Mixtures and the Resolution of Enantiomers Source: Unknown URL
- Title: The early history of stereochemistry: From the discovery of molecular asymmetry and the first resolution of a racemate by Pasteur to the asymmetrical chiral carbon of van't Hoff and Le Bel Source: Taylor & Francis eBooks URL
- Title: Stereochemistry - Wikipedia Source: Wikipedia URL
- Title: Stereochemistry | Molecular Geometry, Chirality & Isomerism Source: Britannica URL
- Title: The Dark Art of Chemistry - Chiral Chromatography Source: Sygnature Discovery URL
- Title: Gurus of Chiral Separations Source: The Analytical Scientist URL
- Title: 14.
- Title: Chiral analysis - Wikipedia Source: Wikipedia URL
- Title: The Evolution of Chiral Chromatography Source: LCGC International URL
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Stereochemistry - Wikipedia [en.wikipedia.org]
- 3. Louis Pasteur - Wikipedia [en.wikipedia.org]
- 4. 3.6 Introduction to Chirality – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
- 5. Stereochemistry | Molecular Geometry, Chirality & Isomerism | Britannica [britannica.com]
- 6. Pasteur and chirality: A story of how serendipity favors the prepared minds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pasteur and Molecular Chirality [journals.openedition.org]
- 8. scribd.com [scribd.com]
- 9. Racemic Mixtures and the Resolution of Enantiomers [ns1.almerja.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nobel Prize recognizes development of asymmetric organic catalysis [asbmb.org]
- 15. mathys-squire.com [mathys-squire.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
The Stereochemical Mandate: A Guide to the Critical Role of Chiral Alcohols in Modern Medicinal Chemistry
Introduction: The Imperative of Three-Dimensionality in Drug Design
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. This concept, known as stereochemistry, is central to the interaction between a drug and its biological target.[1] Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently chiral environments.[1] Consequently, when a chiral drug molecule—one that is non-superimposable on its mirror image—is introduced, the body can distinguish between its enantiomers as if they were two entirely different substances.[1][2][3]
This guide focuses on a particularly vital class of chiral structures: chiral alcohols. The hydroxyl (-OH) group, when attached to a stereogenic center, is a powerful pharmacophore capable of acting as a hydrogen bond donor and acceptor. This dual capacity allows it to form precise, orientation-dependent interactions that are often critical for anchoring a drug to its receptor site, thereby dictating the drug's efficacy and selectivity.
The failure to appreciate stereochemical nuances can have dire consequences, as illustrated by the tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[1][4] Since this pivotal moment in pharmaceutical history, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and justification of each stereoisomer in a drug product.[5][6][7] This has propelled the development of single-enantiomer drugs, which now represent a significant portion of all medications on the market.[5] This guide will explore the profound importance of chiral alcohols, from the theoretical underpinnings of their interactions to the practical strategies for their synthesis and their roles in several classes of blockbuster drugs.
Chapter 1: The Molecular Basis of Chiral Recognition
The differential activity of enantiomers is elegantly explained by the Easson-Stedman Hypothesis . Proposed in 1933, this model posits that for a chiral molecule to elicit a potent biological response, it must engage its receptor at a minimum of three distinct points of interaction.[2][8][9] If one enantiomer can achieve this three-point fit, its mirror image, with one group oriented differently in space, will only be able to achieve a two-point attachment, resulting in a significantly weaker or non-existent interaction.[8][10]
For a chiral alcohol, these three points are typically:
-
The Hydroxyl Group: Forming a critical hydrogen bond with a polar residue on the receptor.
-
An Adjacent Group: Engaging in another interaction, such as a van der Waals, ionic, or hydrophobic interaction.
-
A Third Pharmacophoric Feature: Completing the specific binding triad.
The chiral secondary alcohol in beta-blockers like propranolol is a classic example. The (S)-enantiomer is approximately 100 times more potent as a β-adrenergic receptor antagonist than the (R)-enantiomer.[2] This is because the specific spatial orientation of its hydroxyl group, aromatic ring, and amino group allows for a perfect three-point fit with the receptor, whereas the (R)-enantiomer cannot achieve this optimal alignment.[10][11]
Beyond pharmacodynamics, stereoselectivity profoundly impacts pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of a drug. Enantiomers can exhibit different rates of metabolism by enzymes (which are also chiral), leading to variations in plasma concentrations and duration of action.[2][4]
Chapter 2: The Synthetic Chemist's Toolbox: Crafting Enantiopure Alcohols
The demand for single-enantiomer drugs has spurred the development of sophisticated methods for asymmetric synthesis.[5] For chiral alcohols, the primary strategies involve the stereocontrolled reduction of a prochiral ketone or the resolution of a racemic alcohol mixture.
Asymmetric Reduction of Prochiral Ketones
This is often the most elegant and atom-economical approach. A non-chiral ketone is converted directly into a single enantiomer of the corresponding alcohol.
A. Metal-Catalyzed Asymmetric Hydrogenation: Pioneered by Nobel laureate Ryōji Noyori, this method uses chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with exceptional enantioselectivity.[12] The causality behind this precision lies in the formation of a rigid, chiral coordination sphere around the metal center. The substrate can only approach the metal hydride from one face, leading to the preferential formation of one enantiomer.
B. Biocatalysis with Ketoreductases (KREDs): Enzymes, particularly ketoreductases (KREDs), have become indispensable tools in pharmaceutical manufacturing.[12][13] These enzymes, which belong to the alcohol dehydrogenase (ADH) family, use a nicotinamide cofactor (like NADPH) to reduce ketones with near-perfect enantioselectivity (>99.5% e.e. is common).[12][13]
-
Expertise & Experience: The choice to use a KRED is driven by its operational simplicity under mild aqueous conditions (room temperature, neutral pH) and its exquisite selectivity, which often eliminates the need for complex protecting group chemistry. The primary challenge is the cost of the cofactor, which is overcome by using a cofactor recycling system, such as coupling the reaction with glucose dehydrogenase (GDH), which regenerates NADPH while consuming inexpensive glucose.[13]
Kinetic Resolution of Racemic Alcohols
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for their separation.[14]
A. Lipase-Catalyzed Acylation: Lipases are robust and commercially available enzymes that are highly effective at catalyzing the enantioselective acylation of racemic alcohols.[14][15] In a typical protocol, a racemic alcohol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase, such as Candida antarctica Lipase B (CALB).[16] The enzyme will selectively acylate one enantiomer (e.g., the R-alcohol to the R-acetate) at a much higher rate than the other. The reaction is stopped at ~50% conversion, yielding a mixture of the unreacted (S)-alcohol and the acylated (R)-acetate, which can then be separated by standard chromatography.[17]
-
Trustworthiness: This protocol is self-validating. The maximum theoretical yield for each resolved enantiomer is 50%. Achieving high enantiomeric excess for both the remaining starting material and the product close to this conversion point confirms the high selectivity of the enzyme.[14]
Comparison of Synthetic Strategies
| Strategy | Core Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | Converts an achiral starting material into a single chiral product. | 100% theoretical yield, high atom economy. | Requires development of a specific catalyst for each substrate class. |
| Kinetic Resolution | Separates a racemic mixture by selectively reacting one enantiomer. | Broad substrate scope with robust enzymes (e.g., lipases). | Maximum theoretical yield is 50% for each enantiomer; requires separation of product from unreacted starting material. |
Chapter 3: Case Studies: Chiral Alcohols in Marketed Drugs
The theoretical importance and synthetic accessibility of chiral alcohols are validated by their presence in numerous life-saving medications.
Case Study 1: (S)-Propranolol (Beta-Blocker)
-
Target: β-adrenergic receptor.
-
Significance of Chiral Alcohol: The secondary alcohol in the aryloxypropanolamine structure is a cornerstone of the beta-blocker pharmacophore.[4][18] The (S)-enantiomer's hydroxyl group forms a key hydrogen bond interaction within the receptor's binding pocket. The (R)-enantiomer, unable to form this bond correctly, is over 100 times less active.[2] The clinical use of the pure (S)-enantiomer avoids potential side effects from the inactive (R)-form and allows for a more precise dose-response relationship.
Case Study 2: Atorvastatin (Lipitor®) (Anticholesterol)
-
Target: HMG-CoA Reductase.
-
Significance of Chiral Alcohols: Atorvastatin features a chiral diol side chain. The specific (3R, 5R) stereochemistry of these two hydroxyl groups is critical for mimicking the tetrahedral intermediate formed during the enzymatic reduction of HMG-CoA.[19] This precise spatial arrangement allows the drug to bind to the enzyme's active site with high affinity, effectively blocking cholesterol synthesis. Other stereoisomers of atorvastatin show significantly reduced or no inhibitory activity.[20][21][22]
Case Study 3: Atazanavir (Reyataz®) (HIV Protease Inhibitor)
-
Target: HIV-1 Protease.
-
Significance of Chiral Alcohol: Atazanavir is a potent azapeptide protease inhibitor.[23] Its structure includes a complex chiral secondary alcohol that is designed to mimic the natural transition state of peptide bond hydrolysis.[24] This hydroxyl group forms a crucial hydrogen bond with the carboxylate groups of the catalytic aspartate residues (Asp25/Asp25') in the active site of the protease.[24] This interaction is fundamental to the drug's potent inhibitory activity, preventing the protease from processing viral polyproteins and thus halting viral replication.[25]
| Drug | Class | Chiral Alcohol Moiety | Therapeutic Target | Stereochemistry's Role |
| (S)-Propranolol | Beta-Blocker | (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol | β-Adrenergic Receptor | Essential for three-point binding; (S)-enantiomer is 100x more potent.[2] |
| Atorvastatin | Statin | (3R,5R)-7-[...]-3,5-dihydroxyheptanoic acid | HMG-CoA Reductase | The diol mimics the enzyme's transition state, crucial for high-affinity inhibition.[19] |
| Atazanavir | HIV Protease Inhibitor | (S)-hydroxy-aza-peptide backbone | HIV-1 Protease | Hydroxyl group binds to catalytic aspartate residues, blocking viral maturation.[23][24] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a field-proven methodology for the resolution of a generic racemic secondary alcohol, such as 1-phenylethanol, using an immobilized lipase.
Objective: To separate a racemic alcohol into its constituent enantiomers with high enantiomeric excess (e.e.).
Materials:
-
Racemic 1-phenylethanol (1.0 equiv)
-
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435 (10-20 mg per mmol of alcohol)
-
Vinyl acetate (0.6 equiv)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Anhydrous Magnesium Sulfate
-
Standard workup and purification reagents (ethyl acetate, brine, silica gel)
-
Chiral HPLC or GC column for e.e. analysis
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the racemic alcohol (1.0 equiv) and anhydrous solvent (to make a ~0.2 M solution).
-
Reagent Addition: Add vinyl acetate (0.6 equiv) followed by the immobilized lipase (CALB). Causality Note: Using slightly more than 0.5 equivalents of the acyl donor ensures the reaction can proceed to the optimal 50% conversion without being limited by the reagent, while avoiding significant excess that could complicate purification.
-
Reaction Monitoring: Seal the flask and stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C, to increase reaction rate). Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by TLC or GC to determine the ratio of starting alcohol to acetylated product.
-
Endpoint Determination: Stop the reaction when conversion reaches approximately 50%. Trustworthiness Note: This point is critical. Over- or under-shooting 50% conversion will decrease the enantiomeric excess of one of the components.
-
Workup: Filter off the immobilized enzyme using a sintered glass funnel. The enzyme can be washed with fresh solvent, dried, and reused for subsequent resolutions.
-
Purification: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separation: Separate the unreacted alcohol from the acetylated product using standard flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of both the recovered alcohol and the acetate (after hydrolysis back to the alcohol if necessary) using chiral HPLC or GC.
Expected Outcome:
-
Recovered (S)-1-phenylethanol with >95% e.e.
-
Isolated (R)-1-phenylethyl acetate, corresponding to the (R)-alcohol with >95% e.e.
Conclusion and Future Outlook
The principle of stereochemistry, once a niche academic concept, is now an unassailable pillar of modern drug discovery and development. Chiral alcohols are consistently at the heart of this principle, providing a critical anchoring point for molecular recognition that translates directly into therapeutic efficacy. The progression from selling racemic mixtures to developing enantiopure drugs has led to safer and more effective medicines.[4]
As our understanding of biology deepens and synthetic methodologies become more sophisticated, the deliberate and strategic incorporation of chiral alcohols will continue to be a hallmark of rational drug design. The ongoing innovation in asymmetric catalysis, particularly in biocatalysis, promises to make the synthesis of these vital building blocks more efficient, scalable, and environmentally benign, further empowering medicinal chemists to design the next generation of precisely targeted therapeutics.
References
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Preprints.org. [Link]
- The significance of chirality in contemporary drug discovery-a mini review. (2022). RSC Publishing. [Link]
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development.
- Asymmetric Routes to Chiral Secondary Alcohols. (2009). Pharmaceutical Technology. [Link]
- The Significance of Chirality in Drug Design and Development. (2011).
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Easson-Stedman hypothetical interaction between the two enantiomers of... (n.d.).
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (n.d.). MDPI. [Link]
- Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Organic Letters, 20(18), 5762–5766. [Link]
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Enantiomer Activity: Easson-Stedman Theory. (n.d.). Scribd. [Link]
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2014). Molecules, 19(11), 17435–17447. [Link]
- Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015). PLoS ONE, 10(9), e0137962. [Link]
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021).
- Explain Easson and Stedman hypothetical interaction between the two enant.. (n.d.). Filo. [Link]
- The Easson-Stedman hypothesis for 1-AR ligands. (n.d.).
- Easson-Stedman Hypothesis. (n.d.). Scribd. [Link]
- (PDF) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015).
- A new class of HIV-1 protease inhibitors containing a tertiary alcohol in the transition-state mimicking scaffold. (2007). Bioorganic & Medicinal Chemistry Letters, 17(16), 4539–4543. [Link]
- Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. (2016). Endocrine Abstracts. [Link]
- Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015). PLoS ONE, 10(9), e0137962. [Link]
- HIV protease inhibitors: a review of molecular selectivity and toxicity. (2011).
- Alkanolamine. (n.d.). In Wikipedia. [Link]
- McConathy, J., & Owens, M. J. (2003). Chiral Drugs: An Overview. Journal of Clinical Pharmacology, 43(7), 695–707. [Link]
- Chiral interactions of the drug propranolol and α1-acid-glycoprotein at a micro liquid-liquid interface. (2012). Analytical and Bioanalytical Chemistry, 403(1), 269–276. [Link]
- (PDF) Role of Chirality in Drugs. (2022).
- Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. (2020).
- Chiral Chemistry in Pharmacology – A Review. (2016). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled with tandem mass spectrometry. (2015).
- EFFECTS OF COMBINATION OF ETHANOL WITH RITONAVIR, LOPINAVIR OR DARUNAVIR ON EXPRESSION AND LOCALIZATION OF THE ER-ASSOCIATED SET PROTEIN AND INFECTION OF HIV-1 PSEUDOVIRUS IN PRIMARY HUMAN CELLS. (2022). Alcohol and Alcoholism, 57(Supplement_1), i1–i57. [Link]
- Protease Inhibitors (HIV). (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
- Atazanavir: a novel HIV-1 protease inhibitor. (2004).
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. scribd.com [scribd.com]
- 9. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkanolamine - Wikipedia [en.wikipedia.org]
- 19. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. endocrine-abstracts.org [endocrine-abstracts.org]
- 23. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new class of HIV-1 protease inhibitors containing a tertiary alcohol in the transition-state mimicking scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical appearance and stability of (S)-1-(4-Cyanophenyl)ethanol
An In-depth Technical Guide to the Physical and Chemical Stability of (S)-1-(4-Cyanophenyl)ethanol
Abstract
This compound is a chiral aromatic alcohol and a key building block in the synthesis of various pharmaceutical compounds. Its physical form, chemical stability, and degradation profile are critical parameters that influence its handling, storage, and utility in drug development. This guide provides a comprehensive technical overview of the , offering field-proven insights into its degradation pathways and outlining robust methodologies for its stability assessment. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Compound Identification and Physical Properties
This compound, also known as 4-[(1S)-1-Hydroxyethyl]benzonitrile, is a chiral secondary alcohol. The presence of a hydroxyl group, a nitrile moiety, and a chiral center defines its chemical reactivity and physical characteristics.
Physical Appearance
The physical state of this compound at ambient temperature is not consistently documented in publicly available literature. While structurally similar compounds like 1-(4-chlorophenyl)ethanol are liquids, the related achiral isomer, 2-(4-cyanophenyl)-ethanol, is reported as a crystalline solid with a melting point of 50-51°C[1][2]. Given this, it is crucial for researchers to perform visual inspection and melting point analysis upon receipt of any new batch to confirm its physical state. For the purpose of this guide, it will be treated as a low-melting solid or a viscous liquid, which necessitates careful handling to prevent contamination and degradation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value / Description | Source(s) |
| CAS Number | 101219-71-0 | [3][4][5][6] |
| Molecular Formula | C₉H₉NO | [3][7] |
| Molecular Weight | 147.17 g/mol | [3][7] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.556 (Predicted) | [3] |
| Solubility | Insoluble in nonpolar solvents like petroleum ether. Generally soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate. Expected to have limited solubility in water due to the hydrophobic cyanophenyl group. | [8][9][10] |
Chemical Stability and Degradation Pathways
The stability of this compound is dictated by the reactivity of its two primary functional groups: the secondary benzylic alcohol and the cyanohydrin-like structure. Understanding these liabilities is paramount for developing stable formulations and analytical methods.
Principal Degradation Pathways
Two main degradation pathways are of concern: oxidation of the secondary alcohol and decomposition of the cyanohydrin moiety.
-
Oxidative Degradation: As a secondary benzylic alcohol, the compound is susceptible to oxidation, which converts the alcohol to its corresponding ketone, 4-cyanoacetophenone . This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. The benzylic position is particularly prone to radical-mediated oxidation.
-
Cyanohydrin Decomposition: The molecule is a cyanohydrin of 4-cyanobenzaldehyde. This class of compounds exists in a reversible equilibrium with its constituent aldehyde and hydrogen cyanide (HCN)[11]. This decomposition is highly pH-dependent.
-
Under basic conditions: The equilibrium is shifted towards the aldehyde and cyanide anion, leading to significant degradation.
-
Under acidic conditions: The decomposition can also be catalyzed, although often to a lesser extent than in basic media.
-
At neutral pH: The compound is generally more stable, but the equilibrium still exists.
-
The interplay of these pathways dictates the overall stability profile of the molecule.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, amber glass container to protect from light and moisture.
-
Handling: Avoid contact with strong bases, acids, and oxidizing agents. All handling should be performed in a well-ventilated area or fume hood due to the potential for HCN release upon decomposition[3].
Methodologies for Stability Assessment
A robust assessment of stability requires a multi-faceted approach, including forced degradation studies, the use of a validated stability-indicating analytical method, and hygroscopicity testing.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Causality: Elevated temperature accelerates hydrolysis, while acidic conditions can catalyze cyanohydrin decomposition.
-
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature due to the high reactivity of cyanohydrins under basic conditions. Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, and dilute.
-
Causality: Strong base rapidly shifts the cyanohydrin equilibrium towards decomposition.
-
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature and protected from light. Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and dilute.
-
Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.
-
-
Thermal Degradation: Store the solid compound in an oven at 80°C. At specified time points, withdraw samples, dissolve in solvent, and dilute for analysis.
-
Causality: Evaluates the intrinsic thermal stability of the solid form.
-
-
Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples alongside a dark control.
-
Causality: Assesses degradation due to light energy, a critical parameter for storage.
-
Protocol: Stability-Indicating HPLC Method
A stability-indicating method is one that can resolve the parent compound from all its degradation products and process-related impurities. A reversed-phase HPLC method is typically suitable.
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation (Self-Validating System): The forced degradation samples serve to validate this method. The method is considered "stability-indicating" if:
-
The parent peak shows a decrease in area under stress conditions.
-
Degradant peaks are formed and are baseline-resolved from the parent peak (Resolution > 1.5).
-
A mass balance calculation is performed (sum of parent peak area % and degradant peak areas % should be close to 100%), ensuring no co-eluting peaks are obscuring the results.
Protocol: Hygroscopicity Assessment
Hygroscopicity testing determines the compound's tendency to absorb atmospheric moisture, which can affect its physical form and chemical stability.
Methodology (Gravimetric Sorption Analysis):
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound onto the sample pan of a dynamic vapor sorption (DVS) analyzer.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% over 10 minutes). This establishes the initial dry weight.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program at 25°C. A typical program would be:
-
Sorption: Increase RH stepwise from 0% to 90% in 10% increments, allowing the sample to equilibrate at each step.
-
Desorption: Decrease RH stepwise from 90% back to 0% in 10% increments.
-
-
Data Analysis: Plot the change in mass (%) versus the relative humidity (%). The hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
Conclusion
This compound is a valuable chiral intermediate whose stability is governed by its susceptibility to oxidation and pH-dependent cyanohydrin decomposition. A thorough understanding of these degradation pathways is essential for its effective use in drug development. By implementing rigorous stability testing protocols, including forced degradation studies and the use of a validated stability-indicating HPLC method, researchers can ensure the quality and integrity of this compound. Proper handling and storage under cool, dry, inert, and dark conditions are critical to minimize degradation and preserve its chemical purity over time.
References
- PubChem. (n.d.). Acetone Cyanohydrin. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information.
- Purdue University Department of Chemistry. (n.d.). Alcohols and Ethers.
- Nichols, L. (2021). Properties of Alcohols. YouTube.
- BYJU'S. (n.d.). Physical and Chemical Properties of Alcohols.
- LibreTexts Chemistry. (2023). 17.2: Properties of Alcohols and Phenols.
- Britannica. (2024). Alcohol.
- PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 4-fluoro-3-(1-hydroxyethyl)benzonitrile.
- Tradeindia. (n.d.). 2-(4-cyanophenyl)-ethanol.
- Effenberger, F., Ziegler, T., & Förster, S. (1987). Enzyme catalyzed cyanohydrin synthesis in organic solvents. Angewandte Chemie International Edition in English, 26(5), 458-460.
- PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information.
- Chemical-Suppliers.com. (n.d.). This compound.
- Chinachemnet. (n.d.). This compound.
- Solubility of Things. (n.d.). Hydrogen cyanide.
- ResearchGate. (n.d.). Synthesis, structure characterization, DFT calculations, and computational anticancer activity investigations of 1-phenyl ethanol derivatives.
- Wikipedia. (n.d.). Hydrogen cyanide.
- LibreTexts Chemistry. (2023). Cyanohydrins.
- NIST. (n.d.). Ethanol. NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 3. echemi.com [echemi.com]
- 4. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 5. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chinachemnet.com [chinachemnet.com]
- 7. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alcohols and Ethers [chemed.chem.purdue.edu]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide for Advanced Research in Substituted Chiral Alcohols: Synthesis, Analysis, and Application
An In-depth Technical Guide
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of modern chemical and pharmaceutical sciences, chirality is a fundamental concept that dictates molecular recognition, biological activity, and material properties. Enantiomerically pure compounds are critical, as different enantiomers of a molecule can exhibit vastly different pharmacological or physiological effects. Substituted chiral alcohols are paramount among the versatile building blocks used to construct these complex molecules.[1][2] Their hydroxyl and substituent groups provide reactive handles for a multitude of chemical transformations, making them indispensable synthons for pharmaceuticals, agrochemicals, flavors, and advanced materials.[3][4][5][6]
The pursuit of stereochemically pure alcohols has driven significant innovation. However, the field is far from mature. The demand for more efficient, sustainable, and versatile synthetic routes continues to grow, pushing researchers to explore new frontiers. This guide provides a technical overview of the most promising research areas in the synthesis and application of substituted chiral alcohols. We will delve into the causality behind experimental choices in three core areas: the evolution of asymmetric chemical synthesis, the transformative power of biocatalysis, and the horizon of emerging applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Frontiers in Asymmetric Synthesis
The direct, catalyst-controlled synthesis of a single alcohol enantiomer from a prochiral ketone remains a cornerstone of organic chemistry. The innovation in this field is relentless, focusing on enhancing catalyst efficiency, expanding substrate scope, and improving the sustainability of the processes.
Metal-Catalyzed Asymmetric Reductions: Beyond Precious Metals
Core Concept: Metal-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols.[7] The mechanism hinges on a metal complex, typically featuring Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), coordinated to a chiral ligand. The catalyst facilitates the transfer of hydrogen from a simple donor, like isopropanol or formic acid, to the ketone.[7][8] The intricate dance of coordination between the metal, the chiral ligand, and the substrate dictates the face-selective hydride transfer, resulting in the preferential formation of one enantiomer.[8][9][10] The predictability and high enantioselectivity of catalysts like Ru/chiral diamine systems have made them workhorses in both academic and industrial settings.
Potential Research Area: A significant frontier is the development of catalysts based on earth-abundant and non-precious metals such as iron (Fe), cobalt (Co), and manganese (Mn).[5] The economic and environmental toxicity concerns associated with precious metals like ruthenium and rhodium are substantial. Research into iron-based catalysts, for example, has shown promising activity and selectivity, representing a major step toward more sustainable and cost-effective industrial processes.[5] The challenge lies in designing ligands that can stabilize the reactive states of these first-row transition metals and induce high levels of asymmetry, matching the performance of their precious metal counterparts.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the ATH of a model aromatic ketone.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Propanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Dissolve the acetophenone substrate (1.0 equiv) in anhydrous 2-propanol.
-
Add the formic acid/triethylamine mixture (1.5 equiv of formic acid) to the reaction flask.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Causality: The use of a formic acid/triethylamine azeotrope serves as a stable and effective hydrogen source. The chiral (R,R)-TsDPEN ligand creates a specific steric and electronic environment around the ruthenium center, which preferentially directs the hydride transfer to one face of the prochiral ketone, leading to high enantioselectivity.[9][10]
Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Dynamic Kinetic Resolution (DKR): Surpassing the 50% Yield Barrier
Core Concept: Standard kinetic resolution (KR) of a racemic alcohol is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by integrating an in-situ racemization of the slower-reacting alcohol enantiomer.[4][11] This is typically achieved by combining a highly enantioselective enzyme, such as a lipase for acylation, with a metal catalyst (often Ru-based) that continuously interconverts the alcohol enantiomers.[12] As the enzyme selectively consumes one enantiomer, the racemization catalyst replenishes it from the undesired enantiomer, theoretically allowing for a 100% yield of the desired, enantiopure product.[4][12]
Potential Research Area: The primary challenge in DKR is the compatibility of the two catalysts. The conditions required for enzymatic activity (temperature, solvent) must not deactivate the racemization catalyst, and vice versa.[4] A key research direction is the development of novel, robust catalyst pairs that are mutually compatible across a wider range of conditions. This includes designing heterogeneous catalysts (both enzymatic and metallic) that can be easily separated and recycled, and expanding the substrate scope to challenging secondary alcohols, such as propargylic or tertiary alcohols, which are difficult to racemize without degradation.[4][12]
Visualization: Workflow of Dynamic Kinetic Resolution
Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).
Part 2: The Biocatalytic Revolution
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.[3] The use of enzymes or whole-cell systems operates under mild conditions (ambient temperature and pressure, aqueous media), reducing energy consumption and waste generation.[3]
Engineered Enzymes: Ketoreductases and Alcohol Dehydrogenases
Core Concept: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with near-perfect enantioselectivity.[13][14] These enzymes utilize a hydride from a nicotinamide cofactor (NADH or NADPH). A critical component of these systems is cofactor regeneration; because the cofactors are expensive, they cannot be used in stoichiometric amounts. An efficient regeneration cycle is created by adding a sacrificial co-substrate (like isopropanol or glucose) and a corresponding dehydrogenase enzyme, which continuously recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form.[13][15]
Potential Research Area: While nature provides a vast library of enzymes, they are not always perfectly suited for industrial substrates, which can be bulky, hydrophobic, or structurally novel. The forefront of research lies in enzyme engineering through techniques like directed evolution and rational design, often guided by computational modeling and machine learning.[13][14] The goal is to create bespoke enzymes with:
-
Expanded Substrate Scope: To accept large, sterically hindered ketones.
-
Enhanced Stability: To function in the presence of organic co-solvents and at higher temperatures.
-
Inverted Selectivity: To produce the "unnatural" enantiomer of the alcohol, providing access to both chiral forms from a single precursor.
Data Presentation: Comparison of KREDs for Asymmetric Reduction
The following table summarizes hypothetical data for the screening of different engineered ketoreductases for the reduction of a challenging ketone substrate.
| Catalyst ID | Substrate Conc. (g/L) | Co-solvent | Time (h) | Conversion (%) | Product ee (%) |
| KRED-WT (Wild Type) | 10 | 5% DMSO | 24 | 15 | >99 (R) |
| KRED-EV01 | 50 | 15% IPA | 18 | 92 | >99 (R) |
| KRED-EV02 | 100 | 25% IPA | 12 | >98 | >99 (R) |
| KRED-EV03 (Inverted) | 50 | 15% IPA | 20 | 88 | >99 (S) |
This data illustrates how enzyme engineering (EV01-03) can dramatically improve performance over a wild-type enzyme in terms of substrate loading, reaction time, and even inverted stereoselectivity.
Multi-Enzyme Cascades for Complex Syntheses
Core Concept: Nature performs complex syntheses through metabolic pathways where the product of one enzyme is the substrate for the next. This concept is being adopted in vitro to create multi-enzyme cascades in a single pot.[16] This approach is highly efficient as it minimizes intermediate purification steps, reduces solvent waste, and can drive unfavorable equilibria forward. For example, a lyase can be used to form a C-C bond between two aldehydes to create an α-hydroxy ketone, which is then stereoselectively reduced by a KRED in the same pot to yield a chiral vicinal diol.[16][17]
Potential Research Area: The future lies in designing and implementing novel, artificial enzymatic pathways to produce high-value chiral alcohols from simple, inexpensive, and renewable starting materials like biomass-derived aldehydes.[16] This involves not only discovering and engineering the requisite enzymes but also optimizing the reaction conditions to ensure all enzymes in the cascade function harmoniously. The spatial organization of enzymes through co-immobilization on solid supports is a key strategy to enhance stability and efficiency by creating high local concentrations of intermediates, mimicking the proximity effects seen in natural metabolic pathways.[18]
Visualization: Two-Step Enzymatic Cascade for Chiral Vicinal Diol Synthesis
Caption: One-pot cascade using a lyase and a ketoreductase (KRED).
Part 3: Emerging Applications & Future Outlook
The impact of substituted chiral alcohols extends far beyond their role as simple intermediates. The development of novel synthetic methods is unlocking their potential in new and exciting fields.
Potential Research Areas:
-
Chiral Alcohols in Functional Materials: While their use in pharmaceuticals is well-established, there is growing interest in using novel chiral alcohols as monomers for creating chiral polymers. These materials can have unique properties, such as the ability to selectively recognize other chiral molecules or to manipulate polarized light, making them valuable for applications in separations, sensing, and optics.
-
Complex Diols and Polyols in Natural Product Synthesis: Methods that provide precise control over the synthesis of chiral vicinal diols are critical for assembling complex natural products and drugs like the antihypertensive agent Nebivolol.[19] A significant challenge and research opportunity is the development of highly chemo- and regioselective methods to differentiate and functionalize the two hydroxyl groups within a vicinal diol, enabling the construction of even more complex, multi-functionalized chiral architectures.[20][21]
-
Integration with Flow Chemistry: The combination of catalysis (chemo- or bio-) with continuous flow chemistry represents a paradigm shift for the synthesis of chiral alcohols. Immobilizing catalysts in packed-bed reactors allows for continuous production, simplified purification, enhanced safety, and straightforward scalability.[18] Developing robust, reusable, and highly active immobilized catalysts for flow systems is a key area that will accelerate the transition of these synthetic methods from the lab to industrial manufacturing.
Conclusion
The field of substituted chiral alcohols is a vibrant and rapidly evolving area of research. The future of chiral alcohol synthesis will not be defined by a single "best" method, but by the strategic integration of metal catalysis, organocatalysis, and biocatalysis. The development of sustainable catalysts from earth-abundant metals, the design of bespoke enzymes through protein engineering, and the implementation of these catalytic systems in efficient one-pot cascades and continuous flow reactors will be the key drivers of innovation. For researchers and drug development professionals, harnessing these synergistic approaches will be essential to creating the complex, enantiomerically pure molecules that will define the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
- Forschungszentrum Jülich. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Advanced Synthesis & Catalysis.
- JOCPR. Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research.
- Ferraccioli, R. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744.
- Xu, Y., & Xu, Y. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051.
- Wu, X., et al. (2003). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters, 5(12), 2103–2106.
- Ganesan, M., & Baskar, B. (2011). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand. Chirality, 23(2), 178–184.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Roy, S., & Roy, B. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 7(1), 23-37.
- Morris, R. H., et al. (2009). Efficient Asymmetric Transfer Hydrogenation of Ketones Catalyzed by an Iron Complex Containing a P−N−N−P Tetradentate Ligand Formed by Template Synthesis. Journal of the American Chemical Society, 131(35), 12590–12591.
- Xu, Y., & Xu, Y. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 35(9), 1047-51.
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5684–5697.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074.
- Ferraccioli, R. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
- University of Groningen. (1997). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- Bäckvall, J.-E., et al. (2003). Chemoenzymatic Dynamic Kinetic Resolution of β-Halo Alcohols. An Efficient Route to Chiral Epoxides. The Journal of Organic Chemistry, 68(5), 1999–2002.
- Träff, A., et al. (2011). Stereoselective Oxidation of Aryl-Substituted Vicinal Diols into Chiral α-Hydroxy Aldehydes by Re-Engineered Propanediol Oxidoreductase. ACS Catalysis, 1(9), 1093–1100.
- Gotor-Fernández, V., & Gotor, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis.
- Ramachandran, P. V., & Gagare, P. D. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2359.
- Ostaszewski, R., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11929.
- Abdur-Rashid, K., et al. (2002). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols. Journal of the American Chemical Society, 124(51), 15104–15118.
- Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification.
- Qiao, L., et al. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. Chemical Communications, 59(49).
- Wu, X., et al. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. Organic Letters, 5(12), 2103-6.
- ResearchGate. (n.d.). Biocatalytic Processes for the Synthesis of Chiral Alcohols: From Fundamental Science to Industrial Applications.
- Sharma, M., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability.
- Liu, T., et al. (2024). Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. Organic Letters.
- Kulig, J. K. (2015). Stereoselective synthesis of vicinal diols with enzymatic cascade reactions. Semantic Scholar.
- Malik, M. S., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(10), 2639.
- ResearchGate. (n.d.). (a) Structural motifs of chiral secondary alcohols and metal-catalyzed...
- OUCI. (2024). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Enzyme and Microbial Technology.
- Kumar, A., et al. (2017). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Beilstein Journal of Organic Chemistry, 13, 532–538.
- ResearchGate. (n.d.). Pharmaceuticals and agrochemicals featuring chiral tertiary alcohol.
- ResearchGate. (n.d.). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review.
- Naim, M., et al. (2024). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Enzyme and Microbial Technology, 180, 110483.
- Kulkarni, A. (n.d.). Chiral Organocatalysis. SlideShare.
- Xiao, J. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. The University of Liverpool Repository.
- Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 63, 145-172.
- Li, C., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(13), 4128-4136.
- Benaglia, M., & Rossi, S. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- Antilla, J. C., & Sikorski, J. A. (2012). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Symmetry, 4(1), 100–123.
- Plietker, B. (2008). Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. Synthesis, 2008(14), 2137-2151.
- Nie, Y., et al. (2021). Biosynthesis of chiral cyclic and heterocyclic alcohols via C=O/C–H/C–O asymmetric reactions. Catalysis Science & Technology, 11(8), 2637-2651.
- Zha, R., et al. (2019). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry, 67(28), 7736–7754.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juser.fz-juelich.de [juser.fz-juelich.de]
- 17. [PDF] Stereoselective synthesis of vicinal diols with enzymatic cascade reactions | Semantic Scholar [semanticscholar.org]
- 18. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
Asymmetric Synthesis of (S)-1-(4-Cyanophenyl)ethanol: An Application Note and Protocol
Introduction: The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. (S)-1-(4-Cyanophenyl)ethanol is a key chiral building block, serving as a versatile intermediate in the synthesis of various biologically active compounds. Its stereochemical purity is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides a comprehensive guide to the asymmetric synthesis of this compound via the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction of 4-acetylbenzonitrile. Furthermore, it details a validated analytical protocol for the determination of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for the preparation and analysis of this important chiral alcohol.
The Strategic Advantage of the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] Its prominence in organic synthesis stems from several key advantages:
-
High Enantioselectivity: The CBS reduction consistently delivers high enantiomeric excesses, often exceeding 95% ee.[1][2]
-
Predictable Stereochemistry: The absolute stereochemistry of the product alcohol is predictable based on the chirality of the oxazaborolidine catalyst used.[2]
-
Broad Substrate Scope: The reaction is applicable to a wide range of ketones, including aryl alkyl ketones like 4-acetylbenzonitrile.[1][2]
-
Mild Reaction Conditions: The reduction is typically carried out under mild conditions, which helps to preserve sensitive functional groups within the molecule.[1]
The core of the CBS reduction lies in the use of a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates a highly organized, face-selective hydride transfer, leading to the formation of one enantiomer in preference to the other.[2][3]
Mechanistic Insights into the CBS Reduction
The mechanism of the CBS reduction involves a catalytic cycle that ensures high enantioselectivity. The key steps are as follows:
-
Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2][3]
-
Ketone Coordination: The prochiral ketone, in this case, 4-acetylbenzonitrile, coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the chiral framework of the catalyst.
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereodirected due to the rigid conformation of the transition state assembly.[3]
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[3]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol is adapted from established procedures for the CBS reduction of acetophenone and related ketones.[4]
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed 25 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 equiv, 0.1 mL of a 1.0 M solution in toluene).
-
Reagent Addition: Add anhydrous THF (2 mL) to the flask and cool the solution to 0 °C in an ice bath. To this solution, add borane-THF complex (1.2 mmol, 1.2 equiv, 1.2 mL of a 1.0 M solution in THF) dropwise over 5 minutes. Stir the mixture for 15 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 4-acetylbenzonitrile (1.0 mmol, 145.2 mg) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over a period of 10-15 minutes at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to decompose the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.
| Parameter | Value |
| Substrate | 4-Acetylbenzonitrile |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-THF complex |
| Solvent | Anhydrous THF |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
| Expected ee | >95% |
Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
The accurate determination of the enantiomeric excess of the synthesized this compound is crucial for validating the success of the asymmetric synthesis. Chiral HPLC is the most common and reliable method for this analysis.[5] The following protocol is based on methods developed for structurally similar chiral alcohols.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (or equivalent cellulose-based chiral column).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 1-(4-cyanophenyl)ethanol in the mobile phase (e.g., ~1 mg/mL).
-
Racemic Standard: If available, inject a solution of the racemic 1-(4-cyanophenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.
-
Sample Analysis: Inject the prepared sample solution of the synthesized product.
-
Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram. The enantiomeric excess (ee) is calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Conclusion
This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound using the Corey-Bakshi-Shibata reduction. The described method offers high yields and excellent enantioselectivity, making it a valuable tool for researchers in the pharmaceutical and chemical industries. The inclusion of a validated chiral HPLC protocol ensures the accurate determination of the product's stereochemical purity. By following these procedures, scientists can confidently produce and analyze this important chiral building block for their research and development needs.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
- Grokipedia. (n.d.). Corey–Itsuno reduction.
- Afonso, C. A. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6523.
- Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR.
- Afonso, C. A. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(21), 6523.
- Regis Technologies. (n.d.).
- NROChemistry. (n.d.).
- Alfa Chemistry. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
- Organic Chemistry Portal. (n.d.).
Sources
Methodology 1: Biocatalytic Reduction with Ketoreductases (KREDs)
An Application Guide to the Enantioselective Reduction of 4-Acetylbenzonitrile
Introduction
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and fine chemical development. Chiral alcohols, in particular, serve as versatile building blocks for more complex, biologically active compounds. 1-(4-cyanophenyl)ethanol, the product of the reduction of 4-acetylbenzonitrile, is a key intermediate in the synthesis of various therapeutic agents, where the stereochemistry of the hydroxyl group is critical for efficacy and safety.[1] Consequently, the development of robust, scalable, and highly selective methods for the asymmetric reduction of the prochiral ketone 4-acetylbenzonitrile is of significant industrial and academic importance.
This technical guide provides an in-depth analysis and detailed protocols for three leading methodologies for achieving this transformation: biocatalytic reduction using ketoreductases (KREDs), organocatalytic Corey-Bakshi-Shibata (CBS) reduction, and transition metal-catalyzed asymmetric transfer hydrogenation (ATH). Each section is designed to provide researchers and process chemists with not only a step-by-step protocol but also the underlying scientific principles and practical insights required for successful implementation.
Principle of the Method
Biocatalysis offers an exceptionally "green" and highly selective route to chiral alcohols.[2][3] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite control over the stereochemical outcome, often yielding products with >99% enantiomeric excess (ee).[4] These enzymes utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source. Due to the high cost of these cofactors, a regeneration system is employed to continuously recycle the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form, making the process economically viable.[5] A common approach involves using a sacrificial alcohol like isopropanol with a secondary KRED or a sugar like glucose with a corresponding dehydrogenase.[2][5]
Rationale for Use: This method is favored for its unparalleled selectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and environmental compatibility. It is particularly well-suited for large-scale industrial applications where sustainability and product purity are paramount.[6]
Experimental Protocol: KRED-Catalyzed Reduction of 4-Acetylbenzonitrile
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
Ketoreductase (e.g., KRED-P1-B02 from Codexis® or a similar (S)-selective enzyme)
-
NADP⁺ (or NAD⁺, depending on enzyme specificity)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose (Cofactor Regeneration Substrate)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for extraction)
-
Magnesium Sulfate (anhydrous, for drying)
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: To a jacketed reaction vessel, add the phosphate buffer (e.g., 100 mL).
-
Reagent Addition: While stirring, add D-glucose (e.g., 1.5 g, ~1.2 eq), NADP⁺ (e.g., 30 mg), and Glucose Dehydrogenase (e.g., 20 mg). Allow the components to dissolve completely.
-
Enzyme Addition: Add the selected Ketoreductase (e.g., 50 mg).
-
Substrate Addition: Dissolve 4-acetylbenzonitrile (e.g., 1.0 g) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (e.g., 2-5 mL) and add it dropwise to the reaction mixture.
-
Scientist's Note: The use of a co-solvent helps to increase the substrate's solubility in the aqueous medium. However, high concentrations (>5-10% v/v) can denature the enzyme, so it should be minimized.
-
-
Reaction Execution: Maintain the reaction temperature at 30°C and stir at a moderate speed (e.g., 250 rpm). Monitor the reaction progress by taking small aliquots, extracting with MTBE, and analyzing by TLC or GC.
-
Work-up: Upon completion (typically 12-24 hours), add an equal volume of MTBE (100 mL) to the reaction vessel. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with MTBE (2 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-cyanophenyl)ethanol.
-
Analysis: Purify the product by flash column chromatography if necessary. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Workflow: KRED Catalytic Cycle
The diagram below illustrates the coupled enzymatic system. The primary KRED reduces the ketone while oxidizing NADPH. The secondary enzyme, GDH, uses glucose to regenerate the NADPH, driving the reaction to completion.
Caption: KRED catalytic cycle coupled with a glucose/GDH cofactor regeneration system.
Methodology 2: Corey-Bakshi-Shibata (CBS) Organocatalytic Reduction
Principle of the Method
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly predictable organocatalytic method for the enantioselective reduction of prochiral ketones.[7][8] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF).[9][10] This catalyst-borane complex then activates the ketone by coordinating to the carbonyl oxygen. The rigid, chiral scaffold of the catalyst forces the ketone to bind in a sterically preferred orientation, exposing one face of the carbonyl to an intramolecular hydride transfer from the coordinated borane.[10][11]
Rationale for Use: The CBS reduction is renowned for its high enantioselectivity across a broad range of substrates.[8] The stereochemical outcome is predictable based on the catalyst's chirality. While it requires stoichiometric amounts of a hydride source and strictly anhydrous conditions, it is an excellent and reliable method for laboratory-scale synthesis.
Experimental Protocol: CBS Reduction of 4-Acetylbenzonitrile
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the (R)-CBS catalyst solution (e.g., 1.0 mL, 1.0 mmol, 0.1 eq) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.
-
Solvent and Cooling: Add anhydrous THF (50 mL) and cool the solution to -20°C using a suitable cooling bath.
-
Borane Addition: Add the borane source (BH₃·SMe₂, e.g., 1.2 mL, ~12 mmol, 1.2 eq) dropwise, maintaining the internal temperature below -15°C. Stir for 15 minutes.
-
Scientist's Note: The pre-complexation of the catalyst and borane is critical for activating the system and achieving high enantioselectivity.[10]
-
-
Substrate Addition: Dissolve 4-acetylbenzonitrile (1.45 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above -15°C.
-
Reaction Monitoring: Stir the reaction at -20°C. Monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (10 mL) at -20°C.
-
Caution: Quenching is highly exothermic and releases hydrogen gas. Add methanol slowly to control the effervescence.
-
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add ethyl acetate (50 mL) and 1 M HCl (30 mL) and stir for another 30 minutes.
-
Extraction: Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (30 mL) and then brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the resulting this compound by flash column chromatography and determine the % ee by chiral HPLC.
Workflow: CBS Catalytic Cycle
This diagram shows how the CBS catalyst activates borane and directs the hydride transfer to the ketone substrate.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Methodology 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Principle of the Method
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method that avoids the need for high-pressure hydrogen gas, unlike classical asymmetric hydrogenation.[12] In this process, a hydrogen atom is transferred from a donor molecule, such as isopropanol or a formic acid/triethylamine azeotrope, to the ketone.[13] The reaction is catalyzed by a transition metal complex, typically based on Ruthenium(II), bearing a chiral ligand.[14] The Noyori-type catalysts, which feature a combination of a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand, are particularly effective for the reduction of simple ketones.[12][15] The chirality of the ligand framework creates a selective environment that dictates the facial approach of the substrate, leading to a highly enantioenriched alcohol product.
Rationale for Use: ATH is highly efficient, often requiring very low catalyst loadings (high turnover numbers). It does not require specialized high-pressure equipment, making it highly accessible for standard research laboratories. The chemoselectivity is excellent, as the catalyst system typically does not reduce other functional groups like nitriles or alkenes under these conditions.[12]
Experimental Protocol: Ru-Catalyzed ATH of 4-Acetylbenzonitrile
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
RuCl₂ (or similar Ru(II) precatalyst)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Hydrogen Source Preparation: Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Scientist's Note: This azeotrope serves as the hydrogen source. The formic acid is the hydride donor, and the triethylamine acts as a base to facilitate the catalytic cycle.
-
-
Reaction Setup: In an inert atmosphere, charge a Schlenk flask with the Ru(II) precatalyst (e.g., 6.4 mg, 0.01 mmol, 0.001 eq or S/C = 1000).
-
Reagent Addition: Add anhydrous acetonitrile (20 mL), followed by the HCOOH:NEt₃ azeotrope (1.0 mL).
-
Substrate Addition: Add 4-acetylbenzonitrile (1.45 g, 10 mmol, 1.0 eq).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 40°C and stir. Monitor the reaction's progress by TLC or GC.
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove residual formic acid and triethylammonium formate.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the crude (R)-1-(4-cyanophenyl)ethanol by flash column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Workflow: ATH Catalytic Cycle
This diagram outlines the key steps in the Noyori-type asymmetric transfer hydrogenation cycle.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Comparative Summary of Methods
| Feature | Biocatalysis (KRED) | Organocatalysis (CBS) | Transition Metal Catalysis (ATH) |
| Catalyst | Ketoreductase Enzyme | Chiral Oxazaborolidine | Ru(II)-Chiral Ligand Complex |
| Selectivity (% ee) | Typically >99% | Often >95%[8] | Often >97% |
| Yield | Good to Excellent | Good to Excellent | Excellent |
| Catalyst Loading | Varies (mg/g substrate) | 5-10 mol% | 0.01 - 1 mol% (S/C 100-10,000) |
| Reductant | NAD(P)H (regenerated) | BH₃·THF or BH₃·SMe₂ | Isopropanol or HCOOH/NEt₃ |
| Conditions | Aqueous buffer, pH 6-8, 25-40°C | Anhydrous THF, -20 to 25°C | Organic Solvent, 25-80°C |
| Pros | Extremely high selectivity, "green" process, mild conditions, scalable.[16][17] | Predictable stereochemistry, reliable, broad substrate scope.[7] | Very low catalyst loading, high efficiency (TON), operational simplicity.[12] |
| Cons | Enzyme cost/availability, potential substrate/product inhibition. | Requires stoichiometric borane, strict anhydrous conditions, sensitive catalyst.[10] | Catalyst cost, potential for metal contamination in the product. |
Conclusion
The enantioselective reduction of 4-acetylbenzonitrile can be successfully achieved through multiple advanced catalytic methods.
-
Biocatalysis with Ketoreductases stands out as the premier choice for large-scale, sustainable manufacturing, offering unparalleled enantioselectivity under mild, aqueous conditions.
-
The Corey-Bakshi-Shibata (CBS) Reduction remains a highly reliable and predictable tool for laboratory-scale synthesis, providing excellent stereocontrol for researchers who can manage its requirement for anhydrous conditions.
-
Asymmetric Transfer Hydrogenation using well-defined ruthenium catalysts represents a highly efficient and practical alternative, combining the benefits of very low catalyst loadings with operational simplicity, making it attractive for both academic and industrial settings.
The optimal choice of method will depend on the specific requirements of the project, including the desired scale, cost considerations, available equipment, and environmental impact targets. Each protocol described herein provides a robust starting point for researchers to produce the valuable chiral intermediate, 1-(4-cyanophenyl)ethanol, with high fidelity.
References
- Benchchem. (n.d.). 4-Acetylbenzonitrile | 1443-80-7. Retrieved from a URL provided by the grounding tool.
- Straathof, A. J. J., & Heijnen, J. J. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Wikipedia. (n.d.). Corey–Itsuno reduction.
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from a URL provided by the grounding tool.
- Mondal, T., & Grimme, S. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 58(33), 11493-11499.
- NROChemistry. (n.d.). Noyori Hydrogenation.
- Wikipedia. (n.d.). Asymmetric hydrogenation.
- Thermo Fisher Scientific. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from a URL provided by the grounding tool.
- Das, A., & Bera, K. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Chemistry & Biodiversity, 20(9), e202300808. Retrieved from a URL provided by the grounding tool.
- Chem-Station. (2014). Noyori Asymmetric Hydrogenation.
- Li, C., et al. (2018). Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation. Organic Letters, 20(17), 5213–5218.
- Ni, Y., et al. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. ResearchGate. Retrieved from a URL provided by the grounding tool.
- Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from a URL provided by the grounding tool.
- Wang, D., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 173.
- Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. Retrieved from a URL provided by the grounding tool.
- Li, Y., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5- a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry, 89(7), 4336–4348.
- Mangas-Sanchez, J., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis, 9(6), 5143-5151.
- Contente, M. L., & Paradisi, F. (2018). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 54(73), 10196-10207. Retrieved from a URL provided by the grounding tool.
- SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from a URL provided by the grounding tool.
- Wang, Y., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters, 23(22), 8940–8945. Retrieved from a URL provided by the grounding tool.
- Li, G., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919313.
- Dieguez, M., et al. (2005). Asymmetric Hydrogenation of Prochiral Olefins Catalysed by Furanoside Thioether-Phosphinite Rh(I) and Ir(I) Complexes. Dalton Transactions, (16), 2843-2850.
- Kawanami, Y., & Murao, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.
- ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). Retrieved from a URL provided by the grounding tool.
- de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(2), 1017-1032. Retrieved from a URL provided by the grounding tool.
- Zhang, W., et al. (2023). Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. Nature Communications, 14(1), 2632.
- de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Publishing.
- Organic & Biomolecular Chemistry. (n.d.). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. Retrieved from a URL provided by the grounding tool.
- ChemRxiv. (n.d.). Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols. Retrieved from a URL provided by the grounding tool.
- Wachtmeister, J., & Rother, D. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 64(1), e202505976.
- Organic & Biomolecular Chemistry. (n.d.). An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Production of enantiopure (S)-1-(4-methoxyphenyl) ethanol by Lactobacillus paracasei biocatalyst. Retrieved from a URL provided by the grounding tool.
- Beilstein Journals. (n.d.). Organocatalytic asymmetric Michael/acyl transfer reaction. Retrieved from a URL provided by the grounding tool.
- Beilstein Journals. (n.d.). Recent advances in organocatalytic atroposelective reactions. Retrieved from a URL provided by the grounding tool.
- CymitQuimica. (n.d.). CAS 1443-80-7: 4-Acetylbenzonitrile. Retrieved from a URL provided by the grounding tool.
- Chemical Science. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters. Retrieved from a URL provided by the grounding tool.
Sources
- 1. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 2. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 3. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 16. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Synthesis of (S)-1-(4-Cyanophenyl)ethanol
Introduction: The Significance of (S)-1-(4-Cyanophenyl)ethanol in Medicinal Chemistry
This compound is a pivotal chiral building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. Its stereochemical configuration is often critical to the efficacy and safety of the final drug product. The cyanophenyl moiety provides a versatile handle for further chemical transformations, while the chiral secondary alcohol is a common feature in many pharmacologically active compounds. Consequently, the development of robust, efficient, and highly enantioselective methods for the synthesis of this compound is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides an in-depth analysis of three leading chiral catalytic systems for the asymmetric synthesis of this compound from the prochiral ketone, 4-acetylbenzonitrile. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis to empower researchers to select the optimal synthetic strategy for their specific needs. The methodologies covered are:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
-
Organocatalytic Corey-Bakshi-Shibata (CBS) Reduction
-
Whole-Cell Biocatalytic Reduction
Each section is designed to be a self-validating system, explaining the "why" behind the "how" and grounding all claims in authoritative scientific literature.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and widely adopted technique for the enantioselective reduction of prochiral ketones. This method utilizes a chiral ruthenium catalyst in the presence of a hydrogen donor, most commonly a mixture of formic acid and triethylamine or isopropanol. The Noyori-type catalysts, featuring a Ru(II) center coordinated to a chiral diamine ligand and an arene, are particularly effective for this transformation, delivering high yields and exceptional enantioselectivities under mild conditions.[1][2][3]
Mechanistic Insights: The Noyori-Ikariya Bifunctional Catalysis
The high efficiency and stereoselectivity of the Ru-TsDPEN catalyst are attributed to a "metal-ligand bifunctional" mechanism.[4][5] The reaction does not proceed through direct hydride transfer from the metal to the carbonyl carbon. Instead, it involves a concerted, outer-sphere mechanism facilitated by a six-membered pericyclic transition state.
-
Catalyst Activation: The Ru-Cl precatalyst reacts with the hydrogen donor (e.g., formate) to generate the active Ru-H species.
-
Bifunctional Catalysis: The ketone substrate interacts with the catalyst through a hydrogen bond between the carbonyl oxygen and the amine proton of the chiral ligand. Simultaneously, the hydride on the ruthenium is delivered to the carbonyl carbon. This dual activation and directed hydride transfer are responsible for the high degree of enantioselectivity.[6] The chirality of the diamine ligand dictates which face of the ketone is accessible for hydride attack, thus determining the stereochemistry of the resulting alcohol.
Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.
Experimental Protocol: ATH using RuCl(S,S)-TsDPEN
This protocol describes the asymmetric transfer hydrogenation of 4-acetylbenzonitrile using a formic acid/triethylamine azeotrope as the hydrogen source.
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
RuCl (Catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-acetylbenzonitrile (1.0 mmol, 145.2 mg) and the RuCl catalyst (0.005 mmol, 3.2 mg, S/C ratio = 200).
-
Solvent and Reagent Addition: Add anhydrous DMF (2.0 mL) followed by the formic acid/triethylamine mixture (0.5 mL).
-
Reaction: Stir the reaction mixture at 28 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter. The solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Organocatalytic Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of organocatalytic asymmetric synthesis, providing a highly reliable method for the enantioselective reduction of prochiral ketones.[7] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9]
Mechanistic Insights: The CBS Catalytic Cycle
The CBS reduction proceeds through a highly organized, catalyst-controlled transition state that ensures excellent enantioselectivity.[10]
-
Catalyst-Borane Adduct Formation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom. The steric bulk of the catalyst directs the ketone to coordinate in a specific orientation, with the larger substituent pointing away from the chiral directing group.
-
Intramolecular Hydride Transfer: A highly ordered, chair-like six-membered transition state is formed, facilitating the intramolecular transfer of a hydride from the coordinated borane to the si-face of the carbonyl carbon (when using the (S)-catalyst).
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to enter the next catalytic cycle.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 4-Acetylbenzonitrile
This protocol details the in-situ generation of the CBS catalyst followed by the asymmetric reduction of 4-acetylbenzonitrile.
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (CBS catalyst precursor)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried, nitrogen-purged flask, add (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (0.1 mmol, 25.3 mg) and anhydrous THF (5 mL). Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.1 mmol, 10 µL) dropwise. Stir the mixture for 30 minutes at this temperature to form the active oxazaborolidine catalyst.
-
Substrate Addition: In a separate flask, dissolve 4-acetylbenzonitrile (1.0 mmol, 145.2 mg) in anhydrous THF (2 mL). Add this solution dropwise to the catalyst solution at 0 °C.
-
Borane Addition: Add borane-dimethyl sulfide complex (1.2 mmol, 120 µL) dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (5 mL). Stir for 30 minutes, then add 1 M HCl (5 mL).
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate).
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.
Whole-Cell Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis.[11][12] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a plethora of oxidoreductase enzymes (alcohol dehydrogenases) that can efficiently reduce prochiral ketones to chiral alcohols with high enantioselectivity.[13] This approach is advantageous due to the mild reaction conditions (aqueous media, ambient temperature), the absence of heavy metal catalysts, and the inherent cofactor recycling system within the living cells.[14]
Mechanistic Insights: Enzyme-Catalyzed Asymmetric Reduction
The enantioselectivity of whole-cell biocatalysis stems from the highly specific three-dimensional active site of the alcohol dehydrogenase enzymes.
-
Substrate Binding: The 4-acetylbenzonitrile substrate binds within the chiral pocket of the enzyme's active site in a preferred orientation. This orientation is governed by a combination of steric and electronic interactions between the substrate and the amino acid residues of the enzyme.
-
Cofactor-Mediated Hydride Transfer: The enzyme utilizes a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[15] The cofactor is positioned in close proximity to the substrate, and the hydride is transferred to one specific face (in this case, the re-face) of the carbonyl group, as dictated by Prelog's rule for many yeast reductases.
-
Cofactor Regeneration: A key advantage of whole-cell systems is the continuous regeneration of the consumed NADPH/NADH through the cell's own metabolic pathways, often by oxidizing a co-substrate like glucose. This allows for catalytic use of the expensive cofactor.
-
Product Release: The resulting this compound has a lower affinity for the active site and is released into the medium.
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Origin of the enantioselectivity of alcohol dehydrogenase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Biocatalytic Reduction of Aromatic Ketones to Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chirality in Modern Drug Development
The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological properties.[1] For many pharmaceuticals, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] This has led to a significant demand for enantiomerically pure chiral intermediates in the pharmaceutical and agrochemical industries.[3][4] Chiral alcohols, in particular, are crucial building blocks for a wide range of active pharmaceutical ingredients (APIs).[5]
Traditionally, the synthesis of chiral alcohols has relied on chemical methods which often require harsh reaction conditions, expensive chiral catalysts, and can generate significant chemical waste.[5] Biocatalysis has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and enantioselectivity under mild, environmentally benign conditions.[2][6] Enzyme-catalyzed reactions, such as the reduction of prochiral ketones to chiral alcohols, can be carried out at ambient temperature and atmospheric pressure, minimizing issues like isomerization and racemization.[3]
This guide provides an in-depth exploration of the biocatalytic reduction of aromatic ketones, focusing on the use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). We will delve into the underlying principles, provide detailed experimental protocols, and discuss strategies for process optimization, offering a comprehensive resource for researchers and professionals in the field.
Core Principles: Harnessing the Power of Ketoreductases and Alcohol Dehydrogenases
The asymmetric reduction of aromatic ketones to their corresponding chiral alcohols is predominantly catalyzed by a class of NAD(P)H-dependent oxidoreductases, namely ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[7][8] These enzymes facilitate the transfer of a hydride from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone, resulting in the formation of a stereospecific hydroxyl group.[8]
Enzyme Selection: KREDs vs. ADHs
-
Ketoreductases (KREDs): This is a broad class of enzymes that are highly efficient in catalyzing the reduction of a wide range of ketones to their corresponding alcohols.[7][9] They are known for their excellent stereoselectivity, often producing chiral alcohols with high enantiomeric excess (ee).[10] Many commercially available KREDs have been engineered for improved activity, stability, and substrate scope.[11]
-
Alcohol Dehydrogenases (ADHs): ADHs are versatile enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[8][12] While their natural function is often alcohol oxidation, they are highly effective for the asymmetric reduction of ketones when the reaction equilibrium is shifted towards the reduction product.[13]
The choice between a KRED and an ADH often depends on the specific substrate, desired stereoisomer, and process requirements. Extensive screening of enzyme libraries is a common practice to identify the optimal biocatalyst for a given transformation.
Cofactor Regeneration: The Key to Economic Viability
A critical aspect of KRED and ADH-catalyzed reductions is the requirement for the stoichiometric consumption of the expensive nicotinamide cofactor, NAD(P)H.[14] To make these processes economically feasible, an efficient in situ cofactor regeneration system is essential.[6] This involves coupling the primary reduction reaction with a secondary reaction that regenerates the reduced cofactor from its oxidized form, NAD(P)+.[15]
Several enzymatic methods for NAD(P)H regeneration have been developed, with the most common being:
-
Glucose Dehydrogenase (GDH): This system uses glucose as a sacrificial substrate to reduce NAD(P)+ to NAD(P)H. The by-product, gluconic acid, is generally benign.[15][16]
-
Formate Dehydrogenase (FDH): In this system, formate is oxidized to carbon dioxide, driving the regeneration of NAD(P)H. The gaseous nature of the by-product can help to shift the reaction equilibrium.[15][16]
-
Alcohol Dehydrogenase (ADH) with a Sacrificial Alcohol: A secondary ADH can be used with a cheap, sacrificial alcohol like isopropanol to regenerate the cofactor.[16] The isopropanol is oxidized to acetone.
The choice of cofactor regeneration system depends on factors such as enzyme compatibility, cost of the sacrificial substrate, and potential for by-product inhibition.
Sources
- 1. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ftb.com.hr [ftb.com.hr]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]
- 12. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 16. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
Application Notes & Protocols for (S)-1-(4-Cyanophenyl)ethanol in Pharmaceutical Intermediates
Abstract
(S)-1-(4-Cyanophenyl)ethanol is a high-value chiral building block, indispensable in the synthesis of a range of pharmaceutical agents. Its stereospecific configuration is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this intermediate. It covers its role in the synthesis of key pharmaceuticals, detailed protocols for its preparation via asymmetric synthesis and enzymatic resolution, and the underlying scientific principles that govern these methodologies.
Introduction: The Critical Role of Chirality in Drug Design
In pharmaceutical development, the three-dimensional structure of a molecule is paramount. Many drugs are chiral, existing as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit vastly different pharmacological and toxicological profiles.[] One enantiomer may provide the desired therapeutic effect, while the other could be biologically inactive or, in some cases, cause severe adverse effects.[] Therefore, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a fundamental requirement for developing safe and effective medicines.[][2]
This compound has emerged as a critical chiral intermediate due to its versatile chemical handles—a secondary alcohol for further functionalization and a cyano group that can be transformed into other functionalities. Its pre-defined (S)-stereocenter allows for the direct introduction of a key chiral center into the final drug molecule, streamlining complex synthetic routes.
Physicochemical Properties & Safety Data
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 101219-71-0 | [3][4] |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [3] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |
| Flash Point | 130.0 ± 22.6 °C | [3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Appearance | Colorless Liquid | [5] |
Safety & Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3][6]
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, and eye/face protection.[3][6] Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[3][6][7] Wash hands and any exposed skin thoroughly after handling.[3][6]
-
Storage: Store in a well-ventilated, dry, and cool place.[3] Keep the container tightly closed and store locked up.[3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6]
Core Application: Synthesis of Letrozole Precursors
A prominent application of this compound is in the synthesis of precursors for Letrozole , a potent non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. The synthesis leverages the chiral alcohol to set a key stereocenter, which is later eliminated but directs the overall stereochemistry of subsequent reactions.
A related synthetic pathway involves the reaction of a derivative of 1-(4-cyanophenyl)ethanol with 1,2,4-triazole to form 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile, the chemical name for Letrozole.[8] While Letrozole itself is not chiral, the use of chiral intermediates can be crucial in developing stereoselective synthetic routes to complex analogs or related compounds.
Below is a conceptual workflow illustrating how a chiral alcohol like this compound is utilized in a multi-step pharmaceutical synthesis.
Caption: General workflow for utilizing this compound.
Methodologies for Enantiopure Synthesis & Resolution
The production of enantiomerically pure this compound is typically achieved through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. Biocatalysis, particularly using enzymes, has become a preferred method due to its high selectivity, mild reaction conditions, and environmental benefits.[][2]
Protocol 1: Asymmetric Synthesis via Organocatalytic Reduction
This protocol describes the enantioselective reduction of the prochiral ketone, 4-acetylbenzonitrile, to the desired (S)-alcohol using a chiral Brønsted acid catalyst.[9][10]
Principle: A chiral catalyst creates a chiral environment around the ketone, forcing the reducing agent to attack from a specific face, preferentially forming one enantiomer.
Materials & Reagents:
-
4-acetylbenzonitrile
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
-
Hantzsch Ester (reductant)
-
Toluene (solvent)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, Chiral HPLC column for analysis
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4-acetylbenzonitrile (1.0 equiv) and the chiral phosphoric acid catalyst (0.05 equiv).
-
Dissolution: Add anhydrous toluene to dissolve the solids. Stir the mixture at room temperature for 10 minutes.
-
Reaction Initiation: Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C) and add the Hantzsch ester (1.2 equiv).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified this compound using Chiral HPLC.
Causality Insight: The highly acidic and sterically defined cavity of the chiral phosphoric acid catalyst protonates the carbonyl group, activating it for reduction. The chiral backbone of the catalyst shields one face of the ketone, directing the hydride transfer from the Hantzsch ester to the opposite face, resulting in the formation of the (S)-alcohol with high enantioselectivity.[11]
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-(4-Cyanophenyl)ethanol
This protocol employs a lipase to selectively acylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-enantiomer unreacted and allowing for easy separation. Lipases are widely used for resolving racemic alcohols due to their stereoselectivity and stability in organic solvents.[12][13][14]
Principle: Enzymatic kinetic resolution (EKR) relies on the different reaction rates of two enantiomers with an enzyme. Lipase B from Candida antarctica (commonly immobilized as Novozym 435) preferentially catalyzes the acylation of the (R)-alcohol, leading to the formation of (R)-1-(4-cyanophenyl)ethyl acetate. The unreacted (S)-alcohol can then be separated.[15][16]
Caption: Principle of Enzymatic Kinetic Resolution (EKR).
Materials & Reagents:
-
Racemic 1-(4-Cyanophenyl)ethanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) or Toluene (solvent)
-
Molecular sieves (to ensure anhydrous conditions)
-
Orbital shaker with temperature control
-
Chiral HPLC for analysis
Procedure:
-
Setup: To a flask, add racemic 1-(4-Cyanophenyl)ethanol (1.0 equiv), the solvent (e.g., MTBE), and activated molecular sieves.
-
Reagents: Add vinyl acetate (0.6 equiv). Using a slight excess of the alcohol ensures the reaction stops around 50% conversion, maximizing the enantiomeric purity of both the product and remaining substrate.
-
Enzyme Addition: Add Novozym 435 (e.g., 20 mg/mL).
-
Incubation: Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest theoretical enantiomeric excess for both components.
-
Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Purification: Concentrate the filtrate. The resulting mixture of (S)-alcohol and (R)-ester can be separated by flash column chromatography.
-
Analysis: Confirm the enantiomeric excess of the isolated this compound using Chiral HPLC.
Causality Insight: Vinyl acetate is an excellent acyl donor in this context because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible process that drives the reaction forward. The high enantioselectivity (E > 200 is common) is a result of the precise fit of the (R)-enantiomer into the active site of the lipase, allowing for efficient acyl transfer, while the (S)-enantiomer binds poorly.[14][17]
Data Summary & Expected Results
The success of these protocols is measured by chemical yield and enantiomeric excess (ee).
Table 2: Typical Results for Synthesis and Resolution
| Method | Parameter | Typical Value |
| Asymmetric Synthesis | Yield | 70-95% |
| Enantiomeric Excess (ee) | >95% | |
| Enzymatic Resolution | Yield of (S)-Alcohol | ~45% (max theoretical 50%) |
| Enantiomeric Excess (ee) | >99% |
Conclusion
This compound stands as a testament to the importance of chiral technology in modern drug development. Its successful application hinges on the ability to produce it in high enantiomeric purity. Both asymmetric synthesis and enzymatic kinetic resolution offer robust and scalable pathways for its preparation. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile intermediate in the synthesis of next-generation pharmaceuticals.
References
- Chemical-Suppliers. (n.d.). This compound.
- Skolimowski, M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. PubMed.
- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed.
- Carvalho, A. C. L. M., et al. (2015). Enzymatic kinetic resolution of the racemic alcohol.... ResearchGate.
- Patel, H. V., et al. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents.
- Thomas, M. P., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH.
- Kelebek, A., et al. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.
- Shree Sai Life Sciences. (n.d.). 2-(4-cyanophenyl)-ethanol. Tradeindia.
- Jana, G., et al. (2019). Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. PubMed.
- Forró, E., & Fülöp, F. (2007). Enzymatic resolution of a quaternary stereogenic centre as the key step in the synthesis of (S)-(+)-citalopram. ResearchGate.
- Unknown. (n.d.). Preparation method of 4-cyanophenylalanine. Google Patents.
- ResearchGate. (n.d.). Synthesis of chiral intermediates for the lobucavir pro-drug....
- Beilvert, A., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. PMC - NIH.
- Wang, Z., et al. (2021). Enantioselective synthesis of[18]helicenes by organocatalyzed intermolecular C-H amination. PubMed Central.
- ResearchGate. (n.d.). Enzymatic kinetic resolution of (RS)-4 Amongst all the....
- Kong, L., et al. (2025). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. ResearchGate.
Sources
- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 9. Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of [4]helicenes by organocatalyzed intermolecular C-H amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (S)-1-(4-Cyanophenyl)ethanol for Advanced Synthetic Applications
Introduction: The Strategic Value of (S)-1-(4-Cyanophenyl)ethanol
This compound is a valuable chiral building block in medicinal chemistry and drug development.[1][2][3][4] Its utility is derived from the presence of a stereogenic secondary benzylic alcohol, which serves as a versatile handle for constructing more complex, enantiomerically pure molecules. The cyanophenyl moiety offers a site for further functionalization, often acting as a precursor to carboxylic acids, amines, or tetrazoles, which are common pharmacophores.
Direct use of the hydroxyl group in multi-step syntheses can be problematic due to its propensity to act as a nucleophile or its potential to be a poor leaving group. Therefore, strategic derivatization is paramount. This application note provides a detailed guide to the most effective methods for derivatizing this compound, focusing on reaction principles, step-by-step protocols, and analytical validation to ensure stereochemical integrity. We will explore three primary transformations: stereoretentive esterification for protection, stereoinvertive esterification via the Mitsunobu reaction, and silyl ether formation for robust protection.
Core Derivatization Strategies: A Mechanistic Overview
The choice of derivatization strategy is dictated by the overall synthetic goal. Key considerations include whether the stereocenter needs to be retained or inverted, and the orthogonality of the introduced group with subsequent reaction conditions.
Figure 1: Key derivatization pathways for this compound.
-
Esterification: This is a fundamental transformation for protecting the hydroxyl group or for introducing a new functional moiety. Reactions with acyl chlorides or anhydrides proceed with retention of configuration at the chiral center.[5]
-
Silyl Ether Formation: Silyl ethers are among the most common alcohol protecting groups due to their ease of installation, general stability under a wide range of non-acidic conditions, and straightforward removal using fluoride sources.[6][7] This pathway also retains the original stereochemistry.
-
Mitsunobu Reaction: This powerful reaction facilitates the conversion of primary and secondary alcohols into various functional groups with a complete inversion of stereochemistry.[8][9][10] This is an Sₙ2 reaction where the hydroxyl group is activated in situ, making it an indispensable tool for accessing the opposite enantiomer of a desired product from a readily available chiral alcohol.[11][12]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Reagents such as pyridine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are toxic and/or irritants and should be handled with care.[13]
Protocol 1: Stereoretentive Acylation (Acetate Protection)
This protocol describes the conversion of the alcohol to its corresponding acetate ester, a stable protecting group that can be removed under basic or acidic hydrolytic conditions. The reaction proceeds with retention of stereochemistry.
Acetic anhydride is an inexpensive and reactive acylating agent. A weak base like pyridine or a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) is used to scavenge the acetic acid byproduct and activate the anhydride, respectively, driving the reaction to completion.
| Reagent | M.W. ( g/mol ) | Molarity/Conc. | Amount (mmol) | Volume/Mass |
| This compound | 147.17 | - | 5.0 | 736 mg |
| Acetic Anhydride | 102.09 | - | 7.5 (1.5 eq) | 0.70 mL |
| Pyridine | 79.10 | - | - | 10 mL |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | - | 0.25 (0.05 eq) | 30 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 20 mL |
| 1 M Hydrochloric Acid (HCl) | - | 1 M | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Saturated | - | As needed |
| Brine | - | Saturated | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (736 mg, 5.0 mmol), anhydrous dichloromethane (20 mL), and pyridine (10 mL).
-
Add DMAP (30 mg, 0.25 mmol). Stir the solution at room temperature until all solids dissolve.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (0.70 mL, 7.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) to yield (S)-1-(4-cyanophenyl)ethyl acetate.
Protocol 2: Stereoinvertive Esterification (Mitsunobu Reaction)
This protocol achieves the conversion of the (S)-alcohol to its corresponding (R)-benzoate ester via an Sₙ2 reaction with complete inversion of configuration.[10][12]
The Mitsunobu reaction activates the hydroxyl group by forming an oxyphosphonium salt intermediate.[9] This intermediate is an excellent leaving group, which is then displaced by a nucleophile (in this case, the benzoate anion) in a classic Sₙ2 fashion, resulting in stereochemical inversion.[8]
Figure 2: Simplified workflow of the Mitsunobu reaction mechanism.
| Reagent | M.W. ( g/mol ) | Molarity/Conc. | Amount (mmol) | Volume/Mass |
| This compound | 147.17 | - | 2.0 | 294 mg |
| Triphenylphosphine (PPh₃) | 262.29 | - | 3.0 (1.5 eq) | 787 mg |
| Benzoic Acid | 122.12 | - | 3.0 (1.5 eq) | 366 mg |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 40% in Toluene | 3.0 (1.5 eq) | 1.3 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 20 mL |
| Diethyl Ether (Et₂O) | - | - | - | As needed |
| Hexanes | - | - | - | As needed |
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (294 mg, 2.0 mmol), benzoic acid (366 mg, 3.0 mmol), and triphenylphosphine (787 mg, 3.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the DEAD solution (1.3 mL, 3.0 mmol) dropwise over 5-10 minutes. A color change (typically to orange or red) and/or formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and byproducts (triphenylphosphine oxide and the hydrazine derivative). Add diethyl ether (30 mL) to the residue and stir. The byproducts may precipitate.
-
Filter the mixture, washing the solid with cold diethyl ether.
-
Concentrate the filtrate. Purify the resulting oil/solid by flash column chromatography (e.g., silica gel, 5-15% ethyl acetate in hexanes) to isolate the desired (R)-1-(4-cyanophenyl)ethyl benzoate.
Protocol 3: Silyl Ether Protection (TBS-Ether Formation)
This protocol details the protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether, a group known for its stability to a wide range of reagents, including organometallics and many oxidizing/reducing agents.[14][15]
Tert-butyldimethylsilyl chloride (TBSCl) is a common silylating agent. The reaction requires a base to neutralize the HCl generated. Imidazole is frequently used as it acts as both a base and a nucleophilic catalyst, accelerating the silylation.[7]
| Reagent | M.W. ( g/mol ) | Molarity/Conc. | Amount (mmol) | Volume/Mass |
| This compound | 147.17 | - | 3.0 | 442 mg |
| tert-Butyldimethylsilyl chloride (TBSCl) | 150.72 | - | 3.6 (1.2 eq) | 543 mg |
| Imidazole | 68.08 | - | 7.5 (2.5 eq) | 511 mg |
| Dimethylformamide (DMF), anhydrous | - | - | - | 15 mL |
| Diethyl Ether (Et₂O) | - | - | - | As needed |
| Water | - | - | - | As needed |
| Brine | - | Saturated | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
-
To a 50 mL round-bottom flask, add this compound (442 mg, 3.0 mmol), imidazole (511 mg, 7.5 mmol), and anhydrous DMF (15 mL). Stir until all solids dissolve.
-
Add TBSCl (543 mg, 3.6 mmol) in one portion.
-
Stir the reaction at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Once complete, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, 2-10% ethyl acetate in hexanes) to afford the silyl ether product.
Characterization and Validation
Confirming the identity and, crucially, the stereochemical purity of the derivatized product is a non-negotiable step in synthetic chemistry.
Figure 3: Standard workflow for product purification and validation.
-
Structural Identification: Standard techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS) should be used to confirm the chemical structure of the derivative.
-
Stereochemical Validation: The enantiomeric excess (e.e.) of the product must be determined to confirm retention or inversion. This is typically achieved using chiral chromatography.[16][17]
| Technique | Principle | Typical Stationary Phase | Advantages | Considerations |
| Chiral HPLC [18][19] | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | High resolution, broad applicability, non-destructive. | Higher cost, solvent consumption. |
| Chiral GC [20] | Separation of volatile enantiomers on a capillary column coated with a CSP. | Modified cyclodextrins (e.g., Chirasil-DEX) | Excellent resolution for volatile compounds, high speed. | Requires analyte to be volatile or derivatized to be so. |
For the derivatives described, Chiral HPLC is generally the preferred method. A typical starting condition would involve a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane and isopropanol. The separation must be validated against a racemic standard of the derivative to correctly identify the peaks corresponding to the (S) and (R) enantiomers.
Conclusion
The derivatization of this compound is a critical enabling step for its use in complex molecular synthesis. The protocols provided herein for stereoretentive acylation, stereoinvertive Mitsunobu esterification, and robust silyl ether protection offer a versatile toolkit for the modern synthetic chemist. Each method serves a distinct strategic purpose, and their successful application hinges on careful execution and rigorous analytical validation to ensure the integrity of the final product. Mastery of these techniques allows researchers to fully leverage this valuable chiral intermediate in the pursuit of novel therapeutic agents.
References
- NROChemistry. Mitsunobu Reaction.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Master Organic Chemistry. Mitsunobu Reaction.
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Chemistry Steps. Protecting Groups For Alcohols.
- Wikipedia. Protecting group.
- University of Windsor. Alcohol Protecting Groups.
- Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies.
- National Institutes of Health (NIH). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- PubMed. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives.
- Organic Chemistry Portal. Chiral ester synthesis by transesterification.
- Organic Chemistry Portal. Ester synthesis by esterification.
- Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).
- Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry.
- American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution.
- National Institutes of Health (NIH). (2013). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol.
- Chemguide. esterification - alcohols and carboxylic acids.
- Student Academic Success Services. Organic Reactions: Esterification & Transesterification.
- PubMed. (2002). Microbial/enzymatic synthesis of chiral drug intermediates.
- National Institutes of Health (NIH). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- ResearchGate. Synthesizing Chiral Drug Intermediates by Biocatalysis.
- YouTube (Khan Academy India). (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry.
- Scite.ai. Enzymatic Synthesis of Chiral Intermediates for Drug Development.
- Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
- National Institutes of Health (NIH). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.
- Google Patents. CN103408459B - Preparation method of 4-cyanophenylalanine.
- ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- Royal Society of Chemistry. Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. Green Chemistry.
- Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- National Institutes of Health (NIH). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
Sources
- 1. ftb.com.hr [ftb.com.hr]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scite.ai [scite.ai]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Enantioselective Separation of 1-(4-cyanophenyl)ethanol: An Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust analytical methods for their separation and quantification.[1] 1-(4-cyanophenyl)ethanol is a chiral alcohol and a valuable building block in the synthesis of various pharmaceutical intermediates. This application note presents a detailed protocol for the enantioselective separation of 1-(4-cyanophenyl)ethanol using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).
The inherent instability of cyanohydrins in certain conditions requires careful method development to ensure accurate and reproducible results.[2] This guide provides a comprehensive methodology, including insights into the selection of the chiral stationary phase, mobile phase optimization, and a step-by-step protocol for researchers, scientists, and drug development professionals.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[4] The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative.[4] The differing stability of these diastereomeric complexes for each enantiomer leads to different retention times and, consequently, their separation.
Recommended Materials and Instrumentation
| Item | Description |
| HPLC System | An HPLC system equipped with a pump, autosampler, column oven, and a UV detector. |
| Chiral Column | CHIRALPAK® IC or a similar cellulose-based CSP (e.g., Chiralcel® OD-H). Column dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1][4] |
| Solvents | HPLC grade n-hexane and isopropanol. |
| Analyte | Racemic 1-(4-cyanophenyl)ethanol standard. |
| Glassware & Consumables | Volumetric flasks, autosampler vials with inserts, 0.45 µm syringe filters. |
Experimental Workflow
The following diagram outlines the general workflow for the chiral HPLC analysis of 1-(4-cyanophenyl)ethanol.
Caption: General workflow for the chiral HPLC analysis of 1-(4-cyanophenyl)ethanol.
Detailed Analytical Protocol
This protocol provides a starting point for the chiral separation of 1-(4-cyanophenyl)ethanol. Optimization may be necessary based on the specific instrumentation and column used.
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC grade n-hexane and isopropanol in a ratio of 90:10 (v/v).
-
For cyanohydrin stability, it is advisable to add a small amount of acid, such as 0.1% acetic acid, to the mobile phase.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
2. Sample Preparation:
-
Prepare a stock solution of racemic 1-(4-cyanophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC System and Column Equilibration:
-
Purge the HPLC system with the prepared mobile phase to remove any residual solvents.
-
Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers of 1-(4-cyanophenyl)ethanol is expected. The chromatogram should display two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers.
Typical Performance Parameters:
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8-12 min |
| Retention Time (Enantiomer 2) | ~ 10-15 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
The elution order of the enantiomers should be determined by injecting a standard of a single, known enantiomer if available. The resolution value (Rs) is a critical parameter for ensuring accurate quantification of each enantiomer. A value greater than 1.5 indicates baseline separation.
Troubleshooting and Method Optimization
Poor resolution or peak shape can often be addressed by systematically adjusting the chromatographic parameters.
Improving Resolution:
-
Mobile Phase Composition: Decreasing the percentage of the alcohol modifier (isopropanol) will generally increase retention times and may improve resolution.
-
Alcohol Modifier: Switching from isopropanol to ethanol can sometimes alter the selectivity and improve separation.
-
Flow Rate: Lowering the flow rate can enhance resolution, as chiral separations are often more sensitive to this parameter.
-
Temperature: Adjusting the column temperature can impact chiral recognition. Both increasing and decreasing the temperature should be explored.
The following diagram illustrates the logical steps for troubleshooting and optimizing the chiral separation.
Caption: A logical workflow for troubleshooting and optimizing the chiral HPLC method.
Conclusion
This application note provides a robust and reliable chiral HPLC method for the enantioselective separation of 1-(4-cyanophenyl)ethanol. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, baseline resolution of the enantiomers can be achieved. The detailed protocol and troubleshooting guide offer a comprehensive resource for researchers and scientists in the pharmaceutical industry to ensure the accurate determination of the enantiomeric purity of this important chiral intermediate.
References
- Brussee, J., et al. (2001). Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins. Tetrahedron, 57(49), 9877-9882.
- ResearchGate. (2001). Analyzing the hydrocyanation reaction: Chiral HPLC and the synthesis of racemic cyanohydrins.
- Google Patents. (1993). Enantiomeric enrichment of cyanohydrins.
- Daicel. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL.
- LCGC International. (n.d.). Application Notes: Chiral.
- Daicel Corporation. (n.d.). Chiral Columns.
- MZ-Analysentechnik GmbH. (n.d.). Chiralpak - Chiral Technologies - Daicel.
- Daicel Chiral Technologies. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- ResearchGate. (2009). Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
Application Note: High-Fidelity Determination of Enantiomeric Excess for (S)-1-(4-Cyanophenyl)ethanol
Abstract
The stereochemical purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-1-(4-Cyanophenyl)ethanol is a key chiral building block in the synthesis of numerous pharmaceuticals. Consequently, the accurate and robust determination of its enantiomeric excess (e.e.) is paramount during process development, quality control, and regulatory submission. This application note provides a comprehensive guide to the methodologies for quantifying the enantiomeric excess of this compound, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights gleaned from extensive field experience to ensure reliable and reproducible results.
Introduction: The Imperative of Enantiopurity
Chirality plays a pivotal role in drug action, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The United States Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over the stereochemical composition of chiral drugs.[1][2] Therefore, the development of analytical methods to precisely quantify enantiomeric excess is not merely an academic exercise but a critical component of drug development and manufacturing.[1][3]
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its enantiomeric purity directly impacts the stereochemical integrity of the final API. This guide presents validated methods for determining the enantiomeric excess of this important chiral alcohol, enabling researchers and quality control analysts to make informed decisions throughout the development lifecycle.
Principle Methodologies for Enantiomeric Excess Determination
The two primary techniques for the determination of enantiomeric excess of chiral alcohols like 1-(4-Cyanophenyl)ethanol are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chiral HPLC: This is the most widely used and powerful technique for separating enantiomers.[3][4] It relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[5][6] The choice of CSP is critical and is often determined empirically based on the structure of the analyte.[4] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including aromatic alcohols.[7]
-
NMR Spectroscopy: While enantiomers are indistinguishable in a standard achiral NMR solvent, their signals can be resolved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). Reaction with a CDA converts the enantiomers into diastereomers, which have distinct NMR spectra.[8] The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC offers high resolution and sensitivity, making it the gold standard for enantiomeric excess determination.[3] The key to a successful separation lies in the selection of the appropriate chiral stationary phase and mobile phase conditions.
Causality of Method Design
The selection of a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is based on their proven broad applicability and success in resolving a wide variety of chiral compounds, including aromatic alcohols.[5][7] The mechanism of separation involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.[6]
A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, is often preferred for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating the retention and selectivity of the separation by competing with the analyte for polar interaction sites on the CSP. The concentration of the alcohol is a critical parameter to optimize for achieving baseline resolution.
Experimental Workflow
Caption: Chiral HPLC workflow for e.e. determination.
Detailed Protocol
System: Agilent 1260 Infinity II LC System or equivalent. Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP). Mobile Phase: n-Hexane / Isopropanol (IPA) Detection: UV at 254 nm.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 1 mg of the 1-(4-Cyanophenyl)ethanol sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis:
System Suitability:
To ensure the validity of the results, perform a system suitability test before sample analysis. This typically involves injecting a racemic mixture of 1-(4-Cyanophenyl)ethanol and verifying the following parameters:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of the peak areas for replicate injections should be ≤ 2.0%.
Expected Results
| Parameter | Typical Value |
| Column | CHIRALPAK® AD-H |
| Mobile Phase | n-Hexane/IPA (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: Retention times are approximate and may vary depending on the specific column lot and system configuration.
NMR Spectroscopy Protocol using a Chiral Derivatizing Agent
Causality of Method Design
The fundamental principle is that diastereomers possess different physical and chemical properties, including their NMR spectra.[8] By reacting the enantiomeric mixture of 1-(4-Cyanophenyl)ethanol with an enantiomerically pure CDA, two diastereomeric esters are formed. The protons in the vicinity of the newly formed stereocenter will experience different chemical environments in the two diastereomers, leading to distinct and resolvable signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the ratio of the original enantiomers.
Experimental Workflow
Caption: NMR workflow for e.e. determination.
Detailed Protocol
Reagents:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the 1-(4-Cyanophenyl)ethanol sample in 0.5 mL of anhydrous pyridine.
-
Add a slight molar excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and gently swirl to mix. Allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
-
NMR Acquisition:
-
Add 0.2 mL of CDCl₃ to the NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for optimal signal dispersion).
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. The methoxy signal of the Mosher's ester or the proton on the carbon bearing the hydroxyl group are often good candidates.
-
Carefully integrate the signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess using the following formula: % e.e. = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Validation:
To ensure the accuracy of the derivatization and analysis, it is crucial to confirm that the reaction has gone to completion and that no kinetic resolution has occurred. This can be achieved by analyzing a racemic standard of 1-(4-Cyanophenyl)ethanol under the same conditions and verifying that the calculated e.e. is 0% (i.e., a 1:1 ratio of the diastereomeric products).
Conclusion
The accurate determination of the enantiomeric excess of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from this important chiral intermediate. Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for this purpose. Chiral HPLC generally offers higher throughput and sensitivity, making it ideal for routine quality control. NMR spectroscopy, with the use of a chiral derivatizing agent, provides a valuable orthogonal method for confirmation and can be particularly useful in research and development settings. The protocols detailed in this application note, when followed with attention to system suitability and validation, will enable researchers and analysts to confidently and accurately determine the enantiomeric purity of this compound.
References
- In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH.
- Application Notes: Chiral. LCGC International.
- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- Chiral HPLC Separations. Phenomenex.
- 1D WINNMR. Wiley-VCH.
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral Separation Techniques. chemistlibrary.
- Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent.
- Chiral-induced synthesis of chiral covalent organic frameworks core-shell microspheres for HPLC enantioseparation. ResearchGate.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. PubMed.
Sources
- 1. scispace.com [scispace.com]
- 2. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Reaction Monitoring Techniques for Asymmetric Ketone Reduction
Abstract: The precise monitoring of asymmetric ketone reduction is paramount in pharmaceutical and fine chemical synthesis, where the stereochemical outcome dictates biological activity and product purity. This guide provides an in-depth analysis of modern analytical techniques for real-time and at-line monitoring of these critical transformations. We move beyond a mere listing of methods to offer a detailed examination of the underlying principles, practical implementation, and data interpretation for key technologies including chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, chemists, and process development scientists seeking to optimize reaction conditions, maximize enantioselectivity, and ensure robust process control.
Introduction: The Critical Need for Precision in Asymmetric Synthesis
Asymmetric ketone reduction is a cornerstone of modern organic synthesis, providing access to chiral alcohols that are vital building blocks for a vast array of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] The efficacy of these reactions hinges on two key parameters: conversion (the extent to which the starting ketone is consumed) and enantioselectivity (the preferential formation of one enantiomer over the other), typically expressed as enantiomeric excess (% ee). Failure to accurately monitor these parameters in real-time can lead to suboptimal yields, difficult purification processes, and ultimately, compromised product quality.
The choice of monitoring technique is therefore not a trivial decision but a critical process parameter that directly impacts development timelines and manufacturing efficiency. An ideal monitoring strategy should be rapid, selective, sensitive, and robust, providing a clear and accurate picture of the reaction's progress and stereochemical outcome.
Chiral Chromatography: The Gold Standard for Enantioselectivity
Chiral chromatography is the most widely used technique for determining the enantiomeric purity of a reaction mixture.[4] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and powerful tool for resolving enantiomers due to the wide variety of commercially available chiral stationary phases.[4][5]
Principle of Separation: Separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes for each enantiomer results in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most common and effective for a broad range of compounds.
Experimental Protocol: At-Line HPLC Monitoring [6][7]
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a suitable solvent like isopropanol. This prevents any further reaction from occurring.
-
Filter the quenched sample using a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). Column selection is often empirical and may require screening.[8]
-
Mobile Phase: A common starting point is a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation of the ketone and the two alcohol enantiomers.
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Temperature: Usually maintained at 25 °C, but can be adjusted to improve resolution.
-
Detection: Monitor at a wavelength where the ketone and alcohol show significant absorbance.
-
-
Data Analysis:
-
Identify the peaks for the starting ketone and the two alcohol enantiomers by their retention times, confirmed by injecting standards.
-
Calculate conversion by comparing the peak area of the starting ketone over time to its initial peak area.
-
Determine the enantiomeric excess (% ee) from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area_E1 - Area_E2| / (Area_E1 + Area_E2)] * 100.
-
Workflow for HPLC Method Development
Caption: HPLC method development workflow for asymmetric ketone reduction.
Gas Chromatography (GC)
Chiral GC is a highly selective and sensitive technique, particularly for volatile and thermally stable ketones and alcohols.[9]
Principle of Separation: Similar to HPLC, separation occurs on a chiral stationary phase within a capillary column.[10] Cyclodextrin derivatives are common CSPs for GC, offering chiral recognition through inclusion complexation.[11]
Key Considerations for GC:
-
Derivatization: Alcohols can sometimes exhibit poor peak shape in GC. Derivatization to a less polar ester or silyl ether can improve chromatographic performance.[12]
-
Thermal Stability: The analyte must be stable at the temperatures used in the GC injector and oven.
Data Comparison: HPLC vs. GC
| Feature | Chiral HPLC | Chiral GC |
| Applicability | Broad range of compounds | Volatile, thermally stable compounds |
| Sample Prep | Simple dilution & filtration | May require derivatization[12] |
| Resolution | Generally very high | High, especially for small molecules |
| Analysis Time | 10-30 minutes | 5-20 minutes |
| Solvent Usage | High | Low (carrier gas) |
Spectroscopic Techniques: Glimpses into the Reaction Pot
Spectroscopic methods offer the advantage of in-situ monitoring, providing real-time data without the need for sample extraction.[13] This minimizes reaction disturbance and provides a continuous profile of the reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be adapted for reaction monitoring.[14][15]
Principle of Monitoring:
-
Conversion: By integrating the signals corresponding to specific protons in the starting ketone and the product alcohol, one can directly determine the conversion ratio over time.
-
Enantioselectivity: Determining % ee by standard ¹H NMR is challenging as enantiomers are indistinguishable. However, by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) , the enantiomers can be differentiated.[16][17][18]
Protocol: In-situ ¹H NMR Monitoring of Conversion [21]
-
Setup: Use an NMR tube as the reaction vessel.
-
Reagents: Add the ketone substrate, catalyst, and a deuterated solvent to the NMR tube.
-
Initiation: Initiate the reaction by adding the reducing agent.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Analysis: Integrate the characteristic signals for the ketone and alcohol. Plot the relative integral values against time to generate a kinetic profile.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is well-suited for in-situ monitoring of functional group transformations.[22]
Principle of Monitoring: The reduction of a ketone to an alcohol is characterized by two significant changes in the mid-IR region:[23]
-
The disappearance of the strong carbonyl (C=O) stretching band of the ketone (typically ~1680-1720 cm⁻¹).[24][25]
-
The appearance of the broad hydroxyl (O-H) stretching band of the alcohol (typically ~3200-3600 cm⁻¹).
By using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, these spectral changes can be monitored continuously.[26][27] The concentration of the ketone can be correlated to the absorbance of its carbonyl peak according to the Beer-Lambert law.
Workflow for In-situ FTIR Monitoring
Caption: Workflow for in-situ reaction monitoring using ATR-FTIR.
Limitations: While excellent for tracking conversion, standard FTIR does not provide information on enantioselectivity.[28][29]
Summary and Technique Selection
The optimal technique for monitoring an asymmetric ketone reduction depends on the specific goals of the analysis, the nature of the chemical system, and the available instrumentation.
| Technique | Primary Measurement | Mode | Throughput | Key Advantage | Key Limitation |
| Chiral HPLC | Conversion & % ee | At-line / Off-line | Medium | Gold standard for ee determination[4] | Requires sampling and quenching |
| Chiral GC | Conversion & % ee | At-line / Off-line | High | Fast analysis for volatile compounds | Potential need for derivatization |
| NMR | Conversion (in-situ) & % ee (with additives) | In-situ / Ex-situ | Low | Provides structural information | Low sensitivity; ee requires additives |
| FTIR | Conversion | In-situ | High | Real-time, continuous data[30][31] | Does not measure enantioselectivity |
For rigorous process development and optimization, a combination of techniques is often employed. For instance, in-situ FTIR can be used for real-time kinetic profiling and endpoint determination, while chiral HPLC is used for at-line validation of enantioselectivity at key time points. This hybrid approach leverages the strengths of each technique to build a comprehensive understanding of the reaction.
References
- Wenzel, T. J. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 2003, 15(3), 256-270. [Link]
- Wenzel, T. J., et al. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Omega, 2016. [Link]
- Porto, C. L., et al. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 2009, 14(3), 1208-1216. [Link]
- Wenzel, T. J. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 2003, 15(3), 256-270.
- NMR determination of enantiomeric excess.
- Di Pietro, S., et al. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 2022, 87(19), 13038-13047. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Chiral GC Columns | Gas Chrom
- Wenzel, T. J. NMR Methods for Determination of Enantiomeric Excess. Enantiomer, 2000, 5(5), 457-471. [Link]
- Chiral analysis. Wikipedia. [Link]
- Hebishy, E. A., et al. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 2017, 101(1), 169-182. [Link]
- Hanna, M. A., et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Labuta, J., et al. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- Asymmetric reduction of ketones by using the immobilized HaloTag-LbADH in flow. Reaction conditions.
- In Situ FTIR Reaction Monitoring. YouTube. [Link]
- New methods for the enantiomeric excess determination using NMR. University of Groningen research portal. [Link]
- Real-Time FTIR and Kinetic Modeling for Process Optimiz
- Song, B., et al. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 2016, 20(2), 433-438. [Link]
- Song, B., et al. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 2016, 20(2), 433-438. [Link]
- Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. [Link]
- Enantioselective Reduction of Ketones. Organic Reactions. [Link]
- A one-pot set-up for real-time reaction monitoring by FTIR spectroscopy.
- Enantioselective Reduction of Ketones. University of Liverpool. [Link]
- Ketone Reduction. WordPress. [Link]
- In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- New Methodology for the Asymmetric Reduction of Ketones. Current Opinion in Drug Discovery & Development, 2002, 5(6), 881-891. [Link]
- ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing. Organic Process Research & Development, 2012, 16(5), 899-905. [Link]
- Chiral HPLC Separ
- Monitor Kinetics with FTIR Spectroscopy and Thermal D
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 2018, 8(4), 955-969. [Link]
- New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI. [Link]
Sources
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. azom.com [azom.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. youtube.com [youtube.com]
- 29. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 30. mt.com [mt.com]
- 31. youtube.com [youtube.com]
Application Note: A Scalable, Biocatalytic Approach to the Synthesis of Enantiopure (S)-1-(4-Cyanophenyl)ethanol
Abstract: This document provides a comprehensive guide for the scale-up synthesis of enantiopure (S)-1-(4-Cyanophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. We detail a robust and scalable process centered on the asymmetric bioreduction of 4-acetylbenzonitrile using a whole-cell biocatalyst. This application note offers in-depth protocols, from catalyst preparation and bioreduction to downstream processing and rigorous analytical quality control. The methodologies presented are designed to be self-validating, with an emphasis on the scientific rationale behind key process decisions to ensure reproducibility, high yield, and excellent enantiomeric excess (>99% ee).
Introduction: The Strategic Importance of this compound
Enantiomerically pure alcohols are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[][2][3] The stereochemistry of these intermediates often dictates the pharmacological and toxicological profile of the final drug substance. This compound is a valuable chiral synthon, and its efficient, scalable production is of significant industrial interest.
Traditional chemical methods for asymmetric ketone reduction can rely on expensive and hazardous reagents, such as chiral metal catalysts and stoichiometric chiral reducing agents.[4] These approaches often present challenges in terms of cost, safety, and waste generation, particularly at an industrial scale.[4][5] Biocatalysis, utilizing either isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative.[2][6][7] Enzyme-catalyzed reactions are renowned for their high enantioselectivity and ability to operate under mild conditions, mitigating many of the drawbacks of classical chemical synthesis.[2][7]
This guide focuses on a whole-cell biocatalytic reduction of 4-acetylbenzonitrile. Whole-cell systems are often preferred for large-scale applications as they obviate the need for costly enzyme purification and provide an in-situ system for cofactor regeneration, a critical aspect for the economic viability of redox biocatalysis.[6][8]
Strategic Process Overview: A Logic-Driven Workflow
The successful scale-up of this synthesis hinges on a well-defined and logical workflow. The process is segmented into four primary stages, each with critical parameters that must be controlled to ensure the desired outcome.
Caption: High-level workflow for the biocatalytic synthesis of this compound.
Detailed Protocols and Methodologies
Part 3.1: Stage 1 - Biocatalyst Preparation (Lactobacillus paracasei)
The choice of biocatalyst is paramount. Lactobacillus species are well-documented for their robust alcohol dehydrogenase (ADH) activity and their ability to reduce aryl ketones with high enantioselectivity.[8][9] We have selected Lactobacillus paracasei for its demonstrated efficacy in reducing 4-substituted acetophenones.[9]
Protocol 3.1.1: Cultivation of Lactobacillus paracasei
-
Inoculum Preparation: Aseptically transfer a single colony of Lactobacillus paracasei from a stock plate into 100 mL of sterile MRS broth in a 250 mL Erlenmeyer flask. Incubate at 37°C for 24 hours with gentle agitation (150 rpm).
-
Scale-up Fermentation: Transfer the inoculum culture (100 mL) to a 10 L fermenter containing 8 L of sterile MRS medium.
-
Fermentation Parameters:
-
Temperature: 37°C
-
pH: Maintain at 6.0-6.5 by automated addition of 2M NaOH.
-
Agitation: 200 rpm.
-
Aeration: Anaerobic or microaerophilic conditions are generally suitable for Lactobacillus.
-
-
Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀). The culture should reach the late logarithmic or early stationary phase within 24-48 hours.
-
Cell Harvesting: Once the desired cell density is achieved, harvest the biomass by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0) to remove residual media components. The resulting cell paste is the whole-cell biocatalyst.
Part 3.2: Stage 2 - Asymmetric Bioreduction
This stage is the core of the synthesis, where the prochiral ketone is converted to the desired (S)-enantiomer of the alcohol. The use of a co-solvent and a sacrificial alcohol for cofactor regeneration are key to achieving high conversion.
Protocol 3.2.1: Whole-Cell Bioreduction of 4-Acetylbenzonitrile
-
Reaction Setup: In a 20 L jacketed reactor equipped with overhead stirring and temperature control, prepare the reaction medium.
-
Aqueous Phase: 7 L of 50 mM phosphate buffer (pH 7.0).
-
Co-solvent: 1 L of Isopropyl alcohol (IPA). IPA serves a dual purpose: it enhances the solubility of the hydrophobic substrate and acts as a sacrificial hydrogen donor for NAD(P)H regeneration by the endogenous ADHs.[10][11]
-
Biocatalyst: Resuspend the washed cell paste from Stage 1 (approximately 500 g wet cell weight) in the buffered medium.
-
-
Substrate Addition: Dissolve 4-acetylbenzonitrile (145.16 g, 1.0 mol) in 1 L of IPA. Add this solution to the reactor. The final substrate concentration should be carefully optimized to avoid substrate inhibition of the enzymes.
-
Reaction Conditions:
-
Temperature: 30°C.
-
Agitation: 250 rpm to ensure adequate mixing and suspension of the cells.
-
pH: Monitor and maintain at 7.0.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours). Analyze the samples by chiral HPLC to determine the conversion of 4-acetylbenzonitrile and the enantiomeric excess (ee) of the this compound product (see Section 4 for analytical method).
-
Reaction Endpoint: The reaction is typically complete within 24-48 hours, reaching >95% conversion and >99% ee.
Caption: Schematic of the coupled-enzyme system for cofactor regeneration.
Part 3.3: Stage 3 - Downstream Processing
Efficient product recovery is crucial for the overall process yield and purity. This protocol employs liquid-liquid extraction to isolate the product from the aqueous reaction mixture.
Protocol 3.3.1: Product Extraction and Purification
-
Biomass Removal: After the reaction is complete, remove the Lactobacillus cells by centrifugation (5,000 x g, 30 minutes) or filtration.
-
Solvent Extraction: Transfer the supernatant to a separation funnel or a liquid-liquid extraction unit. Extract the aqueous phase three times with an equal volume of ethyl acetate. Ethyl acetate is chosen for its good solvency for the product and its immiscibility with water.
-
Organic Phase Consolidation: Combine the organic extracts.
-
Washing: Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or a low-melting solid.
-
Purification (if necessary): If the crude product does not meet the required purity specifications, it can be further purified by flash column chromatography on silica gel or by recrystallization.
Quality Control: Analytical Methodologies
Rigorous analytical control is essential to validate the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral alcohols.[12][13][14][15]
Protocol 4.1: Chiral HPLC for Enantiomeric Excess (ee) Determination
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase |
| Mobile Phase | n-Hexane / Isopropyl alcohol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of the product in 1 mL of the mobile phase. |
Expected Results: Baseline separation of the (R) and (S) enantiomers. The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Data Summary Table:
| Batch ID | Substrate Loading (g) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| PILOT-001 | 145 | 24 | >98 | 92 | >99.5 |
| PILOT-002 | 145 | 26 | >97 | 90 | >99.5 |
| SCALE-UP-001 | 1450 | 30 | >95 | 88 | >99.0 |
Process Safety and Green Chemistry Considerations
While biocatalysis is inherently a greener technology, safety and environmental impact must be managed at scale.[4]
-
Reagent Handling: 4-acetylbenzonitrile and organic solvents should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Biocatalyst: Lactobacillus paracasei is a Biosafety Level 1 (BSL-1) organism, posing minimal risk. However, standard microbiological practices should be followed.
-
Waste Management: The biomass can typically be disposed of as non-hazardous biological waste. Organic solvent waste should be collected and disposed of according to institutional guidelines.
-
Green Metrics: This process exhibits a high atom economy and avoids the use of heavy metals or harsh reagents, aligning with the principles of green chemistry.[4]
Conclusion
The whole-cell biocatalytic method detailed in this application note provides a scalable, efficient, and highly selective route to enantiopure this compound. By leveraging the inherent stereoselectivity of microbial alcohol dehydrogenases and implementing a robust downstream process, this protocol enables the production of this key pharmaceutical intermediate with high yield and exceptional optical purity. The principles and methodologies described herein are designed to be readily adaptable for industrial-scale production, offering a sustainable and economically viable alternative to traditional chemical synthesis.
References
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
- BOC Sciences.
- GSK's Reagent Guides. Ketone Reduction.
- Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to chiral alcohols. Biotechnology advances, 30(6), 1279-1288.
- RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- SCIREA. (2024).
- ResearchGate. (2018).
- BOC Sciences.
- ACS Publications. Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.
- ACS Publications.
- ACS Publications. A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols.
- PMC - NIH.
- PMC - PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- BenchChem. 4-Acetylbenzonitrile | 1443-80-7.
- MDPI. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor.
- PubMed. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor.
- MDPI. Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.
- Waters Corporation.
- PMC - NIH. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines.
- PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)
- ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)
- RSC Publishing. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
- Queen's University Belfast. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
- RSC Publishing.
- PMC - NIH.
- ResearchGate. Production of enantiopure (S)-1-(4-methoxyphenyl)
- CymitQuimica. CAS 1443-80-7: 4-Acetylbenzonitrile.
- BORIS Theses.
- ChemRxiv. Studies on the Enzymatic Reduction of Levulinic Acid using Chiralidon.
Sources
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 5. article.scirea.org [article.scirea.org]
- 6. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uma.es [uma.es]
- 15. chromatographyonline.com [chromatographyonline.com]
The Strategic Application of (S)-1-(4-Cyanophenyl)ethanol as a High-Value Chiral Building Block
Abstract
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount for ensuring target specificity and minimizing off-target effects. Chiral secondary alcohols are foundational synthons in this endeavor. This technical note provides a comprehensive guide to the strategic use of (S)-1-(4-Cyanophenyl)ethanol, a versatile chiral building block. We will explore its synthesis via state-of-the-art asymmetric methods, its critical role in the construction of complex active pharmaceutical ingredients (APIs), and provide detailed, field-proven protocols for its preparation and subsequent transformation. This guide is intended for researchers, chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Imperative of Chirality in Drug Design
Chirality is a fundamental property of many biological molecules, and as such, the interaction between a drug and its biological target is often highly stereospecific. A single enantiomer of a chiral drug may exhibit the desired therapeutic activity, while its mirror image could be inactive or, in some cases, responsible for adverse effects.[1] This reality drives the need for robust methods to synthesize single-enantiomer APIs.[2]
This compound has emerged as a particularly valuable chiral building block due to the unique combination of its stereocenter and the versatile chemical handles of its hydroxyl and cyano functionalities. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the hydroxyl group is a key site for nucleophilic substitution, often with inversion of stereochemistry.[3] This dual functionality makes it a strategic intermediate in the synthesis of complex molecules, most notably in the development of non-steroidal aromatase inhibitors like Letrozole.[4]
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis and for quality control.
| Property | Value | Reference(s) |
| Chemical Name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | [5] |
| Synonyms | This compound | [5] |
| CAS Number | 101219-71-0 | [5] |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 67-72 °C | [7] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [5] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Ethanol, THF, Dichloromethane). Limited solubility in water. | [8][9] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.63 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 4.95 (q, J=6.5 Hz, 1H, CH-OH), 1.95 (br s, 1H, OH), 1.50 (d, J=6.5 Hz, 3H, CH₃).[10]
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.8, 132.3, 126.1, 118.8, 111.4, 69.8, 25.2.
-
IR (thin film, cm⁻¹): ν 3364 (br, O-H), 2229 (s, C≡N), 1608, 1506, 1451, 1089, 817.[10]
Asymmetric Synthesis of this compound
The most efficient route to this compound is the asymmetric reduction of the prochiral ketone, 4'-cyanoacetophenone. This transformation is a cornerstone of modern asymmetric synthesis, with both chemocatalytic and biocatalytic methods providing excellent enantioselectivity.
Chemocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[11][12] It utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[1][13]
The mechanism involves the formation of a complex between the CBS catalyst and borane, which enhances the Lewis acidity of the catalyst's endocyclic boron atom. The ketone's carbonyl oxygen then coordinates to this boron atom, orienting the sterically larger aryl group away from the catalyst's chiral scaffold. This conformation allows the hydride from the coordinated borane to attack the carbonyl carbon from the less-hindered face, leading to the desired (S)-alcohol with high enantiomeric excess (ee).[14]
Biocatalysis: Ketoreductase (KRED) Mediated Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[15] Ketoreductases (KREDs) are enzymes that utilize a cofactor, typically NADPH or NADH, to reduce ketones to alcohols with exceptional levels of stereoselectivity.[16][17] Modern protein engineering has produced a wide array of commercially available KREDs that can selectively produce either the (R) or (S) enantiomer of a target alcohol from the corresponding ketone.[18]
The process involves incubating the substrate (4'-cyanoacetophenone) with the selected KRED and a cofactor regeneration system. The regeneration system, often employing an inexpensive sacrificial alcohol like isopropanol and a corresponding dehydrogenase, ensures that the costly NADPH/NADH cofactor is continuously recycled, making the process economically viable on a large scale.
Application in Synthesis: The Mitsunobu Reaction
Once synthesized, this compound serves as a powerful intermediate. A key transformation is the Mitsunobu reaction, which allows for the nucleophilic substitution of the secondary alcohol with complete inversion of stereochemistry.[19][20] This is a crucial strategy for introducing nitrogen-containing functional groups, such as azides or heterocycles, at the stereocenter.
The reaction mechanism begins with the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21] The alcohol then adds to the activated phosphorus atom, forming an alkoxyphosphonium salt, which is a superb leaving group. The deprotonated nucleophile (e.g., the anion of 1,2,4-triazole) then displaces this leaving group via an SN2 pathway, resulting in the desired product with inverted stereochemistry.[19]
This reaction is particularly relevant as it provides a direct route to key intermediates for the aromatase inhibitor Letrozole.[4]
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on specific laboratory conditions and analytical capabilities.
Protocol 1: Asymmetric Synthesis via CBS Reduction
Objective: To synthesize this compound from 4'-cyanoacetophenone using a catalytic amount of (R)-2-Methyl-CBS-oxazaborolidine.
Materials:
-
4'-Cyanoacetophenone (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 0.8 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (0.3 eq) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve 4'-cyanoacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture at 0 °C over 20 minutes.
-
After the addition is complete, add the remaining BH₃·THF solution (0.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to afford this compound as a white solid.
-
Characterization: Confirm structure by ¹H NMR and IR. Determine enantiomeric excess by chiral HPLC analysis (see Protocol 3).[13][14]
Protocol 2: Synthesis of (R)-4-(1-(1H-1,2,4-triazol-1-yl)ethyl)benzonitrile via Mitsunobu Reaction
Objective: To synthesize a key Letrozole precursor from this compound with inversion of configuration.
Materials:
-
This compound (1.0 eq)
-
1,2,4-Triazole (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 1,2,4-triazole (1.5 eq), and PPh₃ (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes. A white precipitate (triphenylphosphine oxide) may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (to remove unreacted triazole) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product contains triphenylphosphine oxide. Purify by flash column chromatography on silica gel to yield the product with the inverted (R) configuration.[21]
Protocol 3: Analytical Method for Enantiomeric Excess (ee) Determination
Objective: To determine the enantiomeric purity of 1-(4-Cyanophenyl)ethanol using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Polysaccharide-based column, e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.[22]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may require optimization.[23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.[24]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the racemic 1-(4-cyanophenyl)ethanol standard in the mobile phase (approx. 1 mg/mL).
-
Prepare a sample solution of the synthesized this compound in the mobile phase at a similar concentration.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
Conclusion
This compound is a quintessential example of a modern chiral building block. Its efficient and highly selective synthesis, enabled by powerful catalytic methods like the CBS reduction and enzymatic transformations, provides a reliable source of this enantiopure intermediate. The strategic placement of its hydroxyl and cyano groups allows for a diverse range of subsequent chemical manipulations, most notably the stereospecific introduction of nucleophiles via the Mitsunobu reaction. The protocols and data presented herein offer a robust framework for researchers to leverage the full potential of this valuable synthon in the pursuit of novel and effective pharmaceutical agents.
References
- An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Supporting information for - The Royal Society of Chemistry. (n.d.).
- Mitsunobu Reaction. (2019, August 26). Organic Chemistry.
- Mitsunobu reaction - Organic Synthesis. (n.d.).
- Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. (n.d.). PubMed Central.
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- DE102006053593B4 - Process for the preparation of letrozole. (n.d.). Google Patents.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Corey–Itsuno reduction. (n.d.). Wikipedia.
- Corey–Itsuno reduction. (n.d.). Grokipedia.
- Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies.
- Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station Int. Ed..
- Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. (2025, August 6). ResearchGate.
- Synthesis of Some New 1,2,4Triazole Derivatives by Mitsunobu Chemistry. (2025, August 7). ResearchGate.
- Letrozole boosts fertility in women with PCOS, says study. (2014, July 11). New Drug Approvals.
- A novel process for the synthesis of substantially pure Letrozole. (2025, November 3). ResearchGate.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- US20070112202A1 - Letrozole production process. (n.d.). Google Patents.
- Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022, June 30). PMC - NIH.
- Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. (2023, January 27). PMC - NIH.
- Origins of stereoselectivity in evolved ketoreductases. (n.d.). PMC - NIH.
- 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra. (n.d.). Tradeindia.
- Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). (n.d.). ResearchGate.
- US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones. (n.d.). Google Patents.
- IR NMR Chart New. (n.d.).
- This compound - CAS:101219-71-0. (n.d.). Focuschem.
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.
- Ethanol - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. (n.d.). MDPI.
- Solubility of Selected Compounds in Water and Ethanol. (n.d.). ResearchGate.
- Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. (2025, June 14). RSYN RESEARCH.
- ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.).
- 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. (n.d.). PubChem.
- This compound. (n.d.). Shanghai chamflyer chemicals Co., Ltd(expird).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
analytical techniques for characterizing (S)-1-(4-Cyanophenyl)ethanol
An In-Depth Guide to the Analytical Characterization of (S)-1-(4-Cyanophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a chiral alcohol of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of complex, biologically active molecules. The stereochemistry of this intermediate is critical, as different enantiomers of a final drug product can exhibit vastly different pharmacological and toxicological profiles. Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality control, ensuring the identity, purity, and enantiomeric integrity of the compound.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the comprehensive characterization of this compound. Moving beyond simple protocols, this guide explains the causality behind methodological choices, offering a framework for robust and reliable analysis.
Logical Workflow for Comprehensive Characterization
A multi-technique approach is imperative for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, and together they create a complete analytical profile of the molecule.
Caption: Overall analytical workflow for the characterization of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): The Keystone of Enantiomeric Purity
The most critical parameter for a chiral molecule like this compound is its enantiomeric excess (ee), a measure of its stereochemical purity.[1] Chiral HPLC is the gold standard for this determination, offering high sensitivity and reproducibility.[2][3]
Principle of Chiral Separation
Enantiomers possess identical physical properties (boiling point, solubility, etc.) and cannot be separated by standard chromatographic techniques. Chiral HPLC employs a Chiral Stationary Phase (CSP), which is itself enantiomerically pure. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of interaction, leading to different retention times and thus, separation.[4][5] For aromatic alcohols, polysaccharide-based CSPs are often highly effective due to a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase.[6]
Caption: Differential interaction of enantiomers with the Chiral Stationary Phase (CSP).
Application Note & Protocol
This protocol provides a starting point for the enantioselective analysis of this compound. Method optimization is an empirical process, and adjustments to the mobile phase composition and temperature may be necessary to achieve optimal resolution.[2]
Instrumentation & Materials:
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/DAD detector |
| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions: 250 x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) |
| Reagents | HPLC-grade n-Hexane and 2-Propanol |
| Sample Diluent | Mobile Phase |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Degas thoroughly using sonication or vacuum filtration.
-
Standard Preparation:
-
Accurately prepare a stock solution of a racemic standard of 1-(4-Cyanophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL. This is crucial for confirming the elution order and resolution.
-
Prepare a test sample solution of this compound at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm (where the cyanophenyl chromophore has strong absorbance)
-
Injection Volume: 10 µL
-
-
Analysis Sequence:
-
Inject the mobile phase as a blank to establish a baseline.
-
Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to calculate the resolution (Rs).
-
Inject the this compound test sample.
-
-
Data Processing & Interpretation:
-
Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram based on the retention times from the racemic standard run.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Blueprint
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[7]
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 | Doublet | 2H | Ar-H | Protons ortho to the -CN group, deshielded by its electron-withdrawing effect. |
| ~7.45 | Doublet | 2H | Ar-H | Protons meta to the -CN group. |
| ~5.0 | Quartet | 1H | -CH (OH)- | Methine proton, split by the adjacent methyl group protons. |
| ~2.0 | Broad Singlet | 1H | -OH | Hydroxyl proton; signal can be broad and its position is concentration-dependent. |
| ~1.5 | Doublet | 3H | -CH ₃ | Methyl protons, split by the adjacent methine proton. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration.[8][9]
¹³C NMR Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in the molecule.
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~151 | C -CN | Quaternary aromatic carbon attached to the nitrile group. |
| ~132 | C H (ortho to -CHOH) | Aromatic carbons ortho to the ethanol substituent. |
| ~126 | C H (meta to -CHOH) | Aromatic carbons meta to the ethanol substituent. |
| ~119 | -C ≡N | Nitrile carbon. |
| ~111 | C -CHOH | Quaternary aromatic carbon attached to the ethanol substituent. |
| ~70 | -C H(OH)- | Methine carbon of the alcohol. |
| ~25 | -C H₃ | Methyl carbon. |
Note: Assignments are predictive and should be confirmed with 2D NMR techniques if necessary.[8][10]
Mass Spectrometry (MS): Verifying Molecular Weight
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Interpretation:
-
Molecular Ion: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For 1-(4-Cyanophenyl)ethanol (C₉H₉NO, MW = 147.18 g/mol ), the protonated molecule [M+H]⁺ should appear at m/z 148.07.
-
Fragmentation: A common fragmentation pathway for benzyl alcohols is the loss of water. A significant fragment ion peak may be observed at m/z 130.06, corresponding to the [M+H - H₂O]⁺ ion.[11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule by measuring the absorption of infrared radiation.[13]
Protocol:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol (-OH) |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2980 | C-H stretch | Aliphatic C-H |
| ~2230 (sharp) | C≡N stretch | Nitrile (-CN) |
| ~1610, ~1500 | C=C stretch | Aromatic Ring |
| ~1080 | C-O stretch | Secondary Alcohol |
| ~830 | C-H bend | 1,4-disubstituted benzene |
The presence of these key bands provides strong evidence for the compound's structure.[8][14]
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Bertucci, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 736-41.
- University of Bath. (n.d.). Determination of enantiomeric excess.
- National Institutes of Health (NIH). (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Angewandte Chemie International Edition, 51(51), 12894-12898.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
- Wikipedia. (n.d.). Enantiomeric excess.
- National Institutes of Health (NIH). (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. TrAC Trends in Analytical Chemistry, 109, 132-144.
- Epstein, J., et al. (2020). Splitting Patterns in 1H NMR to Demonstrate a Reaction Mechanism. Journal of Laboratory Chemical Education, 8(1), 6-10.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column....
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol.
- NIST Chemistry WebBook. (n.d.). Ethanol.
- eCampusOntario Pressbooks. (n.d.). 12: Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 1-(4-Bromophenyl)ethanol.
- Science.gov. (n.d.). FT-IR spectroscopy: Topics.
- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- ResearchGate. (n.d.). Typical FTIR spectra of extracts of 100% ethanol extract.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). FT-IR spectroscopy analysis for ethanol extract.
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. web.pdx.edu [web.pdx.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ft ir spectroscopy: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Experimental Setup for Asymmetric Hydrogenation of Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern organic synthesis. These chiral alcohols are vital building blocks for a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Asymmetric hydrogenation stands out as a highly efficient and atom-economical method to achieve this transformation, utilizing molecular hydrogen to deliver a hydride to one of the two enantiofaces of the carbonyl group with the aid of a chiral catalyst.[1] This process is not only environmentally benign due to its 100% atom efficiency but is also amenable to large-scale industrial synthesis.[1]
This application note provides a comprehensive guide to the experimental setup for the asymmetric hydrogenation of prochiral ketones, with a focus on the widely successful ruthenium-based catalyst systems pioneered by Noyori and others. We will delve into the critical experimental parameters, provide a detailed step-by-step protocol for a representative reaction, and discuss the analytical methods necessary for determining the success of the transformation.
I. Core Principles and Mechanistic Insights
The remarkable efficiency and selectivity of ruthenium-catalyzed asymmetric hydrogenation of ketones stem from a sophisticated, nonclassical metal-ligand bifunctional mechanism.[4][5] The catalyst precursor, typically a Ru(II) dihalide complex with a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand (e.g., DPEN), is activated in the presence of a base.[1][6] This generates a coordinatively saturated 18-electron RuH₂ species.[4]
The key step involves the simultaneous transfer of a hydride from the ruthenium center and a proton from the NH₂ group of the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[4][5] This outer-sphere mechanism, where the ketone does not directly coordinate to the metal center, is crucial for the high reactivity of the catalyst.[4] The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride addition, thereby determining the absolute configuration of the resulting alcohol.[4]
Caption: Catalytic Cycle of Asymmetric Hydrogenation.
II. Key Components of the Experimental Setup
The success of an asymmetric hydrogenation reaction hinges on the careful selection and handling of several key components.
A. The Catalyst System
The choice of catalyst is paramount for achieving high enantioselectivity and turnover numbers. Ruthenium-based catalysts, particularly those developed by Noyori, have proven to be exceptionally effective for a broad range of ketones.[1][7]
-
Ruthenium Precursors: Common precursors include RuCl₂(diphosphine)(diamine) complexes or in situ systems generated from components like [RuCl₂(p-cymene)]₂ and the appropriate chiral ligands.[1]
-
Chiral Diphosphine Ligands: Axially chiral biaryl phosphines such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., Tol-BINAP, Xyl-BINAP) are widely used.[1][6] The atropisomeric nature of these ligands provides a rigid and well-defined chiral environment.[6]
-
Chiral Diamine Ligands: 1,2-diamines like DPEN (1,2-diphenylethylenediamine) and DAIPEN (1-alkyl-2,2-bis(p-methoxyphenyl)-1,2-ethylenediamine) play a crucial role in the metal-ligand bifunctional mechanism.[5] The combination of the (S)-diphosphine with the (S,S)-diamine (or the R/R,R combination) is often critical for high enantioselectivity in the hydrogenation of simple aromatic ketones.[4]
-
Iridium and Rhodium Catalysts: While ruthenium catalysts are highly versatile, iridium and rhodium complexes also exhibit excellent activity for the asymmetric hydrogenation of certain ketones and other prochiral substrates.[1][2][8] For example, Rh-DIPAMP has been historically significant in the industrial synthesis of L-DOPA.[8]
B. The Substrate: Prochiral Ketones
A wide variety of prochiral ketones can be successfully hydrogenated, including:
-
Aromatic Ketones: Acetophenone and its derivatives are common benchmark substrates.[1]
-
Heterocyclic Ketones: Substrates like 4-chromanone can be hydrogenated with excellent enantioselectivity.[1]
-
α-Substituted Ketones: These substrates can undergo dynamic kinetic resolution to yield products with high diastereo- and enantioselectivity.[1]
-
Sterically Hindered Ketones: While challenging, specialized catalyst systems have been developed for the hydrogenation of bulky ketones like pinacolone.[1]
C. Solvents and Reagents
-
Solvents: Protic solvents, particularly 2-propanol, are commonly used as they can also serve as a hydrogen source in transfer hydrogenation, a related reaction.[1][4] Ethanol is also a suitable solvent for many systems.[9] Anhydrous conditions are often preferred.
-
Hydrogen Source: High-purity hydrogen gas is the ideal reductant for direct hydrogenation.[1] Alternatively, transfer hydrogenation utilizes hydrogen donors like 2-propanol or formic acid.[1][10]
-
Base: A base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), is typically required to activate the catalyst precursor.[1]
III. Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol details the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol using a RuCl₂[(S)-TolBINAP][(S,S)-DPEN] catalyst system.
A. Materials and Equipment
-
Reactants: Acetophenone, RuCl₂[(S)-TolBINAP][(S,S)-DPEN], potassium tert-butoxide (KOtBu), 2-propanol (anhydrous), hydrogen gas (high purity).
-
Glassware and Equipment: Schlenk flask or a high-pressure autoclave, magnetic stirrer, hydrogen gas cylinder with regulator, vacuum/inert gas manifold (e.g., Schlenk line), syringes, and needles.
B. Step-by-Step Procedure
-
Preparation of the Reaction Vessel: A Schlenk flask or autoclave is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Charging the Reactants:
-
In a glovebox or under a positive pressure of inert gas, add the ruthenium catalyst precursor (e.g., RuCl₂[(S)-TolBINAP][(S,S)-DPEN]) to the reaction vessel. The substrate-to-catalyst ratio (S/C) can range from 1000:1 to over 100,000:1 depending on the desired turnover number.[1][5]
-
Add the base (e.g., KOtBu). The amount of base is typically in slight excess relative to the catalyst.
-
Add anhydrous 2-propanol via syringe.
-
Add the acetophenone substrate via syringe.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas several times by evacuating and backfilling.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 8-45 atm).[1][4]
-
Stir the reaction mixture at the desired temperature (e.g., 30-45 °C) for the specified time (e.g., 7-48 hours).[1][4]
-
-
Work-up and Product Isolation:
-
Carefully vent the hydrogen gas.
-
Quench the reaction by adding a small amount of a suitable reagent (e.g., dilute HCl).
-
Concentrate the reaction mixture in vacuo.
-
The crude product can be purified by distillation or column chromatography.
-
Caption: Experimental Workflow.
IV. Data Analysis: Determining Enantiomeric Excess
The primary measure of success for an asymmetric synthesis is the enantiomeric excess (ee) of the product. Several analytical techniques can be employed for this purpose.[11][12]
| Analytical Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | High accuracy and precision, widely applicable.[13] | Requires method development, pure enantiomer standards for peak assignment.[13] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, small sample size required.[11] | Analyte must be volatile and thermally stable.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce diastereomeric environments, leading to distinguishable signals for the enantiomers. | Rapid analysis, provides structural information. | Can have lower sensitivity, may require derivatization.[11] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Simple and rapid. | Requires a pure sample, concentration and solvent dependent, can be inaccurate for low ee values.[11] |
V. Troubleshooting and Optimization
-
Low Conversion:
-
Inactive Catalyst: Ensure the catalyst was handled under inert conditions and that the base was added correctly.
-
Insufficient Hydrogen Pressure or Temperature: Increase the pressure and/or temperature within the catalyst's stability range.
-
Reaction Time: Extend the reaction time.
-
-
Low Enantioselectivity:
-
Incorrect Catalyst Combination: Verify that the chirality of the diphosphine and diamine ligands are correctly matched for the desired product enantiomer.[4]
-
Racemization: Ensure the work-up conditions are not promoting racemization of the product.
-
Solvent Effects: The choice of solvent can influence enantioselectivity. Consider screening different solvents.
-
VI. Conclusion
The asymmetric hydrogenation of prochiral ketones is a powerful and versatile tool for the synthesis of enantiomerically enriched secondary alcohols. A thorough understanding of the underlying mechanism, careful selection of the catalyst system and reaction conditions, and precise analytical techniques are all critical for achieving high yields and enantioselectivities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their own laboratories.
References
- Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-219. [Link]
- Noyori, R., & Ohkuma, T. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(43), 10676-10677. [Link]
- NROChemistry. (n.d.).
- SynArchive. (n.d.).
- Organic Chemistry. (2021, July 22).
- Ohkuma, T., et al. (2002). Asymmetric hydrogenation of bicyclic ketones catalyzed by BINAP/IPHAN-Ru(II) complex. Organic Letters, 4(24), 4301-4303. [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]
- NROChemistry. (2022, April 23).
- Vineyard, B. D., et al. (1990). Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of rhodium [((R,R)-1,2-bis{phenyl-o-anisoylphosphino}ethane)(methyl (Z)-.beta.-propyl-.alpha.-acetamidoacrylate)] tetrafluoroborate [Rh(DIPAMP)(MPAA)]BF4. Organometallics, 9(5), 1591-1596. [Link]
- Abdur-Rashid, K., et al. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity.
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-33). Wiley-VCH. [Link]
- Börner, A., et al. (2001). Asymmetric Hydrogenation. Dimerization of Solvate Complexes: Synthesis and Characterization of Dimeric [Rh(DIPAMP)]22+, a Valuable Catalyst Precursor. Organometallics, 20(17), 3749-3755. [Link]
- Morris, R. H., et al. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(34), 12896-12906. [Link]
- Ohkuma, T., et al. (2010). Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex. Organic Letters, 12(15), 3564-3567. [Link]
- Ito, J.-i., et al. (2015). Mechanism of Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by a Combined System of Ru(π-CH2C(CH3)CH2)2(cod) and the Chiral sp2N/sp3NH Hybrid Linear N4 Ligand Ph-BINAN-H-Py. Journal of the American Chemical Society, 137(23), 7458-7474. [Link]
- Abdur-Rashid, K., et al. (2002). Catalytic Cycle for the Asymmetric Hydrogenation of Prochiral Ketones to Chiral Alcohols: Direct Hydride and Proton Transfer from Chiral Catalysts trans-Ru(H)2(diphosphine)(diamine) to Ketones and Direct Addition of Dihydrogen to the Resulting Hydridoamido Complexes. Journal of the American Chemical Society, 124(51), 15104-15118. [Link]
- Papp, G., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 29(16), 3743. [Link]
- ResearchGate. (n.d.).
- Morris, R. H., et al. (2009). Efficient Asymmetric Transfer Hydrogenation of Ketones Catalyzed by an Iron Complex Containing a P−N−N−P Tetradentate Ligand Formed by Template Synthesis. Journal of the American Chemical Society, 131(35), 12592-12593. [Link]
- Börner, A., et al. (2002). About the Crystal Structure of [Rh((S,S)-DIPAMP)- ((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl Acrylate)]BF4: Major or Minor Catalyst−Substrate Complex? Organometallics, 21(17), 3585-3588. [Link]
- Blaser, H.-U., & Spindler, F. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research, 40(12), 1367-1376. [Link]
- ResearchGate. (n.d.). Asymmetric hydrogenation of acetophenone. [Scientific Diagram]. [Link]
- University of Bristol. (n.d.).
- Xiao, J., et al. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols.
- Morris, R. H., et al. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 136(8), 3251-3259. [Link]
- ResearchGate. (n.d.). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. [Scientific Diagram]. [Link]
- IntechOpen. (2022). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
- The Journal of Chemical Physics. (2021).
- Organic Chemistry Portal. (2006).
- Morris, R. H., et al. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society, 134(10), 4561-4564. [Link]
- The Royal Society of Chemistry. (2022).
- Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
- Elsevier. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ResearchGate. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. [Link]
- PubMed. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uma.es [uma.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(4-Cyanophenyl)ethanol
Welcome to the technical support center for the synthesis of (S)-1-(4-Cyanophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable chiral building block.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Achieving high yield and excellent enantioselectivity is paramount for the efficiency and cost-effectiveness of the overall synthetic process. This guide will delve into the nuances of the most common synthetic method: the asymmetric reduction of 4-acetylbenzonitrile, and provide actionable solutions to frequently encountered issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low Yield of this compound
A low yield of the desired product can be attributed to several factors, from incomplete reaction to product degradation.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time.
-
Low Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. A careful balance must be struck. Consider a systematic study to find the optimal temperature that provides a good yield without significantly compromising the enantiomeric excess (ee).[1][2]
-
Poor Substrate Solubility: 4-acetylbenzonitrile may have limited solubility in certain solvent systems, leading to a slow or incomplete reaction.[2]
-
Solution: Employ a co-solvent to improve solubility. For biocatalytic reductions, a water-miscible co-solvent can be beneficial, but it must be chosen carefully to avoid denaturing the enzyme.[1]
-
-
-
Catalyst Inactivation or Inhibition:
-
Chemical Catalysts (e.g., Noyori-type, CBS): Impurities in the substrate, solvent, or reagents (especially water or oxygen for some catalysts) can lead to deactivation. Ensure all materials are of high purity and reactions are performed under an inert atmosphere if required.
-
Biocatalysts (e.g., Ketoreductases): The substrate or the product itself can sometimes inhibit the enzyme.[2] High substrate concentrations can be detrimental.
-
Solution: Implement a fed-batch strategy where the substrate is added gradually to maintain a low, non-inhibitory concentration.[1]
-
-
-
Side Reactions:
-
Uncatalyzed Background Reaction: The reducing agent (e.g., borane) might directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic product and potentially lowering the overall yield of the desired enantiomer.[1]
-
Substrate Degradation: Depending on the reaction conditions, the starting material or product might be unstable. Analyze the crude reaction mixture for byproducts to identify potential degradation pathways.
-
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Low enantioselectivity is a critical issue that undermines the primary goal of asymmetric synthesis.
Potential Causes and Solutions:
-
Suboptimal Catalyst Choice: The selected catalyst may not be ideal for 4-acetylbenzonitrile. The steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst.[2]
-
Solution: Screen a variety of catalysts. For chemical catalysis, consider different chiral ligands. For biocatalysis, screen a panel of ketoreductases with varying substrate specificities.[3]
-
-
Incorrect Reaction Conditions:
-
Temperature: In many asymmetric reductions, lower temperatures lead to higher enantioselectivity.[1] However, this is not a universal rule, and in some cases, the opposite effect has been observed.[2]
-
Solution: Perform the reaction at a range of temperatures to determine the optimal condition for your specific catalyst system.
-
-
Solvent: The solvent can significantly influence the three-dimensional structure of the catalyst-substrate complex, thereby affecting enantioselectivity.[4][5]
-
Solution: Experiment with different solvents or solvent mixtures.
-
-
-
Catalyst Degradation: An aged or improperly stored catalyst can lose its chiral integrity, leading to diminished performance and reproducibility.[2][6]
-
Racemization of the Product: While less common for this specific alcohol under typical workup conditions, it's a possibility to consider if the reaction or workup involves harsh acidic or basic conditions.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes and Solutions:
-
Residual Starting Material: If the reaction is incomplete, separating the product from the starting ketone can be difficult due to their similar polarities.
-
Solution: Optimize the reaction to drive it to completion. If separation is still necessary, flash column chromatography with a carefully selected solvent system is the standard approach.
-
-
Byproduct Formation: The presence of byproducts can complicate purification.
-
Solution: Identify the byproducts and adjust the reaction conditions to minimize their formation.
-
-
Separation of Enantiomers (if ee is low): If the enantioselectivity is poor, you are left with a mixture of enantiomers.
-
Solution: Chiral resolution techniques may be necessary. This can be achieved by:
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile. This can be achieved through two main routes:
-
Chemical Catalysis: This often involves the use of transition metal catalysts with chiral ligands (e.g., Noyori's ruthenium-BINAP catalyst for asymmetric hydrogenation) or chiral Lewis acids (e.g., Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst and a borane source).[7][12][13][14]
-
Biocatalysis: This employs enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like yeast or bacteria (e.g., Lactobacillus or Rhodotorula species).[3][15][16] These biocatalysts can offer excellent enantioselectivity under mild reaction conditions.[17]
Q2: How do I choose between a chemical catalyst and a biocatalyst?
A2: The choice depends on several factors:
-
Substrate Scope: Some chemical catalysts are versatile for a broad range of ketones, while biocatalysts can be highly specific.
-
Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under mild pH and temperature, which can be advantageous for sensitive substrates. Chemical reductions may require anhydrous conditions, inert atmospheres, and sometimes high pressures of hydrogen gas.
-
Cost and Availability: The cost and availability of the catalyst and any necessary cofactors (for enzymes) or ligands (for metal catalysts) are important considerations.
-
Downstream Processing: The removal of a metal catalyst might require specific purification steps, whereas a biocatalyst can often be removed by simple filtration.
Q3: My CBS reduction is giving inconsistent results. What could be the issue?
A3: Inconsistency in CBS reductions is often linked to the oxazaborolidine catalyst.[6][7] The use of isolated CBS catalysts can lead to low reproducibility due to their sensitivity to air and moisture, and their tendency to age during storage.[6][7] A more reliable approach is the in situ generation of the catalyst from a chiral amino alcohol and a borane source immediately before the reduction.[6]
Q4: How can I determine the enantiomeric excess (ee) of my product?
A4: The enantiomeric excess of your this compound can be determined using chiral analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The alcohol may need to be derivatized first.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4-Acetylbenzonitrile using a Biocatalyst (Whole Cells)
This protocol is a general guideline and should be optimized for the specific microorganism used.
-
Cultivation of Microorganism: Inoculate a suitable growth medium with the selected microorganism (e.g., Lactobacillus curvatus).[15] Incubate under optimal conditions of temperature and agitation until the desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Bioreduction:
-
Resuspend the cell pellet in the buffer to a specific concentration.
-
Add a co-factor regeneration system if necessary (e.g., glucose for NADPH regeneration).
-
Add 4-acetylbenzonitrile (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature with gentle agitation.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chiral Resolution of 1-(4-Cyanophenyl)ethanol using Diastereomeric Salt Formation
This protocol is a general method for resolving a racemic or enantioenriched mixture of the alcohol.[9][10]
-
Formation of Diastereomeric Esters:
-
Dissolve the racemic 1-(4-Cyanophenyl)ethanol in a suitable solvent (e.g., toluene).
-
Add an enantiomerically pure chiral acid (e.g., (S)-mandelic acid) to the solution.[10]
-
Stir the mixture, possibly with gentle heating, to facilitate salt formation.
-
-
Crystallization and Separation:
-
Allow the solution to cool to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Regeneration of the Enantiopure Alcohol:
-
Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to hydrolyze the ester and liberate the free alcohol.[10]
-
Extract the enantiomerically enriched alcohol with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the purified enantiomer.
-
-
Analysis: Determine the enantiomeric excess of the resolved alcohol by chiral HPLC.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
Caption: Overview of the primary synthetic routes to this compound via asymmetric reduction.
References
- Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263.
- Mazzotti, M., et al. (2001). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research, 40(20), 4355–4365.
- ResearchGate. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Request PDF.
- Carceller, J. M., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry, 22(9), 2767–2777.
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2329.
- Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(45), 6835–6855.
- The Organic Solution. (2021). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- University of York. (n.d.). Asymmetric Synthesis.
- Asymmetric-Synthesis. (n.d.).
- Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- Li, Y., et al. (2021). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers, 8(15), 4057–4062.
- Organic & Biomolecular Chemistry. (2023).
- ResearchGate. (2019). (PDF) Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation.
- PubMed. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6.
- Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.
- PubMed Central. (2021). Enzymatic strategies for asymmetric synthesis.
- Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity in Ketone Reduction
Welcome to the technical support center for enantioselective ketone reductions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to suboptimal stereochemical outcomes. Instead of a rigid list of steps, we present a series of targeted troubleshooting guides in a question-and-answer format, grounded in mechanistic principles and field-proven insights.
Part 1: Core Troubleshooting - First Principles & FAQs
Before diving into method-specific issues, it's crucial to address the foundational parameters that govern all asymmetric reactions. An oversight in these areas is often the root cause of poor performance.
Q1: My enantiomeric excess (ee) is unexpectedly low across the board. Where should I begin my investigation?
A1: Start by scrutinizing the fundamentals of your experimental setup, as low enantioselectivity often originates from basic procedural flaws rather than complex mechanistic failures.
-
Reagent and Solvent Purity: This is the most common culprit. Trace impurities can poison sensitive catalysts or introduce competing reactions.
-
Water Content: Many organometallic catalysts, particularly those used in CBS or Noyori-type reductions, are extremely sensitive to moisture.[1][2] Water can hydrolyze the catalyst or the reducing agent, leading to a non-selective background reaction. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Argon or Nitrogen).
-
Substrate Purity: Impurities in the ketone substrate can act as inhibitors or ligands, altering the catalyst's chiral environment. Purify your substrate via distillation or chromatography if its purity is questionable.
-
Reducing Agent Quality: Borane solutions (BH₃•THF, BH₃•SMe₂) can degrade over time. Use freshly opened bottles or titrate older solutions to determine their exact molarity.
-
-
Uncatalyzed Background Reaction: The desired chiral catalyst-mediated pathway is in competition with a non-selective reduction pathway. If the background reaction is fast, the overall ee will be low.
-
Diagnostic Test: Set up a control reaction containing the substrate and the reducing agent but without the chiral catalyst or ligand. If you observe significant product formation, this achiral "background" reaction is eroding your enantioselectivity. To mitigate this, consider lowering the reaction temperature, which will disproportionately slow the higher-activation-energy uncatalyzed reaction.[3]
-
-
Reaction Temperature: Temperature has a critical effect on enantioselectivity.[4] Generally, lower temperatures enhance selectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer. An inaccurate thermometer or poor temperature control can lead to inconsistent and low ee values.
Q2: I suspect my analytical method for determining ee is inaccurate. How can I validate it?
A2: Your results are only as reliable as your measurement. Before spending time optimizing the reaction, confirm your analytical method.
-
Prepare a Racemic Standard: Synthesize an authentic, racemic sample of your alcohol product. This can be done by reducing the ketone with a simple, achiral reducing agent like sodium borohydride (NaBH₄).
-
Achieve Baseline Separation: Using your racemic standard, develop a chiral HPLC or GC method that achieves baseline separation (Resolution > 1.5) of the two enantiomers. Without this, your ee values will be inaccurate.
-
Verify Peak Identity: If possible, use an authentic, enantiopure standard of one enantiomer to confirm the elution order.
Part 2: Method-Specific Troubleshooting Guides
Guide A: CBS (Corey-Bakshi-Shibata) Reduction
The CBS reduction uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by borane.[5]
Q3: My CBS reduction with a commercially available catalyst is giving poor ee, far below what's reported in the literature. What's going wrong?
A3: This often points to issues with the catalyst's integrity or the reaction conditions.
-
Catalyst Aging and Moisture: Oxazaborolidine catalysts can be sensitive to air and moisture, leading to decomposition.[1][6] Using a catalyst from an old or improperly sealed bottle is a common cause of failure. If you suspect catalyst degradation, it is best to use a fresh batch.
-
Temperature Control: CBS reductions are highly temperature-dependent. For many substrates, running the reaction at 0 °C or -20 °C is sufficient, but for others, temperatures as low as -78 °C may be required to achieve maximum enantioselectivity.[4]
-
Stoichiometry: The ratio of borane to the catalyst is critical. The mechanism involves the coordination of borane to the nitrogen atom of the catalyst to form the active reducing species.[1] Ensure your stoichiometry is correct, typically using 0.5-1.0 equivalents of the borane reducing agent relative to the ketone and 5-10 mol% of the CBS catalyst.[2]
Q4: I am generating the CBS catalyst in situ from a chiral amino alcohol and borane. My results are not reproducible. Why?
A4: In situ generation is convenient but requires precision.
-
Amino Alcohol Purity: The entire chiral induction depends on the enantiopurity and chemical purity of the amino alcohol precursor. Use recrystallized or chromatographically purified material.
-
Formation Time and Temperature: Ensure you are allowing sufficient time (typically 30-60 minutes) for the oxazaborolidine to form before adding your ketone substrate.[2] The formation is usually done at a controlled temperature, such as 0 °C, before cooling to the final reaction temperature.[2]
-
Borane Source: The choice of borane can matter. Borane dimethyl sulfide (BH₃•SMe₂) is often preferred for in situ preparations over BH₃•THF, as THF can compete for coordination to the boron center.
Guide B: Asymmetric Transfer Hydrogenation (ATH)
ATH typically uses a transition metal catalyst (e.g., Ru, Rh, Ir) with a chiral ligand to transfer hydrogen from a donor molecule (like isopropanol or formic acid) to the ketone.[7][8]
Q5: My ATH reaction starts well but the ee of the product decreases as the reaction progresses, or the reaction stalls completely. What is happening?
A5: This behavior suggests either product inhibition, catalyst deactivation, or a reversible reaction.
-
Reversibility with Isopropanol: When using isopropanol as the hydrogen donor, the reaction produces acetone as a byproduct. The overall reaction is an equilibrium.[9] As the concentration of the product alcohol and acetone increases, the reverse reaction (oxidation of the product alcohol) can occur, which may be non-selective or favor the other enantiomer, thus eroding the ee over time.
-
Solution: Switch to an irreversible hydrogen donor. A mixture of formic acid and triethylamine (HCO₂H/Et₃N) is a common choice, as the dehydrogenation product is gaseous CO₂, which escapes the reaction mixture and drives the reaction forward.[9]
-
-
Catalyst Deactivation: The active catalyst species can be unstable over long reaction times or at higher temperatures, leading to a stalled reaction.[10] Try running the reaction at a lower temperature or for a shorter duration if high conversion is achieved quickly.
-
Substrate/Product Inhibition: Some substrates or products can coordinate too strongly to the metal center, inhibiting catalyst turnover. If this is suspected, running the reaction at higher dilution may help.
Guide C: Enzymatic (Ketoreductase - KRED) Reduction
KREDs are enzymes that use a cofactor (NADH or NADPH) to reduce ketones with extremely high enantioselectivity.[11]
Q6: My KRED-catalyzed reduction shows low conversion. How can I improve it?
A6: Low conversion in a biocatalytic reaction is typically an issue of enzyme activity or cofactor availability.
-
Cofactor Regeneration: KREDs require a stoichiometric amount of a reduced cofactor (NAD(P)H), which is expensive. An efficient cofactor regeneration system is essential for industrial viability.[12] The most common method is a substrate-coupled regeneration system, where a cheap sacrificial alcohol like isopropanol is added in large excess.[12] A second enzyme within the KRED formulation oxidizes the isopropanol to acetone, regenerating the NAD(P)H needed for the primary reaction. If this system is inefficient, the reaction will stop once the initial charge of cofactor is consumed.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. Deviating from this can drastically reduce the reaction rate. Consult the manufacturer's technical data sheet for the specific KRED you are using. A typical pH range is 6.0-8.0.
-
Substrate Inhibition: At high concentrations, some ketone substrates can inhibit or even denature the enzyme, leading to low conversion. Try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added slowly over time.
Q7: The KRED works perfectly for a simple test substrate like acetophenone, but fails with my complex, bulky ketone. What is the issue?
A7: This is a classic case of substrate-enzyme mismatch. The active site of an enzyme is a precisely shaped pocket. If your substrate is too large or has the wrong electronic properties, it cannot bind effectively for the reduction to occur.[11]
-
Solution: The most powerful approach is to screen a panel of different KREDs. Enzyme suppliers offer diverse screening kits with enzymes that have different substrate specificities. It is highly likely that an enzyme in the panel will accept your substrate. For particularly challenging substrates, protein engineering can be used to tailor an enzyme specifically for the target application.[12][13]
Part 3: Experimental Protocols & Visualization
Data Presentation: Impact of Reaction Parameters
The following table illustrates how systematically varying a single parameter can help diagnose a problem. In this hypothetical case, low ee at room temperature was resolved by cooling the reaction.
| Entry | Catalyst Loading (mol%) | Reductant (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 10 | 0.6 | 25 (RT) | 2 | >99 | 65 |
| 2 | 10 | 0.6 | 0 | 4 | >99 | 88 |
| 3 | 10 | 0.6 | -20 | 6 | >99 | 97 |
| 4 | 10 | 0.6 | -40 | 12 | 85 | 97 |
Experimental Protocol: Temperature Screening for a CBS Reduction
This protocol describes a systematic approach to optimizing the temperature for the reduction of acetophenone.
-
Apparatus Setup: Under an argon atmosphere, add the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv.), to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Solvent Addition: Add anhydrous THF via cannula.
-
Temperature Equilibration: Cool the reaction mixture to the first target temperature (e.g., 0 °C) in an ice bath.
-
Reductant Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 equiv.) dropwise, ensuring the internal temperature remains constant. Stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of acetophenone (1.0 equiv.) in anhydrous THF dropwise.
-
Monitoring and Quenching: Stir the reaction at the target temperature and monitor its progress by TLC or GC. Once the reaction is complete, quench carefully at low temperature by the dropwise addition of methanol.
-
Workup and Analysis: Perform a standard aqueous workup, extract the product, and purify by flash column chromatography. Analyze the enantiomeric excess using chiral HPLC or GC.
-
Repeat: Repeat steps 3-7 for different temperatures (e.g., -20 °C, -40 °C, -78 °C) to determine the optimal condition.
Visual Workflow: Troubleshooting Logic
The following diagram outlines a logical decision-making process for troubleshooting low enantioselectivity.
Caption: A decision tree for systematically troubleshooting low enantioselectivity.
References
- Corey–Itsuno reduction - Wikipedia. [Link]
- Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
- Jindřich, P., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4567-4572. [Link]
- Chen, Z., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer.
- Al-Zaydi, K. M. (2013). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 24(2), 1-8. [Link]
- Bisogno, F. R., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(12), 7018-7058. [Link]
- Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 43(9), 1187-1198. [Link]
- Al-Shboul, T. M. A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
- Al-Zaydi, K. M. (2013). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
- CBS Reduction, Enantioselective C
- Noyori Hydrogen
- Transfer hydrogen
- Ramón, D. J., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Arkivoc, 2014(2), 1-28. [Link]
- Asymmetric hydrogen
- Iguchi, S., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor.
- Gualtierotti, J. B., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(3), 629-636. [Link]
- Wang, D., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 142(42), 18026-18031. [Link]
- Wills, M., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 77, 131771. [Link]
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351. [Link]
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
- Ketone Reduction. American Chemical Society. [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 8. rua.ua.es [rua.ua.es]
- 9. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Asymmetric Transfer Hydrogenation
Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing ATH reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your enantioselective reductions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the reasoning behind them to foster a deeper understanding of the reaction dynamics.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in an ATH reaction can stem from several factors, primarily related to catalyst activation and reaction conditions.
-
Insufficient Base: The base is crucial for activating the precatalyst.[1][2] For many common ruthenium-based catalysts, such as those of the Noyori-type, a strong base is required to eliminate HCl from the precatalyst, forming the active 16-electron Ru-amido complex.[3] Without a sufficient amount of base, the catalytic cycle cannot initiate effectively.[1] Some systems show no activity until more than two equivalents of base per metal are added.[4]
-
Inactive Catalyst: The catalyst itself may be degraded or improperly handled. Many organometallic catalysts are sensitive to air and moisture.
-
Solution: Ensure you are using fresh, properly stored catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Hydrogen Source/Solvent: The choice of hydrogen donor is critical. Isopropanol is a common and effective hydrogen source, but other alcohols can be used.[6] However, the solvent can dramatically influence the reaction mechanism and efficiency.[7][8]
-
Solution: Isopropanol is generally a good starting point. If using a formic acid/triethylamine (FA/TEA) mixture, ensure the ratio is optimized, as an incorrect ratio can inhibit the reaction.[9] Also, ensure the solvent is dry, as water can interfere with the catalyst.
-
-
Low Temperature: While many ATH reactions proceed at room temperature, some systems require heating to achieve a reasonable rate.[10]
-
Solution: Gradually increase the reaction temperature, for example, to 40-60 °C, and monitor the conversion.
-
Q2: The enantioselectivity (ee) of my reaction is low. How can I improve it?
A2: Poor enantioselectivity is a common challenge and can often be addressed by systematically evaluating several reaction parameters.
-
Ligand-Substrate Mismatch: The chiral ligand is the primary source of asymmetry. A particular ligand may not be optimal for your specific substrate.
-
Solution: Screen a variety of chiral ligands. Ligands with different steric and electronic properties can have a profound impact on enantioselectivity. For example, TsDPEN and its derivatives are widely used and effective for a broad range of ketones.[11]
-
-
Solvent Effects: The solvent can influence the transition state geometry, thereby affecting enantioselectivity.[12] Studies have shown a strong dependence of the catalytic pathway and resulting ee on the solvent choice.[7][8] For instance, in one study, high ee values were obtained in isopropanol, while only racemic products were observed in methanol.[6]
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., isopropanol, methanol, THF, CH2Cl2). Non-protic solvents like CH2Cl2 and EtOAc have been shown to lead to excellent enantioselectivities in some systems.[12]
-
-
Base Selection: The nature of the base can influence enantioselectivity.[13] The base can interact with the catalytic complex, affecting the stereochemical outcome.[13]
-
Temperature: Temperature can impact enantioselectivity.[14] Generally, lower temperatures lead to higher enantioselectivity, but at the cost of reaction rate.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) if you are currently using elevated temperatures.
-
Q3: I am observing significant by-product formation. What could be the cause?
A3: By-product formation can arise from competing reaction pathways or substrate/product degradation.
-
1,4- vs. 1,2-Reduction of Enones: For α,β-unsaturated ketones (enones), transfer hydrogenation can occur at the C=C bond (1,4-reduction) or the C=O bond (1,2-reduction).[15]
-
Solution: The regioselectivity is influenced by the catalyst, ligand, and substrate electronics.[15] Screening different catalyst/ligand combinations is the most effective approach to favor the desired reduction pathway. For example, electron-rich aromatic rings adjacent to the carbonyl group tend to favor 1,4-reduction.[15]
-
-
Substrate or Product Instability: The reaction conditions (e.g., strong base, elevated temperature) may be degrading your starting material or product.
-
Solution: Try milder reaction conditions. Use a weaker base or a lower reaction temperature. You can also shorten the reaction time and accept a lower conversion to minimize degradation.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides foundational knowledge for designing and optimizing your ATH experiments.
Q1: What is the general mechanism of asymmetric transfer hydrogenation?
A1: The most widely accepted mechanism for Ru-catalyzed ATH, often referred to as the Noyori-Ikariya model, involves a metal-ligand bifunctional catalyst.[16] The catalytic cycle can be summarized as follows:
-
Catalyst Activation: The precatalyst, typically a Ru(II)-halide complex, reacts with a base to form a 16-electron Ru-amido species.[3]
-
Hydrogen Transfer from Source: The Ru-amido complex reacts with the hydrogen donor (e.g., isopropanol) to form an 18-electron Ru-hydride species.[3]
-
Substrate Reduction: The Ru-hydride transfers the hydride to the carbonyl carbon of the substrate, while the NH group of the ligand transfers a proton to the carbonyl oxygen via a six-membered pericyclic transition state.[3] This step determines the stereochemistry of the product.
-
Product Release and Catalyst Regeneration: The chiral alcohol product is released, regenerating the Ru-amido complex, which can then enter another catalytic cycle.
Q2: How do I choose the right catalyst for my substrate?
A2: Catalyst selection is key to a successful ATH reaction. While there is no universal catalyst, some general guidelines can be followed:
-
Ruthenium-based catalysts , particularly those with TsDPEN ligands, are highly effective for a wide range of ketones and imines and are often a good starting point.[11]
-
Iron-based catalysts are emerging as a more environmentally friendly and cost-effective alternative to ruthenium catalysts for the reduction of ketones and imines.[17]
-
Rhodium and Iridium catalysts are also used, sometimes showing complementary reactivity and selectivity.[11]
-
The substrate scope is an important consideration. Aromatic ketones are generally good substrates.[18] Alkyl-alkyl ketones can be more challenging, but successful reductions have been reported with specific catalyst systems.[5] The presence of other functional groups can also influence catalyst choice.
Q3: What are the most common hydrogen donors and how do they compare?
A3: The choice of hydrogen donor is a critical parameter in ATH.
| Hydrogen Donor System | Advantages | Disadvantages |
| Isopropanol (iPrOH) | Inexpensive, readily available, acts as both solvent and hydrogen source.[6] | Reaction is reversible, which can lead to erosion of ee over long reaction times.[18] |
| Formic Acid/Triethylamine (FA/TEA) | Drives the reaction to completion (irreversible).[9] | Requires careful optimization of the FA/TEA ratio; can be more complex to handle. |
| Methanol (MeOH) | Low cost and safe.[7] | Can lead to lower enantioselectivity or racemic products in some systems.[6][8] |
Q4: How can I set up a typical ATH experiment?
A4: Below is a general, step-by-step protocol for a small-scale ATH reaction. Note that specific conditions will need to be optimized for your particular substrate and catalyst.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral ligand (e.g., (1R,2S)-1-amino-2-indanol, 1 mol%) and the ruthenium precursor (e.g., [RuCl2(p-cymene)]2, 0.25 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent and Substrate Addition: Under the inert atmosphere, add the solvent (e.g., isopropanol, to achieve a ketone concentration of 0.1 M). Add the substrate (e.g., acetophenone, 1 equivalent).
-
Base Addition: Add the base (e.g., KOH, 2.5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC/HPLC.
-
Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., water or a mild acid). Filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Analysis: Analyze the crude product for conversion and enantiomeric excess using appropriate analytical techniques (e.g., chiral GC or HPLC).
References
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (n.d.). MDPI.
- Wang, Z., et al. (n.d.). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Preprints.org.
- Wang, Z., et al. (n.d.). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI.
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. (2019). Organometallics, 38(16), 3044-3054.
- Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. (2001). Journal of the American Chemical Society, 123(37), 9206-9207.
- New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru(ii) half-sandwich complex. (2013). Dalton Transactions, 42(15), 5499-5506.
- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. (2014). Nature Protocols, 9(3), 542-553.
- An Efficient Catalyst System for the Asymmetric Transfer Hydrogenation of Ketones: Remarkably Broad Substrate Scope. (2003). Journal of the American Chemical Society, 125(35), 10536-10537.
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). University of Alicante.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (n.d.). MDPI.
- Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. (n.d.). Organic Chemistry Frontiers.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025). Molecules, 30(4), 910.
- Recent Developments in the Area of Asymmetric Transfer Hydrogenation. (n.d.). MDPI.
- Asymmetric hydrogenation. (n.d.). Wikipedia.
- Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. (2019). ACS Omega, 4(23), 20211-20218.
- Substrate scope for asymmetric hydrogen transfer reaction. (n.d.). ResearchGate.
- Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. (n.d.). ResearchGate.
- Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. (2021). Molecules, 26(11), 3298.
- Substrate scope I of the asymmetric transfer hydrogenation. (n.d.). ResearchGate.
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. (2015). Beilstein Journal of Organic Chemistry, 11, 2399-2408.
- Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. (2012). Angewandte Chemie International Edition, 51(9), 2106-2110.
- The substrate scope for asymmetric hydrogenation of aromatic imines. (n.d.). ResearchGate.
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015). ACS Catalysis, 5(12), 7474-7485.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen.
- Catalyst screening and optimization for the asymmetric hydrogenation of (E)‐2 a. (n.d.). ResearchGate.
- Asymmetric Transfer Hydrogenation in Water. (n.d.). ResearchGate.
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (2020). Journal of the American Chemical Society, 142(14), 6783-6793.
- Asymmetric Hydrogenation. (2015). ETH Zurich.
- Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. (2023). CCS Chemistry.
- Noyori Asymmetric Transfer Hydrogenation. (2014). Chem-Station.
- Solvent effect on the asymmetric hydrogenation with Rh/7a. (n.d.). ResearchGate.
- Rational optimization of catalysts for asymmetric hydrogenation. (2017). University of Amsterdam.
- Application of Biobased Solvents in Asymmetric Catalysis. (2019). Molecules, 24(23), 4247.
- Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. (n.d.). National Institutes of Health.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). Organometallics, 38(4), 846-854.
- Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. (2020). Tetrahedron, 77, 131771.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. rua.ua.es [rua.ua.es]
- 12. researchgate.net [researchgate.net]
- 13. New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru( ii ) half-sandwich complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32733G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Chiral HPLC Troubleshooting Center: A Guide to Peak Perfection
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I understand that achieving sharp, well-resolved peaks for enantiomers is both an art and a science. This guide is designed to provide you, the researcher, with practical, field-tested solutions to common challenges in chiral separations, specifically focusing on the persistent issues of peak tailing and the continuous quest for improved resolution.
Our approach here is rooted in understanding the 'why' behind the 'how'. By grasping the fundamental mechanisms at play on your chiral stationary phase (CSP), you can move from trial-and-error adjustments to rational, targeted method development.
Part 1: Troubleshooting Guide - Conquering Peak Tailing
Peak tailing is one of the most frequent spoilers of an otherwise successful chiral separation, leading to poor integration, inaccurate quantification, and reduced resolution. Let's dissect the common causes and their solutions.
Question: My chiral peak is tailing. What are the primary causes and how do I fix it?
Peak tailing in chiral HPLC is typically a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues related to the HPLC system itself. The primary culprits are often acidic silanol groups on the silica support, sample overload, or a suboptimal mobile phase.
Here is a systematic approach to diagnose and resolve the issue:
Step 1: Diagnose the Cause
First, we must identify the source of the tailing. A logical workflow can help pinpoint the problem.
Technical Support Center: (S)-1-(4-Cyanophenyl)ethanol Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and purification of (S)-1-(4-Cyanophenyl)ethanol. As a key chiral intermediate in pharmaceutical development, achieving high chemical and enantiomeric purity is not just a goal—it is a necessity. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in the lab, from removing stubborn impurities to maximizing your yield. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and validate your results with confidence. Let's refine your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product is an oily solid with a broad melting point, and NMR shows a peak around 10 ppm. How do I remove unreacted 4-cyanobenzaldehyde?
Answer:
This is a classic sign of incomplete conversion of the starting material, 4-cyanobenzaldehyde[1]. The aldehyde's carbonyl proton signal in ¹H NMR typically appears around 9.9-10.1 ppm, and its presence as an impurity disrupts the crystal lattice of your desired alcohol, leading to a depressed and broad melting point.
The primary cause is often an incomplete reaction due to deactivated catalyst, insufficient reducing agent, or non-optimal reaction time. While re-running the reaction is an option, post-synthesis purification is highly effective. The polarity difference between the aldehyde (starting material) and the alcohol (product) is the key to their separation. We recommend a two-step purification strategy: flash column chromatography followed by recrystallization.
Troubleshooting Workflow: Aldehyde Removal
Caption: Workflow for removing aldehyde impurity.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. Alternatively, dissolve the crude material in a minimal amount of dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (EtOAc) mixture (e.g., 95:5) as the mobile phase.
-
Loading & Elution: Carefully load the sample onto the top of the silica bed. Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane/EtOAc). The less polar aldehyde will elute first.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane/EtOAc) to elute the more polar product, this compound.
-
Fraction Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure alcohol.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the chemically pure alcohol.
FAQ 2: My product is chemically pure (>99%), but the enantiomeric excess (%ee) is only 85%. How can I enrich the (S)-enantiomer?
Answer:
Sub-optimal enantiomeric excess is a common and critical issue. It can stem from several sources:
-
Low Catalyst Selectivity: The chiral catalyst or ligand used in the asymmetric reduction may not be performing optimally.
-
Reverse Reaction: When using certain hydrogen donors like 2-propanol in asymmetric transfer hydrogenation (ATH), the reaction can be reversible. The acetone byproduct can facilitate the oxidation of your chiral alcohol product back to the ketone, which is then re-reduced, often with lower selectivity, eroding the %ee.[2] Using an irreversible hydrogen source like a formic acid/triethylamine azeotrope can prevent this.[2]
-
Racemization: The product might be racemizing during workup or purification if exposed to harsh acidic or basic conditions.
Your first step is to accurately quantify the %ee using a validated chiral chromatography method.[3][4] Once confirmed, the most practical method for enriching the desired enantiomer on a lab scale is selective recrystallization .
Data Presentation: Chiral HPLC & SFC Analytical Conditions
| Parameter | Chiral HPLC Method | Chiral SFC Method |
| Column | Polysaccharide-based (e.g., Chiralcel® OD-H) | Cyclodextrin-based |
| Mobile Phase | Hexane:Isopropanol (95:5)[5] | CO₂ / Methanol (gradient) |
| Flow Rate | 1.0 mL/min[5] | 3.0 mL/min |
| Detection | UV at 210 nm or 254 nm[5] | UV at 220 nm |
| Temperature | 25 °C[5] | 40 °C |
| Note | Retention times must be determined empirically. The (S)-enantiomer's retention can vary based on the specific column and conditions.[6] | SFC often provides faster analysis times and uses less organic solvent. |
Experimental Protocol: Enantiomeric Enrichment by Recrystallization
The principle here is that the racemic mixture and the pure enantiomer can have different solubilities. By carefully choosing a solvent system, you can create conditions where the less soluble racemic form crystallizes out, or more ideally, the desired enantiomer crystallizes preferentially, leaving the other enantiomer enriched in the mother liquor. This often requires experimentation.
-
Solvent Screening: Select a solvent in which the alcohol has moderate solubility. Good starting points for aromatic alcohols are toluene, ethanol/water mixtures, or isopropanol.[7]
-
Prepare a Saturated Solution: Gently heat your 85% ee product in a minimal amount of the chosen solvent until it fully dissolves.
-
Slow Cooling (Crucial): This is the most critical step. Allow the flask to cool to room temperature undisturbed over several hours. Do not crash cool in an ice bath immediately. Slow crystal growth is essential for enantiomeric selection.[8]
-
Isolate and Analyze: Filter the first crop of crystals. Dry them and re-analyze the %ee by chiral HPLC. Also, analyze the mother liquor. You should see an enrichment in one of the fractions.
-
Iterate: You may need to perform a second recrystallization on the enriched fraction to achieve >99% ee.
FAQ 3: My final product is off-white/slightly colored, and I suspect metal catalyst contamination. How can I remove it?
Answer:
Residual metal from transition-metal catalysts (e.g., Ruthenium, Rhodium) used in hydrogenation reactions is a common impurity that must be removed, especially for pharmaceutical applications. These residues can interfere with downstream reactions and are toxicologically unacceptable.
A multi-pronged approach is most effective. Start with a simple silica plug filtration before moving to more specialized techniques if needed.
Purification Logic: Catalyst Removal
Caption: Sequential steps for removing metal catalyst residues.
Troubleshooting Protocols:
-
Silica Plug Filtration:
-
Place a cotton plug at the bottom of a pipette or small column.
-
Add a 2-3 inch layer of silica gel.
-
Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or DCM).
-
Pass the solution through the silica plug, collecting the filtrate. The polar silica will adsorb a significant portion of the metal complex.
-
-
Activated Carbon Treatment:
-
During the recrystallization process, after dissolving your product in the hot solvent, add a small amount (1-2% by weight) of activated decolorizing carbon.[9]
-
Hold the solution at temperature for 5-10 minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the carbon and adsorbed impurities.
-
Caution: Use of excess carbon can lead to significant product loss due to adsorption.
-
-
Metal Scavengers:
-
If the above methods are insufficient, consider using commercially available metal scavenger resins. These are functionalized polymers designed to chelate and bind specific metals. Follow the manufacturer's protocol for the specific scavenger resin.
-
FAQ 4: My recovery from recrystallization is very low (<50%). How can I improve my yield?
Answer:
Poor recovery is typically a solvent problem. Either the chosen solvent is too "good" (dissolves the product too well, even when cold) or procedural errors are leading to loss.[7]
The Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8]
Data Presentation: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; often used as an "anti-solvent". |
| Ethanol | High | 78 | Dissolves many organics when hot. An ethanol/water mix is very versatile.[10][11] |
| Isopropanol | Medium | 82 | Good general-purpose solvent. |
| Ethyl Acetate | Medium | 77 | Common chromatography and extraction solvent. |
| Toluene | Low | 111 | Good for less polar aromatic compounds. |
| Heptane/Hexane | Low | 98 / 69 | Often used as the "poor" solvent in a mixed-solvent system. |
Protocol: Optimizing Recrystallization Yield
-
Use Minimum Solvent: Add the hot solvent portion-wise to your crude solid, waiting for the mixture to return to a boil between additions. Stop as soon as all the solid has dissolved. Excess solvent is a primary cause of low yield.
-
Employ a Mixed-Solvent System: If no single solvent is ideal, use a pair. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, add a "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to re-clarify and then allow to cool slowly.[11]
-
Prevent Premature Crystallization: When performing a hot filtration to remove impurities, pre-heat your filter funnel and receiving flask with hot solvent vapor to prevent the product from crystallizing in the funnel.
-
Proper Crystal Washing: Once you have filtered your cold crystals, wash them with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.
-
Check the Mother Liquor: If your yield is still low, concentrate the mother liquor and see if a second crop of crystals can be obtained. Note that this second crop may be of lower purity.
References
- Recrystallization Guide. (n.d.). Homi Bhabha Centre for Science Education.
- Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (2019). Scientific Reports.
- Production of Chiral Aromatic Alcohol by Asymmetric Reduction with Vegetable Catalyst. (2010). Chinese Journal of Chemical Engineering.
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (1997). University of Groningen Thesis.
- Stereoselective Synthesis of Chiral Molecules. (2022). Encyclopedia.pub.
- Production of Chiral Aromatic Alcohol by Asymmetric Reduction with Vegetable Catalyst. (2010). ResearchGate.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). MDPI.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. (2019). ACS Omega.
- Preparation method of 4-cyanophenylalanine. (2015). Google Patents (CN103408459B).
- Recrystallization Procedure Document. (n.d.). Retrieved from a course material PDF, specific university source not listed but provides standard lab procedures.
- Substances yield after recrystallization from different solvents. (2017). ResearchGate.
- Supplementary Information for a publication. (n.d.). The Royal Society of Chemistry.
- Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). Molecules.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- How to Carry Out a Recrystallization. (2013). YouTube.
- CHIRAL SYNTHESIS: AN OVERVIEW. (2015). ResearchGate.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega.
- 4-Cyanobenzaldehyde. (n.d.). PubChem, National Institutes of Health.
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (2016). Molecules.
- Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
- Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2019). The Chemical Record.
- Synthesis method of Voranolan fumarate impurity. (2023). Google Patents (CN115894445A).
Sources
- 1. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Chiral Alcohols
Welcome to the Technical Support Center for Chiral Alcohol Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating enantiomerically pure alcohols. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of chiral separations.
Introduction to Chiral Alcohol Purification Challenges
The separation of enantiomers of chiral alcohols is a critical yet often challenging task in pharmaceutical and chemical synthesis.[1][2][3] Enantiomers possess identical physical properties in an achiral environment, making their separation difficult.[4] However, their physiological effects can differ significantly, necessitating the isolation of the desired enantiomer for therapeutic applications.[2][3] This guide focuses on three primary purification techniques: Chiral Chromatography, Enzymatic Kinetic Resolution, and Diastereomeric Salt Crystallization, addressing common issues and providing robust solutions.
Section 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for both analytical and preparative separation of enantiomers.[1][] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[]
Frequently Asked Questions (FAQs): Chiral Chromatography
Q1: How do I select the right chiral stationary phase (CSP) for my alcohol?
A1: The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[6] For initial screening, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are highly recommended for their broad applicability to a wide range of compounds, including chiral alcohols.[7] A normal-phase elution mode is often a good starting point.[7] If you have a novel compound, screening a variety of columns is necessary, as structural similarity to a known compound does not guarantee similar chromatographic behavior.
Q2: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral alcohol purification?
A2: SFC is gaining popularity as a cost-effective and "greener" alternative to HPLC.[1][8] It primarily uses supercritical CO2 as the mobile phase, significantly reducing organic solvent consumption.[1][] Key advantages include faster analysis times, higher separation efficiency, and lower back pressure.[][9][10] SFC is particularly well-suited for preparative scale purifications due to these benefits.[8]
Q3: Can I use the same chiral column for both normal-phase and reversed-phase separations?
A3: It depends on the type of CSP. Coated polysaccharide-based CSPs have limitations on the solvents that can be used.[6] However, newer immobilized CSPs (e.g., Chiralpak® IA, IB, IC) are more robust and compatible with a broader range of solvents, allowing for their use in both normal-phase and reversed-phase modes.[6][11] Always consult the column manufacturer's instructions to avoid damaging the stationary phase.[11]
Troubleshooting Guide: Chiral Chromatography
This guide addresses common problems encountered during the chiral separation of alcohols by HPLC and SFC.
| Problem | Potential Causes | Troubleshooting Solutions & Explanations |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition.2. Inappropriate flow rate.3. Unsuitable temperature.4. Wrong choice of CSP. | 1. Optimize Mobile Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[7] Reducing the alcohol percentage generally increases retention and can improve resolution.[7] Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity.[7]2. Reduce Flow Rate: Chiral separations are often more sensitive to flow rate. Lowering it can enhance resolution.[7]3. Adjust Temperature: Temperature can significantly impact chiral recognition.[7] Both increasing and decreasing the temperature should be explored.[7][12]4. Screen Different CSPs: If optimization fails, the initial CSP may not be suitable. Screen a range of different CSPs.[13] |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Extracolumn dead volume. | 1. Mitigate Secondary Interactions: Unwanted interactions with residual silanols on silica-based CSPs can cause tailing.[7] Using a mobile phase with a polar modifier can help.[7] Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape, although this may not be necessary for neutral alcohols.[7]2. Reduce Sample Concentration: Injecting too much sample leads to peak broadening.[7] Dilute your sample and inject a smaller volume.[7]3. Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume. |
| Ghost Peaks | 1. Mobile phase contamination.2. System carryover.3. Incomplete mobile phase degassing. | 1. Use High-Purity Solvents: Impurities in solvents can appear as ghost peaks.[7] Use HPLC-grade solvents and filter the mobile phase.[7]2. Implement a Wash Protocol: Carryover from previous injections is a common cause.[7] Employ a robust washing procedure for the injector and system between runs.[7]3. Ensure Proper Degassing: Dissolved gases can form bubbles that are detected as peaks.[7] Degas the mobile phase thoroughly.[7] |
| Irreproducible Retention Times | 1. Column not equilibrated.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral separations can sometimes require longer equilibration times.2. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and fresh daily to avoid compositional changes due to evaporation.3. Use a Column Oven: Maintain a constant and controlled temperature to ensure reproducible retention.[7] |
Experimental Protocol: Chiral HPLC Method Development for a Novel Alcohol
-
Column Selection: Begin with a polysaccharide-based CSP such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
System Preparation:
-
Sample Injection: Dissolve the racemic alcohol in the mobile phase and inject a small volume.
-
Analysis and Optimization:
-
If no separation is observed, or resolution is poor, systematically adjust the mobile phase composition by varying the percentage of the alcohol modifier.
-
If necessary, switch the alcohol modifier to ethanol.
-
Optimize the flow rate and temperature to improve resolution.
-
Workflow Diagram: Chiral Chromatography Troubleshooting
Caption: Troubleshooting workflow for poor resolution in chiral chromatography.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer of a racemic alcohol.[14][] This results in a mixture of the unreacted, enantiomerically enriched alcohol and the product (e.g., an ester), which can then be separated by conventional methods.
Frequently Asked Questions (FAQs): Enzymatic Kinetic Resolution
Q1: What is the maximum theoretical yield for enzymatic kinetic resolution?
A1: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[16][17] This is because the enzyme resolves the racemate by converting one enantiomer, leaving the other behind.[17] However, techniques like Dynamic Kinetic Resolution (DKR), which combine the enzymatic resolution with in-situ racemization of the starting material, can theoretically achieve yields approaching 100%.[17]
Q2: My enzyme shows low enantioselectivity (E-value). How can I improve it?
A2: Low enantioselectivity can be addressed by:
-
Screening different enzymes: Not all lipases will be effective for every substrate. A screening of various commercially available lipases is recommended.
-
Varying the acyl donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly influence the enantioselectivity.
-
Optimizing the solvent: The reaction medium (e.g., hexane, MTBE, toluene) can impact enzyme activity and selectivity.
-
Adjusting the temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.[14]
Q3: How do I monitor the progress of my enzymatic resolution?
A3: The reaction progress should be monitored by chiral chromatography (HPLC or GC) to determine both the conversion and the enantiomeric excess (e.e.) of the starting material and the product.[18] This allows you to stop the reaction at the optimal point to achieve the desired e.e. for both the unreacted alcohol and the formed ester.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Problem | Potential Causes | Troubleshooting Solutions & Explanations |
| Low Conversion | 1. Inactive enzyme.2. Poor choice of solvent or acyl donor.3. Suboptimal temperature or pH. | 1. Verify Enzyme Activity: Test the enzyme with a known substrate to ensure it is active.2. Screen Reaction Components: Systematically screen different solvents and acyl donors.3. Optimize Conditions: Vary the temperature to find the optimum for enzyme activity. Ensure the local pH environment is suitable for the enzyme, although in organic media this is less of a factor than in aqueous solutions. |
| Low Enantiomeric Excess (e.e.) | 1. The enzyme is not selective for the substrate.2. The reaction has proceeded too far (for the starting material e.e.) or not far enough (for the product e.e.). | 1. Screen Different Enzymes: This is the most critical step. A more selective enzyme is needed.2. Monitor Reaction Over Time: Take aliquots at different time points and analyze by chiral HPLC/GC to determine the optimal reaction time for maximizing e.e. |
| Difficult Separation of Product and Unreacted Alcohol | 1. Similar polarities of the alcohol and the ester product. | 1. Choose an Acyl Donor that Significantly Changes Polarity: Select an acyl donor that results in an ester with a polarity that is very different from the starting alcohol, facilitating easier separation by column chromatography.2. Derivatization: If separation is still difficult, consider derivatizing the remaining alcohol to further alter its polarity before purification. |
Experimental Protocol: Screening for Enzymatic Resolution of a Racemic Alcohol
-
Setup: In separate vials, place the racemic alcohol (e.g., 0.1 mmol) in a suitable organic solvent (e.g., 1 mL of MTBE).
-
Enzyme Addition: To each vial, add a different lipase (e.g., 10-20 mg of Candida antarctica lipase B, Pseudomonas cepacia lipase).
-
Initiate Reaction: Add an acyl donor (e.g., 0.15 mmol of vinyl acetate) to each vial.
-
Incubation: Shake the vials at a constant temperature (e.g., 30°C).
-
Monitoring: After a set time (e.g., 24 hours), take a small aliquot from each reaction, filter off the enzyme, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Scale-up: Once the best enzyme and conditions are identified, the reaction can be scaled up.
Section 3: Diastereomeric Salt Crystallization
This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[4][19][20] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[4][21]
Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization
Q1: How do I choose a suitable resolving agent for my chiral alcohol?
A1: The choice of resolving agent is crucial and often requires screening.[22] For chiral alcohols, they must first be derivatized to an acidic species (e.g., a phthalate half-ester) to react with a chiral base (e.g., brucine, strychnine, or synthetic amines).[20] Alternatively, some chiral alcohols can be resolved by forming diastereomeric esters with a chiral acid.[4][20] The goal is to find a resolving agent that forms a crystalline salt with one diastereomer while the other remains in solution.[22]
Q2: My diastereomeric salts won't crystallize. What should I do?
A2: Crystallization can be induced by:
-
Screening Solvents: The choice of solvent is critical as it determines the solubility of the diastereomeric salts.[22] Screen a wide range of solvents and solvent mixtures.
-
Seeding: If you have a small amount of the desired crystal, use it to seed a supersaturated solution.[22]
-
Controlled Cooling: A slow and controlled cooling profile can promote crystal growth over rapid precipitation.[22]
-
Concentration: Slowly evaporate the solvent to reach a state of supersaturation.
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.[23] To improve the yield:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[23]
-
Adjust Stoichiometry: The molar ratio of the racemate to the resolving agent can impact the yield. Optimizing this ratio can improve selective precipitation.[22]
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[23]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Problem | Potential Causes | Troubleshooting Solutions & Explanations |
| Low Purity of Crystals | 1. Co-precipitation of the undesired diastereomer.2. Inefficient washing of the crystals. | 1. Re-crystallization: A second crystallization of the isolated salt will often significantly improve purity.2. Optimize Solvent System: The ideal solvent will maximize the solubility difference between the two diastereomers.[22] A thorough solvent screen is recommended.3. Wash Crystals with Cold Solvent: Wash the filtered crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the other diastereomer. |
| Formation of an Oil or Foam instead of Crystals | 1. The melting point of the diastereomeric salt is below the temperature of the solution.2. The salt is too soluble in the chosen solvent. | 1. Change the Solvent: Use a less polar solvent to decrease solubility.2. Lower the Temperature: Conduct the crystallization at a lower temperature.3. Use a Different Resolving Agent: The current combination may not be prone to forming a stable crystal lattice. |
Workflow Diagram: Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Section 4: Determination of Enantiomeric Excess (e.e.)
Accurate determination of enantiomeric excess (e.e.) is crucial to validate the success of any chiral purification. While historically determined by optical rotation, this method can be unreliable.[24] Modern methods like chiral chromatography and NMR spectroscopy are preferred for their accuracy.[25][26]
Frequently Asked Questions (FAQs): Enantiomeric Excess
Q1: What is the definition of enantiomeric excess (e.e.)?
A1: Enantiomeric excess is a measurement of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers, usually expressed as a percentage.[25] For a sample containing 70% of one enantiomer and 30% of the other, the e.e. is 40% (70% - 30%).[25] A racemic mixture has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.[25]
Q2: Why is chiral HPLC preferred over polarimetry for determining e.e.?
A2: Chiral HPLC directly measures the amount of each enantiomer, providing a more accurate determination of e.e.[25] Polarimetry, which measures the optical rotation of a sample, can be unreliable due to several factors: the specific rotation of the pure enantiomer may not be known, small amounts of optically active impurities can lead to incorrect results, and the relationship between optical rotation and e.e. is not always linear.[24]
Q3: Can I use NMR to determine enantiomeric excess?
A3: Yes, NMR spectroscopy can be used to determine e.e. by using a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the two enantiomers, causing their corresponding signals in the NMR spectrum to be chemically shifted to different frequencies, allowing for their integration and the calculation of their ratio.
References
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol.
- Wikipedia. (n.d.). Enantiomeric excess.
- Reddit. (2024, December 3). Chiral alcohol separation.
- Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
- MDPI. (2022, May 12). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Innovations in Chiral Purification. (2025, January 31). Exploring Techniques and Future Potential.
- MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Catalysis Science & Technology. (2019, September 3). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers.
- LCGC International. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules.
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.). Racemization of optically pure alcohols.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2025, August 5). Unusual effects of separation conditions on chiral separations.
- Journal of Chromatography A. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography.
- Chirality. (2010, January). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Sciencemadness.org. (2006, November 10). Separation of diastereomers.
- PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
Sources
- 1. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.scirea.org [article.scirea.org]
- 4. jackwestin.com [jackwestin.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. jocpr.com [jocpr.com]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Chiral resolution - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 26. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity | MDPI [mdpi.com]
Technical Support Center: Chemoselective Reduction of 4-Acetylbenzonitrile
Welcome to the technical support center for the reduction of 4-acetylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for the successful and selective reduction of the ketone functionality in 4-acetylbenzonitrile to yield the desired product, 4-(1-hydroxyethyl)benzonitrile.
Introduction: The Challenge of Chemoselectivity
The reduction of 4-acetylbenzonitrile presents a classic chemoselectivity challenge. The molecule possesses two reducible functional groups: a ketone (the acetyl group) and a nitrile. While the ketone is generally more reactive towards nucleophilic reducing agents than the nitrile, harsh conditions or less selective reagents can lead to a mixture of products, complicating purification and reducing the yield of the desired secondary alcohol.[1] This guide will focus on strategies to maximize the yield of 4-(1-hydroxyethyl)benzonitrile while minimizing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the desired reaction pathway in the reduction of 4-acetylbenzonitrile?
The primary goal is the selective reduction of the acetyl (ketone) group to a secondary alcohol, yielding 4-(1-hydroxyethyl)benzonitrile. This is typically achieved using a mild and chemoselective reducing agent.
Q2: What are the most common side reactions to be aware of?
There are two main side reactions of concern:
-
Nitrile Reduction: Stronger reducing agents or harsh reaction conditions can lead to the reduction of the nitrile group to a primary amine, forming 4-(1-aminoethyl)benzonitrile or even over-reduction to 4-ethylbenzonitrile.
-
Nitrile Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases during the reaction or workup, leading to the formation of 4-acetylbenzamide or 4-acetylbenzoic acid.
Q3: Which reducing agent is most suitable for this selective reduction?
Sodium borohydride (NaBH₄) is the most commonly used and recommended reagent for this transformation. It is a mild reducing agent that displays excellent chemoselectivity for aldehydes and ketones over nitriles under standard conditions.[1] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended as they will readily reduce both the ketone and the nitrile.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the disappearance of the starting material (4-acetylbenzonitrile) and the appearance of the product (4-(1-hydroxyethyl)benzonitrile). The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting material.
Reaction Pathways
The following diagram illustrates the desired reaction and potential side reactions in the reduction of 4-acetylbenzonitrile.
Caption: Desired and side reaction pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired product | 1. Incomplete reaction. | - Extend reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase reagent stoichiometry: A slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) can be used. - Check reagent quality: Ensure the NaBH₄ is fresh and has not been deactivated by moisture. |
| 2. Product loss during workup. | - Ensure complete extraction: Use an appropriate organic solvent (e.g., ethyl acetate) and perform multiple extractions. - Avoid overly acidic or basic conditions: Maintain a neutral or slightly basic pH during the aqueous workup to prevent product degradation. | |
| Presence of nitrile reduction side product | 1. Use of a non-selective reducing agent. | - Use a milder reducing agent: Sodium borohydride is preferred over lithium aluminum hydride.[1] |
| 2. Reaction temperature is too high. | - Maintain a low temperature: Perform the reaction at 0°C or room temperature to enhance selectivity. | |
| Presence of nitrile hydrolysis side product | 1. Acidic or basic contaminants in reagents or solvents. | - Use anhydrous solvents: Ensure all solvents are dry. - Neutralize the reaction mixture carefully: During workup, use a mild acid (e.g., saturated NH₄Cl solution) to quench the reaction before extraction. |
| 2. Prolonged exposure to acidic or basic conditions during workup. | - Minimize the duration of the workup: Proceed with extraction promptly after quenching the reaction. | |
| Multiple spots on TLC, including starting material | 1. Insufficient reducing agent. | - Add more NaBH₄ portion-wise: If the reaction stalls, a small additional amount of the reducing agent can be added. |
| 2. Deactivated reducing agent. | - Use a fresh batch of NaBH₄. |
Experimental Protocols
Protocol 1: Standard Selective Reduction with Sodium Borohydride
This protocol is a general and reliable method for the selective reduction of the ketone in 4-acetylbenzonitrile.
Materials:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction: Continue stirring the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-(1-hydroxyethyl)benzonitrile can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Luche Reduction for Enhanced Selectivity
The Luche reduction is particularly useful for improving the selectivity of ketone reduction, especially in the presence of other reducible functional groups.[2][3][4]
Materials:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Preparation of Reagent Solution: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (15 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 eq) in one portion to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C and monitor by TLC. The reaction is often complete in a shorter time compared to the standard NaBH₄ reduction.
-
Workup: Follow the quenching, extraction, washing, drying, and purification steps as described in Protocol 1.
Quantitative Data: Comparison of Reduction Conditions
| Reducing Agent/System | Solvent | Temperature | Typical Yield of 4-(1-hydroxyethyl)benzonitrile | Key Advantages | Potential Drawbacks | Reference(s) |
| NaBH₄ | Methanol or Ethanol | 0°C to RT | >90% | High chemoselectivity, mild conditions, readily available. | Can be slow; may require an excess of reagent. | [1] |
| NaBH₄ / CeCl₃·7H₂O (Luche Reduction) | Methanol | 0°C | >95% | Enhanced selectivity, faster reaction times.[2][3][4] | Requires an additional reagent (CeCl₃). | [2][3][4] |
| LiAlH₄ | Anhydrous Ether or THF | 0°C to RT | Low to moderate | Powerful reducing agent. | Not recommended. Reduces both ketone and nitrile.[1] | [1] |
Analytical Characterization of Products and Side Products
To confirm the identity and purity of the reaction products, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and identification of any side products.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the ketone carbonyl group (around 1680 cm⁻¹) in the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any impurities.
Conclusion
The selective reduction of 4-acetylbenzonitrile to 4-(1-hydroxyethyl)benzonitrile is a readily achievable transformation with careful selection of reagents and control of reaction conditions. Sodium borohydride in an alcoholic solvent provides a reliable and highly chemoselective method. For even greater selectivity and faster reaction times, the Luche reduction offers an excellent alternative. By following the protocols and troubleshooting guidance provided in this document, researchers can consistently achieve high yields of the desired product while minimizing the formation of unwanted side products.
References
- Wikipedia. Luche reduction.
- Chem-Station Int. Ed. Luche Reduction. 2014.
- Thermo Fisher Scientific. Luche Reduction.
Sources
Technical Support Center: Catalyst Deactivation and Regeneration in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation and to provide actionable protocols for catalyst regeneration. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure the robustness and reproducibility of your catalytic processes.
Understanding Catalyst Deactivation: A Critical Overview
Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[1][2] In asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, even minor changes in the catalyst's performance can significantly impact the enantiomeric excess (ee) and overall yield of the desired product.[3][4] The primary mechanisms of deactivation can be broadly categorized as chemical, thermal, and mechanical.[5] This guide will focus on the most common challenges encountered in a laboratory setting.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the likely causes?
A decline in conversion is a classic symptom of catalyst deactivation. Several factors could be at play, ranging from impurities in your reagents to the inherent instability of the catalyst under the reaction conditions.
Initial Diagnostic Workflow:
Here is a systematic approach to diagnosing the root cause of low conversion:
Caption: A stepwise workflow for troubleshooting low reaction conversion.
Possible Causes and Solutions:
-
Catalyst Poisoning: This is an irreversible deactivation caused by strong chemisorption of substances onto the active sites of the catalyst.[1][2]
-
Common Poisons: Sulfur compounds, carbon monoxide, halides, and heavy metals are notorious catalyst poisons.[6][7] Even trace amounts can have a significant impact.[1]
-
Troubleshooting:
-
Ensure the purity of your starting materials and solvents. Impurities in commercial reagents can sometimes be the source of the problem.[8][9]
-
Use high-purity gases (e.g., hydrogen, nitrogen, argon) and consider using an in-line gas purifier.
-
Review the synthetic route of your starting materials for any residual reagents that could act as poisons.
-
-
-
Coke Formation (Fouling): This occurs when carbonaceous materials deposit on the catalyst surface, blocking active sites.[10] This is more common in high-temperature reactions or when dealing with complex organic molecules.[11]
-
Troubleshooting:
-
Modify reaction conditions, such as lowering the temperature or pressure, to disfavor coke formation.[10]
-
Consider a different solvent that may reduce the formation of coke precursors.
-
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[2][10] For homogeneous catalysts, high temperatures can lead to ligand decomposition or the formation of inactive metal clusters.
-
Troubleshooting:
-
Operate at the lowest effective temperature.
-
Ensure uniform heating to avoid localized "hot spots" in the reactor.
-
-
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst's active site, acting as an inhibitor and slowing the reaction rate as the product concentration increases.[12]
-
Troubleshooting:
-
If possible, remove the product from the reaction mixture as it forms (e.g., through crystallization or extraction).
-
Investigate if a different catalyst system is less susceptible to product inhibition.
-
-
| Symptom | Potential Cause | Suggested Action |
| Reaction stops prematurely | Catalyst Poisoning | Purify all reagents and solvents; use high-purity gases. |
| Gradual decrease in rate | Coke Formation / Fouling | Optimize reaction temperature and solvent. |
| Low activity from the start | Thermal Degradation | Ensure reaction temperature is not excessive; check for hot spots. |
| Rate slows as product forms | Product Inhibition | Investigate methods for in-situ product removal. |
Q2: I'm observing a significant drop in enantioselectivity (ee) during the reaction or in subsequent runs. Why is this happening?
A decline in enantioselectivity points to a change in the chiral environment of the catalyst.
Possible Causes and Solutions:
-
Structural Changes in the Chiral Ligand: The chiral ligand that imparts stereocontrol can degrade or undergo structural modification under reaction conditions.[13] This can be due to temperature, pressure, or reaction with substrates or impurities.
-
Troubleshooting:
-
Analyze the catalyst post-reaction using techniques like NMR or mass spectrometry to check for ligand integrity.
-
Consider a more robust ligand or milder reaction conditions.
-
-
-
Formation of a Less Selective Catalytic Species: The initial, highly active, and selective catalyst may slowly convert into a different, less enantioselective species during the reaction.[12][13]
-
Troubleshooting:
-
Monitor the reaction profile closely. A non-linear relationship between conversion and enantiomeric excess can indicate the formation of a secondary catalytic species.
-
Adjusting the concentration of additives or co-catalysts may help to stabilize the desired active species.[12]
-
-
-
Leaching of the Chiral Component: For heterogeneous catalysts, the chiral modifier or the active metal complex can leach into the reaction medium.[14] This not only deactivates the solid catalyst but can also lead to a background homogeneous reaction with lower enantioselectivity.
-
Enantiomeric Purity of Reagents: The enantiomeric purity of the starting materials, chiral auxiliaries, or even the catalyst itself can directly impact the final product's ee.[3][4]
-
Troubleshooting:
-
Verify the enantiomeric purity of all chiral components used in the reaction. Commercial availability does not always guarantee 100% ee.[3]
-
-
Q3: My heterogeneous catalyst is difficult to handle and loses activity after recovery and reuse. What can I do?
The practical challenge of catalyst recycling is a common hurdle in moving towards more sustainable and cost-effective processes.[17]
Possible Causes and Solutions:
-
Mechanical Damage: The physical structure of the catalyst support can be damaged during filtration, washing, or stirring, leading to the loss of active sites.
-
Troubleshooting:
-
Use gentle stirring and avoid aggressive filtration methods.
-
Consider monolithic catalysts or catalysts on magnetic supports for easier separation.
-
-
-
Incomplete Removal of Adsorbed Species: Residual reactants, products, or byproducts can remain on the catalyst surface after the reaction, blocking active sites in subsequent runs.
-
Troubleshooting:
-
Implement a more rigorous washing protocol between runs. This may involve washing with different solvents to remove a wider range of adsorbed species.
-
-
-
Oxidation of the Active Metal: Exposure to air during workup can oxidize the active metal center, rendering it inactive for the next run. This is particularly relevant for catalysts based on metals like palladium, rhodium, and ruthenium.
-
Troubleshooting:
-
Perform catalyst recovery and washing under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Store the recovered catalyst under inert gas.
-
-
Part 2: Catalyst Regeneration Protocols
Regeneration is the process of restoring the activity of a deactivated catalyst.[18] The appropriate method depends on the nature of the catalyst and the deactivation mechanism.
General Catalyst Deactivation and Regeneration Pathway
Sources
- 1. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Catalyst regeneration [catalystseurope.org]
enhancing the stability of (S)-1-(4-Cyanophenyl)ethanol during storage
Technical Support Center: (S)-1-(4-Cyanophenyl)ethanol Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral intermediate. Our goal is to provide you with a deep understanding of the compound's stability profile and equip you with practical, scientifically-grounded strategies to mitigate degradation during storage and handling. This document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary visual and analytical signs of degradation for this compound?
A: Degradation can manifest in several ways. Visually, you might observe a color change from white/off-white to yellow or brown. Analytically, the primary indicator is a decrease in purity as determined by chromatographic methods like HPLC. You will typically see a reduction in the area of the main peak corresponding to this compound and the emergence of new peaks corresponding to degradation products. In cases of severe degradation, a faint bitter almond-like odor might be detectable, which could indicate the formation of hydrogen cyanide, though this is an extreme scenario for this specific molecule under typical storage.
Q2: I'm observing a new peak in my HPLC analysis that corresponds to 4-acetylbenzonitrile. What is the cause?
A: The appearance of 4-acetylbenzonitrile points to two likely degradation pathways:
-
Oxidation: The secondary alcohol group of this compound is susceptible to oxidation, which converts it to the corresponding ketone, 4-acetylbenzonitrile. This process can be accelerated by exposure to atmospheric oxygen, heat, light, or the presence of metallic impurities.
-
Reversion (Decomposition): The molecule shares structural similarities with cyanohydrins, which can undergo a reversible decomposition to a ketone and hydrogen cyanide (HCN).[1][2] While this equilibrium heavily favors the alcohol form in this case, harsh conditions (high heat, extreme pH) could promote this pathway, with the resulting ketone being 4-acetylbenzonitrile.
Q3: What are the ideal storage conditions for long-term stability?
A: Based on its chemical structure, the following conditions are recommended to maximize shelf-life:
-
Temperature: Store at refrigerated temperatures (2-8°C). Avoid freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen and moisture.
-
Container: Use a tightly sealed, amber glass container or an opaque container to protect from light.[3]
-
Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
Q4: My analytical results are inconsistent, especially when using Gas Chromatography (GC). Why?
A: Inconsistency, particularly with GC, often suggests thermal lability. This compound, like many benzylic alcohols and cyanohydrin-type structures, can degrade in the high-temperature environment of a standard GC inlet.[4] The heat can cause on-column decomposition into 4-acetylbenzonitrile, leading to artificially low purity readings and poor reproducibility. For accurate and reliable purity determination, a less thermally aggressive technique like HPLC is strongly recommended.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific stability challenges.
Issue 1: Accelerated Degradation in Solid State Storage
You've followed standard storage procedures, but a batch is showing an unacceptable drop in purity after several months.
Causality Analysis: The two most probable causes for solid-state degradation are oxidation and hydrolysis, often working in concert. The benzylic alcohol is the primary site for oxidation. Hydrolysis, while less common for the alcohol itself, can be a factor if the material is stored in a humid environment, as water can facilitate degradation pathways, especially for cyanohydrin-like structures.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solid-state degradation.
Corrective & Preventive Actions (CAPA):
-
Confirm Degradant Identity: Use LC-MS to confirm the mass of the primary degradation product. If it matches 4-acetylbenzonitrile, oxidation is the confirmed pathway.
-
Evaluate Packaging: Ensure containers are sealed with high-integrity closures. For highly sensitive applications, consider packaging in ampoules sealed under argon.
-
Implement Engineering Controls: Mandate the use of a glove box filled with nitrogen or argon for aliquoting and handling the material to prevent exposure to air and moisture.
-
Consider Antioxidants: For formulated products, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be warranted, pending compatibility studies.
Issue 2: Instability in a Formulation Matrix
The compound is stable as a pure substance but degrades rapidly when mixed with excipients for tableting or formulation in a solution.
Causality Analysis: Excipients are not always inert and can actively promote degradation.[5] Key factors include:
-
pH Effects: Basic excipients (e.g., magnesium stearate, sodium bicarbonate) can catalyze the decomposition of cyanohydrin-like structures.
-
Moisture Content: Excipients with high water content (e.g., starch) can introduce moisture, facilitating hydrolytic or oxidative pathways.
-
Reactive Impurities: Peroxides, often found in polymers like Povidone (PVP), are potent oxidizing agents that can directly degrade the alcohol.[5]
Troubleshooting Workflow & Solution Strategy:
-
Conduct a Forced Degradation Study: First, understand how your molecule degrades under stress (acid, base, oxidation, heat, light). This creates a "fingerprint" of potential degradation products.
-
Execute a Systematic Excipient Compatibility Study:
-
Prepare binary mixtures of this compound with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
-
Include a control sample of the pure compound.
-
Store samples under accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks.[6]
-
Analyze all samples by a validated stability-indicating HPLC method at set time points (e.g., T=0, 1, 2, 4 weeks).
-
-
Analyze the Data: Compare the purity of the compound in the presence of each excipient to the control. A significant increase in degradation relative to the control indicates an incompatibility.
Data Summary Table for Excipient Screening:
| Excipient Category | Excipient Tested | Purity (%) after 4 weeks at 40°C/75% RH | Appearance | Conclusion |
| Control | None | 99.1% | White powder | Baseline Degradation |
| Diluent | Lactose Monohydrate | 98.9% | White powder | Compatible |
| Diluent | Microcrystalline Cellulose | 99.0% | White powder | Compatible |
| Disintegrant | Croscarmellose Sodium | 96.5% | Off-white, slight yellow tint | Incompatible |
| Lubricant | Magnesium Stearate | 97.2% | White powder, clumpy | Incompatible |
| Lubricant | Sodium Stearyl Fumarate | 98.8% | White powder | Compatible |
| Binder | Povidone K30 | 95.4% | Yellow powder | Incompatible (Potential Peroxides) |
Part 3: Recommended Experimental Protocols
Protocol 1: Validated Stability-Indicating HPLC-UV Method
This protocol provides a robust method for quantifying this compound and separating it from its primary degradant, 4-acetylbenzonitrile. This method is adapted from established principles for analyzing structurally related aromatic compounds.
Objective: To establish a reliable analytical method for purity assessment and stability studies.
Instrumentation and Conditions:
-
HPLC System: A system with a UV/PDA detector, quaternary pump, autosampler, and column thermostat.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm (captures both analyte and ketone degradant).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase. Prepare working standards by serial dilution (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation (Method Validation): To prove the method is "stability-indicating," subject a sample solution to the following conditions, then analyze:
-
Acid: 0.1 M HCl at 60°C for 4 hours.
-
Base: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid material at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH guidelines) for 24 hours.
-
-
Analysis: Inject all samples. The method is considered validated if all degradation products are successfully separated from the parent peak.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Acetone Cyanohydrin Acute Exposure Guideline Levels.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
- Toward preparative resolution of chiral alcohols by an organic chemical method. Royal Society of Chemistry. [Link]
- Analytical Methods.
- Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications.
- Cyanohydrin stability on GC. Reddit. [Link]
- Acetone Cyanohydrin.
- Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa.
- ethanol degradation IV.
- Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum.
- Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- Ethanol Degradation.
- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. ASEAN. [Link]
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Taylor & Francis Online. [Link]
Sources
- 1. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. scispace.com [scispace.com]
- 6. asean.org [asean.org]
Navigating the Challenges of Chiral Separation: A Technical Support Guide for Aromatic Alcohols
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for robust chiral separation of aromatic alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantioselective chromatography. Here, we address common challenges with in-depth, field-proven insights and provide structured troubleshooting workflows to ensure reproducible and reliable results.
Introduction: The "Three-Point Interaction" Rule and Its Practical Implications
The successful separation of enantiomers, which are non-superimposable mirror images of each other, relies on the principle of creating a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP).[1] This is often simplified by the "three-point interaction model," which posits that at least three simultaneous points of interaction are necessary for chiral recognition.[1][2] While a helpful concept, the reality of chiral separations is far more nuanced, involving a complex interplay of intermolecular forces such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3]
Aromatic alcohols present a unique set of challenges due to the hydroxyl group's potential for hydrogen bonding and the aromatic ring's capacity for π-π interactions.[3][4] Method development, therefore, requires a systematic approach to optimizing the stationary phase, mobile phase, and other chromatographic parameters to exploit these subtle differences.
Troubleshooting Guide: From Poor Resolution to Peak Tailing
This section is structured to address specific problems you may encounter during your experiments. Each issue is followed by a logical workflow to identify the root cause and implement an effective solution.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is one of the most common hurdles in chiral method development. A lack of separation indicates that the chosen chromatographic conditions are insufficient to differentiate between the enantiomers.
dot graph TD{ subgraph "Troubleshooting Poor Resolution" A[Start: Poor Resolution Rs < 1.5] --> B{Is the Chiral Stationary Phase (CSP) appropriate?}; B -- No --> C[Screen alternative CSPs: Polysaccharide-based (amylose/cellulose), Cyclodextrin-based, Pirkle-type]; B -- Yes --> D{Is the mobile phase optimized?}; D -- No --> E[Systematically vary mobile phase composition. For Normal Phase: Adjust Hexane/Alcohol ratio. For Reversed-Phase: Modify Acetonitrile/Water or Methanol/Water ratio and buffer pH.]; E --> F{Still no resolution?}; F -- Yes --> G[Consider a different elution mode (e.g., switch from Normal Phase to Reversed-Phase or Polar Organic Mode)]; D -- Yes --> H{Is the temperature optimized?}; H -- No --> I[Screen temperatures from 10°C to 40°C in 5°C increments. Lower temperatures often improve resolution.]; H -- Yes --> J{Is the flow rate optimal?}; J -- No --> K[Decrease flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for greater interaction with the CSP.]; J -- Yes --> L[Consult further advanced troubleshooting or consider derivatization.]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for troubleshooting poor enantiomeric resolution."
Step-by-Step Protocol: CSP and Mobile Phase Screening
-
CSP Selection: The choice of the chiral stationary phase is the most critical factor.[5] Polysaccharide-based columns (cellulose and amylose derivatives) are a versatile starting point due to their broad applicability.[5][6]
-
Action: If your initial CSP fails, screen a set of columns with different chiral selectors. A common screening protocol involves testing on both an amylose-based and a cellulose-based column.[2]
-
-
Mobile Phase Optimization:
-
Normal Phase: The standard mobile phase for neutral compounds like aromatic alcohols is n-hexane/2-propanol.[7]
-
Reversed-Phase: A mobile phase of acetonitrile/water or methanol/water is common.[3]
-
Action: Adjust the ratio of the organic modifier and water. The pH of the mobile phase can also be a critical parameter, especially if the aromatic alcohol has ionizable functional groups.[2]
-
-
Additives: For aromatic alcohols that are weakly acidic or basic, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can significantly improve peak shape and resolution.[2]
-
-
Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[8]
-
Flow Rate Adjustment:
-
Action: A lower flow rate can increase the interaction time between the analytes and the CSP, which may improve resolution.[11] Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and the accuracy of quantification.[12]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of a slightly acidic hydroxyl group with basic sites on the column.[11]
-
Solution 1: Mobile Phase Additives: For acidic analytes, adding a small amount of an acid like TFA (0.1%) to the mobile phase can suppress ionization and reduce tailing.[8]
-
Solution 2: Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[11] Injecting in a stronger solvent can cause peak distortion.
-
Solution 3: Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.
-
-
Peak Fronting: This is often a sign of column overload.[12]
-
Solution: Reduce the concentration of the sample being injected.[8]
-
Table 1: Common Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., 0.1% TFA for acidic compounds).[8] |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase.[11] | |
| Column contamination. | Wash the column with a strong solvent.[13] | |
| Peak Fronting | Column overload. | Decrease the sample concentration.[8][12] |
| Split Peaks | Partially blocked column frit or void at the column head. | Replace the column inlet frit or the column itself.[13] |
| Sample solvent incompatible with the mobile phase. | Ensure the sample solvent is miscible with and ideally weaker than the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral column to start with?
A: There is no foolproof way to predict the best column based on the analyte structure alone. The most effective approach is to perform a column screening. A good starting point for aromatic alcohols is a set of polysaccharide-based columns, such as one with an amylose derivative and one with a cellulose derivative.[5][6] Consulting application notes from column manufacturers for structurally similar compounds can also provide valuable guidance.
Q2: What is the difference between coated and immobilized polysaccharide columns?
A: Coated CSPs have the chiral polymer physically adsorbed onto the silica support, which limits the range of compatible solvents.[14] Immobilized CSPs have the chiral polymer covalently bonded to the silica, making them more robust and compatible with a wider range of solvents, including those like THF and dichloromethane, which can be useful for difficult separations or for column cleaning.[13][14]
Q3: Can I switch between normal-phase and reversed-phase modes on the same chiral column?
A: This depends on the specific column. Many modern immobilized polysaccharide-based columns are designed to be used in both normal-phase and reversed-phase modes. However, it is crucial to follow the manufacturer's instructions for solvent switching to avoid damaging the column. This typically involves an intermediate flushing step with a miscible solvent like isopropanol. Always consult the column care and use manual.
Q4: My resolution is good, but the analysis time is too long. How can I speed it up?
A:
-
Increase Flow Rate: Cautiously increase the flow rate. This will decrease retention times but may also reduce resolution.
-
Use a Shorter Column or Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) can provide higher efficiency and allow for faster flow rates without a significant loss in resolution.[15] Shorter columns will also reduce analysis time.
-
Optimize Mobile Phase Strength: In normal phase, slightly increasing the alcohol percentage will decrease retention. In reversed-phase, increasing the organic modifier content will have the same effect.
-
Increase Temperature: Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates at lower backpressures, and can decrease retention times.[8] However, be mindful of the potential impact on selectivity.
Q5: What are the key parameters for validating a chiral separation method?
A: Method validation for chiral separations should follow standard guidelines like those from the ICH.[16] Key parameters to evaluate include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
-
Linearity: The response of the detector to different concentrations of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for the minor enantiomer in an enantiomeric excess determination.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).[17]
Table 2: Typical System Suitability Parameters for Chiral Separation
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs > 1.5 | Ensures baseline separation for accurate quantification.[5] |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 | Confirms good peak symmetry, which is crucial for integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area (for n=6 injections) | < 2.0% | Demonstrates the precision of the injection and the system. |
Experimental Protocol: A General Method Development Workflow
This protocol provides a systematic approach to developing a robust chiral separation method for a novel aromatic alcohol.
dot graph TD{ subgraph "Chiral Method Development Workflow" A[Start: New Aromatic Alcohol] --> B{Column Screening}; B --> B1[1. Amylose-based CSP]; B --> B2[2. Cellulose-based CSP]; B1 --> C{Mobile Phase Screening}; B2 --> C; C --> C1[Normal Phase: Hexane/IPA, Hexane/EtOH]; C --> C2[Reversed Phase: ACN/H2O, MeOH/H2O]; C1 --> D{Initial Separation Observed?}; C2 --> D; D -- No --> E[Try Polar Organic Mode or consider derivatization]; D -- Yes --> F{Optimization}; F --> F1[Adjust Modifier %]; F --> F2[Optimize Temperature]; F --> F3[Adjust Flow Rate]; F --> F4[Additives (if needed)]; F1 & F2 & F3 & F4 --> G{Method Validation}; G --> H[Specificity, Linearity, Accuracy, Precision, Robustness]; H --> I[Final Robust Method]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Systematic workflow for chiral method development."
-
Sample Preparation:
-
Dissolve the racemic aromatic alcohol standard in a suitable solvent to a concentration of approximately 1 mg/mL. The mobile phase is the ideal solvent.
-
-
Initial Screening:
-
Columns: Use an amylose-based CSP (e.g., Chiralpak® IA) and a cellulose-based CSP (e.g., Chiralcel® OD-H).
-
Normal Phase Conditions:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Reversed-Phase Conditions:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength.
-
-
-
Evaluation of Screening Results:
-
Examine the chromatograms for any sign of peak separation, even if it is just a shoulder. The condition that provides the best initial separation (selectivity, α) is the most promising for further optimization.
-
-
Optimization:
-
Select the best column and mobile phase combination from the screening.
-
Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents to achieve a retention factor (k') between 2 and 10 and a resolution (Rs) > 1.5.
-
Temperature: Evaluate the effect of temperature in 5°C increments between 15°C and 40°C.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution.
-
-
Method Validation:
-
Once optimal conditions are established, perform a full method validation as described in the FAQ section to ensure the method is robust, reliable, and fit for purpose.
-
References
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Chiral HPLC Method Development.
- Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene) Derivative. J-Stage.
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Getting Started with Chiral Method Development. Regis Technologies.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scirp.org.
- γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Semantic Scholar.
- Strategies for Simplified Chiral Method Development. LCGC International.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Efficient method development for chiral separation by using CHIRAL ART columns.
- Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Blogs - News - alwsci.
- Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
- Reviewer Guidance'. gmp-compliance.org.
- Chiral alcohol separation : r/CHROMATOGRAPHY. Reddit.
- Trouble with chiral separations. Chromatography Today.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.
- Chiral HPLC Separations. Phenomenex.
- Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
- [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. PubMed.
- Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.
- Separation of Enantiomers: Needs, Challenges, Perspectives. ResearchGate.
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ymc.co.jp [ymc.co.jp]
- 16. dujps.com [dujps.com]
- 17. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Technical Support Center: A Scientist's Guide to Overcoming Poor Resolution in Chiral Chromatography
Welcome to our dedicated support center for troubleshooting chiral chromatography. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and systematically optimize the separation of enantiomers. Authored from the perspective of a Senior Application Scientist, this resource synthesizes technical principles with field-proven insights to help you conquer poor resolution.
I. Troubleshooting Guide: From No Separation to Baseline Resolution
This section is structured to address specific, common problems encountered during chiral method development and routine analysis. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolving the issue.
Q1: I'm not seeing any separation between my enantiomers. Where do I start?
Observing two perfectly co-eluting peaks where you expect two distinct ones can be disheartening, but it's a common starting point in chiral method development. This issue almost always points to a fundamental incompatibility between your analyte and the chosen chromatographic conditions.
Causality: Chiral recognition requires a minimum of three points of interaction between the analyte and the Chiral Stationary Phase (CSP), leading to the formation of transient diastereomeric complexes.[1][2] If the necessary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are absent or insufficient, the CSP cannot differentiate between the enantiomers.[1][3]
Troubleshooting Workflow:
A systematic screening approach is the most efficient way to solve this problem. Chiral separations are notoriously difficult to predict based on analyte structure alone.[4]
Caption: Workflow for addressing a complete lack of enantiomeric resolution.
Step-by-Step Protocol: Initial Column and Mobile Phase Screening
-
Select a diverse set of CSPs: Start with columns based on different chiral selectors, as their recognition mechanisms vary significantly. A good starting kit includes:
-
A cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
-
An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
A macrocyclic glycopeptide CSP (e.g., Vancomycin or Teicoplanin-based)[5]
-
-
Prepare Screening Mobile Phases: For each column, test a few standard mobile phase systems.
-
Normal Phase (NP): n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol mixtures (e.g., 90/10, 80/20 v/v).[6]
-
Polar Organic Mode (POM): 100% Methanol or 100% Acetonitrile. POM can sometimes offer better solubility and unique selectivity.[4]
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% Formic Acid or Ammonium Bicarbonate).
-
-
Execute the Screen: Run a fast gradient or isocratic injections of your racemic standard on each column/mobile phase combination. Allow at least 10 column volumes for equilibration between mobile phase changes.[7]
-
Analyze the Results: Look for any hint of peak splitting or broadening, which indicates partial separation. The combination that shows the best "hit" should be selected for further optimization.[8]
Q2: I have partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Achieving partial separation is a significant step. Now, the goal is to fine-tune the method to pull the peaks apart. Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). Selectivity is often the most powerful parameter to adjust in chiral separations.[9]
Key Optimization Parameters:
-
Mobile Phase Composition: The ratio of the strong solvent (modifier) to the weak solvent is critical. Small changes can have a large impact on selectivity.[9][10]
-
Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP, enhancing resolution.[7]
-
Temperature: Temperature affects the thermodynamics of chiral recognition. Its impact can be unpredictable, but it is a valuable optimization tool.[11][12][13]
Troubleshooting Workflow:
Caption: Systematic workflow for optimizing partial enantiomeric separation.
Data-Driven Optimization:
The following table illustrates how adjusting these parameters can affect resolution. Note that these are general trends and the optimal conditions will be analyte-dependent.
| Parameter Change | Typical Effect on Retention Time (t R) | Typical Effect on Selectivity (α) | Typical Effect on Resolution (Rs) | Rationale |
| Decrease % Organic Modifier (NP) | Increase | Often Increases | Often Increases | Slower elution allows for more interactions with the CSP. |
| Increase % Organic Modifier (RP) | Decrease | Variable | Variable | Modifies both analyte solubility and interactions with the CSP. |
| Decrease Flow Rate | Increase | May Increase | Often Increases | Increases the number of theoretical plates (efficiency) and allows more time for equilibrium.[7] |
| Decrease Temperature | Increase | Generally Increases | Generally Increases | Enhances weaker bonding forces responsible for chiral recognition; enthalpy-controlled separation.[7][14] |
| Increase Temperature | Decrease | Generally Decreases | Generally Decreases | Reduces interaction strength. However, in some entropy-driven cases, resolution can improve.[11][13] |
Q3: My peaks are tailing or fronting, which is compromising my resolution. What are the causes and solutions?
Poor peak shape is a common saboteur of good resolution. It reduces efficiency and makes accurate integration difficult.
Common Causes & Solutions:
-
Secondary Interactions (Tailing): This is especially common for basic or acidic analytes. Basic compounds can interact with acidic silanol groups on silica-based CSPs, while acidic compounds can interact with metallic impurities.
-
Solution: Add a competing agent to the mobile phase. For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or acetic acid.[15][16] This additive "masks" the active sites on the stationary phase, preventing unwanted secondary interactions.[15]
-
-
Column Overload (Fronting or Tailing): Injecting too much mass onto the column can saturate the stationary phase, leading to distorted peaks. Chiral columns are particularly susceptible to mass overload.[17]
-
Solution: Reduce the sample concentration or injection volume. Dilute your sample and re-inject. For many analytical applications, on-column concentrations should be kept low.[17]
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The strong solvent plug carries the analyte band through the column too quickly at the start, leading to band broadening.[18]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[2] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important in chiral chromatography? Temperature influences the equilibrium between the free and CSP-bound enantiomers. Chiral separations are often enthalpy-driven, meaning lower temperatures favor the interactions that lead to separation, thus increasing selectivity (α) and resolution.[14] However, the effect can be complex. In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of the enantiomers.[11][13] Therefore, maintaining a stable and optimized temperature (e.g., using a column thermostat) is crucial for reproducible results.[7]
Q2: Can I use the same chiral column for both normal phase and reversed-phase separations? This depends on the type of CSP.
-
Immobilized Polysaccharide Phases: These are robust and covalently bonded to the silica support. They are generally compatible with a wide range of solvents and can be switched between normal phase, reversed-phase, and polar organic modes.[18]
-
Coated Polysaccharide Phases: The chiral polymer is physically adsorbed onto the silica. These columns have solvent restrictions. Using "forbidden" solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone can dissolve the coating and irreversibly damage the column.[2][18] Always check the column's instruction manual before switching mobile phases.
-
Pirkle-type and Macrocyclic Glycopeptide Phases: These are generally robust and can be used in multiple mobile phase modes.[2]
Q3: My retention times are drifting. How can I fix this? Drifting retention times point to an unstable system. The most common causes are:
-
Inadequate Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to equilibrate with a new mobile phase.[7] Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.
-
Mobile Phase Instability: Volatile components in the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the reservoir bottles capped.
-
Temperature Fluctuations: As discussed, temperature changes can significantly alter retention. Use a column oven to maintain a constant temperature.[15]
-
Column Contamination: Strongly retained impurities from previous injections can build up on the column, altering its chemistry. Develop a robust column washing procedure to be used periodically.[18]
Q4: How do I choose the right chiral column to start with? While there's no foolproof way to predict the best column, a logical approach can increase your chances of success.[2]
-
Literature Search: Check for published methods for your compound or structurally similar analogs.
-
Consider Analyte Properties:
-
For neutral or non-polar compounds, polysaccharide columns in normal phase are often a good starting point.
-
For ionizable compounds (acids/bases), macrocyclic glycopeptide or ion-exchange type CSPs can be very effective.[5]
-
-
Use a Screening Kit: The most practical approach for a novel compound is to use a screening kit with several columns of different chemistries (e.g., amylose, cellulose, macrocyclic glycopeptide).[7][19]
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone.
- Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Marcel Dekker, Inc.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Troubleshooting poor resolution in chiral chrom
- Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Getting Started with Chiral Method Development. Regis Technologies.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
- Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
- Playing with Selectivity for Optimal Chiral Separation.
- Trouble with chiral separations.
- 6 Top Chiral Chrom
- The Secrets to Mastering Chiral Chrom
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd..
- How can I improve my chiral column resolution?
- Basics of chiral HPLC. Sigma-Aldrich.
- PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Chiral Technologies Europe.
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. BenchChem.
- 14.
- Chiral Chromatography: Fundamentals, Mechanisms, and Applic
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. youtube.com [youtube.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns | Semantic Scholar [semanticscholar.org]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chiraltech.com [chiraltech.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Strategies for High-Efficiency Enzymatic Resolutions
Welcome to the technical support center for enzymatic resolutions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective transformations. As Senior Application Scientists, we provide this resource to help you navigate common challenges and enhance the efficiency of your experiments.
Section 1: Core Concepts & Performance Metrics (FAQ)
Before troubleshooting, it's crucial to understand the key metrics that define the efficiency of an enzymatic kinetic resolution.
Q1: What is the Enantiomeric Ratio (E-value) and why is it the most important metric for resolution efficiency?
A: The Enantiomeric Ratio, or E-value, is the ultimate measure of an enzyme's ability to distinguish between two enantiomers. It is a constant for a given enzyme, substrate, and set of reaction conditions (temperature, solvent, pH) and, unlike enantiomeric excess (e.e.), is independent of reaction conversion.[1][2] The E-value represents the ratio of the specificity constants (kcat/KM) for the fast-reacting versus the slow-reacting enantiomer.[1]
A high E-value is critical because it dictates the maximum achievable enantiomeric excess for both the product and the unreacted substrate at a given conversion.
-
E > 200: Considered excellent; allows for the recovery of both the product and the remaining substrate with high enantiopurity (>99% e.e.).[2][3]
-
E = 15-30: Considered moderate to good for synthetic purposes.[2]
-
E < 15: Generally insufficient for practical applications where high enantiopurity is required.
Q2: How do I calculate the E-value for my reaction?
A: The E-value is calculated from the enantiomeric excess of the substrate (e.e.s), the enantiomeric excess of the product (e.e.p), and/or the reaction conversion (c).[1][2][4] You only need two of these three values to determine E. Several online calculators and software programs are available for this purpose.[2][5] The most common equations for irreversible reactions are:
-
Using e.e.s and e.e.p: E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] where c = e.e.s / (e.e.s + e.e.p)
-
Using conversion (c) and e.e.s: E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]
-
Using conversion (c) and e.e.p: E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]
For reversible reactions, more complex equations that account for the equilibrium constant are necessary.[1][4] It is crucial to measure these values accurately, as small errors, especially at high e.e. values, can lead to significant inaccuracies in the calculated E-value.[2]
Q3: My reaction has stopped at 50% conversion, but the enantiomeric excess (e.e.) is low. What does this mean?
A: Reaching a plateau at 50% conversion is the hallmark of a kinetic resolution.[6] It indicates that the enzyme has consumed essentially all of the "fast-reacting" enantiomer. However, if the e.e. of both the product and the remaining substrate is low, it signifies that the enzyme's selectivity (the E-value) is poor. The enzyme is reacting with the "slow-reacting" enantiomer at a rate that is significant relative to its reaction with the "fast-reacting" one. Your primary goal should be to improve the E-value.
Section 2: Troubleshooting Poor Enantioselectivity (Low E-value)
A low E-value is the most common and critical issue in developing an efficient resolution. The following FAQs address strategies to improve it.
Q4: My E-value is too low. What is the first parameter I should try to optimize?
A: Reaction medium (solvent) is often the most influential parameter on enzyme enantioselectivity and should be your first target for optimization.[1] Enzymes are highly sensitive to their environment, and changing the solvent can alter the enzyme's flexibility and the solvation of the substrate, which in turn affects the energy difference between the two transition states.[1]
-
Protocol for Solvent Screening:
-
Select a range of 5-10 organic solvents with varying properties (e.g., polarity, hydrophobicity, hydrogen bonding capability). Refer to the table below for common choices.
-
Set up identical small-scale reactions in each solvent. Ensure the enzyme is prepared consistently (e.g., lyophilized powder, immobilized).
-
Run the reactions for a fixed period (e.g., until ~30-40% conversion is achieved in the best-performing solvent).
-
Quench the reactions and measure e.e.s, e.e.p, and conversion for each.
-
Calculate the E-value for each solvent to identify the optimal medium.
-
Table 1: Common Organic Solvents for Enzymatic Resolutions and Their Properties
| Solvent | Log P | Polarity | Common Use Notes |
| Hexane | 3.5 | Low | Very non-polar, often good for lipases. |
| Toluene | 2.5 | Low | Non-polar, can improve substrate solubility. |
| Methyl tert-butyl ether (MTBE) | 1.3 | Low | Often an excellent solvent for lipase reactions.[3][7] |
| Diisopropyl ether | 1.9 | Low | Another common choice for high enantioselectivity. |
| Acetonitrile | -0.3 | High | Polar, water-miscible. Can sometimes denature enzymes. |
| Tetrahydrofuran (THF) | 0.4 | Medium | Polar ether, can be a good balance of properties. |
| 2-Methyl-2-butanol | 1.0 | Medium | Tertiary alcohol, can improve enzyme stability. |
Note: Log P is a measure of hydrophobicity. Higher values indicate greater hydrophobicity.
Q5: Can temperature changes improve my E-value?
A: Yes, temperature can have a significant, though often unpredictable, effect on enantioselectivity.[8] Lowering the temperature generally, but not always, increases the E-value.[9] This is because the difference in the activation energies (ΔΔG‡) between the two enantiomers becomes more significant relative to the available thermal energy (kT).
-
Troubleshooting Steps:
-
After selecting your best solvent, run the reaction at a range of temperatures (e.g., 4°C, room temperature (~25°C), 40°C, 60°C).
-
Be aware that reaction rates will decrease significantly at lower temperatures, requiring longer reaction times.[10] Conversely, higher temperatures increase the reaction rate but risk enzyme denaturation.[10][11]
-
Calculate the E-value at each temperature to find the optimum. The relationship is not always linear, so testing multiple points is crucial.
-
Q6: What about pH? How does it affect enantioselectivity?
A: For reactions in aqueous media or biphasic systems, pH is a critical parameter. The ionization state of amino acid residues in the enzyme's active site, which is dictated by pH, is crucial for substrate binding and catalysis.[11][12] An inappropriate pH can lead to low activity and selectivity.
-
Troubleshooting Steps:
-
Determine the recommended pH range for your enzyme (often provided by the supplier).
-
Prepare a series of buffers spanning this range (e.g., from pH 6.0 to 9.0 in 0.5 unit increments).
-
Run the resolution in each buffer and measure the E-value.
-
Note that enzyme stability is also pH-dependent.[13] A pH that gives the highest initial activity may not be the best for a long reaction if the enzyme is unstable at that pH.
-
Q7: I've optimized the solvent and temperature, but the E-value is still marginal. What's next?
A: If reaction conditions are not sufficient, you should explore more advanced strategies:
-
Enzyme Immobilization: Attaching an enzyme to a solid support can significantly enhance its stability, reusability, and sometimes its enantioselectivity.[14][15] The process of immobilization can induce conformational changes that may be beneficial for selectivity. Common methods include adsorption, covalent binding, and entrapment.[15][16][17]
-
Protein Engineering: If resources permit, modifying the enzyme's structure through techniques like directed evolution or rational design can lead to dramatic improvements in enantioselectivity.[18][19][20] This involves creating mutant libraries of the enzyme and screening for variants with enhanced properties.
-
Substrate Modification: Sometimes, slightly modifying the substrate (e.g., changing an ester group) can lead to better recognition by the enzyme's active site, resulting in a higher E-value.
Section 3: Addressing Low Reaction Rates & Conversion
Even with a high E-value, a slow or stalled reaction is not practical. This section addresses common kinetic problems.
Q8: My reaction is very slow. How can I increase the rate without compromising selectivity?
A: A slow reaction rate can be caused by several factors. Here is a workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction rates.
-
Increase Enzyme Concentration: The simplest approach is to add more enzyme. This increases the rate but also the cost.
-
Check for Inhibition: High substrate concentrations can sometimes inhibit the enzyme.[21][22] Similarly, the product of the reaction can bind to the active site and act as an inhibitor.[23]
-
To test for substrate inhibition: Run the reaction at several different initial substrate concentrations and measure the initial rate. If the rate decreases after reaching a maximum, substrate inhibition is occurring.[24] The solution is to maintain a lower substrate concentration, for example by using a fed-batch approach.[21]
-
To test for product inhibition: Run a reaction and then add a spike of one of the products at the beginning. If the rate is significantly lower than the control, product inhibition is likely. Consider in situ product removal (ISPR) strategies.
-
Q9: My substrate is poorly soluble in the optimal solvent. What can I do?
A: Poor solubility limits the effective substrate concentration and can severely reduce the reaction rate.
-
Use Co-solvents: Adding a small amount of a water-miscible "co-solvent" like THF or DMSO can improve solubility. However, be cautious, as co-solvents can also decrease enzyme activity or stability.[13]
-
Try Alternative Media: Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are novel solvent systems that can dissolve a wide range of polar and non-polar substrates while often maintaining high enzyme activity.[25][26][27][28] They are non-volatile and can be "greener" alternatives to traditional organic solvents.[25]
-
Increase Temperature: Raising the temperature can increase the solubility of many organic compounds.
Section 4: Advanced Strategies: Dynamic Kinetic Resolution (DKR)
Q10: A 50% yield is a major drawback of kinetic resolution. Is there a way to achieve >50% yield for a single enantiomer?
A: Yes. The theoretical maximum yield of 50% can be overcome by using Dynamic Kinetic Resolution (DKR) .[6] This powerful technique combines the enzymatic kinetic resolution with an in situ racemization of the slow-reacting enantiomer.[6][29] This way, the starting material is continuously converted into the fast-reacting enantiomer, which is then transformed by the enzyme, allowing for a theoretical yield of 100% of a single enantiomeric product.[6]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
-
Requirements for a successful DKR:
-
An enzyme with high enantioselectivity (high E-value).
-
A racemization catalyst that is compatible with the enzyme and the reaction conditions.
-
The rate of racemization must be equal to or faster than the rate of the enzymatic reaction.[6]
-
The product must not be racemized under the reaction conditions.[6]
-
Common racemization catalysts include various ruthenium, palladium, or iron complexes for alcohols and amines.[29][30] Developing a DKR requires significant optimization to ensure the two catalytic cycles work in harmony, but it is the premier strategy for overcoming the 50% yield limitation of standard kinetic resolutions.
References
- Stepankova, V., Bidmanova, S., Koudelakova, T., Prokop, Z., Chaloupkova, R., & Damborsky, J. (2013). Strategies for Stabilization of Enzymes in Organic Solvents.
- Stepankova, V., Bidmanova, S., Koudelakova, T., Prokop, Z., Chaloupkova, R., & Damborsky, J. (2013). Strategies for Stabilization of Enzymes in Organic Solvents.
- Stepankova, V., Bidmanova, S., Koudelakova, T., Prokop, Z., Chaloupkova, R., & Damborsky, J. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Semantic Scholar. [Link]
- Protein engineering methods for stabilization of enzymes toward organic...
- Durand, E., Lecomte, J., & Villeneuve, P. (2013). Toward advanced ionic liquids.
- Carrea, G., & Riva, S. (2008). Medium Engineering. In Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]
- Enzyme immobilization.
- Zhang, Z., Zheng, Z., Liu, Y., & Wang, X. (2024). Enzymatic synthesis of tyrosol esters in organic solvents and ionic liquids: Correlation between enzyme activity and solvent properties. Taylor & Francis Online. [Link]
- Rakels, J. L., Straathof, A. J., & Heijnen, J. J. (1993).
- Strategies for stabilization of enzymes toward organic solvents.
- What do we learn from enzyme behaviors in organic solvents? – Structural functionalization of ionic liquids for enzyme activation and stabilization.
- Jin, W., Min, D., & Xie, X. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B. [Link]
- Li, M., Zhang, H., Liu, S., Luo, S., & Li, H. (2021).
- Singh, R., Kumar, M., & Chauhan, A. (2023). Recent Innovative Techniques for Enzyme Immobilization. International Journal for Multidisciplinary Research. [Link]
- Ionic Liquids as Tool to Improve Enzymatic Organic Synthesis.
- Winkler, C. K., Stiebellehner, O., Faber, K., & Kroutil, W. (n.d.). ENANTIO — SELECTIVITY a Computer Program for the Determination of the Enantioselectivity (E-Value) in the Kinetic Resolution of Enantiomers. University of Graz. [Link]
- Brena, B. M., & Batista-Viera, F. (2006).
- Gotor-Fernández, V., & Gotor, V. (2021). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Queen's University Belfast. [Link]
- Effect of temperature and pH on the enzyme activity and stability.
- Szymańska, A., & Marszałł, M. P. (2020).
- Enantioselectivity: Calculation of E-value.
- Kaštil, J., Tkadlec, J., Prokop, Z., & Damborský, J. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PubMed Central. [Link]
- Enantioselective enzymatic catalysis.: 1. A novel method to determine the enantiomeric ratio.
- Nguyen, L. T., & Yang, K. L. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology. [Link]
- Immobilization of Enzymes: Methods and Applic
- Kinetic resolution – Knowledge and References. Taylor & Francis. [Link]
- Substrate inhibition in bioreactors. Wikipedia. [Link]
- Terminology of Molecular Biology for substr
- Kinetic resolution. Wikipedia. [Link]
- Rios-Lombardía, N., & Morís, F. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution.
- Effect of temperature on the enzyme activity and enantioselectivity.
- Smith, C. J., & Morris, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing. [Link]
- Factors affecting enzyme activity. Monash University. [Link]
- Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
- The Effects of Temperature and pH on Enzym
- Wu, S., & Xu, Y. (2022). Rational design of enzyme activity and enantioselectivity. PubMed Central. [Link]
- Reetz, M. T. (2004).
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Enzyme-Catalyzed Asymmetric Synthesis. University of Padua. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 3. mdpi.com [mdpi.com]
- 4. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. monash.edu [monash.edu]
- 11. omicsonline.org [omicsonline.org]
- 12. The Effects of Temperature and pH on Enzymatic Activity – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. biochem.du.ac.in [biochem.du.ac.in]
- 15. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijfmr.com [ijfmr.com]
- 17. e-asct.org [e-asct.org]
- 18. researchgate.net [researchgate.net]
- 19. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 22. genscript.com [genscript.com]
- 23. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pure.qub.ac.uk [pure.qub.ac.uk]
- 29. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Synthesis & Racemic Contamination
Welcome to the technical support center dedicated to addressing the critical challenges of racemic contamination in chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical hurdles in their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent racemic contamination, ensuring the stereochemical integrity of your compounds.
Troubleshooting Guide: Diagnosing and Resolving Racemic Contamination
This section provides a systematic approach to troubleshooting common issues related to racemic contamination. Each problem is broken down by potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: My reaction is producing a racemic mixture, or the enantiomeric excess (ee) is significantly lower than expected.
This is one of the most common challenges in asymmetric synthesis. A lower-than-expected enantiomeric excess can arise from a multitude of factors, from reagent purity to subtle mechanistic details.
Potential Cause A: Issues with the Chiral Catalyst or Auxiliary
-
Expertise & Experience: The heart of any asymmetric synthesis is the chiral controller—be it a catalyst or an auxiliary. Its purity and integrity are paramount. Impurities can poison the catalyst, and degradation can lead to a loss of stereocontrol.[1][2] Many organometallic catalysts, for instance, are highly sensitive to air and moisture, which can lead to the formation of achiral, and often more reactive, catalytic species that produce the racemic product.[1][2]
-
Troubleshooting Steps:
-
Verify Catalyst/Auxiliary Purity: If possible, re-purify the catalyst or auxiliary. For commercially sourced materials, use a fresh batch from a reputable supplier.
-
Ensure Inert Atmosphere: Rigorously exclude air and moisture. Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1][2]
-
Optimize Catalyst Loading: An insufficient amount of catalyst may allow a non-selective background reaction to dominate, leading to a racemic product.[2] Conversely, excessive catalyst loading can sometimes lead to the formation of less selective dimeric or aggregated species. A systematic variation of the catalyst loading is recommended.
-
Potential Cause B: Racemization of the Product or Starting Material
-
Expertise & Experience: Racemization is the process by which an enantiomerically enriched or pure substance converts into a racemic mixture.[3][4] This can occur under the reaction conditions or during workup and purification. The presence of acidic or basic functionalities, elevated temperatures, or certain solvents can facilitate racemization, often through the formation of a planar, achiral intermediate like an enol or a carbocation.[3][4][5][6]
-
Troubleshooting Steps:
-
Analyze Reaction Aliquots Over Time: Monitor the enantiomeric excess of the product at different time points during the reaction. A decrease in ee over time is a strong indicator of in-situ racemization.
-
Modify Workup and Purification: Avoid harsh acidic or basic conditions during workup. If purification is done via chromatography, be mindful that some stationary phases (e.g., silica gel) can be acidic and may cause racemization of sensitive compounds. Consider using a neutral stationary phase like alumina or passivating the silica gel with a base like triethylamine.
-
Lower Reaction Temperature: Generally, lower temperatures favor higher enantioselectivity.[1][7] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy.[1]
-
Problem 2: I am unable to separate the enantiomers effectively after the synthesis.
Even if your synthesis produces a mixture of enantiomers, effective separation is crucial for obtaining the desired pure compound.
Potential Cause A: Inappropriate Separation Technique
-
Expertise & Experience: Enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation challenging.[8][9] Separation requires the introduction of a chiral environment, which can be achieved through various techniques.
-
Troubleshooting Steps:
-
Chiral Chromatography (HPLC or GC): This is the most widely used and reliable method for both analytical and preparative separation of enantiomers.[10][11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][10] If one column doesn't provide adequate separation, screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[13][14]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[9][15] Since diastereomers have different physical properties, they can often be separated by crystallization.[8][9][15] The choice of resolving agent and solvent is critical and often requires empirical screening.
-
Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[16][17] One enantiomer reacts faster, leaving the other enantiomer enriched in the unreacted starting material.[17] This method is particularly useful when one enantiomer is desired and the other can be discarded or racemized and recycled.[15]
-
Problem 3: My analytical results for enantiomeric excess are inconsistent or not reproducible.
Accurate determination of enantiomeric excess is fundamental to assessing the success of a chiral synthesis.
Potential Cause A: Issues with the Analytical Method
-
Expertise & Experience: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess due to its accuracy and robustness.[13][18] However, an unoptimized method can lead to poor resolution, inaccurate peak integration, and consequently, erroneous ee values.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers (Resolution > 1.5 is generally desired).[18]
-
Validate the Method: Inject a known racemic mixture to confirm that you observe a 50:50 ratio of the two enantiomers. This ensures that the detector response is equal for both enantiomers.
-
Consider Derivatization: If the enantiomers are difficult to separate directly, they can be reacted with a chiral derivatizing agent to form diastereomers.[19][20][21] These diastereomers can then be separated on a standard achiral column.[20]
-
Potential Cause B: Use of NMR with Chiral Shift Reagents
-
Expertise & Experience: NMR spectroscopy in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to determine enantiomeric excess.[19][22] CDAs form covalent bonds with the analyte to create diastereomers with distinct NMR signals.[19][20][21] CSAs form non-covalent diastereomeric complexes, which also lead to different chemical shifts for the enantiomers.[19][22]
-
Troubleshooting Steps:
-
Ensure Complete Derivatization: When using a CDA, ensure the derivatization reaction goes to completion to avoid isotopic effects that could skew the integration.
-
Optimize CSA Concentration: When using a CSA, the concentration of the agent is critical. Too little may not induce sufficient peak separation, while too much can cause line broadening. Titrate the CSA to find the optimal concentration.
-
Use a High-Field NMR Spectrometer: Higher magnetic field strengths will provide better signal dispersion, which is often necessary to resolve the signals of the diastereomeric species.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chiral resolution and asymmetric synthesis?
A: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[15] This means that at the outset, you have a 50:50 mixture of both enantiomers. Asymmetric synthesis, on the other hand, is a method that aims to selectively produce one enantiomer over the other from an achiral or prochiral starting material.[23][24][25] The goal of asymmetric synthesis is to avoid the formation of the undesired enantiomer altogether, making it a more atom-economical approach.[15]
Q2: Can I use a chiral catalyst for a kinetic resolution?
A: Yes, chiral catalysts are frequently used in kinetic resolutions.[16][17] The principle of kinetic resolution is based on the different rates of reaction for the two enantiomers in the presence of a chiral entity.[17] A chiral catalyst provides a chiral environment that facilitates the reaction of one enantiomer at a faster rate than the other.[17]
Q3: What are some common causes of racemization?
A: Racemization can be triggered by several factors, including:
-
Heat: Elevated temperatures can provide the energy needed to overcome the barrier to inversion of a stereocenter.[3]
-
Acidic or Basic Conditions: These conditions can promote the formation of achiral intermediates, such as enolates or carbocations, which lead to racemization upon reprotonation or nucleophilic attack.[3][4][5][6]
-
Presence of a Planar Intermediate: Reaction mechanisms that proceed through a planar intermediate, such as SN1 reactions, often result in racemization because the subsequent nucleophilic attack can occur from either face of the plane with equal probability.[4][26]
Q4: How does a chiral stationary phase (CSP) in HPLC work?
A: A chiral stationary phase is a solid support within an HPLC column that has a chiral molecule covalently bonded to its surface.[10] As the racemic mixture passes through the column, the enantiomers interact with the chiral selector on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, form transient diastereomeric complexes.[10] Because diastereomers have different energies, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer in the column, leading to its separation from the other enantiomer.[10]
Visualizations and Protocols
Experimental Workflow: Troubleshooting Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general framework for developing a chiral HPLC method.[13]
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Selection: Begin with a common polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Initial Screening Conditions:
-
Mobile Phase: A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic or basic analytes, add a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
-
Injection and Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the sample from your reaction.
-
Optimization: If baseline separation is not achieved, systematically vary the ratio of hexane to isopropanol. If separation is still poor, screen other chiral columns and mobile phase systems.
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the % ee using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Data Presentation: Comparison of Chiral Purity Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase.[10] | High accuracy, robustness, and wide applicability.[10][18] | Requires method development; can be time-consuming. |
| NMR with Chiral Agents | Formation of diastereomeric complexes with distinct NMR signals.[19] | Provides structural information; no separation needed. | Lower sensitivity than chromatography; requires pure samples.[18] |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomers with different solubilities.[9][15] | Can be scaled up for preparative separation. | Trial-and-error process; may not be applicable to all compounds. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent.[17] | Can provide high enantiomeric purity for the unreacted enantiomer. | Theoretical maximum yield of 50% for the recovered enantiomer.[15] |
References
- Enantiomerically pure chiral auxiliary agents are often used in NMR spectroscopy to facilitate the differentiation of enantiomers. Chiral derivatizing agents are covalently bound to the substrate and differences in chemical shifts of the resulting diastereomeric complexes are used in the analysis. - PubMed.
- Racemization - Wikipedia.
- Racemization Overview, Mechanism & Examples - Lesson - Study.com.
- Measuring Chiral Purity - OpenOChem Learn.
- Chiral resolution - Wikipedia.
- Video: Racemization Overview, Mechanism & Examples - Study.com.
- What Is Chiral Purity And How To Perform: Learn In 3 Minutes - PharmaGuru.
- Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin.
- How to Separate Enantiomers - ChemTalk.
- Chiral derivatizing agent - Wikipedia.
- Racemization Definition - Organic Chemistry Key Term - Fiveable.
- 19.11: Racemization - Chemistry LibreTexts.
- Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco.
- 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications.
- Chiral derivatizing agent - Grokipedia.
- Techniques used for the separation of enantiomers - ResearchGate.
- Chiral analysis - Wikipedia.
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis - PMC - NIH.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Understanding the Fundamentals of Asymmetric Synthesis - Chiralpedia.
- Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity | Request PDF - ResearchGate.
- Kinetic resolution - Wikipedia.
- Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds? - Chemical Society Reviews (RSC Publishing).
- Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis | ACS Applied Materials & Interfaces - ACS Publications.
- Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH.
- Recent advances in catalytic asymmetric synthesis - Frontiers.
- (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate.
- Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
- Asymmetric-Synthesis.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Enzymatic strategies for asymmetric synthesis - RSC Publishing.
- Racemisation in Chemistry and Biology - The University of Manchester.
- Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 5. study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. skpharmteco.com [skpharmteco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chiral analysis - Wikipedia [en.wikipedia.org]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 21. grokipedia.com [grokipedia.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. mt.com [mt.com]
- 26. fiveable.me [fiveable.me]
Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation
Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for optimizing mobile phase conditions in chiral separations. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Troubleshooting Guide - Common Separation Issues
This section addresses the most frequent and critical problems encountered during chiral method development. Each issue is presented in a question-and-answer format with a logical, step-by-step workflow to identify and resolve the problem.
Q1: I see only one peak. Why am I getting no enantiomeric resolution?
A1: Observing a single, sharp peak where two are expected is a common starting point in chiral method development. This indicates that the current combination of chiral stationary phase (CSP) and mobile phase is not creating a sufficient energy difference between the transient diastereomeric complexes formed with each enantiomer.[1] The goal is to alter the chromatographic conditions to enhance the selectivity (α) of the interaction.
Follow this systematic troubleshooting workflow:
Causality Explained:
-
CSP Selection: The first and most critical factor is the choice of the chiral stationary phase (CSP). No amount of mobile phase optimization can compensate for a CSP that lacks the necessary chiral recognition sites (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific analyte.[2][3] Polysaccharide-based CSPs (cellulose or amylose derivatives) are versatile and a good starting point for screening.[4][5]
-
Alcohol Modifier: In normal phase, the type of alcohol modifier (Isopropanol, Ethanol, etc.) has a profound effect on selectivity.[6] Different alcohols can alter the conformation of the polysaccharide polymer chains, creating differently shaped "chiral pockets" that may better fit one enantiomer over the other.[6][7]
-
Temperature: Lowering the temperature generally enhances chiral selectivity.[8][9] This is because the weaker, non-covalent interactions (like hydrogen bonds and van der Waals forces) responsible for chiral recognition become more stable at lower temperatures, increasing the energy difference between the two diastereomeric complexes.[8]
Q2: My peaks are tailing severely. How can I improve the peak shape?
A2: Peak tailing is an asymmetry where the back of the peak is broader than the front. It is a common problem in HPLC that can compromise resolution and quantification.[10] In chiral chromatography, the primary cause is often undesirable secondary interactions between the analyte and the stationary phase support.
Causality Explained:
-
For Basic Analytes: Basic compounds, particularly amines, can interact strongly with residual acidic silanol groups (-Si-OH) on the surface of the silica support.[11] This strong, secondary interaction leads to tailing. By adding a basic modifier like Diethylamine (DEA) to the mobile phase, the DEA molecules will compete for and occupy these active silanol sites, preventing the analyte from interacting with them and resulting in a more symmetrical peak.[12][13]
-
For Acidic Analytes: Acidic compounds can ionize depending on the mobile phase environment. An ionized acid can interact in undesirable ways with the stationary phase, leading to poor peak shape. Adding a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) suppresses the ionization of the acidic analyte, keeping it in its neutral, protonated form.[9][14] This ensures a more consistent and singular interaction with the CSP, improving peak symmetry.[9]
-
For Neutral Analytes: If a neutral compound is tailing, the most likely cause is column overload. The stationary phase has a finite number of interaction sites. Injecting too much sample mass saturates these sites, leading to distorted peak shapes.[15] Diluting the sample is the simplest way to verify and solve this issue.
| Additive Type | Analyte Type | Common Additives | Typical Concentration | Primary Mechanism |
| Acidic | Acidic | Trifluoroacetic Acid (TFA), Formic Acid (FA), Acetic Acid | 0.1 - 0.5% (v/v) | Suppresses analyte ionization, improving peak shape.[9] |
| Basic | Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1 - 0.5% (v/v) | Masks active silanol sites on the silica support.[11][12] |
Section 2: Frequently Asked Questions (FAQs)
This section provides expert answers to common questions regarding the strategy and theory of mobile phase optimization.
Q3: How do I select an initial mobile phase for screening?
A3: The choice of mobile phase mode is fundamental and depends on the analyte's properties and the desired outcome. Most chiral separations are achieved using Normal Phase, Reversed Phase, or Polar Organic modes.[2]
-
Normal Phase (NP) Mode:
-
When to Use: The most common starting point for chiral screening. Excellent for compounds soluble in non-polar organic solvents.[16]
-
Typical Mobile Phase: A mixture of a non-polar solvent (alkane) and an alcohol modifier.
-
Recommended Starting Point: 90:10 (v/v) Hexane / Isopropanol (IPA). From here, you can adjust the ratio or change the alcohol.[17]
-
-
Reversed Phase (RP) Mode:
-
When to Use: Ideal for polar or ionic compounds, or when direct injection of aqueous samples (e.g., from biological matrices) is required.[14] It is also highly compatible with LC-MS.[14]
-
Typical Mobile Phase: A mixture of an aqueous buffer and an organic modifier.
-
Recommended Starting Point: 60:40 (v/v) Acetonitrile / Water with an appropriate buffer or additive (e.g., 0.1% Formic Acid for acidic analytes).
-
-
Polar Organic (PO) Mode:
-
When to Use: A good alternative when a compound has poor solubility in both NP and RP solvents. It uses polar organic solvents exclusively.
-
Typical Mobile Phase: Acetonitrile or Methanol, often with additives.
-
Recommended Starting Point: 100% Acetonitrile with 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes.
-
Q4: What is the "three-point interaction model" and how does it relate to the mobile phase?
A4: The three-point interaction model is the theoretical foundation for chiral recognition.[1] For a separation to occur, one enantiomer must form at least three simultaneous points of interaction with the chiral selector on the stationary phase. Its mirror image, due to its different spatial arrangement, will be unable to form all three interactions simultaneously, or will form them more weakly. This difference in the stability of the diastereomeric complexes leads to different retention times.[1]
The mobile phase plays a critical role by mediating these interactions.[1]
-
Competition: Mobile phase molecules (like alcohol modifiers) can compete with the analyte for interaction sites on the CSP. A stronger (more polar) mobile phase will compete more effectively, reducing retention time.
-
Conformation: As mentioned earlier, solvents can change the 3D structure of the CSP, which can either expose or hide the necessary interaction sites.[6]
-
Ionization State: Additives in the mobile phase control the ionization state of the analyte and the stationary phase, which can enable or disable key electrostatic interactions required for the "three-point" binding.[18]
Q5: Can I switch between different alcohols freely? What is the "memory effect"?
A5: While switching between alcohols (e.g., IPA, ethanol, methanol) is a powerful tool for optimizing selectivity, it must be done with care.
Alcohol Interchangeability: Different alcohols have different polarities and sizes, which can drastically alter the separation.[7] For example, switching from IPA to the more polar ethanol will generally decrease retention times. However, it can also change the selectivity or even reverse the elution order of the enantiomers.[19] Therefore, it is a key parameter to screen during method development.
The "Memory Effect": This phenomenon is particularly relevant when using mobile phase additives, especially basic amines like DEA.[20][21] These additives can adsorb strongly onto the stationary phase. If you then switch to a mobile phase without the additive, the column may "remember" its presence, leading to prolonged changes in chromatographic performance and inconsistent results.[20][22]
Best Practices:
-
Dedicate Columns: If possible, dedicate specific columns to methods that use strong basic additives.
-
Thorough Equilibration: When changing mobile phases, always allow for extensive equilibration (at least 10-20 column volumes).[8] For CHIROBIOTIC columns, this can take 1-2 hours.[8]
-
Column Regeneration: For immobilized CSPs, a strong solvent flush (e.g., with DMF or THF, as per manufacturer instructions) can help remove strongly adsorbed additives and "reset" the column.[21] This is not possible with coated CSPs.[21]
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key workflow in chiral method development.
Protocol: Systematic Mobile Phase Optimization in Normal Phase
This protocol outlines a structured approach to finding the optimal mobile phase for a neutral or acidic/basic compound on a polysaccharide-based CSP.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of a chiral pair.
Materials:
-
HPLC-grade Hexane (or Heptane)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Methanol (MeOH)
-
Additives (if required): HPLC-grade TFA and DEA
-
Sample dissolved in mobile phase or a compatible weak solvent.
Procedure:
-
Initial Screening with Isopropanol (IPA): a. Equilibrate the column with 90:10 (v/v) Hexane/IPA at a flow rate of 1.0 mL/min for a 4.6 mm ID column. b. Inject the sample. c. Analysis:
- If no resolution is observed and retention is too short (k' < 1), decrease IPA percentage (e.g., to 95:5).
- If no resolution is observed and retention is too long (k' > 15), increase IPA percentage (e.g., to 80:20).
- If partial resolution is observed, proceed to fine-tune the IPA percentage in 1-2% increments to maximize resolution.
- If no resolution is seen at any reasonable retention time, proceed to Step 2.
-
Screening with Ethanol (EtOH): a. Flush the column with 100% IPA to remove the hexane. b. Equilibrate the column with 90:10 (v/v) Hexane/EtOH. c. Repeat the injection and analysis process as described in Step 1c, adjusting the EtOH percentage as needed. Ethanol is more polar than IPA, so expect shorter retention times. d. If resolution is still not achieved, proceed to Step 3.
-
Screening with Methanol (MeOH): a. Flush the column with 100% EtOH. b. Equilibrate the column with 95:5 (v/v) Hexane/MeOH. (Methanol is very polar, so start with a lower percentage). c. Repeat the injection and analysis process, adjusting MeOH percentage.
-
Additive Optimization (If Required): a. If the best separation from Steps 1-3 still shows poor peak shape or incomplete resolution for an acidic or basic analyte, introduce an additive. b. To the optimal Hexane/Alcohol mobile phase identified, add 0.1% (v/v) TFA for an acidic analyte or 0.1% (v/v) DEA for a basic analyte. c. Equilibrate the column thoroughly with the new mobile phase containing the additive. d. Inject the sample and evaluate the improvement in peak shape and resolution.
-
Final Refinement: a. Once the best mobile phase (alkane, alcohol, and additive) is identified, you can further optimize by adjusting the flow rate (lower flow rates often improve chiral resolution) and column temperature.[8]
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
- Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. (1984). Marcel Dekker, Inc.
- Chiral HPLC column selection and method development guide. (n.d.). Sigma-Aldrich.
- Direct chiral HPLC separation on CSPs. (2022). Chiralpedia.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2013). Springer Protocols.
- Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). ResearchGate.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PubMed Central.
- Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. (n.d.). Semantic Scholar.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate.
- Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed.
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
- The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... (n.d.). ResearchGate.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate.
- Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. (2025). ResearchGate.
- CHIRAL Handbook. (n.d.). BGB Analytik.
- For chiral column chromatography; what kind of mobile phase should be used? (2024). Reddit.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). Benchchem.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies.
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. (n.d.). Benchchem.
- How to Select the Right Chiral HPLC Column. (n.d.). Phenomenex.
- Trouble with chiral separations. (2020). Chromatography Today.
- Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020). YouTube.
- 6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH.
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC - NIH.
- Effect of the alcohol modifiers on enantioselectivity of (±)-trans-β-lactam ureas 1a-g. (n.d.). ResearchGate.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ElectronicsAndBooks.
- Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI Blog.
- Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
Sources
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bgb-analytik.com [bgb-analytik.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chiraltech.com [chiraltech.com]
- 22. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-1-(4-Cyanophenyl)ethanol
The enantiomerically pure alcohol, (S)-1-(4-Cyanophenyl)ethanol, is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is paramount for biological activity, demanding highly selective and efficient catalytic methods for its production. This guide provides an in-depth comparison of the leading catalytic strategies for the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile, to yield the desired (S)-enantiomer. We will delve into the mechanistic nuances, performance metrics, and practical considerations of both cutting-edge biocatalytic and chemocatalytic systems.
Section 1: The Strategic Importance of Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. For intermediates like this compound, achieving high enantiomeric purity is not merely an academic exercise but a critical quality attribute that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). The two predominant routes to this chiral alcohol—biocatalysis using enzymes and chemocatalysis using transition metal complexes—offer distinct advantages and operational windows. This guide aims to equip researchers with the data and insights necessary to select the optimal catalytic system for their specific research and development needs.
Section 2: Biocatalytic Approach: The Power of Enzymes
Biocatalysis leverages the exquisite selectivity of enzymes, primarily alcohol dehydrogenases (ADHs), to perform stereoselective reductions.[1][2] These enzymes, operating under mild, aqueous conditions, represent a green and sustainable approach to chiral synthesis.[3][4]
Mechanism of Action: The ADH Catalytic Cycle
Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones.[2] For the synthesis of this compound, the reaction is run in the reductive direction, converting 4-acetylbenzonitrile to the target alcohol. This reduction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide (NADH), which is oxidized to NAD+ in the process.
A key challenge in using ADHs is the stoichiometric requirement for the expensive NADH cofactor.[1] To overcome this, a cofactor regeneration system is employed. This is typically a secondary enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which consumes a cheap sacrificial substrate (e.g., formate or glucose) to regenerate NADH from NAD+.[1][5] This elegant system allows for high product yields with only a catalytic amount of the cofactor.
Caption: Enzymatic reduction cycle using an Alcohol Dehydrogenase (ADH) with cofactor regeneration.
Performance and Considerations
Enzymatic reductions are renowned for their exceptional enantioselectivity, often achieving >99% enantiomeric excess (e.e.).[5] They operate at or near ambient temperature and pressure in aqueous buffer solutions, eliminating the need for harsh organic solvents or extreme conditions.
However, considerations for biocatalysis include enzyme stability, substrate concentration, and potential product inhibition. While whole-cell biocatalysts can simplify procedures by containing the cofactor regeneration system endogenously, they may lead to lower enantiomeric excess compared to using isolated enzymes.[1][3] Protein engineering and directed evolution are powerful tools being used to develop more robust ADH variants with improved substrate scope and stability.[6][7]
Section 3: Chemocatalytic Approach: Precision of Transition Metals
Chemocatalysis, particularly asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH), offers a powerful and versatile alternative for ketone reduction. These methods rely on chiral transition metal complexes, most notably those based on Ruthenium (Ru), to deliver hydrogen with high stereocontrol.[8][9]
Mechanism of Action: The Noyori-type Catalytic Cycle
The catalysts developed by Noyori and Ikariya are benchmarks in this field.[10] A typical catalyst, such as Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), operates through a concerted, metal-ligand bifunctional mechanism.[11]
In asymmetric transfer hydrogenation (ATH), a hydrogen donor like a formic acid/triethylamine mixture or isopropanol is used in place of high-pressure hydrogen gas.[10][11] The catalytic cycle involves the formation of a ruthenium-hydride species, which then coordinates the ketone substrate. The hydride is transferred from the metal and a proton is transferred from the amine ligand of the TsDPEN to the ketone's carbonyl group, resulting in the chiral alcohol product.[10]
Caption: Asymmetric Transfer Hydrogenation (ATH) cycle for a Noyori-type Ruthenium catalyst.
Performance and Considerations
Ruthenium-based ATH catalysts consistently deliver excellent enantioselectivity (often >98% e.e.) and high conversions for a broad range of aromatic ketones.[10][12] These reactions are typically run in organic solvents and are often faster than their biocatalytic counterparts. The primary advantages include high turnover numbers (TONs), broad substrate compatibility, and predictable stereochemical outcomes based on the chirality of the diamine and phosphine ligands.[9]
The main drawbacks are the cost of the precious metal (Ruthenium) and the chiral ligands. Furthermore, the removal of trace metal contaminants from the final product is a critical consideration in pharmaceutical synthesis, often requiring additional purification steps. While ATH avoids high-pressure H2 gas, asymmetric hydrogenation (AH) requires specialized high-pressure equipment.[8][13]
Section 4: Head-to-Head Performance Comparison
The choice between a biocatalytic and a chemocatalytic approach depends on a balance of factors including desired purity, process conditions, cost, and scalability.
| Feature | Biocatalysis (Alcohol Dehydrogenase) | Chemocatalysis (Ru-ATH) |
| Substrate | 4-Acetylbenzonitrile | 4-Acetylbenzonitrile |
| Enantioselectivity (e.e.) | Typically >99%[5] | Typically 97-99%[10] |
| Conversion | Good to Excellent (>95%) | Excellent (>99%) |
| Reaction Conditions | Aqueous buffer, pH 6-8, 25-35°C, 1 atm | Organic solvent (e.g., DCM, iPrOH), 25-50°C, 1 atm |
| Key Reagents | ADH enzyme, NAD(P)H, regeneration system (e.g., FDH, glucose) | Ru-precatalyst, chiral ligand (e.g., TsDPEN), H-donor (HCOOH/NEt3) |
| Advantages | Environmentally friendly ("Green"), extremely high e.e., mild conditions, no metal contamination.[3] | High reaction rates, broad substrate scope, well-established mechanism, high TON/TOF.[9][11] |
| Disadvantages | Potential enzyme instability, lower substrate loading, requires cofactor regeneration.[1] | Cost of catalyst, potential for metal leaching into product, requires organic solvents. |
Section 5: Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for each catalytic system.
Protocol: Biocatalytic Reduction using a Recombinant ADH
Objective: To synthesize this compound using a commercially available alcohol dehydrogenase with a formate dehydrogenase regeneration system.
Materials:
-
Alcohol Dehydrogenase (e.g., ADH-A)
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
4-Acetylbenzonitrile
-
Sodium Formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution by dissolving sodium formate (1.5 eq.) and NAD+ (0.001 eq.) in potassium phosphate buffer.
-
To this solution, add the ADH and FDH enzymes according to the manufacturer's specified activity units.
-
Dissolve 4-acetylbenzonitrile (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction buffer.
-
Maintain the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a water-immiscible organic solvent, such as ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction 2-3 times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if required. Analyze for yield and enantiomeric excess.
Protocol: Chemocatalytic Asymmetric Transfer Hydrogenation
Objective: To synthesize this compound using a Noyori-type Ru-catalyst.
Materials:
-
[(R,R)-TsDPEN]RuCl(p-cymene) catalyst
-
4-Acetylbenzonitrile
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the 5:2 azeotropic mixture of formic acid and triethylamine in a separate flask.
-
To a Schlenk flask under an inert atmosphere, add the Ru-catalyst (e.g., 0.1-1 mol%).
-
Add the anhydrous, degassed solvent to the flask, followed by 4-acetylbenzonitrile (1.0 eq.).
-
Add the HCOOH/NEt3 mixture (1.5-2.0 eq.) to the reaction flask via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion (typically 2-8 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure alcohol. Analyze for yield and enantiomeric excess.
Section 6: Conclusion and Future Outlook
Both biocatalytic and chemocatalytic methods provide highly effective and enantioselective routes to this compound. The choice of catalyst is a strategic decision guided by project-specific requirements.
-
Biocatalysis is the preferred method when process greenness, ultimate enantiopurity (>99.5% e.e.), and avoidance of metal contaminants are the primary drivers. It is exceptionally well-suited for pharmaceutical applications where regulatory scrutiny of metal impurities is high.
-
Chemocatalysis offers advantages in terms of reaction speed, robustness, and often simpler process development for a wide range of substrates. It is a powerful tool for rapid synthesis and library generation, provided that catalyst cost and metal removal are adequately addressed.
The future of catalyst development lies in the synergy between these two fields. Hybrid approaches, such as using enzymes in non-aqueous media or immobilizing metal catalysts on biological scaffolds, are blurring the lines. Advances in protein engineering will continue to produce enzymes with superior stability and activity, while the development of catalysts based on more abundant and less toxic earth metals will enhance the sustainability of chemocatalysis. For researchers and drug development professionals, a thorough understanding of both catalytic paradigms is essential for innovating and optimizing the synthesis of vital chiral molecules.
References
- New alcohol dehydrogenases for the synthesis of chiral compounds.PubMed.
- Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system.
- Alcohol dehydrogenase.Wikipedia.
- Alcohol and 1,2-Diol Dehydrogenases: Synthetic Use in the Preparation of Chiral Alcohols by Carbonyl Reduction.ElectronicsAndBooks.
- Alcohol Dehydrogenase Mutant and Application thereof in Synthesis of Diaryl Chiral Alcohols.
- Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone.
- Noyori Hydrogen
- Ruthenium-Catalysed Asymmetric Reduction of Ketones.Semantic Scholar.
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
- Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast.
- New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones.MDPI.
- Induced axial chirality in biocatalytic asymmetric ketone reduction.PubMed.
- Biocatalysis using plant material: A green access to asymmetric reduction.
- Noyori Asymmetric Hydrogen
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts.
Sources
- 1. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190345456A1 - Alcohol Dehydrogenase Mutant and Application thereof in Synthesis of Diaryl Chiral Alcohols - Google Patents [patents.google.com]
- 7. Induced axial chirality in biocatalytic asymmetric ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of a drug is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. Consequently, regulatory bodies worldwide mandate the use of robust and validated analytical methods to accurately determine the enantiomeric excess (ee) of chiral drug substances and products. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for this purpose, offering unparalleled resolution and reliability.[1]
This guide provides an in-depth comparison of the validation of chiral HPLC methods with alternative techniques, supported by experimental data and detailed protocols. As Senior Application Scientists, our aim is to equip you with the technical knowledge and practical insights necessary to develop and validate scientifically sound methods for determining enantiomeric excess.
The Imperative of Method Validation in Chiral Analysis
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[2] For chiral HPLC methods, this ensures the reliable quantification of the desired enantiomer and its undesired counterpart, which is treated as a chiral impurity.[3] The validation process must adhere to guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5]
The core validation parameters for a chiral HPLC method are summarized below.
Key Validation Parameters
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer, impurities, and degradation products.[4][6] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][8] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[4] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][9] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10] |
| System Suitability | A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis.[4][11] |
A Visual Workflow for Chiral HPLC Method Validation
The following diagram illustrates the logical flow of the validation process for a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Validation.
Experimental Protocols for Key Validation Parameters
Here, we provide detailed, step-by-step methodologies for validating the critical aspects of a chiral HPLC method.
Specificity
Objective: To demonstrate that the method can distinguish between the two enantiomers and that there is no interference from other components in the sample matrix.
Procedure:
-
Prepare a solution of the racemic mixture of the analyte.
-
Prepare solutions of each individual enantiomer, if available.
-
Prepare a placebo solution (a mixture of all formulation components except the active pharmaceutical ingredient).
-
Prepare a spiked placebo solution containing the racemic mixture and any known impurities or degradation products.
-
Inject each solution into the HPLC system.
Acceptance Criteria:
-
The chromatogram of the racemic mixture should show baseline resolution between the two enantiomer peaks.
-
The retention times of the individual enantiomers should match those in the racemic mixture.
-
The placebo solution should show no interfering peaks at the retention times of the enantiomers.
-
The spiked placebo solution should demonstrate that the enantiomer peaks are free from co-elution with impurities or degradation products. Peak purity analysis can be used to confirm this.[4]
Linearity and Range
Objective: To establish a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.
Procedure:
-
Prepare a series of at least five solutions by spiking the desired enantiomer with increasing concentrations of the undesired enantiomer. The range should typically span from the limit of quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.
-
Inject each solution in triplicate.
-
Plot the mean peak area of the undesired enantiomer against its concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.99.[12]
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm linearity.
Accuracy
Objective: To determine how close the measured value is to the true value.
Procedure:
-
Prepare samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the undesired enantiomer) by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within a pre-defined range, typically 90.0% to 110.0%.[9]
Comparative Analysis of Techniques for Enantiomeric Excess Determination
While chiral HPLC is the most widely used technique, other methods offer distinct advantages in specific scenarios.
| Feature | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[11] | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.[13] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Advantages | High resolution, robustness, wide applicability, well-established.[1] | Faster analysis times, lower organic solvent consumption. | High efficiency, low sample and solvent consumption.[13] | Rapid, non-destructive, provides structural information. |
| Limitations | Can have longer run times and higher solvent consumption compared to SFC. | Requires specialized instrumentation. | Lower sensitivity and loading capacity compared to HPLC. | Generally lower sensitivity than chromatographic methods, requires higher analyte concentration.[14] |
| Typical Application | Gold standard for quality control and release testing in the pharmaceutical industry. | High-throughput screening, preparative separations. | Analysis of polar and charged molecules, research applications. | Rapid screening, structural confirmation, in-process control. |
The following diagram illustrates the relationship between these analytical techniques.
Caption: Interrelationship of Chiral Analysis Techniques.
Case Study: Validation of a Chiral HPLC Method for a Hypothetical Drug Substance
To illustrate the practical application of these principles, let's consider the validation of a chiral HPLC method for "Drug X," where the (R)-enantiomer is the active ingredient and the (S)-enantiomer is the undesired chiral impurity with a specification limit of not more than 0.15%.
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose-based CSP)
-
Mobile Phase: n-Hexane/Ethanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Validation Summary:
| Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers and no interference from placebo or known impurities. | Rs > 1.5; no interfering peaks. |
| Linearity (S-enantiomer) | r² = 0.9995 over the range of 0.05% to 0.25% relative to the (R)-enantiomer. | r² ≥ 0.99 |
| Accuracy (S-enantiomer) | Mean recovery of 98.5% to 101.2% at three concentration levels. | 90.0% to 110.0% recovery. |
| Precision (Repeatability) | RSD = 2.5% for six preparations at the 0.15% level. | RSD ≤ 10% |
| Intermediate Precision | RSD = 3.8% across two days, two analysts, and two instruments. | RSD ≤ 15% |
| LOQ (S-enantiomer) | 0.05% relative to the (R)-enantiomer (S/N > 10). | S/N ≥ 10 with acceptable precision and accuracy. |
| Robustness | Method performance remained acceptable with small variations in mobile phase composition (±2%) and flow rate (±0.1 mL/min). | System suitability parameters met. |
This case study demonstrates a successful validation that meets typical regulatory expectations, ensuring the method is fit for its intended purpose of controlling the enantiomeric purity of Drug X.
Conclusion
The validation of a chiral HPLC method for the determination of enantiomeric excess is a rigorous but essential process in pharmaceutical development and quality control. A thorough understanding of the validation parameters, guided by regulatory frameworks such as those from the ICH, FDA, and USP, is paramount. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can ensure the reliability and scientific soundness of their analytical data. While chiral HPLC remains the workhorse for enantiomeric separations, a comparative understanding of alternative techniques like SFC, CE, and NMR allows for the selection of the most appropriate method for a given analytical challenge.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google Books.
- USP <1225> Method Validation. (n.d.). BA Sciences.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025, August 6). Google Books.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Google Books.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (n.d.). Benchchem.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. (2021, April 12). Full.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology.
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. (n.d.). Benchchem.
- A Comparative Guide to Chiral HPLC Method Validation for D- and L-Norvaline Separation. (n.d.). Benchchem.
- A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. (n.d.). Benchchem.
- A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane. (n.d.). Benchchem.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Google Books.
- Chiral Drug Separation. (n.d.). Google Books.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Google Books.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. drugfuture.com [drugfuture.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of (S)-1-(4-Cyanophenyl)ethanol: A Literature Review
(S)-1-(4-Cyanophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereocenter demands precise control during synthesis, and various methods have been developed to achieve high enantioselectivity. This guide provides a comparative overview of the most prominent synthetic routes to this compound, focusing on asymmetric reduction of the prochiral ketone, 4-cyanoacetophenone. We will delve into the mechanistic details, experimental protocols, and performance of chemical and biocatalytic approaches to inform researchers and drug development professionals in their selection of the most suitable synthetic strategy.
Introduction: The Significance of a Chiral Cyanophenyl Moiety
The 4-cyanophenyl group is a common feature in a range of biologically active molecules. The chiral secondary alcohol, this compound, serves as a key intermediate, where the hydroxyl group can be further functionalized to introduce other moieties or to participate in coupling reactions. The enantiomeric purity of this intermediate is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and highly enantioselective synthetic methods is of paramount importance.
This guide will focus on three principal methodologies for the asymmetric reduction of 4-cyanoacetophenone to this compound:
-
Corey-Bakshi-Shibata (CBS) Reduction: A well-established chemical method employing a chiral oxazaborolidine catalyst.
-
Biocatalytic Reduction with Lactobacillus species: A whole-cell biocatalysis approach leveraging the enzymatic machinery of these bacteria.
-
Biocatalytic Reduction with Rhodotorula species: Another whole-cell biocatalysis method utilizing the reductive capabilities of this yeast genus.
We will objectively compare these methods based on their enantioselectivity, yield, reaction conditions, and scalability, providing supporting data from the literature.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, to direct the stereochemical outcome of the reduction by a borane reagent.
Mechanistic Insight
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and borane. The nitrogen atom of the oxazaborolidine coordinates to the borane, activating it as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one of the ketone's prochiral faces for preferential hydride attack. This directed hydride transfer leads to the formation of the desired enantiomer of the alcohol.
Experimental Protocol (Representative)
-
Catalyst Preparation (in situ): To a solution of (S)-diphenylprolinol (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of borane-dimethyl sulfide complex (BH3·SMe2, 0.1 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes to form the active CBS catalyst.
-
Reduction: The solution of the in situ generated catalyst is cooled to a specific temperature (e.g., -20 °C to 0 °C). A solution of 4-cyanoacetophenone (1.0 eq) in anhydrous THF is then added, followed by the slow addition of a borane solution (e.g., BH3·SMe2 or BH3·THF, 1.0-1.5 eq).
-
Quenching and Workup: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
Performance and Considerations
The CBS reduction typically provides high enantioselectivity (often >95% ee) and good to excellent yields. However, the method requires strictly anhydrous conditions, as water can decompose the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity. The use of borane reagents, which are flammable and require careful handling, is another consideration.
Method 2: Biocatalytic Reduction with Lactobacillus Species
Whole-cell biocatalysis offers a green and often highly selective alternative to traditional chemical methods. Lactobacillus species are known to possess a variety of oxidoreductases that can catalyze the asymmetric reduction of ketones with high enantioselectivity.
Mechanistic Insight
The biocatalytic reduction within Lactobacillus cells is mediated by enzymes, typically alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, such as nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, leading to the delivery of the hydride to one of the prochiral faces of the carbonyl group, thus producing one enantiomer of the alcohol preferentially. The cofactor is regenerated by the cell's metabolism.
Experimental Protocol (Representative)
-
Cell Culture: Lactobacillus sp. is cultured in a suitable growth medium until it reaches a desired cell density.
-
Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer solution (e.g., phosphate buffer, pH 6.0-7.0). 4-Cyanoacetophenone is added to the cell suspension, often along with a co-substrate (e.g., glucose) to facilitate cofactor regeneration.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or gas chromatography (GC).
-
Workup and Isolation: After the reaction is complete, the cells are removed by centrifugation or filtration. The product is then extracted from the aqueous supernatant with an organic solvent.
-
Purification: The extracted product is purified by column chromatography to yield the pure this compound.
Performance and Considerations
Biocatalytic reduction with Lactobacillus species can achieve excellent enantioselectivity (often >99% ee) and good to high yields. This method is environmentally friendly, operating under mild conditions in aqueous media. However, the reaction times can be longer than chemical methods, and the product needs to be separated from the biomass and aqueous medium. Substrate and product inhibition can also be a limiting factor, although this can sometimes be mitigated by controlling the substrate feeding strategy.
Method 3: Biocatalytic Reduction with Rhodotorula Species
Similar to Lactobacillus, yeasts of the genus Rhodotorula are well-known for their ability to perform asymmetric reductions of ketones. They are a robust and versatile source of ketoreductases.
Mechanistic Insight
The mechanism of reduction by Rhodotorula species is analogous to that of Lactobacillus, involving intracellular alcohol dehydrogenases and cofactor regeneration. The specific enzymes present in Rhodotorula may exhibit different substrate specificities and enantioselectivities compared to those in Lactobacillus.
A Comparative Guide to Purity Assessment of Synthesized (S)-1-(4-Cyanophenyl)ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of a drug's efficacy and safety. (S)-1-(4-Cyanophenyl)ethanol is a key chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the analytical methodologies available to the modern researcher for the robust assessment of its purity. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and offer a critical evaluation to guide your selection of the most appropriate method for your research needs.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For a chiral intermediate like this compound, the presence of its (R)-enantiomer as an impurity can lead to unwanted side effects or diminished therapeutic efficacy in the final active pharmaceutical ingredient (API). Therefore, the accurate quantification of enantiomeric excess (ee) is a non-negotiable aspect of process development and quality control.
Core Analytical Strategies: A Comparative Overview
The determination of enantiomeric purity primarily relies on creating a chiral environment in which the two enantiomers can be distinguished. This is typically achieved through chromatographic separation on a chiral stationary phase or through spectroscopic methods following the formation of diastereomers. The three most powerful and widely adopted techniques in this domain are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Data Presentation: At a Glance Comparison
| Technique | Principle | Sample Preparation | Sensitivity | Accuracy | Throughput | Cost (Equipment/Consumables) |
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | Minimal; dissolution in mobile phase. | High | High | Moderate | High / Moderate |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Often requires derivatization to increase volatility. | Very High | High | High | Moderate / Low |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. | Derivatization or addition of a solvating agent. | Moderate | Good | Low | High / Low |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Dissolution in a suitable solvent. | Low | Moderate | Very High | Low / Very Low |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Dissolution in a suitable solvent. | Moderate | Good | High | Moderate / Low |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and reliable technique for the enantioselective analysis of a broad range of chiral compounds, including this compound.[1][2][3][4] The separation is predicated on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[5]
The "Why": Mechanistic Insight
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving aromatic alcohols.[6] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. For this compound, the hydroxyl and cyano groups, along with the phenyl ring, are key interaction points with the CSP.
Experimental Protocol: Chiral HPLC Analysis
Objective: To resolve and quantify the enantiomers of 1-(4-Cyanophenyl)ethanol.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based column.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram:
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Workflow Diagram: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
II. Chiral Gas Chromatography (GC): For Volatile Analytes
Chiral GC is a powerful technique for the separation of volatile enantiomers.[1] For many chiral alcohols, derivatization is a necessary prerequisite to increase their volatility and improve chromatographic performance.[7]
The "Why": Enhancing Volatility
The hydroxyl group of an alcohol can lead to peak tailing and poor resolution in GC due to its polarity and ability to form hydrogen bonds. Derivatization, for instance, by acylation to form an ester, masks this polar group, thereby increasing the analyte's volatility and improving its interaction with the chiral stationary phase. Cyclodextrin-based CSPs are commonly employed for the GC separation of chiral compounds.[1]
Experimental Protocol: Chiral GC Analysis
Objective: To determine the enantiomeric purity of this compound after derivatization.
Part A: Derivatization (Acetylation)
-
To a solution of this compound (approx. 5 mg) in dichloromethane (0.5 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine (10 µL).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water (1 mL).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and dilute for GC analysis.
Part B: GC Conditions
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., a cyclodextrin-based column like Rt-βDEXse.
GC Parameters:
| Parameter | Value |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 120 °C, hold for 1 min, ramp at 2 °C/min to 180 °C |
| Detector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection) |
Data Analysis: Similar to HPLC, the % ee is calculated from the integrated peak areas of the two diastereomeric acetate derivatives.
Workflow Diagram: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
III. NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a distinct advantage in that it can provide detailed structural information in addition to enantiomeric purity.[7][8][9] To differentiate enantiomers by NMR, they must be converted into diastereomers, which are no longer mirror images and thus have different NMR spectra.[10] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[8][9][11]
The "Why": Creating Diastereomeric Environments
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), reacts with the chiral alcohol to form covalent diastereomeric esters.[12][13] The different spatial arrangements of the protons in these diastereomers relative to the anisotropic phenyl group of the Mosher's ester moiety lead to distinct chemical shifts, allowing for their quantification.[3]
Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers. This transient interaction is often sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.
Experimental Protocol: Mosher's Ester Analysis by ¹H NMR
Objective: To determine the enantiomeric excess of this compound via derivatization with (R)-MTPA-Cl.
Derivatization:
-
In an NMR tube, dissolve the synthesized this compound (approx. 5 mg) in deuterated chloroform (CDCl₃, 0.6 mL).
-
Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl.
-
Add a small amount of a base, such as pyridine-d₅, to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature (this can be monitored by observing the disappearance of the carbinol proton signal).
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.
Data Analysis:
-
Identify a well-resolved proton signal that is different for the two diastereomers (e.g., the methoxy protons of the MTPA moiety or the methyl protons of the ethanol backbone).
-
Integrate the corresponding signals for the (S,R) and (R,R) diastereomers.
-
Calculate the % ee from the ratio of the integrals.
Logical Relationship Diagram: NMR Analysis
Caption: Logical flow of enantiomeric excess determination by NMR with a CDA.
IV. Alternative Methodologies: A Brief Comparison
While HPLC, GC, and NMR are the primary workhorses for enantiomeric purity assessment, other techniques can offer complementary information or serve as rapid screening tools.
Polarimetry
This classical technique measures the rotation of plane-polarized light by a chiral substance in solution.[14][15][16][17]
-
Pros: It is a very fast, non-destructive, and inexpensive method.[15]
-
Cons: It is less sensitive and accurate for precise ee determination compared to chromatographic methods, as the specific rotation of the pure enantiomer must be known, and impurities can affect the measurement.[16]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18][19]
-
Pros: It is a sensitive technique that can provide information about the absolute configuration. When coupled with HPLC, it can be used to determine enantiomeric ratios even without baseline separation of the peaks.[18][20][21]
-
Cons: Not all chiral molecules have a significant CD signal in an accessible wavelength range. The instrumentation is less common than standard UV detectors.
Conclusion: Selecting the Optimal Technique
The choice of the most suitable analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
For routine, high-accuracy quality control, Chiral HPLC is the undisputed method of choice due to its robustness, high resolution, and direct quantification without the need for derivatization.
-
When dealing with a volatile sample or when high throughput is required, Chiral GC is an excellent option, provided that a reliable derivatization protocol is established.
-
For in-depth structural confirmation and when only small amounts of sample are available, NMR with chiral auxiliaries provides invaluable information, although it is a lower throughput technique.
-
For rapid, qualitative checks of optical activity, Polarimetry serves as a useful screening tool.
-
For more specialized applications and to gain deeper insight into the chiroptical properties, Circular Dichroism can be a powerful complementary technique.
By understanding the principles, advantages, and limitations of each of these methods, researchers and drug development professionals can confidently select and implement the most appropriate strategy to ensure the enantiomeric purity of this compound, thereby guaranteeing the quality and integrity of their downstream applications.
References
- The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today.
- The Use of Circular Dichroism Detection in SFC to Determine Enantiomeric Ratios without Peak Resolution. American Laboratory.
- Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate.
- Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health.
- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health.
- Polarimetry: analysis of chiral substances. YesWeLab.
- Absolute optical chiral analysis using cavity-enhanced polarimetry. National Institutes of Health.
- 5.5 Polarimetry. Chemistry LibreTexts.
- Significance and Applications of Polarimetry in Scientific Field. Research and Reviews.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.
- NMR determination of enantiomeric excess. ResearchGate.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. CoLab.
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
- RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
- Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate.
- Supporting Information. Lanzhou University.
- Chiral HPLC Separations. Phenomenex.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
- Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health.
- Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International.
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed.
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 15. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rroij.com [rroij.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of (S)-1-(4-Cyanophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Spectroscopic Analysis in Chiral Drug Development
In the landscape of modern drug discovery and development, the chirality of a molecule is a pivotal factor that dictates its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects, with one enantiomer often being therapeutically active while the other may be inactive or even toxic. (S)-1-(4-Cyanophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, making the precise determination of its enantiomeric purity and structural integrity a matter of utmost importance.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons.
Expected ¹H NMR Spectral Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ha) | ~7.6 | Doublet | ~8.0 |
| Aromatic (Hb) | ~7.5 | Doublet | ~8.0 |
| Methine (Hc) | ~5.0 | Quartet | ~6.5 |
| Hydroxyl (Hd) | Variable | Singlet (broad) | - |
| Methyl (He) | ~1.5 | Doublet | ~6.5 |
These are predicted values based on the analysis of analogous compounds.
Causality Behind Expected Chemical Shifts:
-
The aromatic protons (Ha and Hb) are expected to appear in the downfield region (7.5-7.6 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrile group. They will likely appear as two distinct doublets due to their ortho and meta positions relative to the chiral center.
-
The methine proton (Hc), being attached to a carbon bearing an electronegative oxygen atom, will be deshielded and is predicted to resonate around 5.0 ppm. Its signal will be split into a quartet by the three neighboring methyl protons.
-
The methyl protons (He) will appear in the upfield region (~1.5 ppm) and will be split into a doublet by the adjacent methine proton.
-
The chemical shift of the hydroxyl proton (Hd) is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Comparison with Analogues:
The following table presents a comparison of the key ¹H NMR signals for this compound and its analogues.
| Compound | Methine Proton (δ, ppm) | Methyl Protons (δ, ppm) |
| (S)-1-Phenylethanol | 4.91 (q) | 1.50 (d) |
| (S)-1-(4-Methylphenyl)ethanol | 4.85 (q) | 1.48 (d) |
| (S)-1-(4-Chlorophenyl)ethanol | 4.89 (q) | 1.48 (d) |
This data demonstrates the consistency of the chemical shifts and splitting patterns for the methine and methyl protons in this class of compounds.
Chiral Discrimination using ¹H NMR:
Distinguishing between the (S) and (R) enantiomers of 1-(4-Cyanophenyl)ethanol using standard ¹H NMR is not possible as they are isochronous. However, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. Pirkle's alcohol, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is a well-known CSA that can be used for this purpose.
Experimental Workflow for Chiral ¹H NMR Analysis:
Caption: Workflow for chiral ¹H NMR analysis using a chiral solvating agent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Quaternary (C-CN) | ~112 |
| Nitrile (CN) | ~119 |
| Aromatic (CH) | ~127, ~132 |
| Quaternary (C-CHOH) | ~151 |
| Methine (CHOH) | ~70 |
| Methyl (CH₃) | ~25 |
These are predicted values based on the analysis of analogous compounds.
Causality Behind Expected Chemical Shifts:
-
The carbon of the nitrile group (CN) is expected to resonate at a relatively low field (~119 ppm).
-
The aromatic carbons will appear in the typical range of 120-150 ppm. The carbon attached to the nitrile group (C-CN) will be at a higher field compared to the carbon attached to the alcohol-bearing side chain (C-CHOH) due to the electron-withdrawing nature of the nitrile group.
-
The methine carbon (CHOH), bonded to the electronegative oxygen, will be deshielded and appear around 70 ppm.[1]
-
The methyl carbon (CH₃) will be found in the upfield region, around 25 ppm.
Comparison with Analogues:
| Compound | Methine Carbon (δ, ppm) | Methyl Carbon (δ, ppm) |
| (S)-1-Phenylethanol | 70.4 | 25.1 |
| (S)-1-(4-Methylphenyl)ethanol | 70.3 | 21.1 |
| (S)-1-(4-Chlorophenyl)ethanol | 69.7 | 25.3 |
The chemical shifts of the methine and methyl carbons are consistent across these related structures.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C≡N (nitrile) | 2260-2220 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (alcohol) | 1260-1000 | Strong |
Interpretation of Key IR Bands:
-
A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.[2]
-
A strong, sharp absorption band around 2240 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile group.
-
The C-O stretching vibration of the secondary alcohol will appear as a strong band in the 1260-1000 cm⁻¹ region.
Experimental Workflow for IR Spectroscopy:
Caption: General workflow for acquiring an IR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 147, corresponding to the molecular weight of the compound (C₉H₉NO).
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z = 132 is expected, resulting from the cleavage of the C-C bond between the methine and methyl groups.
-
Loss of water (-H₂O): A peak at m/z = 129 may be observed due to the elimination of a water molecule.
-
Formation of the cyanotropylium ion: A characteristic peak at m/z = 116 could be present, arising from the benzylic cleavage.
-
Base Peak: The most intense peak in the spectrum is often the fragment at m/z = 132.[3]
-
Experimental Workflow for Mass Spectrometry:
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While the direct acquisition of spectra for this specific enantiomer may require in-house experimentation, the predictive data and comparative analysis presented in this guide provide a solid foundation for its characterization. The use of chiral solvating agents in ¹H NMR is particularly crucial for determining enantiomeric purity, a critical parameter in the development of chiral pharmaceuticals. By understanding the expected spectral features and the underlying principles of each technique, researchers can confidently identify and characterize this compound, ensuring the quality and efficacy of the final drug product.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6]
- Supporting information for - The Royal Society of Chemistry.
- Pirkle, W. H. (1966). The use of chiral solvents to effect the separation of enantiomeric protons in nuclear magnetic resonance spectra. Journal of the American Chemical Society, 88(8), 1837-1837.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. [Link]
- Pirkle's alcohol - Wikipedia. [Link][2]
- Chiral NMR solvating additives for differenti
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
- Interpreting infra-red spectra - Chemguide. [Link]
- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link][5]
- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. [Link][3]
- NMR Chiral solvating agents - ResearchG
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. [Link]
- C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. [Link][4]
Sources
- 1. Ethanol [webbook.nist.gov]
- 2. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of (S)-1-(4-Cyanophenyl)ethanol: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. (S)-1-(4-Cyanophenyl)ethanol is a valuable intermediate, and the selection of its synthetic route can significantly impact the economic and environmental viability of a drug development program. This guide provides a comprehensive cost-benefit analysis of three primary synthetic strategies: asymmetric reduction of 4-cyanoacetophenone, enantioselective addition to 4-cyanobenzaldehyde, and enzymatic kinetic resolution of the racemic alcohol. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to empower researchers in making informed decisions.
Asymmetric Reduction of 4-Cyanoacetophenone: The Direct Approach
The most direct route to this compound involves the asymmetric reduction of the prochiral ketone, 4-cyanoacetophenone. This can be achieved through two powerful catalytic systems: transition metal catalysis and biocatalysis.
Noyori-Type Asymmetric Transfer Hydrogenation (ATH)
Expertise & Experience: The Noyori asymmetric hydrogenation and its transfer hydrogenation variants are cornerstones of modern asymmetric synthesis.[1] These methods utilize well-defined ruthenium catalysts bearing chiral diamine-diphosphine ligands. The transfer hydrogenation protocol, often employing isopropanol or a formic acid/triethylamine mixture as the hydrogen source, is particularly attractive due to its operational simplicity and avoidance of high-pressure hydrogen gas.[2][3] The mechanism involves a metal-ligand bifunctional catalysis, where the metal hydride and the protonated amine ligand work in concert to deliver hydrogen to the ketone with high stereocontrol.[4]
Trustworthiness: The reliability of Noyori-type catalysts is well-established, consistently providing high yields and excellent enantioselectivities for a broad range of ketones.[5][6] The commercial availability of the catalysts and ligands further enhances the reproducibility of this method.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Cyanoacetophenone
-
Materials: 4-Cyanoacetophenone, Isopropanol (anhydrous), Potassium isopropoxide solution, [(S,S)-TsDPEN]Ru(p-cymene)Cl catalyst.
-
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanoacetophenone and the [(S,S)-TsDPEN]Ru(p-cymene)Cl catalyst (typically 0.1-1 mol%).
-
Add anhydrous isopropanol as the solvent and hydrogen source.
-
Initiate the reaction by adding a solution of potassium isopropoxide in isopropanol (typically 2-5 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a weak acid (e.g., saturated NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Biocatalytic Reduction with Ketoreductases (KREDs)
Expertise & Experience: Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[7][8][9] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols with exceptional enantioselectivity.[10][11] These reactions are typically performed in aqueous media under mild conditions (ambient temperature and neutral pH), which aligns with the principles of green chemistry.[12][13] The reducing power is supplied by a cofactor, usually NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol or a coupled enzyme system (e.g., glucose dehydrogenase/glucose).[14]
Trustworthiness: The high specificity of enzymes often eliminates the need for protecting groups and reduces the formation of byproducts, simplifying downstream processing.[9] A wide range of commercial KREDs are available, allowing for the screening of a panel of enzymes to identify the optimal catalyst for a specific substrate.[15]
Experimental Protocol: Ketoreductase-Mediated Reduction of 4-Cyanoacetophenone
-
Materials: 4-Cyanoacetophenone, Ketoreductase (e.g., from a commercial screening kit), NADP+, Glucose, Glucose Dehydrogenase (GDH), Buffer solution (e.g., potassium phosphate buffer, pH 7.0), Isopropanol (for co-factor regeneration, if not using a coupled enzyme system).
-
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer.
-
Add NADP+, glucose, and glucose dehydrogenase.
-
Add the ketoreductase enzyme.
-
Dissolve 4-cyanoacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Enantioselective Addition to 4-Cyanobenzaldehyde
An alternative retrosynthetic disconnection involves the enantioselective addition of a methyl group to the carbonyl carbon of 4-cyanobenzaldehyde. This is typically achieved using organometallic reagents in the presence of a chiral ligand or catalyst.
Expertise & Experience: The addition of organozinc reagents, particularly diethylzinc, to aldehydes in the presence of chiral amino alcohols is a well-established method for the synthesis of chiral secondary alcohols.[16] The mechanism is believed to involve the formation of a chiral zinc-ligand complex that coordinates the aldehyde and directs the nucleophilic attack of the alkyl group from the organozinc reagent to one of the enantiotopic faces of the carbonyl group.
Trustworthiness: This method can provide high enantioselectivities; however, it often requires strictly anhydrous conditions and careful handling of pyrophoric organometallic reagents. The scope of the reaction can be sensitive to the specific aldehyde and chiral ligand used.
Experimental Protocol: Enantioselective Ethylation of 4-Cyanobenzaldehyde
-
Materials: 4-Cyanobenzaldehyde[17], Diethylzinc (solution in hexanes), Chiral ligand (e.g., (-)-N,N-dibutylnorephedrine), Anhydrous toluene.
-
Procedure:
-
To a solution of the chiral ligand in anhydrous toluene under an inert atmosphere, add diethylzinc at a low temperature (e.g., 0 °C).
-
Stir the mixture for a short period to allow for complex formation.
-
Add a solution of 4-cyanobenzaldehyde in anhydrous toluene dropwise at the same low temperature.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or GC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Enzymatic Kinetic Resolution of Racemic 1-(4-Cyanophenyl)ethanol
Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.
Expertise & Experience: Lipases are commonly employed for the kinetic resolution of racemic alcohols via enantioselective acylation.[18][19][20] The reaction involves the use of an acyl donor, such as vinyl acetate, in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer), allowing for the separation of the acylated product from the unreacted (S)-enantiomer.
Trustworthiness: While this method can provide both enantiomers with high optical purity, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[21] However, this can be a cost-effective method if the racemic starting material is inexpensive and a suitable lipase with high enantioselectivity is available.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-Cyanophenyl)ethanol
-
Materials: Racemic 1-(4-Cyanophenyl)ethanol, Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B), Vinyl acetate, Anhydrous organic solvent (e.g., toluene or MTBE).
-
Procedure:
-
To a solution of racemic 1-(4-cyanophenyl)ethanol in the organic solvent, add the immobilized lipase.
-
Add vinyl acetate as the acyl donor.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Separate the unreacted this compound from the (R)-acetate by column chromatography.
-
Cost-Benefit Analysis: A Comparative Overview
The choice of the optimal synthetic route depends on a multitude of factors, including the desired scale of production, cost of raw materials and catalysts, operational complexity, and environmental considerations.
| Parameter | Asymmetric Transfer Hydrogenation (Noyori-type) | Biocatalytic Reduction (KRED) | Enantioselective Addition (Organozinc) | Enzymatic Kinetic Resolution (Lipase) |
| Starting Material | 4-Cyanoacetophenone | 4-Cyanoacetophenone | 4-Cyanobenzaldehyde | Racemic 1-(4-Cyanophenyl)ethanol |
| Theoretical Yield | ~100% | ~100% | ~100% | 50% for desired enantiomer |
| Enantioselectivity | Excellent (>98% e.e.) | Excellent (>99% e.e.) | Good to Excellent (can be >95% e.e.) | Excellent (>99% e.e. for both enantiomers) |
| Catalyst Cost | High (precious metal catalyst and chiral ligand) | Moderate to High (enzyme cost can be significant, but is decreasing) | Moderate (chiral ligand cost) | Low to Moderate (lipases are relatively inexpensive and reusable) |
| Reagent Cost | Low (isopropanol or formic acid) | Low to Moderate (cofactor and regeneration system) | High (pyrophoric organometallic reagents) | Low (vinyl acetate) |
| Operational Complexity | Moderate (requires inert atmosphere) | Low (aqueous media, mild conditions) | High (requires strict anhydrous and inert conditions) | Low (mild conditions, reusable catalyst) |
| Scalability | Well-established for large-scale production[22] | Highly scalable, especially with immobilized enzymes | Can be challenging to scale up due to safety concerns | Scalable, but limited by 50% yield |
| Environmental Impact | Moderate (organic solvents, metal waste) | Low (aqueous media, biodegradable catalyst)[12][13] | High (hazardous reagents and solvents, metal waste) | Low (reusable catalyst, though organic solvents are used) |
| Safety | Moderate (flammable solvents) | High (generally safe) | Low (pyrophoric reagents) | High (generally safe) |
Visualization of Synthetic Strategies
To further clarify the relationships between the different synthetic routes, the following diagrams illustrate the key transformations.
Caption: Synthetic pathways to this compound.
Caption: Key factors influencing the cost-benefit analysis.
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific context and priorities of the research or manufacturing campaign.
-
For large-scale, cost-effective production where high yield and atom economy are critical, asymmetric reduction of 4-cyanoacetophenone is the most promising strategy.
-
Biocatalytic reduction with a ketoreductase offers significant advantages in terms of environmental impact, safety, and operational simplicity. While the initial enzyme cost can be a factor, the potential for enzyme immobilization and reuse, coupled with the mild reaction conditions, makes it a very attractive option for sustainable manufacturing.
-
Noyori-type asymmetric transfer hydrogenation is a robust and well-established technology that delivers excellent results. The high cost of the ruthenium catalyst may be a consideration, but its high efficiency and scalability can justify the investment for high-value products.
-
-
For early-stage research and development where flexibility and access to small quantities of the chiral alcohol are needed, other methods may be suitable.
-
Enzymatic kinetic resolution is a simple and effective method for obtaining both enantiomers, which can be valuable for structure-activity relationship (SAR) studies. The 50% yield limitation is less of a concern on a small scale.
-
Enantioselective addition to 4-cyanobenzaldehyde can be a viable option if the necessary expertise and infrastructure for handling organometallic reagents are available.
-
Ultimately, a thorough evaluation of the specific project requirements, including scale, budget, and sustainability goals, will guide the selection of the most appropriate synthetic strategy. It is often beneficial to perform a preliminary experimental screen of different catalytic systems to identify the most efficient and cost-effective route for the desired application.
References
- Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research.
- Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Hilaris Publisher.
- Enzymes in green chemistry: The need for environment and sustainability.
- Green Chemistry: The Role of Enzymes in Sustainable Solutions.
- CODEXIS KETOREDUCTASE CODEX SCRNG KT, Quantity: Each of 1 | Fisher Scientific.
- Enzymes help chemical industry to become greener. VITO.
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society.
- Transfer Hydrogenation in Water: Enantioselective, Catalytic Reduction of α-Cyano and α-Nitro Substituted Acetophenones. Organic Chemistry Portal.
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
- Manufacture of Asymmetric Hydrogenation C
- Lipases: Valuable catalysts for dynamic kinetic resolutions. PubMed.
- Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions.
- Ketoreductase, Recombinant(EC 1.1.1.2).
- Ketoreductase (MBS-0627).
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
- Noyori Asymmetric Hydrogen
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Preparation of novel phenylfuran-based cyanohydrin esters: Lipase-catalysed kinetic and dynamic resolution.
- Asymmetric hydrogen
- Asymmetric Transfer Hydrogen
- Asymmetric transfer hydrogenation: chiral ligands and applic
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Asymmetric Transfer Hydrogenation C
- Asymmetric hydrogen transfer reduction of acetophenone.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH.
- Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands.
- Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart R
- Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. IT Services - University of Liverpool.
- Effective engineering of a ketoreductase for the biocatalytic synthesis of an ip
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
- 4-Cyanobenzaldehyde | C8H5NO | CID 66042. PubChem - NIH.
- (PDF) Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes.
- US7879585B2 - Ketoreductase enzymes and uses thereof.
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. Asymmetric transfer hydrogenation: chiral ligands and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 12. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 13. vito.be [vito.be]
- 14. researchgate.net [researchgate.net]
- 15. CODEXIS KETOREDUCTASE CODEX SCRNG KT, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Lipases: Valuable catalysts for dynamic kinetic resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of (S)-1-(4-Cyanophenyl)ethanol Analysis: Ensuring Chiral Purity Across a Crucial Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the stereochemical integrity of drug molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers demand precise and accurate determination of enantiomeric excess (ee%).[1][2] (S)-1-(4-Cyanophenyl)ethanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and reproducible analytical methods for its chiral purity assessment are critical for ensuring the quality and safety of the final drug product. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis, with a focus on chiral High-Performance Liquid Chromatography (HPLC), a widely adopted and versatile technique for enantioseparation.[3][][5]
The primary objective of an inter-laboratory study is to evaluate the performance of different laboratories in analyzing a common test material, thereby assessing the reproducibility and reliability of the analytical method itself.[6] This guide is designed for researchers, scientists, and drug development professionals to establish a standardized approach for such comparisons, ultimately leading to greater confidence in analytical data across different sites and throughout the drug development lifecycle.
The Criticality of Chiral Separation and Inter-Laboratory Agreement
Enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[2] However, in the chiral environment of the human body, they can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[7] Therefore, regulatory agencies require stringent control over the enantiomeric purity of chiral drugs.
An inter-laboratory comparison serves several crucial purposes:
-
Method Validation: It provides a robust assessment of the analytical method's reproducibility and transferability between different laboratories.[8]
-
Laboratory Proficiency: It allows participating laboratories to evaluate their performance against their peers and identify potential areas for improvement.[6][9]
-
Harmonization of Results: It fosters consistency in analytical results across different manufacturing sites, contract research organizations (CROs), and quality control (QC) laboratories.
Experimental Design for the Inter-Laboratory Study
A well-designed inter-laboratory study is essential for generating meaningful and statistically sound data. The following sections outline a recommended experimental protocol for the analysis of this compound.
1. Test Material and Sample Preparation
A single, homogeneous batch of this compound should be prepared and distributed to all participating laboratories.[6] To assess the method's performance across a relevant range, it is advisable to prepare samples at different enantiomeric excess levels. For this study, we will use three samples:
-
Sample A: Racemic (50:50) mixture of (R)- and this compound.
-
Sample B: High enantiomeric excess of this compound (e.g., 99% ee).
-
Sample C: A sample with a specific, but lower, enantiomeric excess of the (S)-enantiomer (e.g., 95% ee).
Detailed Sample Preparation Protocol:
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Mix thoroughly to ensure a homogeneous solution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chiral HPLC Method
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantioseparation.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including aromatic alcohols. For this study, a normal-phase HPLC method using a cellulose-based CSP is recommended.
Table 1: Recommended Chiral HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Chiralcel® OD-H (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices:
-
Normal Phase Chromatography: This mode is often preferred for chiral separations on polysaccharide-based CSPs as it can provide better selectivity and resolution compared to reversed-phase conditions.
-
n-Hexane/2-Propanol Mobile Phase: The ratio of the non-polar (n-hexane) and polar (2-propanol) components of the mobile phase is a critical parameter for optimizing the separation. A 90:10 ratio is a good starting point, but laboratories may need to make minor adjustments to achieve optimal resolution.
-
UV Detection at 254 nm: this compound contains a chromophore that allows for sensitive detection at this wavelength.
3. Data Analysis and Reporting
Each participating laboratory should perform a minimum of three replicate injections for each sample. The following data should be reported for each injection:
-
Retention times of the (R)- and (S)-enantiomers.
-
Peak areas of the (R)- and (S)-enantiomers.
-
Resolution (Rs) between the enantiomer peaks.
-
Calculated enantiomeric excess (% ee) of the (S)-enantiomer.
The enantiomeric excess is calculated using the following formula:
% ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
Workflow for the Inter-Laboratory Comparison
Caption: Workflow of the inter-laboratory comparison study.
Hypothetical Comparative Data
The following table presents a hypothetical dataset from a five-laboratory comparison study for the analysis of Sample C (target 95% ee of this compound).
Table 2: Inter-Laboratory Comparison Results for Sample C (Target 95% ee)
| Laboratory | Mean Retention Time (S-enantiomer, min) | Mean Retention Time (R-enantiomer, min) | Mean Resolution (Rs) | Mean Enantiomeric Excess (% ee) |
| Lab 1 | 10.2 | 11.5 | 2.1 | 95.1 |
| Lab 2 | 10.5 | 11.9 | 2.3 | 94.9 |
| Lab 3 | 9.9 | 11.2 | 1.9 | 95.3 |
| Lab 4 | 10.3 | 11.6 | 2.2 | 95.0 |
| Lab 5 | 10.8 | 12.2 | 2.4 | 94.8 |
Data Interpretation and Performance Evaluation
The hypothetical data in Table 2 demonstrates good agreement among the participating laboratories. The mean enantiomeric excess values are all close to the target value of 95%, and the resolution values indicate that all laboratories achieved adequate separation of the enantiomers.
For a formal performance evaluation, statistical tools such as the Z-score can be used.[11] The Z-score compares a laboratory's result to the consensus mean of all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
Logical Flow of Data Evaluation
Caption: Logical flow for the statistical evaluation of inter-laboratory data.
Troubleshooting and Ensuring Method Robustness
Even with a well-defined protocol, variations in results can occur. Common sources of variability in chiral HPLC analysis include:
-
Column Performance: Lot-to-lot variability of chiral stationary phases can impact selectivity and resolution.[12]
-
Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention times and resolution.
-
Temperature Control: Inadequate column temperature control can affect retention and selectivity.
-
System Suitability: Failure to meet system suitability criteria (e.g., minimum resolution, injection precision) can indicate a problem with the analytical system.[12][13]
To ensure the robustness of the analytical method, it is crucial to perform a thorough method validation in accordance with ICH guidelines.[14][15] This includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness.
Conclusion
A well-executed inter-laboratory comparison is an invaluable tool for ensuring the reliability and reproducibility of analytical methods for chiral compounds like this compound. By establishing a standardized protocol and using statistical tools to evaluate performance, the pharmaceutical industry can have greater confidence in the quality and consistency of analytical data generated across different laboratories. This ultimately contributes to the development of safe and effective medicines.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
- GUIDELINE FOR INTER-LABORATORY TESTS. (2015). BISFA.
- Interlaboratory Studies. (n.d.). Oxford Academic.
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2025). ResearchGate.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). NIH.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
- Trends in inter-laboratory method validation. (n.d.). Eurachem.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). eas-eth.org.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Google.
- Guidelines for Interlaboratory Testing Programs. (n.d.). ACS Publications.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). Benchchem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library.
- Inter laboratory Comparison 2023 Report. (2024). Benchmark International.
- Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... (n.d.). ResearchGate.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. (2025). Benchchem.
- Chiral Analysis Testing Services. (n.d.). BOC Sciences.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PubMed Central.
- Analysis and evaluation of chiral drugs in biological samples. (n.d.). secrets of science.
- Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. (n.d.). PubMed Central.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- Analytical Methods. (n.d.). RSC Publishing.
- Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy. (2018). PubMed.
- Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). Google.
- Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum. (1987). Clinical Chemistry.
- Buy this compound from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
- Comparison of three colorimetric reagents in the determination of methanol with alcohol oxidase. Application to the assay of pectin methylesterase. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurachem.org [eurachem.org]
- 9. eas-eth.org [eas-eth.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 14. rjptonline.org [rjptonline.org]
- 15. scispace.com [scispace.com]
benchmarking new catalysts against known standards for ketone reduction
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral alcohols is a critical endeavor. The reduction of prochiral ketones is a cornerstone of this effort, with the catalyst employed dictating the success of the transformation in terms of yield, enantioselectivity, and overall efficiency. This guide provides a comprehensive framework for benchmarking new catalysts against established standards, ensuring a rigorous and objective evaluation of their performance. We will focus on the asymmetric hydrogenation of acetophenone, a widely accepted benchmark substrate, and utilize Noyori-type catalysts as the gold standard for comparison.
The Imperative of Rigorous Benchmarking
The development of novel catalysts for asymmetric ketone reduction is a continuous pursuit, driven by the need for more active, selective, and cost-effective synthetic routes. However, for a new catalyst to be considered a viable alternative, it must be subjected to a stringent evaluation against well-established and highly efficient catalytic systems. This direct comparison provides the necessary context to ascertain the true potential and practical applicability of a new catalytic entity. Key performance indicators, such as enantiomeric excess (ee), conversion, Turnover Number (TON), and Turnover Frequency (TOF), are the metrics by which we measure a catalyst's prowess.
Performance Benchmark: New Catalyst vs. Established Standards
To illustrate the benchmarking process, let us consider a hypothetical new catalyst, "CAT-X," and compare its performance in the asymmetric hydrogenation of acetophenone against two well-regarded Noyori-type catalysts. The data presented in the table below serves as a template for how to structure and present such comparative data.
| Catalyst | Substrate/Catalyst Ratio (S/C) | Conversion (%) | Enantiomeric Excess (ee) (%) | Predominant Enantiomer | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| CAT-X (New Catalyst) | 2000:1 | >99 | 98 | (R) | >1980 | >495 |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2000:1 | >98 | 97 | (R) | >1960 | >490 |
| [(mesitylene)((R,R)-TsDPEN)RuCl] | 2000:1 | >98 | 97 | (R) | >1960 | >490 |
Note: The data for the established catalysts are representative values from the literature. The performance of CAT-X is hypothetical for illustrative purposes.
Key Performance Indicators Explained
-
Enantiomeric Excess (ee): This metric quantifies the stereoselectivity of a reaction, indicating the degree to which one enantiomer is produced in excess of the other. It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100
-
Conversion (%): This represents the percentage of the starting material (ketone) that has been transformed into the product (alcohol).
-
Turnover Number (TON): TON signifies the number of moles of substrate that one mole of catalyst can convert before becoming inactive.[1] It is a measure of the catalyst's stability and overall productivity. It is calculated as: TON = moles of product / moles of catalyst.[2]
-
Turnover Frequency (TOF): TOF is a measure of the catalyst's intrinsic activity, representing the number of catalytic cycles per unit of time.[2] It is calculated as: TOF = TON / time.[2]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of the benchmarking data, a detailed and standardized experimental protocol is paramount. The following procedures outline the asymmetric hydrogenation of acetophenone and the subsequent analysis of the product.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from established procedures for Noyori-type catalyst systems and should be followed meticulously for all catalysts being compared.
Materials:
-
Acetophenone (freshly distilled)
-
Anhydrous and degassed 2-propanol
-
Catalyst (e.g., CAT-X, RuCl₂[(S)-tolbinap][(S,S)-dpen], or [(mesitylene)((R,R)-TsDPEN)RuCl])
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH) solution in 2-propanol
-
High-pressure autoclave equipped with a magnetic stir bar and a glass liner
-
Hydrogen gas (high purity)
-
Schlenk line or glovebox for inert atmosphere manipulations
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the appropriate amount of the catalyst to achieve the desired substrate-to-catalyst ratio (e.g., 2000:1).
-
Base Addition: Add the corresponding amount of base (e.g., 2 molar equivalents relative to the catalyst).
-
Solvent and Substrate Addition: Add anhydrous and degassed 2-propanol to dissolve the catalyst and base, followed by the addition of acetophenone.
-
Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired pressure (e.g., 8 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully release the hydrogen pressure. Quench the reaction by adding a few drops of 1 M HCl. Filter the mixture through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Determination of Conversion and Enantiomeric Excess
The conversion and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Instrumentation:
-
HPLC or GC system equipped with a chiral column (e.g., Daicel Chiralcel OD-H or similar).
-
UV or Flame Ionization Detector (FID).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude product in the mobile phase (for HPLC) or an appropriate solvent (for GC).
-
Chromatographic Analysis:
-
Inject the sample onto the chiral column.
-
Elute with an appropriate mobile phase (e.g., a mixture of n-hexane and isopropanol for HPLC).
-
The two enantiomers of 1-phenylethanol will be separated and detected as distinct peaks.
-
-
Data Analysis:
-
Conversion: Determine the conversion by comparing the peak area of the remaining acetophenone to the sum of the peak areas of the 1-phenylethanol enantiomers.
-
Enantiomeric Excess: Calculate the ee using the peak areas of the (R) and (S) enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
Visualizing the Workflow and Catalytic Cycle
To provide a clearer understanding of the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.
Causality and Self-Validation in Experimental Design
The choice of experimental parameters is not arbitrary; it is rooted in established principles of catalysis and reaction kinetics.
-
Inert Atmosphere: Noyori-type catalysts are often air-sensitive. [3]Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst degradation and ensure reproducibility.
-
Anhydrous and Degassed Solvents: Water can poison the catalyst and interfere with the reaction. Degassing the solvent removes dissolved oxygen, which can also deactivate the catalyst.
-
Base Activation: The addition of a base, such as KOH or t-BuOK, is often necessary to generate the active catalytic species from the precatalyst. [4][5]* Benchmark Substrate: Acetophenone is a simple, commercially available prochiral ketone that serves as an excellent benchmark for comparing catalyst performance across different studies. [6]* Chiral Analysis: The use of chiral chromatography is a self-validating system. [7][8]The separation of enantiomers provides a direct and unambiguous measure of the catalyst's stereoselectivity.
By adhering to these principles and detailed protocols, researchers can generate high-quality, reliable data that allows for a meaningful comparison of new catalysts with existing standards. This rigorous approach is essential for advancing the field of asymmetric catalysis and developing the next generation of highly efficient and selective synthetic tools.
References
- Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? (2023). Perfectlight Technology. [Link]
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (2016).
- How To Calculate Turnover Frequency In Catalysis? (2025). Chemistry For Everyone - YouTube. [Link]
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005).
- Turnover number. (n.d.). In Wikipedia.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2020). PLOS ONE. [Link]
- “Turning Over” Definitions in Catalytic Cycles. (2012).
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. (2018). Chemistry Proceedings. [Link]
- Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. (2024). CrystEngComm. [Link]
- TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS. (2019). Semantic Scholar. [Link]
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2020). Dalton Transactions. [Link]
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019).
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2021). Molecules. [Link]
- Enantioselective reduction of ketones. (n.d.). In Wikipedia.
- A Chromatogram of 1-phenylethanol (a) obtained by normal phase HPLC on Chiralcel OD column and 1-phenyl-1propanol (b) obtained by normal phase HPLC on Chiralcel OD-H column. (n.d.).
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005). Semantic Scholar. [Link]
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. (n.d.).
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015).
Sources
- 1. Turnover number - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Byproduct Analysis in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the purity of a synthetic product is paramount. The intended molecule is the hero of the story, but the narrative is often complicated by a cast of minor characters: the byproducts. These unintended molecules, formed from side reactions or the inherent nature of the chosen chemistry, can have significant impacts on the safety, efficacy, and stability of the final drug substance.[1][2][3] This guide provides an in-depth comparison of byproduct analysis across different synthetic pathways, offering both strategic insights and practical, data-driven methodologies.
The Strategic Importance of Byproduct Profiling
In the landscape of pharmaceutical development, byproduct analysis is not merely a quality control checkbox; it is a critical component of a robust and compliant process. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds.[1][2][4][5] Understanding the byproduct profile of a synthetic route early in development can prevent costly delays and ensure patient safety.[2][3]
A well-characterized byproduct profile offers a fingerprint of the chemical process, providing invaluable information for process optimization, troubleshooting, and ensuring batch-to-batch consistency. It is a cornerstone of building a self-validating system where the analytical data corroborates the expected chemical transformations.
Comparative Analysis of Synthetic Pathways: A Case Study
To illustrate the impact of pathway selection on byproduct formation, let us consider a hypothetical Active Pharmaceutical Ingredient (API), "Exemplarib," a substituted benzimidazole. We will compare two distinct synthetic pathways to this target molecule.
Pathway A: Classical Condensation Reaction
This pathway involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under harsh acidic conditions and high temperatures.
Pathway B: Modern Palladium-Catalyzed Cross-Coupling
This route utilizes a milder, more selective palladium-catalyzed cross-coupling reaction to form a key C-N bond, followed by a cyclization step under controlled conditions.
Comparative Byproduct Data
The choice of synthetic pathway directly influences the types and quantities of byproducts generated. The harsh conditions of Pathway A can lead to a greater number of degradation and side-reaction products, whereas Pathway B's byproducts are more related to the catalytic cycle and starting materials.
| Byproduct | Pathway A (%) | Pathway B (%) | Identification Method | Notes |
| Over-alkylation Product | 1.2 | N/A | HPLC-MS, NMR | Formed due to reactivity of the product under acidic conditions. |
| Decarboxylated Acid | 0.8 | N/A | GC-MS, HPLC | Degradation of the carboxylic acid starting material at high temp. |
| Homocoupling Product | N/A | 0.5 | HPLC-MS | A common byproduct in cross-coupling reactions. |
| Residual Palladium | N/A | < 10 ppm | ICP-MS | A process-related impurity that must be controlled.[1] |
| Unreacted Starting Materials | 0.3 | 0.2 | HPLC | Common to both pathways but typically lower in more efficient reactions. |
This table clearly demonstrates that Pathway B, while introducing a new concern of residual metal, offers a cleaner byproduct profile in terms of organic impurities directly related to the core structure. This is a common trade-off in modern synthetic chemistry: gaining selectivity and reducing organic byproducts at the cost of introducing catalyst-related impurities that require their own analytical controls.
The Analytical Workflow: A Self-Validating System
A robust analytical workflow is essential for detecting, identifying, and quantifying byproducts.[6] The strategic combination of orthogonal techniques provides a comprehensive and trustworthy picture of the product's purity.[3]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for pharmaceutical impurity analysis due to its high reliability, reproducibility, and wide applicability to both small and large molecules.[7]
-
Objective: To separate, detect, and quantify the API and all non-volatile byproducts in the reaction mixture.
-
Methodology:
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point for moderately polar small molecules. The choice is critical for achieving resolution between structurally similar impurities.
-
Mobile Phase Preparation: A gradient elution is typically employed to resolve compounds with a range of polarities. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes. This slow ramp ensures that closely eluting impurities are separated from the main peak.
-
Detection: A photodiode array (PDA) detector is invaluable.[8] It not only quantifies peaks at a specific wavelength but also provides UV spectra, which can help determine if a peak is homogenous or contains co-eluting impurities.[8]
-
Quantification: Impurities are quantified as a percentage of the total peak area. For accurate quantification, the relative response factor (RRF) of each impurity should be determined against the API standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
GC-MS is the ideal technique for analyzing volatile organic impurities, such as residual solvents or low boiling point byproducts from degradation.[3][9][10]
-
Objective: To identify and quantify volatile byproducts and residual solvents.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable high-purity solvent (e.g., DMSO, DMF). Headspace analysis is often preferred, where the vapor above the sample is injected, to avoid contaminating the instrument with non-volatile API.[9]
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is versatile for a wide range of organic molecules.
-
Temperature Program: The GC oven temperature is ramped (e.g., from 40°C to 250°C) to elute compounds based on their boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be matched against spectral libraries (e.g., NIST) for confident identification.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
When an unknown byproduct is detected and isolated, NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[11][12][13]
-
Objective: To determine the precise chemical structure of an isolated, unknown byproduct.
-
Methodology:
-
Sample Preparation: A purified sample of the byproduct (typically >1 mg, but possible with as little as 10-30 µg using cryoprobes) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).[13]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is key for connecting molecular fragments.[13]
-
-
Structure Determination: By integrating the data from all these experiments, a complete and unambiguous chemical structure can be determined.
-
Conclusion: From Analysis to Mitigation
The comprehensive analysis of byproducts is not an end in itself but a means to a safer, more efficient, and more robust synthetic process. By comparing the byproduct profiles of different synthetic pathways using a suite of orthogonal analytical techniques, drug development professionals can make informed decisions. The data gathered from HPLC, GC-MS, and NMR not only satisfies regulatory requirements but also provides the chemical intelligence needed to optimize reaction conditions, minimize waste, and ultimately, deliver a higher quality therapeutic agent to patients. The principles of scientific integrity, grounded in expert analysis and validated by robust data, are the bedrock of this critical endeavor.
References
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. (2024-08-08).
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Marcel Dekker, Inc.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025-09-22).
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- Quality: impurities. European Medicines Agency (EMA).
- GC-MS Sample Prepar
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (2021-10-20).
- Structure Elucid
- Techniques in Pharmaceutical Analysis.
- Nuclear Magnetic Resonance in the Structural Elucidation of N
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025-06-03).
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. rroij.com [rroij.com]
- 7. veeprho.com [veeprho.com]
- 8. tandfonline.com [tandfonline.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. iltusa.com [iltusa.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
A-Comparative-Guide-to-the-Reproducible-Synthesis-of-(S)-1-(4-Cyanophenyl)ethanol
Introduction: The Critical Role of Chiral Alcohols
(S)-1-(4-Cyanophenyl)ethanol is a key chiral building block in the synthesis of numerous pharmaceutical agents and advanced materials. The stereochemistry of this alcohol is paramount, as different enantiomers can exhibit vastly different pharmacological or material properties. Consequently, the ability to synthesize this compound with high enantiomeric purity in a consistent and reproducible manner is of utmost importance for researchers in drug development and materials science.
This guide provides an in-depth analysis of a robust and widely-used method for the synthesis of this compound: the asymmetric transfer hydrogenation (ATH) of 4-acetylbenzonitrile. We will dissect the critical parameters of this reaction, offer a detailed, validated protocol, and compare its performance against a biocatalytic alternative. The objective is to equip researchers with the knowledge to not only execute the synthesis but also to troubleshoot and validate its reproducibility, ensuring consistent and reliable results.
Pillar 1: Asymmetric Transfer Hydrogenation (ATH) – A Validated Protocol
Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones.[1][2] The reaction typically employs a chiral catalyst, most notably a Ruthenium complex, and a readily available hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol.[3]
The mechanism of ATH catalyzed by Noyori-type Ru(II) complexes, such as [RuCl((S,S)-TsDPEN)(p-cymene)], involves the formation of a ruthenium hydride species.[3][4] This hydride is then transferred to the ketone substrate through a six-membered transition state, where the chiral ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.[4][5]
Critical Parameters for Reproducibility
Achieving high yield and enantioselectivity consistently requires meticulous control over several key parameters:
-
Catalyst Integrity: The chiral Ru-catalyst is the heart of the reaction. It is highly sensitive to air and moisture, which can lead to decomposition and a subsequent loss of both activity and enantioselectivity.[6] Proper handling under an inert atmosphere (e.g., in a glovebox) is crucial.
-
Reagent Purity: The purity of the substrate (4-acetylbenzonitrile), hydrogen donor (formic acid/triethylamine), and solvent is critical. Impurities can poison the catalyst or lead to side reactions, reducing both yield and enantiomeric excess (e.e.).[6] Anhydrous solvents should be used.
-
Reaction Temperature: Temperature plays a significant role in enantioselectivity. Generally, lower temperatures favor higher e.e. by increasing the energy difference between the diastereomeric transition states.[6] However, this often comes at the cost of a slower reaction rate.
-
Stoichiometry and Concentration: The substrate-to-catalyst (S/C) ratio and the concentration of the reactants can influence the reaction kinetics and, in some cases, the catalyst's stability and selectivity.[6]
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is designed to be a self-validating system, with defined checkpoints for ensuring the quality of the synthesis.
Materials:
-
4-Acetylbenzonitrile (Substrate)
-
[RuCl((S,S)-TsDPEN)(p-cymene)] (Catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [RuCl((S,S)-TsDPEN)(p-cymene)] (e.g., S/C ratio of 200:1) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: In the same glovebox, add 4-acetylbenzonitrile to the flask.
-
Solvent and Reagent Addition: Outside the glovebox, using standard Schlenk line techniques, add anhydrous DCM to the flask. Stir the mixture until all solids are dissolved.
-
Hydrogen Donor Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25-30°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford pure this compound.
-
Characterization and Validation:
-
Determine the yield.
-
Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (% e.e.) by chiral HPLC analysis.
-
Expected Data and Validation
| Parameter | Expected Result | Validation Method |
| Yield | >90% | Gravimetric analysis after purification |
| ¹H NMR | Consistent with the structure of 1-(4-Cyanophenyl)ethanol | Comparison with literature data |
| ¹³C NMR | Consistent with the structure of 1-(4-Cyanophenyl)ethanol | Comparison with literature data |
| Enantiomeric Excess (% e.e.) | >95% | Chiral HPLC |
| Optical Rotation | Specific rotation value consistent with the (S)-enantiomer | Polarimetry |
Pillar 2: Comparative Analysis - Biocatalysis as an Alternative
An increasingly popular alternative to chemocatalysis is biocatalysis, which utilizes enzymes to perform chemical transformations.[7] For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly effective.[8][9]
Biocatalytic Reduction via Alcohol Dehydrogenase
ADHs catalyze the reduction of ketones to alcohols with high stereoselectivity, often with one enantiomer of the enzyme producing the (R)-alcohol and another producing the (S)-alcohol.[7] These reactions are typically performed in aqueous media under mild conditions (near neutral pH and room temperature). A co-factor, such as NADH or NADPH, is required and is usually regenerated in situ using a sacrificial alcohol like isopropanol.[9]
Performance Comparison: ATH vs. Biocatalysis
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis (ADH) |
| Catalyst | Ru-based complex with a chiral ligand | Alcohol Dehydrogenase (enzyme) |
| Reaction Conditions | Anhydrous organic solvents, often requires inert atmosphere | Aqueous buffer, mild pH and temperature, aerobic |
| Selectivity | Typically high to excellent enantioselectivity (>95% e.e.) | Often excellent enantioselectivity (>99% e.e.) |
| Substrate Scope | Generally broad for aromatic ketones | Can be more substrate-specific, but libraries of enzymes are available |
| Work-up | Extraction and chromatography to remove catalyst and reagents | Protein removal (e.g., precipitation or filtration) followed by extraction |
| Environmental Impact | Uses organic solvents and a heavy metal catalyst | "Greener" process using water as a solvent and a biodegradable catalyst |
Causality behind Choices:
-
ATH is often chosen for its broad substrate scope and well-established, predictable outcomes with a wide range of aromatic ketones.[2] The catalyst systems are commercially available, though they can be expensive and require careful handling.[10]
-
Biocatalysis is an excellent choice when high enantiopurity is the primary goal and a suitable enzyme is available for the target substrate.[11][12] It represents a more environmentally friendly approach, but may require screening of enzyme libraries to find an optimal catalyst.
Pillar 3: Troubleshooting and Ensuring Reproducibility
Low yield or enantioselectivity are common issues that can arise in asymmetric synthesis.[6] A systematic approach to troubleshooting is essential for ensuring reproducibility.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Product loss during work-up/purification | - Increase reaction time or temperature (monitor e.e.)- Use fresh, high-purity reagents and anhydrous solvents; handle catalyst under inert atmosphere- Optimize extraction and chromatography procedures |
| Low Enantiomeric Excess (% e.e.) | - Catalyst decomposition- Suboptimal temperature- Impure substrate or reagents | - Ensure catalyst is properly stored and handled- Screen a range of temperatures (lower temperatures often improve e.e.)[6]- Verify the purity of all starting materials |
Visualizations
Experimental Workflow for ATH
Caption: General workflow for the ATH synthesis of this compound.
Conceptual Catalytic Cycle of ATH
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Conclusion
The reproducible synthesis of this compound is readily achievable through the asymmetric transfer hydrogenation of 4-acetylbenzonitrile using a chiral ruthenium catalyst. By carefully controlling critical parameters such as catalyst integrity, reagent purity, and reaction temperature, researchers can consistently obtain high yields and excellent enantioselectivity. While biocatalysis offers a greener alternative with potentially higher enantiopurity, ATH remains a versatile and reliable method with a broader substrate scope. This guide provides the necessary framework for researchers to successfully implement, validate, and troubleshoot this important synthetic transformation, ensuring the reliable production of this key chiral intermediate.
References
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Reactions.
- PubMed Central. (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
- Semantic Scholar. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(18), 6756-6781.
- Chirality. (2021).
- NROChemistry. (n.d.).
- YouTube. (2022, April 23).
- MDPI. (n.d.).
- University of Rochester. (n.d.). Asymmetric reactions_synthesis.
- ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
- Royal Society of Chemistry. (n.d.). Ether-tethered Ru(ii)
- ResearchGate. (n.d.). (PDF)
- Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis.
- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)
- Queen's University. (n.d.). Asymmetric Synthesis.
- KANTO CHEMICAL CO., INC. (n.d.).
- PubMed Central. (2023, October 12). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer.
- MDPI. (n.d.). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- ResearchGate. (n.d.). Atroposelective biocatalysis employing alcohol dehydrogenases | Request PDF.
- Frontiers. (n.d.).
- PubMed. (2025, March 15). Atroposelective biocatalysis employing alcohol dehydrogenases.
- Phenomenex. (n.d.).
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- University of Liverpool. (2008, August 27).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2025, December 29).
- ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
- Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids.
- ChemicalBook. (n.d.). 4-Acetylbenzonitrile synthesis.
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry [mdpi.com]
- 8. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. Atroposelective biocatalysis employing alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(4-Cyanophenyl)ethanol
Welcome to your essential guide for the safe handling of (S)-1-(4-Cyanophenyl)ethanol (CAS No. 101219-71-0). In the world of pharmaceutical development and chemical research, our most critical instrument is a well-informed and safety-conscious scientist. This guide moves beyond a simple checklist to provide a deep, procedural understanding of why specific Personal Protective Equipment (PPE) is non-negotiable when working with this compound. Our goal is to build a culture of safety that is as robust as our science.
Understanding the Hazard: A Causality-Based Approach
This compound is a versatile chiral building block. However, its utility is matched by a distinct hazard profile that dictates our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple routes of potential exposure and harm.[1][2][3]
The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or if it comes into contact with the skin (H302, H332, H312).[1][4]
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).[1]
The presence of the cyano group (C≡N) warrants particular respect. While this molecule is an organic nitrile and not an inorganic cyanide salt, prudent handling requires acknowledging the potential for hazardous reactions or decomposition products under certain conditions. Therefore, our PPE strategy is designed to create a complete barrier between you and the chemical, mitigating these risks at every step.
Core PPE: Your Non-Negotiable Laboratory Armor
Before any procedure, the following baseline PPE is mandatory. This is the fundamental protection required for simply being in the same laboratory where the chemical is in use.
-
Eye Protection: Safety glasses with side shields are the absolute minimum. However, due to the "serious eye irritation" classification (H319), it is best practice to use chemical splash goggles , which form a seal around the eyes.[1][4]
-
Protective Gloves: Given the dermal toxicity and skin irritation potential (H312, H315), chemically resistant gloves are essential.[1] Nitrile gloves are the standard choice for incidental contact. If prolonged contact is anticipated or a splash occurs, immediately remove the gloves, wash your hands, and don a new pair.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat serves as the primary barrier to protect your skin and personal clothing from contamination.
Task-Specific PPE Protocols: A Risk-Based Escalation
Different laboratory procedures carry different levels of risk. The potential for aerosol generation, splashing, or handling larger quantities necessitates an escalation in our protective measures. The following table outlines the recommended PPE for various common tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-weighing/Container Handling | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Weighing Solid Compound | Chemical splash goggles | Single pair of nitrile gloves | Standard lab coat | Recommended to perform in a ventilated enclosure or fume hood to minimize dust inhalation.[1] |
| Preparing Solutions (Dissolving) | Chemical splash goggles | Single pair of nitrile gloves | Standard lab coat | Mandatory: Perform within a certified chemical fume hood. |
| Running a Reaction/Transfer | Chemical splash goggles and a face shield | Single pair of nitrile gloves | Standard lab coat | Mandatory: Perform within a certified chemical fume hood. |
| Handling Large Quantities (>50g) | Chemical splash goggles and a face shield | Double-gloving (two pairs of nitrile gloves) | Chemical-resistant apron over a lab coat | Mandatory: Perform within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator (APR) with organic vapor/particulate cartridges. |
PPE Selection Workflow
The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This ensures that as the potential hazards of your task increase, your level of protection scales accordingly.
Caption: PPE selection workflow for this compound.
Operational Plan: Donning, Doffing, and Disposal
The integrity of your protection relies on the correct procedure for its use. Cross-contamination during the removal of PPE is a common and avoidable error.
A. Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
B. Doffing (Taking Off) Sequence: This sequence is designed to contain contamination.
-
Gloves: Remove first, using a glove-on-glove technique (e.g., peel one glove off by pinching the outside cuff, then slide an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE is removed.
C. Disposal Plan: All disposable items that have come into contact with this compound are considered hazardous waste.
-
Contaminated PPE: Gloves, bench paper, and any other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of as hazardous chemical waste.[6] Cyanide-containing wastes should be stored in dedicated, separate waste containers.[5][7] Never pour solutions down the drain.[8] Follow all institutional and local regulations for hazardous waste disposal.[6][7]
By adhering to these detailed protocols, you ensure not only your own safety but also the integrity of your research and the safety of your colleagues. Trust in the procedure, understand the reasons behind it, and prioritize safety above all else.
References
- NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
- Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
- NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
- Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
- NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
- Safety Data Sheet (Generic Example). BigCommerce. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]
- GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- GHS Classification Summary (Rev.9, 2021). PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
